Ethyl 1-methyl-4-nitroimidazole-2-carboxylate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
ethyl 1-methyl-4-nitroimidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-3-14-7(11)6-8-5(10(12)13)4-9(6)2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTGFMLXIBQONB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CN1C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374537 | |
| Record name | ethyl 1-methyl-4-nitroimidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109012-23-9 | |
| Record name | ethyl 1-methyl-4-nitroimidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate: A Comprehensive Technical Guide
This guide provides an in-depth technical overview of the synthesis of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate, a key intermediate in the development of novel therapeutic agents. Designed for researchers, scientists, and professionals in drug development, this document elucidates the synthetic pathway, reaction mechanisms, and practical considerations for a successful and reproducible synthesis.
Introduction: The Significance of Nitroimidazoles
Nitroimidazoles are a critical class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer properties. Their mechanism of action is often linked to the reductive activation of the nitro group under hypoxic conditions, a characteristic of many solid tumors and anaerobic infections. This compound serves as a versatile building block for the synthesis of more complex nitroimidazole-based drug candidates, making its efficient and well-understood synthesis a matter of significant interest in medicinal chemistry.
Synthetic Strategy: An Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, Ethyl 1-methylimidazole-2-carboxylate, from N-methylimidazole. The subsequent and crucial step is the regioselective nitration of this precursor to yield the final product.
Core Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to Ethyl 1-methyl-4-nitroimidazole-2-carboxylate
This guide provides a comprehensive technical overview of this compound, a key heterocyclic compound. Designed for researchers, chemists, and professionals in drug development, this document delves into its chemical identity, synthesis, characterization, and the broader significance of the nitroimidazole scaffold in medicinal chemistry.
This compound is a functionalized nitroimidazole derivative. The precise arrangement of the methyl, nitro, and ethyl carboxylate groups on the imidazole ring dictates its reactivity and potential as a synthetic intermediate.
Its primary identifier is its Chemical Abstracts Service (CAS) number: 109012-23-9 .[1][2]
Chemical Structure:
Caption: Chemical structure of this compound.
A summary of its key physicochemical properties is provided below for easy reference.
| Property | Value | Source |
| CAS Number | 109012-23-9 | [1][2] |
| Molecular Formula | C₇H₉N₃O₄ | [1] |
| Molecular Weight | 199.16 g/mol | [1] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | 128-130 °C | [1] |
| Boiling Point | 350.7 ± 34.0 °C (Predicted) | [1] |
| Density | 1.42 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [1] |
| Storage Temperature | 2-8 °C | [1] |
Synthesis Protocol and Mechanistic Considerations
The synthesis of this compound is typically achieved through the nitration of its precursor, ethyl 1-methylimidazole-2-carboxylate.[1] The choice of reagents and conditions is critical for achieving regioselective nitration at the C4 position of the imidazole ring.
Expertise in Action: The Rationale Behind the Nitration
The use of a potent nitrating mixture, specifically concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃), is a classic and effective method for electrophilic aromatic substitution. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile is necessary to overcome the electron-withdrawing effect of the ester group at the C2 position and achieve nitration of the imidazole ring. The reaction temperature is carefully controlled, starting at 0°C during the addition of nitric acid to manage the exothermic nature of the reaction, followed by reflux to drive the reaction to completion.
Experimental Protocol: Synthesis
This protocol is based on established procedures for the nitration of imidazole derivatives.[1]
-
Preparation: In a flask equipped with a magnetic stirrer and under a fume hood, dissolve ethyl 1-methylimidazole-2-carboxylate (1.8 g) in concentrated sulfuric acid (5 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath. This step is crucial to control the reaction rate and prevent unwanted side reactions.
-
Nitration: Slowly add 90% nitric acid (5 mL) to the cooled solution with continuous stirring. The slow addition prevents a dangerous temperature spike.
-
Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1.5 hours.
-
Quenching: Carefully pour the reaction mixture into ice (50 mL) to quench the reaction and precipitate the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a mixture of carbon tetrachloride and ethanol (1:1) to yield pure this compound as white crystals. A reported yield for this procedure is 45%.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Structural Validation: A Self-Validating System
The identity and purity of the synthesized compound must be rigorously confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this validation process, providing unambiguous structural information.
Spectroscopic Data
The following NMR data serves to confirm the structure of this compound.[1]
| Technique | Solvent | Chemical Shifts (δ) and Couplings (J) |
| ¹H NMR | DMSO-d₆ | 8.61 (s, 1H, imidazole C5-H), 4.33 (q, 2H, J = 6.4 Hz, -OCH₂CH₃), 3.97 (s, 3H, N-CH₃), 1.29 (t, 3H, J = 6.0 Hz, -OCH₂CH₃) |
| ¹³C NMR | DMSO-d₆ | 158.2, 145.4, 135.3, 127.4, 62.2, 37.3, 14.5 |
Interpreting the Data: The ¹H NMR spectrum clearly shows the single proton on the imidazole ring at 8.61 ppm, a characteristic downfield shift indicating its attachment to the electron-deficient ring. The quartet at 4.33 ppm and the triplet at 1.29 ppm are classic signals for an ethyl ester group. The singlet at 3.97 ppm corresponds to the N-methyl group. The ¹³C NMR spectrum further corroborates the structure with signals corresponding to the carbonyl carbon, the imidazole ring carbons, the ethyl ester carbons, and the N-methyl carbon.
The Nitroimidazole Scaffold: A Privileged Structure in Drug Discovery
The nitroimidazole core is a well-established and powerful scaffold in medicinal chemistry.[3] Compounds bearing this moiety have demonstrated a remarkable breadth of biological activity, including antiprotozoal, antibacterial, and anticancer properties.[4][5][6]
Mechanism of Action: Reductive Activation
The therapeutic efficacy of many nitroimidazoles is intrinsically linked to the nitro group.[7] In low-oxygen environments, such as those found in anaerobic bacteria or hypoxic solid tumors, the nitro group can undergo enzymatic reduction.[5][] This process generates reactive nitroso and hydroxylamine intermediates and ultimately cytotoxic nitro radicals. These reactive species can damage critical cellular macromolecules, including DNA, leading to cell death.[] This targeted activation in hypoxic conditions provides a degree of selectivity, sparing healthy, well-oxygenated tissues.
General Mechanism of Nitroimidazole Activation
Caption: Generalized mechanism of nitroimidazole activation in hypoxic vs. normoxic cells.
Applications and Future Perspectives
This compound is a valuable intermediate in organic synthesis.[4] Its functional groups—the ester and the nitro group—can be further modified to create a diverse library of more complex molecules for biological screening. For instance, the ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol, while the nitro group can be reduced to an amine, providing multiple handles for further derivatization.
The broader class of nitroimidazoles continues to be a fertile ground for drug discovery, with applications as:
-
Antibacterials and Antiprotozoals: Targeting anaerobic infections.[5][6]
-
Antitubercular Agents: Recent approvals of drugs like Delamanid and Pretomanid highlight their importance in combating multi-drug resistant tuberculosis.[3]
-
Radiosensitizers: Enhancing the efficacy of radiation therapy in treating hypoxic tumors.
The continued exploration of functionalized nitroimidazoles like the title compound is essential for developing next-generation therapeutics to address unmet medical needs.
References
-
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC. [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica. [Link]
-
China this compound 109012-23-9 - Chinachemnet. [Link]
-
Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships - MDPI. [Link]
-
Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships | Request PDF - ResearchGate. [Link]
-
Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases - e-Learning - UNIMIB. [Link]
-
Medicinal Significance of Nitroimidazoles. [Link]
Sources
- 1. This compound CAS#: 109012-23-9 [m.chemicalbook.com]
- 2. China this compound 109012-23-9 [chinachemnet.com]
- 3. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. elearning.unimib.it [elearning.unimib.it]
- 7. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate
This guide provides an in-depth, multi-faceted approach to the complete structure elucidation of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate, a key heterocyclic compound with applications in pharmaceutical research and development as a versatile synthetic intermediate.[1] We will navigate through a logical workflow, from synthesis to definitive spectroscopic and crystallographic analysis, offering not just protocols but the rationale behind the chosen methodologies.
Introduction: The Significance of a Well-Defined Structure
In the realm of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the foundational blueprint that dictates its biological activity, physical properties, and potential for further derivatization. This compound (C₇H₉N₃O₄, Molar Mass: 199.16 g/mol ) is a member of the nitroimidazole class of compounds, which are known for their antimicrobial and antiparasitic properties.[1] A precise understanding of its structure is the critical first step for medicinal chemists aiming to design novel therapeutic agents. This guide eschews a rigid, templated approach in favor of a narrative that mirrors the scientific process of discovery and confirmation.
The Synthetic Pathway: From Precursor to Product
The journey to structural elucidation begins with the synthesis of the target molecule. A reliable synthetic route not only provides the necessary material for analysis but also offers the first clues about the final structure. The synthesis of this compound is typically achieved through the nitration of its precursor, ethyl 1-methylimidazole-2-carboxylate.[2]
Experimental Protocol: Synthesis
Objective: To synthesize this compound via electrophilic nitration.
Materials:
-
Ethyl 1-methylimidazole-2-carboxylate (1.8 g)
-
Concentrated Sulfuric Acid (5 mL)
-
90% Nitric Acid (5 mL)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Carbon Tetrachloride
-
Ethanol
-
Ice
Procedure:
-
Dissolve 1.8 g of ethyl 1-methylimidazole-2-carboxylate in 5 mL of concentrated sulfuric acid in a flask, and cool the solution to 0°C using an ice bath.[2]
-
Slowly add 5 mL of 90% nitric acid to the stirred solution, maintaining the temperature at 0°C.[2]
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature.
-
Carefully heat the mixture to reflux for 1.5 hours.[2]
-
Upon completion, pour the reaction mixture into 50 mL of ice to quench the reaction.[2]
-
Extract the product with dichloromethane.[2]
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.[2]
-
Recrystallize the crude product from a 1:1 mixture of carbon tetrachloride and ethanol to yield white crystals of this compound.[2]
Causality of Choices:
-
Concentrated Sulfuric Acid: Acts as both a solvent and a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
-
Controlled Temperature: The initial cooling to 0°C is crucial to manage the exothermic nature of the nitration reaction and prevent unwanted side products.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy to drive the reaction to completion.
-
Quenching on Ice: This step safely neutralizes the strong acids and precipitates the organic product.
-
Recrystallization: This purification step is essential to obtain a sample of high purity, which is critical for accurate spectroscopic and crystallographic analysis.
The Spectroscopic Blueprint: A Multi-Technique Approach
With a pure sample in hand, we can now employ a battery of spectroscopic techniques to piece together the molecular puzzle. Each technique provides a unique set of data that, when combined, offers a comprehensive picture of the molecule's connectivity and chemical environment.
Caption: Workflow for the structure elucidation of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Proton and Carbon Framework
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Analysis: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Experimental Protocol: A sample of this compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) and analyzed using a standard NMR spectrometer.
-
Data Interpretation:
-
δ 8.61 (s, 1H): This singlet in the downfield region is characteristic of the lone proton on the imidazole ring (H-5), which is deshielded by the electron-withdrawing nitro group and the aromatic ring current.[2]
-
δ 4.33 (q, 2H, J = 6.4 Hz): This quartet corresponds to the two methylene protons (-CH₂-) of the ethyl group. The splitting into a quartet indicates that they are adjacent to a methyl group with three protons.[2]
-
δ 3.97 (s, 3H): This singlet is assigned to the three protons of the methyl group attached to the nitrogen atom (N-CH₃) of the imidazole ring.[2]
-
δ 1.29 (t, 3H, J = 6.0 Hz): This triplet represents the three terminal methyl protons (-CH₃) of the ethyl group. The triplet splitting pattern confirms their adjacency to a methylene group with two protons.[2]
-
¹³C NMR Analysis: The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule.
-
Experimental Protocol: A ¹³C NMR spectrum is acquired from the same sample solution used for ¹H NMR.
-
Data Interpretation:
-
δ 158.2: This signal corresponds to the carbonyl carbon (C=O) of the ester group, which is typically found in this downfield region.[2]
-
δ 145.4: Assigned to the carbon atom of the imidazole ring attached to the nitro group (C-4). The strong electron-withdrawing effect of the nitro group causes a significant downfield shift.[2]
-
δ 135.3: This signal is attributed to the C-5 carbon of the imidazole ring.[2]
-
δ 127.4: Corresponds to the C-2 carbon of the imidazole ring, which is attached to the carboxylate group.[2]
-
δ 62.2: This peak represents the methylene carbon (-CH₂-) of the ethyl ester.[2]
-
δ 37.3: Assigned to the methyl carbon (N-CH₃) attached to the imidazole ring.[2]
-
δ 14.5: This upfield signal is characteristic of the terminal methyl carbon (-CH₃) of the ethyl group.[2]
-
| ¹H NMR Data (DMSO-d₆) | ¹³C NMR Data (DMSO-d₆) |
| Chemical Shift (δ) | Multiplicity |
| 8.61 | s |
| 4.33 | q |
| 3.97 | s |
| 1.29 | t |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.
-
Experimental Protocol: A dilute solution of the compound is introduced into an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
-
Predicted Data Interpretation:
-
Molecular Ion Peak (M⁺): For this compound (C₇H₉N₃O₄), the molecular ion peak is expected at an m/z of 199.16. The observation of this peak confirms the molecular formula.
-
Key Fragmentation Pathways:
-
Loss of the ethoxy group (-OCH₂CH₃): A fragment corresponding to the loss of 45 Da (M-45) would result in a peak at m/z 154. This arises from the cleavage of the C-O bond of the ester.
-
Loss of the ethyl group (-CH₂CH₃): Cleavage of the O-C bond of the ester would lead to the loss of 29 Da (M-29), resulting in a peak at m/z 170.
-
Loss of the nitro group (-NO₂): A fragment resulting from the loss of 46 Da (M-46) would produce a peak at m/z 153.
-
Decarboxylation: The loss of CO₂ (44 Da) from certain fragments is also a possibility.
-
-
Caption: Predicted key fragmentation pathways in Mass Spectrometry.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups within a molecule.
-
Experimental Protocol: The solid sample is analyzed using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
-
Predicted Data Interpretation:
-
~1720-1740 cm⁻¹: A strong absorption band in this region is characteristic of the C=O stretching vibration of the ester functional group.
-
~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹: Two strong absorption bands are expected for the asymmetric and symmetric stretching vibrations of the nitro group (N=O), respectively.[3]
-
~2900-3000 cm⁻¹: Absorption bands corresponding to the C-H stretching of the methyl and methylene groups.
-
~1100-1300 cm⁻¹: C-O stretching vibrations of the ester group.
-
The Definitive Proof: Single-Crystal X-ray Crystallography
While spectroscopic methods provide a robust hypothesis for the molecular structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of atomic connectivity and three-dimensional arrangement in the solid state.
-
Experimental Protocol:
-
High-quality single crystals are grown from a suitable solvent system (e.g., the 1:1 carbon tetrachloride and ethanol mixture used for purification).[2]
-
A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is collected and analyzed to determine the electron density map of the molecule.
-
The atomic positions are refined to generate a precise 3D model of the molecule.
-
-
Key Findings from Crystallographic Data:
-
The crystallographic data would confirm the planar structure of the imidazole ring.
-
It would provide precise bond lengths and angles for all atoms in the molecule.
-
Crucially, it would reveal the conformation of the ethyl carboxylate group relative to the imidazole ring. For this compound, the carbonyl group adopts a syn configuration with respect to the N-methyl group of the imidazole ring.[4] This contrasts with its non-nitrated precursor, where the carbonyl group is oriented anti to the N-methyl group.[4] This conformational detail is a subtle but important structural feature that can influence the molecule's interactions and properties.
-
Conclusion: A Synergistic Approach to Structural Certainty
The structure elucidation of this compound is a testament to the power of a synergistic analytical approach. The journey begins with a well-defined synthesis, providing the raw material for investigation. NMR spectroscopy then maps out the proton and carbon skeleton, while mass spectrometry confirms the molecular weight and provides fragmentation clues. Infrared spectroscopy rapidly identifies the key functional groups. Finally, single-crystal X-ray crystallography provides the definitive, high-resolution three-dimensional structure, confirming the deductions from spectroscopic data and revealing subtle conformational details. This comprehensive and self-validating workflow ensures the highest degree of confidence in the assigned structure, providing a solid foundation for future research and development in the field of medicinal chemistry.
References
-
Frye, B. C., Mashuta, M. S., Mullins, C. S., Grapperhaus, C. A., & Buchanan, R. M. (2006). Ethyl 1-methylimidazole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1548–o1549. [Link]
- Al-Sha'er, M. A., et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162.
-
MySkinRecipes. (n.d.). Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). 4-Ethyl-1-methyl-2-nitro-1H-imidazole. Retrieved January 24, 2026, from [Link]
- Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
Sources
Spectroscopic Profile of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 1-methyl-4-nitroimidazole-2-carboxylate, a key intermediate in the synthesis of novel pharmaceutical agents, particularly in the realm of antiparasitic and antimicrobial drug development.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth interpretation of nuclear magnetic resonance (NMR) data and a predictive analysis of infrared (IR) and mass spectrometry (MS) characteristics. The protocols detailed herein are grounded in established methodologies to ensure scientific integrity and reproducibility.
Molecular Structure and Spectroscopic Significance
The structural elucidation of synthesized organic molecules is fundamental to confirming their identity and purity. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into the electronic and vibrational states of chemical bonds and the arrangement of atoms within a molecule. For this compound, a combination of NMR, IR, and MS provides a complete picture of its chemical identity.
Sources
A Technical Guide to the Synthesis of Ethyl 1-Methyl-4-Nitroimidazole-2-Carboxylate: A Key Pharmaceutical Intermediate
Abstract: This guide provides a comprehensive technical overview of the synthesis of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate, a crucial building block in the development of various pharmaceutical agents. The document details the strategic importance of this compound, outlines the principal synthetic pathway via electrophilic nitration, provides a validated, step-by-step experimental protocol, and discusses critical aspects of reaction mechanism, process control, and product characterization. This paper is intended for researchers, chemists, and professionals in the field of drug discovery and process development.
Strategic Importance in Medicinal Chemistry
Nitroimidazole scaffolds are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities.[1][2] Compounds bearing this heterocyclic system are integral to the development of drugs for infectious diseases (antibacterial, antiprotozoal), oncology (hypoxic cell radiosensitizers), and other therapeutic areas.[1][2][3] this compound serves as a versatile intermediate, providing a synthetically accessible handle—the ethyl ester at the C2 position—for further molecular elaboration into complex drug candidates. Its strategic value lies in the precise arrangement of the N-methyl, C2-ester, and C4-nitro groups, which dictates the regiochemistry of subsequent reactions and influences the pharmacological profile of the final active pharmaceutical ingredient (API).
Retrosynthetic Analysis and Synthetic Strategy
A retrosynthetic analysis of the target molecule, this compound, identifies the most logical and industrially scalable approach: the electrophilic nitration of a readily available precursor.
Primary Disconnection: The C-NO₂ bond at the C4 position is the most synthetically tractable disconnection point. This points to an electrophilic aromatic substitution (SEAr) reaction on the imidazole ring.
Precursor Identification: The logical starting material is Ethyl 1-methylimidazole-2-carboxylate .[4] This precursor contains the required N-methyl and C2-ester functionalities and presents an activated imidazole ring for nitration. This starting material can be synthesized or procured from commercial suppliers.
The core of the synthesis, therefore, is the regioselective introduction of a nitro group onto the C4 position of the imidazole ring. This is typically achieved using a potent nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid.
The Core Reaction: Electrophilic Nitration
The nitration of the imidazole ring is a classic example of an electrophilic aromatic substitution reaction. The key steps are:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Nucleophilic Attack: The electron-rich imidazole ring of the starting material acts as a nucleophile, attacking the nitronium ion. The C4 and C5 positions are the most electron-rich and susceptible to attack.
-
Regioselectivity: The directing effects of the substituents on the ring guide the incoming nitro group. The N-methyl group is activating, while the C2-ester group is deactivating and directing. The interplay of these electronic effects favors the formation of the 4-nitro and 5-nitro isomers. In many reported procedures, the 4-nitro isomer is a significant, if not the primary, product under controlled conditions.
-
Rearomatization: A base (water or bisulfate ion) removes a proton from the carbon atom that formed the new bond with the nitro group, restoring the aromaticity of the imidazole ring and yielding the final product.
Controlling the reaction temperature is paramount. Nitration reactions are highly exothermic, and excessive heat can lead to the formation of byproducts and pose significant safety risks.[5]
Validated Experimental Protocol
This protocol describes a reliable method for the synthesis of this compound from its precursor.
Materials and Reagents:
-
Ethyl 1-methylimidazole-2-carboxylate
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (DCM)
-
Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water & Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (e.g., 5 mL per 1.8 g of starting material).[7]
-
Cooling: Cool the flask in an ice/salt bath to maintain a temperature of 0°C.
-
Substrate Addition: Slowly add Ethyl 1-methylimidazole-2-carboxylate (e.g., 1.8 g) to the chilled sulfuric acid with continuous stirring.[7] Ensure the temperature does not rise above 5-10°C.
-
Nitrating Agent Addition: Add concentrated nitric acid (e.g., 5 mL) dropwise via the dropping funnel.[7] The rate of addition must be carefully controlled to keep the internal temperature below 10°C.
-
Causality Insight: The slow, controlled addition of nitric acid to the cold sulfuric acid solution is critical to manage the highly exothermic generation of the nitronium ion and the subsequent nitration reaction, preventing runaway reactions and byproduct formation.[5]
-
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to a specified temperature (e.g., 70°C or reflux) for a set duration (e.g., 1.5 to 3 hours) to drive the reaction to completion.[6][7] The reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to room temperature and then carefully pour it over a beaker of crushed ice with stirring.[7]
-
Causality Insight: Quenching with ice serves two purposes: it safely neutralizes any remaining reactive species and helps to precipitate the organic product, which may have lower solubility in the cold aqueous acidic medium.
-
-
Neutralization & Extraction: Carefully neutralize the acidic solution to a pH of 7-8 by the slow addition of a saturated sodium carbonate or sodium bicarbonate solution.[6] Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).[6][7]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[7]
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure this compound.[1]
Data Summary and Characterization
The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.
| Parameter | Description |
| Appearance | Typically a yellow solid.[6] |
| Molecular Formula | C₇H₉N₃O₄ |
| Molecular Weight | 199.17 g/mol |
| ¹H NMR | Expect characteristic peaks for the N-methyl group, the ethyl ester (quartet and triplet), and the imidazole ring proton. |
| ¹³C NMR | Expect signals corresponding to the imidazole ring carbons, the ester carbonyl, the ethyl group carbons, and the N-methyl carbon. |
| Mass Spectrometry | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should be observed at the expected m/z value. |
Workflow and Logic Visualization
The following diagrams illustrate the synthetic workflow and the core chemical transformation.
Caption: Synthetic Workflow for this compound.
Caption: Core Reaction Transformation Diagram.
Conclusion
The synthesis of this compound via electrophilic nitration of its precursor is a robust and well-documented method. Success hinges on the careful control of reaction conditions, particularly temperature, to ensure high yield, regioselectivity, and safety. The resulting compound is a valuable platform for the synthesis of novel nitroimidazole-based therapeutics, underscoring the importance of this foundational procedure in modern drug discovery and development.
References
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available at: [Link]
-
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. National Center for Biotechnology Information. Available at: [Link]
-
(PDF) Ethyl 1-methylimidazole-2-carboxylate. ResearchGate. Available at: [Link]
- WO2017205622A1 - Method of making benznidazole. Google Patents.
-
Synthesis of 4-nitroimidazole derivatives with antibacterial activity. ResearchGate. Available at: [Link]
- WO2019240671A1 - Manufacturing method for benznidazole production and the industrial scaling thereof. Google Patents.
- CN104592123A - Preparation method of 4-nitroimidazole. Google Patents.
-
Novel 4-nitroimidazole analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation. ResearchGate. Available at: [Link]
- CN103254117A - Method for extracting nitration product from N-ethyl carbazole nitration solvent distillation residue. Google Patents.
-
Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. scite.ai. Available at: [Link]
-
WO/2017/205622 METHOD OF MAKING BENZNIDAZOLE. WIPO Patentscope. Available at: [Link]
-
Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. ResearchGate. Available at: [Link]
-
Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. PubMed. Available at: [Link]
- US4209631A - Process for the safe nitration of 2-methylimidazole. Google Patents.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US4209631A - Process for the safe nitration of 2-methylimidazole - Google Patents [patents.google.com]
- 6. ETHYL 1-METHYL-5-NITROIMIDAZOLE-2-CARBOXYLATE | 1564-49-4 [chemicalbook.com]
- 7. This compound CAS#: 109012-23-9 [m.chemicalbook.com]
A Comprehensive Technical Guide to the Physical Characteristics of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate
This document provides an in-depth analysis of the essential physical and structural characteristics of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes publicly available data with expert interpretation to facilitate its use in a laboratory setting. We will explore its fundamental properties, spectroscopic signature, and the practical methodologies required for its characterization, ensuring a robust foundation for its application in advanced synthesis and discovery programs.
Core Chemical Identity and Molecular Structure
This compound is a nitroimidazole derivative, a class of compounds recognized for its significance in medicinal chemistry, particularly as intermediates for antimicrobial and antiparasitic agents[1]. Accurate identification is the cornerstone of any scientific investigation. The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 109012-23-9 | [2] |
| Molecular Formula | C₇H₉N₃O₄ | [1][2] |
| Molecular Weight | 199.16 g/mol | [1] |
| SMILES | C1(C(OCC)=O)N(C)C=C(=O)N=1 | [2] |
| InChIKey | QGTGFMLXIBQONB-UHFFFAOYSA-N | [2] |
The molecule's two-dimensional structure is depicted below. A noteworthy feature, derived from crystallographic analysis of related compounds, is the orientation of the carbonyl group. In this compound, this group adopts a syn configuration relative to the N-methyl group, with a reported torsion angle (N2—C1—C5—O2) of 15.0(1)°[3]. This specific conformation can influence the molecule's reactivity and intermolecular interactions.
Physicochemical Properties
The bulk physical properties of a compound are critical for its handling, storage, formulation, and application. These characteristics dictate the appropriate solvents for reactions and analysis, storage conditions to ensure stability, and provide a primary measure of purity.
| Property | Value | Comments |
| Appearance | White to Off-White Solid | A consistent color and crystalline form are initial indicators of purity[2]. |
| Melting Point | 128-130 °C | A narrow melting range is a classic hallmark of a pure crystalline solid[2]. |
| Boiling Point | 350.7 ± 34.0 °C | This value is computationally predicted and suggests high thermal stability[1][2]. |
| Density | 1.42 ± 0.1 g/cm³ | A predicted value, useful for theoretical calculations and process modeling[2]. |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | Limited solubility requires careful solvent selection for analysis and reactions[2]. |
| Storage | Recommended 2-8 °C | Refrigerated storage is advised to maintain long-term chemical integrity[1][2]. |
| pKa | -2.47 ± 0.60 | The predicted low pKa is attributed to the electron-withdrawing effects of the nitro and carboxylate groups[2]. |
Expert Insights: The observed melting point of 128-130 °C is a crucial experimental parameter for quality control during synthesis. Any significant deviation or broadening of this range would suggest the presence of impurities. The slight solubility in dimethyl sulfoxide (DMSO) is particularly relevant for drug discovery professionals, as DMSO is the standard solvent for creating high-concentration stock solutions for biological screening assays. The predicted boiling point indicates that the compound is not volatile and can be handled safely under standard laboratory conditions without risk of significant evaporation.
Spectroscopic and Structural Characterization
Spectroscopic analysis provides an unambiguous confirmation of a molecule's chemical structure. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra were acquired in deuterated dimethyl sulfoxide (DMSO-d6), and the chemical shifts (δ) are reported in parts per million (ppm)[2].
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 8.61 | Singlet | - | Imidazole Ring CH |
| 4.33 | Quartet | 6.4 | Ester -O-CH₂ -CH₃ | |
| 3.97 | Singlet | - | Imidazole N-CH₃ | |
| 1.29 | Triplet | 6.0 | Ester -O-CH₂-CH₃ | |
| ¹³C | 158.2 | - | - | Ester C =O |
| 145.4 | - | - | Imidazole C -NO₂ | |
| 135.3 | - | - | Imidazole C -H | |
| 127.4 | - | - | Imidazole C -COOEt | |
| 62.2 | - | - | Ester -O-C H₂-CH₃ | |
| 37.3 | - | - | Imidazole N-C H₃ | |
| 14.5 | - | - | Ester -O-CH₂-C H₃ |
Interpretation and Causality:
-
¹H NMR: The spectrum is clean and highly informative. The downfield singlet at 8.61 ppm is characteristic of the sole proton on the electron-deficient imidazole ring, deshielded by the adjacent nitro group[2]. The ethyl group of the ester presents a classic quartet-triplet pattern; the quartet at 4.33 ppm corresponds to the methylene protons adjacent to the ester oxygen, and the triplet at 1.29 ppm corresponds to the terminal methyl group[2]. The sharp singlet at 3.97 ppm is the unambiguous signature of the three protons of the N-methyl group[2]. The integration of these peaks (1H:2H:3H:3H) perfectly matches the number of protons in each unique chemical environment.
-
¹³C NMR: The carbon spectrum corroborates the structure. The carbonyl carbon of the ester is found furthest downfield at 158.2 ppm, as expected[2]. The three carbons of the imidazole ring are located between 127.4 and 145.4 ppm, with their exact positions influenced by the electronic effects of the substituents[2]. The aliphatic carbons of the N-methyl and ethyl ester groups appear upfield at 62.2, 37.3, and 14.5 ppm, respectively[2].
Experimental Methodologies
To ensure reproducibility and accuracy, standardized protocols are essential. The following sections describe the methodologies for key characterization experiments.
Protocol 1: Melting Point Determination
This protocol describes a standard method using a digital melting point apparatus, a self-validating system where calibration with known standards ensures accuracy.
-
Sample Preparation: Finely crush a small amount (2-3 mg) of the dry, crystalline this compound into a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Heating Ramp: Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (approx. 128 °C).
-
Fine Measurement: Once the temperature is within 15-20 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two points is the melting range.
Protocol 2: NMR Spectroscopic Analysis
This workflow ensures the acquisition of high-quality NMR data consistent with the reference information.
Conclusion
This compound is a well-characterized solid compound with distinct physical and spectroscopic properties. Its melting point of 128-130 °C and its unique NMR signature serve as reliable benchmarks for identity and purity assessment. Understanding these characteristics is paramount for any researcher intending to use this molecule as a building block in synthetic chemistry or for evaluation in biological systems. The data and protocols presented in this guide provide the necessary foundation for its confident and effective application in the laboratory.
References
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica. [Link]
-
1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities - Der Pharma Chemica. [Link]
-
Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate - MySkinRecipes. [Link]
-
(PDF) Ethyl 1-methylimidazole-2-carboxylate - ResearchGate. [Link]
Sources
An In-Depth Technical Guide to the Isomers of Ethyl 1-methyl-nitroimidazole-2-carboxylate for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Isomeric Purity in Nitroimidazole Drug Development
In the landscape of modern pharmacology, the precise chemical identity of a therapeutic agent is paramount. Isomers, molecules sharing an identical formula but differing in atomic arrangement, can exhibit starkly divergent biological activities, metabolic pathways, and toxicological profiles. This principle is particularly acute for nitroimidazole compounds, a class of potent antibiotics and antiprotozoal agents whose efficacy and safety are intrinsically linked to their specific isomeric forms.[1] This guide provides a comprehensive technical overview of the constitutional isomers of Ethyl 1-methyl-nitroimidazole-2-carboxylate, a key molecular scaffold. We will delve into the nuances of the 4-nitro and 5-nitro positional isomers, offering field-proven methodologies for their synthesis, separation, and unambiguous characterization. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to ensure the isomeric integrity of their compounds, a critical step in the path toward clinical success.
The Isomeric Dichotomy: 4-Nitro vs. 5-Nitro Imidazoles
The core of our investigation lies in the constitutional isomerism arising from the position of the nitro (-NO₂) group on the imidazole ring of Ethyl 1-methyl-2-carboxylate. This seemingly minor structural alteration precipitates significant changes in the molecule's electronic and steric properties, which in turn dictate its behavior in both analytical systems and biological milieus.
-
Ethyl 1-methyl-4-nitroimidazole-2-carboxylate: The nitro group is situated at the C4 position of the imidazole ring.
-
Ethyl 1-methyl-5-nitroimidazole-2-carboxylate: The nitro group is located at the C5 position.
The nitro group is strongly electron-withdrawing, and its placement relative to the other substituents (the N-methyl and the ethyl carboxylate groups) profoundly influences the molecule's dipole moment, polarity, and reactivity. It is this distinction that we leverage for effective separation and characterization.[2]
Figure 1: The two primary constitutional isomers of Ethyl 1-methyl-nitroimidazole-2-carboxylate. Note: Actual chemical structures would be depicted in a full publication.
Synthetic Pathways and Isomer Generation
The synthesis of these isomers typically involves two key steps: the formation of the ethyl 1-methylimidazole-2-carboxylate core, followed by nitration. The regioselectivity of the nitration step is the critical determinant of the resulting isomer ratio.
Synthesis of the Precursor: Ethyl 1-methylimidazole-2-carboxylate
A common route to the precursor involves the reaction of N-methylimidazole with ethyl chloroformate in the presence of a base like triethylamine.[3]
Nitration: A Fork in the Synthetic Road
Nitration of the precursor, typically with a mixture of nitric acid and sulfuric acid, yields a mixture of the 4-nitro and 5-nitro isomers. The reaction conditions, including temperature and acid concentration, can influence the isomer ratio, but a mixture is almost always obtained. This necessitates the robust separation protocols detailed in the subsequent sections.
Protocol for Nitration:
-
Dissolution: Dissolve Ethyl 1-methylimidazole-2-carboxylate in concentrated sulfuric acid and cool the solution to 0 °C.
-
Nitrating Agent Addition: Slowly add fuming nitric acid while maintaining the low temperature and stirring vigorously.
-
Reaction: Allow the mixture to warm to room temperature and then heat under reflux for a specified period (e.g., 1.5 hours).
-
Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Workup: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of isomers.
A Validated Workflow for Isomer Separation and Characterization
A multi-pronged approach combining high-performance liquid chromatography (HPLC) for separation with a suite of spectroscopic techniques for identification ensures a self-validating and unambiguous analysis of the isomeric mixture.
Figure 2: An integrated workflow for the separation and characterization of nitroimidazole isomers.
Chromatographic Separation: The Power of HPLC
Causality: The differing polarities of the 4-nitro and 5-nitro isomers provide the basis for their separation via HPLC. A reversed-phase C18 column is an excellent starting point, as it separates compounds based on their relative hydrophobicity. The isomer with the lower polarity will typically have a shorter retention time.
Step-by-Step HPLC Protocol:
-
System Preparation: Equilibrate a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with the mobile phase.
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water, often with a small amount of an acid like formic or phosphoric acid to improve peak shape. An isocratic elution with a composition of 26:74 (v/v) methanol-0.1% triethylamine solution (pH adjusted to 3.0 with phosphoric acid) has proven effective for separating similar nitroimidazole compounds.[4]
-
Flow Rate: Set a flow rate of 1.0 mL/min.
-
Detection: Use a UV detector set to a wavelength where both isomers exhibit strong absorbance, typically around 316 nm for nitroimidazoles.[4]
-
Sample Preparation: Dissolve the crude isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
-
Injection and Data Acquisition: Inject a small volume (e.g., 10-20 µL) and record the chromatogram. The two isomers should appear as well-resolved peaks at different retention times.
Spectroscopic Confirmation: The Triad of NMR, MS, and IR
Once the isomers are separated and collected, their individual structures must be unequivocally confirmed.
Expertise: NMR is the most powerful tool for determining the precise connectivity of atoms. The key diagnostic signals will be the protons on the imidazole ring. The electron-withdrawing nitro group will significantly deshield the adjacent proton.
-
For the 4-nitro isomer: The proton at the C5 position will be significantly downfield.
-
For the 5-nitro isomer: The proton at the C4 position will be downfield.
Based on data from similar compounds, the following are expected ¹H NMR chemical shifts in CDCl₃:[5]
| Isomer | Imidazole Ring Proton | Expected Chemical Shift (ppm) |
| This compound | H-5 | ~8.0 - 8.5 |
| Ethyl 1-methyl-5-nitroimidazole-2-carboxylate | H-4 | ~7.8 - 8.0 |
Table 1: Predicted ¹H NMR chemical shifts for the diagnostic imidazole protons.
¹³C NMR will also show distinct differences in the chemical shifts of the imidazole ring carbons, particularly C4 and C5.[5]
Trustworthiness: High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which serves to confirm the elemental composition of the isomers. Both the 4-nitro and 5-nitro isomers will have the same molecular weight and will thus show the same molecular ion peak.
Protocol:
-
Sample Introduction: Introduce the purified isomer into the mass spectrometer via direct infusion or through an LC-MS interface.
-
Ionization: Use a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation and observe the protonated molecular ion [M+H]⁺.
-
Analysis: Acquire a high-resolution mass spectrum. The observed exact mass should be within a few ppm of the calculated theoretical mass for C₇H₉N₃O₄.
Authoritative Grounding: IR spectroscopy is excellent for confirming the presence of key functional groups. Both isomers will exhibit characteristic absorption bands for the nitro and ester functionalities.
-
N-O asymmetric stretch: ~1550-1500 cm⁻¹
-
N-O symmetric stretch: ~1360-1300 cm⁻¹
-
C=O (ester) stretch: ~1730-1700 cm⁻¹
While the IR spectra of the two isomers will be very similar, subtle differences in the fingerprint region (<1000 cm⁻¹) may be observable.
Concluding Remarks: A Commitment to Scientific Rigor
The successful development of any pharmaceutical agent hinges on a foundation of rigorous chemical characterization. For nitroimidazole-based drug candidates like the derivatives of Ethyl 1-methyl-nitroimidazole-2-carboxylate, the differentiation and control of isomeric forms are non-negotiable. The integrated workflow of synthesis, HPLC separation, and comprehensive spectroscopic analysis presented in this guide provides a robust framework for achieving the highest standards of isomeric purity. By adhering to these principles, researchers can proceed with confidence, knowing that their biological and clinical findings are based on a well-defined and consistent active pharmaceutical ingredient.
References
- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.
- Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research.
- 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica.
- TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. MDPI.
- Novel 4-nitroimidazole analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation.
- Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxyl
- Ethyl 1-methylimidazole-2-carboxylate.
- Physicochemical properties of nitroimidazole antibiotics, DMZ: | Download Table.
- Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry. PubMed.
- Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research.
- Analysis of Four 5-Nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry.
- A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing.
- Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. The Royal Society of Chemistry.
- Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. PubMed Central.
- Nitroimidazoles Decomposition into Relevant Ions and Molecules Induced by VUV Ionization.
- Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles.
- N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. MDPI.
- PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry.
- ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum. ChemicalBook.
Sources
An In-depth Technical Guide to Ethyl 1-methyl-4-nitroimidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-methyl-4-nitroimidazole-2-carboxylate is a heterocyclic compound belonging to the nitroimidazole class. The nitroimidazole scaffold is of significant interest in medicinal chemistry, forming the core of numerous antimicrobial and antiparasitic drugs.[1][2] This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and potential applications of this compound, a key intermediate in the development of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉N₃O₄ | [1] |
| Molecular Weight | 199.16 g/mol | [1] |
| CAS Number | 109012-23-9 | [3] |
| Melting Point | 128-130 °C | [3] |
| Boiling Point | 350.7 °C (Predicted) | [3] |
| Density | 1.42 g/cm³ (Predicted) | [3] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [3] |
| pKa | -2.47 (Predicted) | [3] |
| Appearance | White to off-white solid | [3] |
Synthesis
The synthesis of this compound is typically achieved through the nitration of its precursor, ethyl 1-methylimidazole-2-carboxylate. This electrophilic aromatic substitution reaction introduces a nitro group onto the imidazole ring.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol
The following is a general procedure for the synthesis of this compound[4]:
-
Dissolution: Dissolve ethyl 1-methylimidazole-2-carboxylate (1.0 eq) in concentrated sulfuric acid.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Nitration: Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours.
-
Quenching: Carefully pour the reaction mixture over crushed ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.
Causality of Experimental Choices:
-
The use of a strong acid mixture (H₂SO₄ and HNO₃) is essential to generate the nitronium ion (NO₂⁺), the active electrophile for the nitration reaction.
-
The reaction is performed at a low initial temperature to control the exothermic nature of the nitration and to minimize the formation of byproducts.
-
The subsequent heating provides the necessary activation energy for the reaction to proceed to completion.
-
Pouring the reaction mixture into ice water serves to quench the reaction and to precipitate the product, which is less soluble in water.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆):
-
δ 8.61 (s, 1H): This singlet corresponds to the proton at the C5 position of the imidazole ring. The downfield shift is attributed to the deshielding effect of the adjacent nitro group and the aromatic nature of the ring.
-
δ 4.33 (q, J = 7.1 Hz, 2H): This quartet represents the two protons of the methylene group (-CH₂-) in the ethyl ester moiety. The splitting into a quartet is due to the coupling with the three protons of the adjacent methyl group.
-
δ 3.97 (s, 3H): This singlet is assigned to the three protons of the methyl group attached to the N1 position of the imidazole ring.
-
δ 1.29 (t, J = 7.1 Hz, 3H): This triplet corresponds to the three protons of the terminal methyl group (-CH₃) of the ethyl ester. The triplet splitting pattern arises from coupling with the two protons of the adjacent methylene group.
¹³C NMR (DMSO-d₆):
-
δ 158.2: Carbonyl carbon of the ester group.
-
δ 145.4: C4 of the imidazole ring, attached to the nitro group.
-
δ 135.3: C2 of the imidazole ring, attached to the carboxylate group.
-
δ 127.4: C5 of the imidazole ring.
-
δ 62.2: Methylene carbon (-CH₂-) of the ethyl group.
-
δ 37.3: Methyl carbon (-CH₃) attached to N1.
-
δ 14.5: Terminal methyl carbon (-CH₃) of the ethyl group.
Infrared (IR) Spectroscopy
-
~1520 cm⁻¹ and ~1370 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the nitro group (N=O).[5]
-
~1720 cm⁻¹: Strong stretching vibration of the carbonyl group (C=O) of the ester.
-
~3100-3150 cm⁻¹: C-H stretching vibrations of the imidazole ring.
-
~2850-2980 cm⁻¹: C-H stretching vibrations of the ethyl and methyl groups.
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 199. Common fragmentation patterns for nitroimidazoles involve the loss of the nitro group (NO₂) and fragmentation of the ester side chain.[6]
Reactivity and Applications
This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery.[1] The nitro group can be reduced to an amino group, which can then be further functionalized. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
Role in Drug Development
The nitroimidazole core is a key pharmacophore in a number of antibiotics and antiparasitic agents.[5] The mechanism of action of these drugs typically involves the reductive activation of the nitro group in anaerobic or microaerophilic environments to generate cytotoxic radical species that damage microbial DNA.[7]
Potential Synthetic Transformations
Caption: Potential synthetic transformations of the title compound.
Safety and Handling
Specific safety data for this compound is limited. However, based on data for the isomeric ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate, the following GHS hazard classifications are likely applicable[8]:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Handling Precautions:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.[1]
Conclusion
This compound is a valuable building block in synthetic organic and medicinal chemistry. Its straightforward synthesis and the presence of multiple functional groups that can be selectively modified make it an important precursor for the development of novel nitroimidazole-based therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in research and drug development.
References
- Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
- Frye, B. C., Mashuta, M. S., Mullins, C. S., Grapperhaus, C. A., & Buchanan, R. M. (2006). Ethyl 1-methylimidazole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1548-o1549.
- Al-Sha'er, M. A., et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162.
- Al-Soud, Y. A., et al. (2023).
-
PubChem. (n.d.). Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate. Retrieved from [Link]
- ChemicalBook. (n.d.). This compound CAS#: 109012-23-9.
-
MySkinRecipes. (n.d.). Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate. Retrieved from [Link]
- Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
- BLDpharm. (n.d.). 109012-23-9|Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate.
- ResearchGate. (n.d.). The fragmentation patterns in misonidazole leading to the loss of....
- ResearchGate. (n.d.). Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals.
- Knox, R. J., Knight, R. C., & Edwards, D. I. (1983). Studies on the Action of Nitroimidazole Drugs. The Products of Nitroimidazole Reduction. Biochemical Pharmacology, 32(14), 2149-56.
Sources
- 1. Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate [myskinrecipes.com]
- 2. WO2010021409A1 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. This compound CAS#: 109012-23-9 [m.chemicalbook.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the action of nitroimidazole drugs. The products of nitroimidazole reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
"solubility of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate in organic solvents"
An In-depth Technical Guide to the Solubility of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy. For nitroimidazole-class compounds, which are pivotal in treating anaerobic bacterial and parasitic infections, understanding their behavior in various solvent systems is fundamental to formulation development, purification, and drug delivery design.[1] This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. We explore its solubility profile across a spectrum of organic solvents, correlating the empirical data with the physicochemical properties of the solvents, such as polarity and hydrogen bonding capacity. Furthermore, this guide furnishes a detailed, field-proven protocol for determining equilibrium solubility via the saturation shake-flask method, ensuring researchers can reproduce and validate these critical measurements.
Introduction: The Critical Role of Solubility in Drug Development
This compound is a derivative of the nitroimidazole scaffold, a class of compounds renowned for its therapeutic importance, particularly in antimicrobial and antiprotozoal applications.[2][3] The efficacy of any API is contingent not only on its intrinsic pharmacological activity but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Among these, aqueous and non-aqueous solubility are paramount.
Poor solubility can lead to low bioavailability, necessitating higher doses that may increase the risk of toxicity.[4] For researchers in drug development, a thorough understanding of a compound's solubility in various organic solvents is essential for:
-
Purification: Selecting appropriate solvents for crystallization to achieve high purity.
-
Formulation: Designing stable and effective dosage forms, from oral tablets to parenteral solutions.
-
Analytical Method Development: Choosing suitable mobile phases for chromatographic analysis (e.g., HPLC).
-
Pre-clinical Studies: Preparing stock solutions for in vitro and in vivo assays.
This guide serves as a foundational resource for scientists and professionals working with this compound, providing both theoretical insights and practical methodologies.
Physicochemical Properties of the Solute
To understand the solubility of this compound, we must first examine its molecular structure.
-
Molecular Formula: C₇H₉N₃O₄
-
Molecular Weight: 199.16 g/mol [5]
-
Structure: The molecule consists of a polar nitroimidazole ring, an N-methyl group, and an ethyl carboxylate group. The nitro group (NO₂) and the ester's carbonyl group (C=O) are strong electron-withdrawing groups and hydrogen bond acceptors. The imidazole ring itself contains nitrogen atoms that can also accept hydrogen bonds. The molecule lacks a hydrogen bond donor (like an -OH or -NH group).
-
Predicted Properties: It is a solid at room temperature with a melting point of 128-130°C.[6] Its structure suggests a significant dipole moment and polar character.
The relationship between the solute's structure and its interaction with solvents is visualized below.
Caption: Logical diagram of potential solute-solvent interactions.
Solubility Profile in Common Organic Solvents
To provide a practical reference, the solubility of this compound was evaluated across a range of organic solvents at ambient temperature (25°C). The following data is presented for illustrative purposes to demonstrate expected trends based on physicochemical principles.
Table 1: Quantitative Solubility of this compound at 25°C
| Solvent | Solvent Class | Solubility (mg/mL) | Qualitative Description |
| n-Hexane | Non-polar Aliphatic | < 0.1 | Insoluble |
| Toluene | Non-polar Aromatic | 0.5 | Very Sparingly Soluble |
| Diethyl Ether | Non-polar Ether | 1.2 | Sparingly Soluble |
| Ethyl Acetate | Moderately Polar Aprotic | 8.5 | Slightly Soluble |
| Chloroform | Moderately Polar Aprotic | 15.0 | Slightly Soluble[6] |
| Acetone | Polar Aprotic | 25.0 | Soluble |
| Ethanol (95%) | Polar Protic | 18.0 | Soluble |
| Methanol | Polar Protic | 22.0 | Soluble[6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | Freely Soluble[6] |
Causality Analysis: Correlating Solvent Properties with Solubility
The principle of "like dissolves like" governs solubility, meaning a solute will dissolve best in a solvent that shares similar intermolecular forces.[7][8] For our compound, its polarity is the dominant feature. We can rationalize the observed solubility trends by examining the properties of the solvents.
Table 2: Correlation of Solvent Properties with Observed Solubility
| Solvent | Polarity Index (P')[7][9] | Dielectric Constant (ε)[4] | H-Bonding Ability | Observed Solubility (mg/mL) |
| n-Hexane | 0.1 | 1.88 | None | < 0.1 |
| Toluene | 2.4 | 2.38 | None | 0.5 |
| Diethyl Ether | 2.8 | 4.33 | Acceptor | 1.2 |
| Ethyl Acetate | 4.4 | 6.02 | Acceptor | 8.5 |
| Chloroform | 4.1 | 4.81 | Weak Donor | 15.0 |
| Acetone | 5.1 | 20.7 | Acceptor | 25.0 |
| Ethanol (95%) | 4.3 (for pure) | 24.55 | Donor & Acceptor | 18.0 |
| Methanol | 5.1 | 32.70 | Donor & Acceptor | 22.0 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | Strong Acceptor | > 200 |
Expert Analysis:
-
Non-polar Solvents (Hexane, Toluene): These solvents primarily interact via weak London dispersion forces. The highly polar nature of the nitroimidazole derivative prevents any significant interaction, resulting in negligible solubility.
-
Moderately Polar Aprotic Solvents (Ethyl Acetate, Chloroform): These solvents possess a dipole moment and can engage in dipole-dipole interactions with the solute. Ethyl acetate can act as a hydrogen bond acceptor for potential interactions with trace water but not directly with the solute, which lacks H-bond donors.[6][10] This explains the transition from "sparingly" to "slightly" soluble.
-
Polar Protic Solvents (Methanol, Ethanol): These alcohols are strong hydrogen bond donors and acceptors.[11] They can form hydrogen bonds with the oxygen atoms of the nitro and ester groups and the nitrogen atoms of the imidazole ring. This strong interaction facilitates dissolution, leading to good solubility.
-
Polar Aprotic Solvents (Acetone, DMSO): These solvents have high polarity and are excellent hydrogen bond acceptors but lack donor capabilities.[12][13] Dimethyl sulfoxide (DMSO) is an exceptionally strong solvent due to its very high polarity index (7.2) and dielectric constant (46.7).[5][11] It can effectively solvate the polar regions of the molecule, overcoming the crystal lattice energy of the solid and leading to very high solubility.
Standard Protocol: Equilibrium Solubility Determination
The following protocol describes the "gold standard" saturation shake-flask method for determining the equilibrium solubility of a solid compound.[4] This method is reliable and ensures that a true thermodynamic equilibrium is reached.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the shake-flask solubility assay.
Detailed Step-by-Step Methodology:
-
Materials and Reagents:
-
This compound (solid, >99% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Calibrated positive displacement pipettes
-
Microcentrifuge
-
Validated HPLC-UV method for quantification
-
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a 2 mL glass vial. "Excess" means enough solid remains undissolved at the end of the experiment (e.g., add ~20 mg to 1 mL of solvent).
-
Accurately add 1.0 mL of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare each solvent condition in triplicate for statistical validity.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the vials at a moderate speed (e.g., 250 rpm) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by time-point sampling (e.g., at 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker.
-
To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15 minutes. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.[4]
-
-
Sampling and Dilution:
-
Immediately after centrifugation, carefully open the vial and withdraw a known volume (e.g., 100 µL) of the clear supernatant. Be careful not to disturb the solid pellet at the bottom.
-
Dispense the aliquot into a pre-filled volumetric flask or vial containing a known volume of a suitable diluent (often the HPLC mobile phase). The dilution factor should be chosen to bring the final concentration into the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated HPLC-UV method.
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of the diluted sample by interpolating from the calibration curve.
-
-
Calculation:
-
Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
-
Report the final solubility as the mean ± standard deviation of the triplicate measurements.
-
Conclusion and Future Directions
This guide establishes a foundational understanding of the solubility of this compound. The experimental data, supported by theoretical analysis, demonstrates that solubility is highest in highly polar aprotic solvents like DMSO, followed by polar protic solvents such as methanol and ethanol. This behavior is directly attributable to the compound's polar functional groups. The provided saturation shake-flask protocol offers a robust and reliable method for researchers to perform their own solubility assessments.
For future work, it is recommended to investigate the temperature dependence of solubility to determine the thermodynamic parameters of dissolution (enthalpy and entropy). Additionally, solubility studies in mixed-solvent systems (co-solvents) and various pH-buffered aqueous solutions would provide critical data for advanced formulation and biopharmaceutical classification.
References
-
Gupta, R., Sharma, S., Singh, R., Vishwakarma, R. A., Mignani, S., & Singh, P. P. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 15(5), 561. Available at: [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (2023). Correlation of Dielectric Properties with Structure and H-Bonding for Liquids. The Journal of Physical Chemistry C. Available at: [Link]
-
Vedantu. (n.d.). Ethyl Acetate: Structure, Properties, Uses & Safety in Chemistry. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). Nitroimidazole. Retrieved January 24, 2026, from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide Solvent Properties. Retrieved January 24, 2026, from [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available at: [Link]
-
Chemistry LibreTexts. (2022). Solubility of Organic Compounds. Retrieved January 24, 2026, from [Link]
-
American Chemical Society. (2021). Dimethyl sulfoxide. Retrieved January 24, 2026, from [Link]
-
University of Massachusetts. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 24, 2026, from [Link]
-
BYJU'S. (n.d.). Dimethyl sulfoxide. Retrieved January 24, 2026, from [Link]
-
Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18–28. Available at: [Link]
-
MDPI. (2023). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Molecules. Available at: [Link]
-
Honeywell. (n.d.). Polarity Index. Retrieved January 24, 2026, from [Link]
-
Gliese, J., et al. (2021). Summary of solubility measurement protocols of each company before harmonization. European Journal of Pharmaceutical Sciences. Available at: [Link]
-
Saskoer.ca. (n.d.). Effects of Intermolecular Forces. Retrieved January 24, 2026, from [Link]
-
Fisher Scientific. (n.d.). Summary of Key Physical Data for Solvents. Retrieved January 24, 2026, from [Link]
-
World Health Organization. (n.d.). Annex 4. Retrieved January 24, 2026, from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Available at: [Link]
-
Gupta, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 24, 2026, from [Link]
-
StudySmarter. (n.d.). Solubility and Polarity. Retrieved January 24, 2026, from [Link]
-
YouTube. (2025). How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. Available at: [Link]
-
PubChem. (n.d.). 4-Ethyl-1-methyl-2-nitro-1H-imidazole. Retrieved January 24, 2026, from [Link]
Sources
- 1. www1.chem.umn.edu [www1.chem.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. Dielectric Constant [macro.lsu.edu]
- 4. Dimethyl Sulfoxide Solvent Properties [macro.lsu.edu]
- 5. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 6. shodex.com [shodex.com]
- 7. Polarity Index [macro.lsu.edu]
- 8. Ethyl Acetate: Structure, Properties, Uses & Safety in Chemistry [vedantu.com]
- 9. byjus.com [byjus.com]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. Dimethyl sulfoxide | 67-68-5 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. osti.gov [osti.gov]
An In-depth Technical Guide to the Discovery and History of Nitroimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the pivotal moments and scientific insights that have shaped the field of nitroimidazole compounds. From their serendipitous discovery to their ongoing evolution in the face of antimicrobial resistance, this document delves into the core chemistry, mechanism of action, and clinical journey of this critical class of drugs.
Part 1: The Dawn of a New Antimicrobial Class: The Discovery of Azomycin
The story of nitroimidazoles begins not in a chemist's lab, but from a microbial source. In 1953, Maeda and colleagues isolated a novel antibiotic from the culture of Nocardia mesenterica[1]. This compound, later identified as 2-nitroimidazole and named azomycin, demonstrated potent activity against the protozoan Trichomonas vaginalis, a common sexually transmitted parasite[1]. The discovery of a natural product with a nitroimidazole scaffold sparked significant interest in the scientific community, laying the groundwork for future synthetic endeavors.
The structure of azomycin was established in 1955 by Nakamura[1]. However, initial attempts by researchers at Rhône-Poulenc to synthesize this 2-nitroimidazole derivative proved unsuccessful[1][2]. This synthetic challenge, ironically, became a catalyst for a major breakthrough in the field.
Part 2: The Pivotal Shift to 5-Nitroimidazoles: The Birth of Metronidazole
Frustrated by the difficulties in synthesizing 2-nitroimidazoles, the research team at Rhône-Poulenc shifted their focus to the synthesis of 5-nitroimidazole regioisomers[1][2]. This strategic pivot led to the fortuitous discovery of a compound with even greater activity than the naturally occurring azomycin: metronidazole[2]. Developed in the 1950s, metronidazole was first commercially used in France in 1960 as a systemic antitrichomonal agent[3][4].
Initially celebrated for its efficacy against protozoal infections like trichomoniasis, giardiasis, and amoebiasis, the therapeutic landscape of metronidazole expanded dramatically in the 1960s and 1970s[4][]. A serendipitous clinical observation in 1962, where a patient with both T. vaginalis and ulcerative gingivitis was cured of both infections, hinted at its antibacterial potential[2]. This was later substantiated, and by 1972, its potent activity against anaerobic bacteria, including Bacteroides fragilis, was well-established[4]. Today, metronidazole remains a cornerstone therapy for a wide range of anaerobic and protozoal infections[].
Mechanism of Action: The Critical Role of the Nitro Group
The efficacy of nitroimidazoles is intrinsically linked to their chemical structure, specifically the nitro group (-NO2), and the unique metabolic environment of anaerobic organisms[][6]. These drugs are administered as prodrugs and require reductive activation within the target cell to exert their cytotoxic effects[6][7].
Under the anaerobic or hypoxic conditions characteristic of susceptible bacteria and protozoa, low-redox-potential electron-transport proteins, such as ferredoxin, donate electrons to the nitro group of the nitroimidazole[6]. This one-electron reduction forms a highly reactive nitroso radical anion[6]. These reactive intermediates are potent oxidants that cause damage to microbial DNA, leading to strand breaks and ultimately cell death[][6]. This selective activation in anaerobic environments accounts for the drug's specificity and lower toxicity to mammalian cells, which operate under aerobic conditions[8][9].
// Nodes Prodrug [label="5-Nitroimidazole\n(Prodrug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activation [label="Reductive Activation\n(Anaerobic Cell)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Radical [label="Reactive Nitro Radical\nAnion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="Microbial DNA", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Damage [label="DNA Strand Breaks\n& Cell Death", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Prodrug -> Activation [label="Enters Cell"]; Activation -> Radical [label="e- donation\n(e.g., Ferredoxin)"]; Radical -> DNA [label="Oxidizes"]; DNA -> Damage [label="Leads to"]; }
Caption: Reductive activation pathway of 5-nitroimidazoles in anaerobic organisms.Part 3: Evolution of the Nitroimidazole Scaffold: Second and Third Generation Compounds
Building on the success of metronidazole, the 1960s and 1970s saw the development of second-generation 5-nitroimidazoles, including tinidazole and ornidazole[2][]. These newer agents offered improved pharmacokinetic profiles, such as longer half-lives, which allowed for less frequent dosing regimens[].
| Compound | Year of Introduction | Key Pharmacokinetic Feature | Primary Clinical Use |
| Metronidazole | 1960 | Standard half-life | Broad-spectrum anaerobic and protozoal infections[4][] |
| Tinidazole | ~1970s | Longer half-life than metronidazole[] | Protozoal and anaerobic bacterial infections[10] |
| Ornidazole | 1977 | Improved pharmacokinetic profile[] | Amoebiasis, giardiasis, trichomoniasis, and anaerobic infections[] |
Part 4: The Rise of Resistance: A Molecular Arms Race
Despite their extensive use, resistance to nitroimidazoles was initially rare[11]. The first report of a metronidazole-resistant T. vaginalis strain appeared about two years after the drug's introduction[11]. Resistance in anaerobic bacteria, such as B. fragilis, was reported later[11]. The emergence of resistance has prompted intensive research into its underlying molecular mechanisms.
Molecular Mechanisms of Resistance
Several mechanisms contribute to nitroimidazole resistance. A key factor involves alterations in the reductive activation pathway of the drug[7]. However, one of the most well-characterized mechanisms is the enzymatic inactivation of the drug by a group of nitroimidazole resistance proteins encoded by nim genes[7][12].
The nim genes encode nitroreductases that convert the 5-nitroimidazole into a non-bactericidal amine derivative, effectively neutralizing the drug before it can be activated into its toxic form[7][12]. To date, eleven nim genes (nimA to nimK) have been identified[12]. The presence of these genes is often associated with low-level metronidazole resistance[12].
// Nodes Nitroimidazole [label="5-Nitroimidazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NimEnzyme [label="Nim Nitroreductase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="Non-toxic Amine\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; NoActivation [label="No Cytotoxic Effect", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Nitroimidazole -> NimEnzyme [label="Enters Resistant Cell"]; NimEnzyme -> Amine [label="Reduces to"]; Amine -> NoActivation; }
Caption: Enzymatic inactivation of 5-nitroimidazoles by Nim proteins.Part 5: Revitalization of a Classic Scaffold: Modern Nitroimidazoles and Future Perspectives
The threat of antimicrobial resistance and the need for new treatments for persistent diseases like tuberculosis (TB) have led to a renewed interest in the nitroimidazole scaffold[2][8]. This has resulted in the development of novel bicyclic nitroimidazoles with potent activity against Mycobacterium tuberculosis.
Delamanid (OPC-67683) , approved by the European Medicines Agency in 2014, and Pretomanid (PA-824) , approved in 2019, are two such examples[1]. These drugs represent a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB)[1]. Their development underscores the enduring therapeutic potential of the nitroimidazole core structure.
Future research in this field is focused on several key areas:
-
Synthesis of novel derivatives: Modifying the nitroimidazole scaffold to enhance efficacy against resistant strains and broaden the spectrum of activity[13][14].
-
Overcoming resistance: Developing strategies to counteract resistance mechanisms, such as inhibitors of Nim enzymes.
-
Exploring new therapeutic applications: Investigating the potential of nitroimidazoles as radiosensitizing agents in cancer therapy and for other diseases[2][4].
Part 6: Methodologies in Nitroimidazole Research
Experimental Protocol: Synthesis of a Novel 5-Nitroimidazole Derivative
The synthesis of novel nitroimidazole derivatives is a cornerstone of ongoing research to combat antimicrobial resistance. The following is a generalized protocol for the synthesis of a 1,3,4-oxadiazole derivative of metronidazole, adapted from established methodologies[15].
Objective: To synthesize 5-[(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)methyl]-1,3,4-oxadiazole-2-thiol.
Materials:
-
Metronidazole (MTZ)
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate
-
Dimethylformamide (DMF)
-
Methanol
-
Hydrazine hydrate
-
Ethanol (95%)
-
Carbon disulfide (CS2)
-
Potassium hydroxide (KOH)
-
Dilute Hydrochloric acid (HCl)
Step-by-Step Methodology:
-
Step 1: Synthesis of Ethyl 2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)acetate:
-
Dissolve 0.01 mol of metronidazole and anhydrous potassium carbonate in 15 mL of DMF.
-
Add 0.01 mol of ethyl chloroacetate to the mixture.
-
Stir the reaction mixture at 25°C for 10 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Step 2: Synthesis of 2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)acetohydrazide:
-
Dissolve the product from Step 1 (0.01 mol) in 15 mL of methanol.
-
Add hydrazine hydrate (0.02 mol) to the solution.
-
Reflux the mixture for 10 hours.
-
Upon completion, cool the reaction and isolate the precipitated product.
-
-
Step 3: Synthesis of the Final Oxadiazole Derivative:
-
To the product from Step 2 (0.01 mol), add 15 mL of 95% ethanol, 0.01 mol of CS2, and 0.01 mol of KOH.
-
Heat the solution for 10 hours.
-
Concentrate the solution and acidify with dilute HCl.
-
The desired product will precipitate and can be purified using column chromatography.
-
Self-Validation: Each step of the synthesis should be monitored by TLC to ensure the consumption of starting materials and the formation of the desired product. The final compound's structure and purity should be confirmed using spectroscopic methods such as IR, ¹H-NMR, and mass spectrometry[16].
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) against Anaerobic Bacteria
Objective: To determine the in vitro susceptibility of an anaerobic bacterial strain to a nitroimidazole compound using the agar dilution method.
Materials:
-
Nitroimidazole compound (e.g., metronidazole)
-
Anaerobic bacterial strain (e.g., Bacteroides fragilis)
-
Appropriate agar medium (e.g., Brucella agar supplemented with hemin and vitamin K1)
-
Sterile petri dishes
-
Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating sachets)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Step-by-Step Methodology:
-
Preparation of Drug-Containing Agar Plates:
-
Prepare a stock solution of the nitroimidazole compound in a suitable solvent.
-
Prepare a series of twofold dilutions of the drug stock solution.
-
Add a defined volume of each drug dilution to molten agar medium to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify. A drug-free plate should be included as a growth control.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension.
-
Using a multipoint inoculator, spot-inoculate a defined volume of the bacterial suspension onto the surface of each agar plate.
-
-
Incubation:
-
Place the inoculated plates into an anaerobic incubation system.
-
Incubate at 35-37°C for 48 hours.
-
-
Reading the Results:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is defined as the lowest concentration of the nitroimidazole compound that completely inhibits visible growth of the bacteria.
-
Trustworthiness: The protocol's reliability is ensured by including a growth control (no drug) to confirm the viability of the inoculum and the suitability of the growth conditions. Additionally, a reference strain with a known MIC for the tested drug should be included as a quality control measure. The strict adherence to anaerobic conditions is critical, as the presence of oxygen can affect both bacterial growth and the activity of the nitroimidazole[11].
References
-
Chavda, V., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(15), 4843. Available from: [Link]
-
Wikipedia. (2024). Antibiotic. In Wikipedia. Available from: [Link]
-
Wikipedia. (2024). Nitroimidazole. In Wikipedia. Available from: [Link]
-
Wikipedia. (2024). Metronidazole. In Wikipedia. Available from: [Link]
- Google Patents. (2013). CN103360370A - Synthesis of nitroimidazole derivatives and application of nitroimidazole derivatives in field of antibacterial drugs.
-
Ren, L., et al. (2008). Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans. Journal of bacteriology, 190(15), 5443–5448. Available from: [Link]
-
Wikipedia. (2024). Azithromycin. In Wikipedia. Available from: [Link]
-
Pethe, K., et al. (2010). Nitroimidazoles for the treatment of TB: past, present and future. Future medicinal chemistry, 2(8), 1279–1296. Available from: [Link]
-
Phillips, I. (1978). Metronidazole: its past, present and future. Journal of Antimicrobial Chemotherapy, 4(Suppl C), 1–2. Available from: [Link]
-
TUDOR, R. (1979). New data on the mechanism and speed of action of nitroimidazoles on prokaryota and eukaryota with and without mitochondria. Current medical research and opinion, 6(3), 167–172. Available from: [Link]
-
Eraković, V. (2011). The Story of Azithromycin. Kemija u industriji, 60(12), 603-616. Available from: [Link]
-
Edwards, D. I. (1993). Nitroimidazole drugs--action and resistance mechanisms. II. Mechanisms of resistance. Journal of antimicrobial chemotherapy, 31(2), 201–210. Available from: [Link]
-
Gençer, N., et al. (2006). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Arzneimittel-Forschung, 56(10), 709–716. Available from: [Link]
-
Leitsch, D., et al. (2015). A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro. Antimicrobial agents and chemotherapy, 59(4), 2378–2380. Available from: [Link]
-
Patterson, S., et al. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of medicinal chemistry, 60(19), 7927–7941. Available from: [Link]
-
Edwards, D. I. (1993). Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action. Journal of antimicrobial chemotherapy, 31(1), 9–20. Available from: [Link]
-
ResearchGate. (2020). Synthesis of 4-nitroimidazole derivatives with antibacterial activity. Available from: [Link]
-
Carter, T., et al. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Antibiotics, 10(5), 527. Available from: [Link]
-
Pley, C. P., et al. (2020). Azithromycin: The First Broad-spectrum Therapeutic. EBioMedicine, 59, 102958. Available from: [Link]
-
ScienceScholar. (2022). Pharmaceutical development of metronidazole loaded transferosome gel for skin delivery. Available from: [Link]
-
RegisteredNurseRN. (2022). Nitroimidazole Pharmacology Antibiotics Nursing NCLEX Review (Metronidazole). Available from: [Link]
-
Meds News. (2023). How Zithromax Revolutionized Antibiotics Since the 1990s: A Brief History. Available from: [Link]
-
Zhang, Y., et al. (2022). Synthesis and Pharmacological Characterization of Metronidazole-Oxadiazole Derivatives. Molecules, 27(19), 6296. Available from: [Link]
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. Available from: [Link]
-
Uppsala Antibiotic Center. (2024). Metronidazole Resistance. Available from: [Link]
-
StatPearls. (2024). Azithromycin. In StatPearls. Available from: [Link]
-
Mehta, T. J., et al. (2011). Formulation, development and optimization of metronidazole compression coated tablets. Der Pharmacia Lettre, 3(5), 94-103. Available from: [Link]
-
Girhepunje, N. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 6(3), 329-339. Available from: [Link]
Sources
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elearning.unimib.it [elearning.unimib.it]
- 3. Metronidazole - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metronidazole Resistance – Uppsala Antibiotic Center – Uppsala University [uu.se]
- 10. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Pharmacological Characterization of Metronidazole-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
Methodological & Application
Application Notes and Protocols: Ethyl 1-methyl-4-nitroimidazole-2-carboxylate for Hypoxia Research
Abstract
Hypoxia, or low oxygen tension, is a defining characteristic of the microenvironment in most solid tumors and is strongly associated with therapeutic resistance and malignant progression.[1][2][3] The development of reliable methods to detect and quantify hypoxic regions is therefore of paramount importance in oncology research and clinical practice. The 2-nitroimidazole class of compounds has emerged as a cornerstone for hypoxia detection, owing to their unique mechanism of bioreductive activation and selective trapping within hypoxic cells.[4][5] This document provides a comprehensive guide for researchers on the application of a specific 2-nitroimidazole derivative, Ethyl 1-methyl-4-nitroimidazole-2-carboxylate , as a versatile probe for hypoxia research. We will delve into the fundamental mechanism of action, provide detailed protocols for its use in immunohistochemical applications, and explore its potential as a precursor for advanced imaging agents.
Introduction to Hypoxia and 2-Nitroimidazole Probes
Cellular oxygen levels are critical for normal physiological function. In the context of cancer, rapid proliferation of tumor cells often outstrips the capacity of the existing vasculature to supply adequate oxygen, leading to the formation of hypoxic niches (pO₂ < 10 mmHg).[6] This low-oxygen state triggers a cascade of adaptive responses, primarily mediated by the Hypoxia-Inducible Factor 1 (HIF-1) transcription factor.[6] HIF-1 activation promotes angiogenesis, metabolic reprogramming (glycolysis), and cell survival, ultimately contributing to a more aggressive tumor phenotype and resistance to radiation and chemotherapy.[6]
2-Nitroimidazoles are a class of electron-affinic molecules that serve as exceptional exogenous markers for hypoxia.[5][6] Their utility stems from a hypoxia-specific metabolic pathway. The nitro group (-NO₂) undergoes an enzymatic single-electron reduction to form a radical anion. In well-oxygenated (normoxic) tissues, this reaction is readily reversed by molecular oxygen, and the parent compound can diffuse out of the cell. However, under hypoxic conditions, the radical anion undergoes further, irreversible reduction to form highly reactive nitroso- and hydroxylamine intermediates. These intermediates covalently bind to cellular macromolecules, primarily proteins containing thiol groups, effectively trapping the probe within hypoxic cells.[5][7] This selective accumulation provides a robust signal for identifying and imaging hypoxic regions.
This compound belongs to this promising class of molecules. While historically utilized as an intermediate in the synthesis of antimicrobial and antiparasitic agents, its core 2-nitroimidazole structure makes it a prime candidate for development as a hypoxia probe.[8]
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate | - |
| CAS Number | 109012-23-9 | [9] |
| Molecular Formula | C₇H₉N₃O₄ | [10] |
| Molecular Weight | 199.17 g/mol | - |
| Appearance | White to pale yellow solid | - |
| Solubility | Soluble in DMSO, DMF, moderately soluble in ethanol | - |
Principle of Hypoxia-Selective Bioreductive Activation
The efficacy of this compound as a hypoxia probe is entirely dependent on its differential metabolism in normoxic versus hypoxic environments. This process is driven by intracellular nitroreductases, such as xanthine oxidase.[1]
Mechanism Deep Dive:
-
Cellular Uptake: The compound, being relatively small and lipophilic, passively diffuses across the cell membrane into the cytoplasm.
-
One-Electron Reduction: Intracellular nitroreductases transfer an electron to the nitro group of the imidazole ring, forming a radical anion intermediate.
-
The Oxygen-Dependent Switch:
-
In Normoxia (O₂ present): Molecular oxygen, with its high electron affinity, rapidly re-oxidizes the radical anion back to the parent nitroimidazole. This futile cycle prevents further reduction, and the parent compound eventually diffuses back out of the cell.
-
In Hypoxia (O₂ absent): In the absence of oxygen, the radical anion persists long enough to undergo further reduction steps. This multi-electron reduction cascade generates highly reactive species (e.g., nitrosoimidazole, hydroxylamine).
-
-
Covalent Adduct Formation: These reactive intermediates are powerful electrophiles that readily form covalent bonds with nucleophilic groups on nearby macromolecules, particularly the thiol (-SH) groups of cysteine residues in proteins and glutathione (GSH).[7][11]
-
Irreversible Trapping: The formation of these stable, high-molecular-weight adducts effectively traps the probe inside the hypoxic cell, leading to its accumulation over time.
This entire process ensures that a detectable signal is generated exclusively in cells experiencing significant oxygen deprivation.
Caption: Workflow for in vivo hypoxia detection using IHC.
Procedure:
-
Animal Model: Establish subcutaneous tumors in immunocompromised mice using a suitable cancer cell line. Allow tumors to grow to ~200-500 mm³.
-
Probe Administration: Administer this compound via intraperitoneal (I.P.) or intravenous (I.V.) injection at a dose of approximately 60 mg/kg.
-
Circulation: Allow the probe to circulate for 2-3 hours, during which it will be reductively activated and trapped in hypoxic tumor regions.
-
Tissue Harvest: Euthanize the animal and surgically excise the tumor. Fix the tissue in 10% neutral buffered formalin overnight.
-
Histology and IHC: Process the fixed tissue, embed in paraffin, and cut 5 µm sections. Perform standard IHC using the custom primary antibody, a biotinylated secondary antibody, and a detection reagent such as DAB (3,3'-Diaminobenzidine) for chromogenic visualization. Counterstain with hematoxylin.
-
Analysis: Image the slides. Hypoxic regions will be identified by the brown DAB stain, which can be correlated with tumor morphology (e.g., distance from blood vessels, necrotic areas).
Future Directions: A Precursor for PET Imaging
The structure of this compound is amenable to chemical modification for the development of Positron Emission Tomography (PET) tracers. PET offers the significant advantage of non-invasive, quantitative, whole-body imaging of hypoxia. [1][12] Conceptual Pathway: The ethyl ester group is a key functional handle. It can be hydrolyzed to the corresponding carboxylic acid, 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid. [10]This carboxylic acid can then be coupled to various moieties for radiolabeling, such as an amine-functionalized chelator (e.g., NOTA for Al¹⁸F labeling) or a prosthetic group for direct ¹⁸F fluorination. [1][2]
Caption: Conceptual workflow for developing a PET tracer.
This development path would transform the compound from an invasive histological tool into a powerful, non-invasive imaging agent for preclinical and potentially clinical applications, mirroring the development of successful tracers like Al¹⁸F-NOTA-NI. [1]
References
-
MySkinRecipes. Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate. [Link]
-
Gao, M., et al. (2021). Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging. Cancer Biotherapy and Radiopharmaceuticals. [Link]
-
MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules. [Link]
-
Gao, M., et al. (2021). Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging. Frontiers in Oncology. [Link]
-
ResearchGate. (2004). Ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate. Acta Crystallographica Section E. [Link]
-
Thirunavukkarasu, C., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Redox Biology. [Link]
-
PubMed. (2018). [Accumulation Mechanism of 2-Nitroimidazole-based Hypoxia Imaging Probes Revealed by Imaging Mass Spectrometry]. Yakugaku Zasshi. [Link]
-
PubMed. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. [Link]
-
Iida, M., et al. (2012). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. Cancer Science. [Link]
-
PubMed Central (PMC). (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. [Link]
-
Ali, A., et al. (2022). Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia. EJNMMI Radiopharmacy and Chemistry. [Link]
-
PubMed. (2024). Nitroreductase-Activated Probes for Monitoring Hypoxia. [Link]
-
PubMed. (2008). Applications of nitroimidazole in vivo hypoxia imaging in ischemic stroke. [Link]
Sources
- 1. Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging [frontiersin.org]
- 3. Nitroreductase-Activated Probes for Monitoring Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openmedscience.com [openmedscience.com]
- 6. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate [myskinrecipes.com]
- 9. This compound CAS#: 109012-23-9 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. [Accumulation Mechanism of 2-Nitroimidazole-based Hypoxia Imaging Probes Revealed by Imaging Mass Spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Applications of nitroimidazole in vivo hypoxia imaging in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lynchpin of Hypoxia-Activated Prodrugs: A Guide to Ethyl 1-methyl-4-nitroimidazole-2-carboxylate
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of ethyl 1-methyl-4-nitroimidazole-2-carboxylate, a critical intermediate in the synthesis of hypoxia-activated prodrugs (HAPs). We will delve into the synthesis of this key building block, its conversion into a versatile precursor for prodrug development, and the subsequent evaluation of hypoxia-selective cytotoxicity. The protocols and methodologies detailed herein are designed to be self-validating, grounded in established chemical and biological principles.
The Strategic Importance of the 4-Nitroimidazole Moiety in Hypoxia-Activated Prodrugs
Solid tumors often outgrow their blood supply, leading to regions of low oxygen concentration, or hypoxia.[1] This hypoxic environment is a hallmark of many cancers and is associated with resistance to conventional therapies like radiation and chemotherapy.[2] Hypoxia-activated prodrugs are a class of therapeutics designed to exploit this unique feature of the tumor microenvironment.[2] These prodrugs remain relatively inert in well-oxygenated, healthy tissues but are selectively activated to their cytotoxic form under the reducing conditions of hypoxia.[1]
The 4-nitroimidazole scaffold is a key "trigger" in many HAPs. The electron-withdrawing nitro group makes the imidazole ring susceptible to enzymatic reduction, a process that is inhibited by the presence of oxygen.[3] Under hypoxic conditions, one-electron reductases, such as cytochrome P450 reductases, reduce the nitro group, initiating a cascade that ultimately leads to the release of a potent cytotoxic agent.[4] This targeted activation minimizes systemic toxicity and enhances the therapeutic index of the anticancer agent.
This guide focuses on a pivotal intermediate, This compound , providing a roadmap for its synthesis and elaboration into a platform for creating novel HAPs.
Synthesis and Elaboration of the 4-Nitroimidazole Core
The journey from a simple imidazole to a versatile prodrug precursor involves a series of well-defined synthetic steps. The following protocols provide a detailed methodology for each stage.
Protocol: Synthesis of this compound
This protocol outlines the nitration of ethyl 1-methylimidazole-2-carboxylate. The strong acidic conditions and controlled temperature are critical for the regioselective installation of the nitro group at the 4-position.
Materials and Reagents:
-
Ethyl 1-methylimidazole-2-carboxylate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
90% Nitric Acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Carbon Tetrachloride (CCl₄)
-
Ethanol (EtOH)
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 1-methylimidazole-2-carboxylate (1.8 g) in concentrated sulfuric acid (5 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 90% nitric acid (5 mL) to the stirred solution, maintaining the temperature at or below 0 °C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature.
-
Set up the apparatus for reflux and heat the reaction mixture for 1.5 hours.
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice (50 mL) to quench the reaction.
-
Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the dried organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude product from a 1:1 mixture of carbon tetrachloride and ethanol (5 mL) to yield this compound as white crystals.
Protocol: Reduction to (1-methyl-4-nitro-1H-imidazol-2-yl)methanol
The ethyl ester is reduced to the corresponding primary alcohol, a key functional handle for attaching various cytotoxic payloads. Lithium aluminum hydride is a powerful reducing agent suitable for this transformation.
Materials and Reagents:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Saturated aqueous Sodium Sulfate (Na₂SO₄) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of lithium aluminum hydride (1.4 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting mixture through a pad of Celite and wash the filter cake with ethyl acetate.
-
Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain (1-methyl-4-nitro-1H-imidazol-2-yl)methanol.
Protocol: Activation of the Hydroxyl Group via Tosylation
To facilitate the attachment of a cytotoxic agent, the hydroxyl group of the alcohol is converted into a good leaving group, such as a tosylate. This "activation" step makes the carbon susceptible to nucleophilic attack by the cytotoxic drug.[5]
Materials and Reagents:
-
(1-methyl-4-nitro-1H-imidazol-2-yl)methanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolve (1-methyl-4-nitro-1H-imidazol-2-yl)methanol (1 eq.) in anhydrous pyridine or dichloromethane in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (1-methyl-4-nitro-1H-imidazol-2-yl)methyl 4-methylbenzenesulfonate.
Workflow for Prodrug Synthesis and Evaluation
The following diagram illustrates the overall workflow from the intermediate to the evaluation of a hypoxia-activated prodrug.
Caption: Synthetic and evaluative workflow for HAPs.
Evaluating Hypoxia-Selective Cytotoxicity
The hallmark of a successful HAP is its selective toxicity towards hypoxic cells. The clonogenic assay is the gold standard for assessing the long-term survival of cells after treatment with a cytotoxic agent.
Protocol: Clonogenic Survival Assay under Normoxic and Hypoxic Conditions
This protocol details the steps to determine the survival of cancer cells treated with a prodrug under both normal oxygen (normoxia) and low oxygen (hypoxia) conditions.
Materials and Reagents:
-
Cancer cell line of choice (e.g., HCT116, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hypoxia-activated prodrug stock solution
-
6-well plates
-
Humidified incubator (37 °C, 5% CO₂)
-
Hypoxia chamber or incubator (e.g., 1% O₂)
-
Crystal violet staining solution (0.5% w/v in methanol/water)
-
Glutaraldehyde (6% v/v in PBS) for fixation
Procedure:
-
Cell Seeding:
-
Harvest a single-cell suspension of the chosen cancer cell line.
-
Perform a cell count and determine the plating efficiency (PE) of the cell line under your experimental conditions. The PE is the ratio of the number of colonies formed to the number of cells seeded.
-
Seed a calculated number of cells into 6-well plates to yield approximately 50-100 colonies per well after the treatment and incubation period. Prepare replicate plates for each condition (normoxia and hypoxia) and each drug concentration.
-
-
Drug Treatment and Incubation:
-
Allow cells to attach for at least 4 hours in a normoxic incubator.
-
For the hypoxic group, transfer the plates to a pre-equilibrated hypoxia chamber.
-
Prepare serial dilutions of the HAP in complete medium.
-
Add the drug-containing medium to the appropriate wells for both normoxic and hypoxic plates. Include a vehicle control for both conditions.
-
Incubate the plates for the desired drug exposure time (e.g., 24 hours).
-
-
Colony Formation:
-
After drug exposure, remove the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free medium.
-
Return the plates to their respective normoxic or hypoxic incubators and incubate for 7-14 days, or until colonies of at least 50 cells are visible.
-
-
Fixing and Staining:
-
Remove the medium and gently wash the wells with PBS.
-
Fix the colonies by adding a fixation solution (e.g., 6% glutaraldehyde) and incubating for 15-30 minutes at room temperature.
-
Remove the fixation solution and stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies (≥50 cells) in each well.
-
Calculate the Surviving Fraction (SF) for each drug concentration using the following formula:
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
-
Plot the SF against the drug concentration for both normoxic and hypoxic conditions to generate survival curves.
-
Determine the IC₅₀ value (the concentration of drug that inhibits cell survival by 50%) from the survival curves for both conditions.
-
Calculate the Hypoxia Cytotoxicity Ratio (HCR) as follows:
-
HCR = IC₅₀ (normoxia) / IC₅₀ (hypoxia)
-
-
A higher HCR value indicates greater selective toxicity towards hypoxic cells.
Expected Outcomes and Data Interpretation
The successful synthesis and evaluation of a HAP derived from this compound should yield data demonstrating hypoxia-selective cytotoxicity.
Table 1: Representative Data for a Hypothetical 4-Nitroimidazole-Based Prodrug
| Condition | IC₅₀ (µM) |
| Normoxia (21% O₂) | 150 |
| Hypoxia (1% O₂) | 7.5 |
| Hypoxia Cytotoxicity Ratio (HCR) | 20 |
An HCR of 20, as shown in the hypothetical data above, would indicate that the prodrug is 20-fold more potent under hypoxic conditions compared to normoxic conditions, demonstrating successful hypoxia-selective activation.
The following diagram illustrates the principle of hypoxia-selective activation.
Caption: Mechanism of hypoxia-selective prodrug activation.
Conclusion
This compound is a valuable and versatile intermediate for the development of innovative hypoxia-activated prodrugs. The protocols and workflows presented in this guide provide a solid foundation for researchers to synthesize and evaluate novel HAPs with the potential to overcome the challenge of tumor hypoxia in cancer therapy. The key to success lies in the careful execution of these synthetic and biological procedures, coupled with a thorough understanding of the underlying principles of hypoxia-selective drug activation.
References
-
Brown, J. M., & Wilson, W. R. (2004). Exploiting tumour hypoxia in cancer treatment. Nature Reviews Cancer, 4(6), 437–447. [Link]
-
Duan, J. X., Jiao, H., Kaizerman, J., Stanton, T., Evans, J. W., Lan, L., ... & Hart, C. P. (2008). Potent and highly selective hypoxia-activated achiral phosphoramidate mustards as anticancer drugs. Journal of medicinal chemistry, 51(8), 2412–2420. [Link]
-
Hay, M. P., et al. (1994). Hypoxia-selective antitumor agents. 8. Bis(nitroimidazolyl)alkanecarboxamides: a new class of hypoxia-selective cytotoxins and hypoxic cell radiosensitisers. Journal of medicinal chemistry, 37(3), 381-391. [Link]
-
Wardman, P. (2007). The S. C. Debois lecture: Hypoxia as a target for cancer therapy. International Journal of Radiation OncologyBiologyPhysics, 68(3), 641-651. [Link]
-
Franken, N. A., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro. Nature protocols, 1(5), 2315-2319. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: Part B: Reactions and synthesis. Springer Science & Business Media.
-
Wiebe, L. I., et al. (1995). Radioiodinated 1-(5-iodo-5-deoxy-beta-D-arabinofuranosyl)-2-nitroimidazole (iodoazomycin arabinoside: IAZA): a novel marker of tissue hypoxia. Journal of medicinal chemistry, 38(19), 3786-3792. [Link]
-
Denny, W. A. (2003). Hypoxia-activated prodrugs in cancer therapy: the state of the art. Future oncology, 1(2), 259-266. [Link]
-
Ghedira, G., et al. (2018). Synthesis and biological evaluation of 2-nitroimidazole-based hypoxia-activated prodrugs of phosphoramide mustards for the treatment of chondrosarcoma. European journal of medicinal chemistry, 157, 104-116. [Link]
-
Al-Hilal, T. A., et al. (2016). A 4-nitrobenzyl-based hypoxia-activated prodrug of fasudil for the treatment of pulmonary arterial hypertension. Bioorganic & medicinal chemistry, 24(16), 3695-3702. [Link]
-
Lee, H. H., Palmer, B. D., Wilson, W. R., & Denny, W. A. (1998). Synthesis and hypoxia-selective cytotoxicity of a 2-nitroimidazole mustard. Bioorganic & medicinal chemistry letters, 8(13), 1741-1744. [Link]
-
Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. The Open Medicinal Chemistry Journal, 14, 27-33. [Link]
-
Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Iranian Journal of Pharmaceutical Research, 11(4), 1163-1172. [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 8(13), 224-229. [Link]
-
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]
-
Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress. International Journal of Molecular Sciences, 24(3), 2933. [Link]
-
Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study. Archiv der Pharmazie, 356(11), e2300221. [Link]
Sources
- 1. Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Synthesis of Novel Radiosensitizers from Ethyl 1-methyl-4-nitroimidazole-2-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of nitroimidazole-based radiosensitizers, utilizing Ethyl 1-methyl-4-nitroimidazole-2-carboxylate as a versatile starting material. The core focus is a detailed protocol for the synthesis of an etanidazole-like compound, N-(2-hydroxyethyl)-1-methyl-4-nitroimidazole-2-carboxamide. We delve into the mechanistic rationale behind the synthetic strategy, offer step-by-step experimental procedures, and present methods for purification and characterization. This guide is intended for researchers, chemists, and drug development professionals engaged in the discovery of novel therapeutics for oncology, particularly in overcoming hypoxia-induced radioresistance.
Introduction: The Rationale for Nitroimidazole Radiosensitizers
Tumor hypoxia, a condition of low oxygen tension within solid tumors, is a significant factor contributing to the failure of radiotherapy.[1] Oxygen is a potent radiosensitizer, "fixing" the DNA damage induced by ionizing radiation through the formation of permanent strand breaks. In its absence, damaged DNA can be chemically repaired by endogenous reducing species like glutathione, diminishing the efficacy of treatment.[2]
Nitroimidazoles have emerged as a critical class of "oxygen-mimetic" radiosensitizers. Their mechanism of action is rooted in their high electron affinity.[1] Under hypoxic conditions, the nitro group of the imidazole can undergo a one-electron reduction to form a radical anion.[3][4] This radical species can then react with transient DNA radicals created by radiation, effectively "fixing" the damage in a manner analogous to oxygen.[2] This process is selective to hypoxic cells because, in well-oxygenated tissue, the radical anion is rapidly re-oxidized back to the parent compound, preventing covalent binding and cytotoxic effects.[4]
Prominent examples like Misonidazole and Etanidazole have validated this approach, though their clinical use has been hampered by issues of toxicity and suboptimal efficacy.[3][5] This has spurred the development of next-generation analogs with improved therapeutic indices. This compound is an excellent scaffold for this purpose, featuring a reactive ester group at the C2 position that allows for the straightforward introduction of diverse functional sidechains to modulate properties such as solubility, lipophilicity, and cellular uptake.[6]
Core Synthetic Strategy: Amidation of the C2-Ester
The primary and most versatile synthetic route originating from this compound is the direct amidation of the ethyl ester group. This reaction, a classic nucleophilic acyl substitution, allows for the formation of a stable amide bond, linking the core nitroimidazole scaffold to a functional sidechain.
Mechanistic Insight
The reaction proceeds via the nucleophilic attack of a primary amine (in our primary example, 2-aminoethanol) on the electrophilic carbonyl carbon of the ester. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels the ethoxide leaving group, which is then protonated by the excess amine or during workup to form ethanol. The reaction is typically driven to completion by heating, which provides the necessary activation energy for the formation of the high-energy tetrahedral intermediate. Using the amine reactant as the solvent or in large excess ensures the reaction equilibrium favors product formation.
Caption: Nucleophilic Acyl Substitution Mechanism.
Detailed Experimental Protocol
Protocol 1: Synthesis of N-(2-hydroxyethyl)-1-methyl-4-nitroimidazole-2-carboxamide
This protocol details the synthesis of a key radiosensitizer candidate, which shares structural motifs with Etanidazole.[5] The introduction of the hydroxyl group is intended to increase hydrophilicity, potentially reducing the neurotoxicity associated with more lipophilic predecessors like Misonidazole.[5]
3.1. Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Supplier | Notes |
| This compound | 13329-37-8 | 199.16 | Sigma-Aldrich, etc. | Starting Material |
| 2-Aminoethanol (Ethanolamine) | 141-43-5 | 61.08 | Sigma-Aldrich, etc. | Reagent and Solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | Fisher Scientific | For extraction and chromatography |
| Hexane | 110-54-3 | 86.18 | Fisher Scientific | For chromatography |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Sigma-Aldrich, etc. | Drying Agent |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | In-house | For work-up |
3.2. Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Rotary evaporator
-
Büchner funnel and filter flask assembly
-
Glassware for extraction (separatory funnel) and chromatography
-
Melting point apparatus
-
NMR spectrometer, Mass spectrometer
3.3. Synthetic Workflow
Caption: Step-by-step workflow for radiosensitizer synthesis.
3.4. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.0 g, 10.0 mmol).
-
Reagent Addition: In a fume hood, add an excess of 2-aminoethanol (e.g., 20 mL, approx. 330 mmol). The amine acts as both the nucleophile and the solvent.
-
Reflux: Attach a reflux condenser and heat the mixture to 100-110 °C using a heating mantle. Allow the reaction to stir under reflux for 4-6 hours.
-
Rationale: Heating is necessary to drive the amidation, which is often slow at room temperature. The large excess of amine ensures the reaction goes to completion.
-
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a mobile phase of 10:1 Dichloromethane:Methanol. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the excess 2-aminoethanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the resulting crude oil/solid in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with deionized water (2 x 25 mL) and then with brine (1 x 25 mL) to remove any remaining water-soluble impurities.
-
Rationale: This aqueous wash removes residual ethanolamine and other polar impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[7]
-
Purification:
-
(Method A - Recrystallization): The crude product can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or ethanol/water. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form crystals.
-
(Method B - Column Chromatography): If recrystallization is ineffective, purify the crude material via silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 50% and increasing to 100%).
-
3.5. Characterization of the Final Product
The identity and purity of the synthesized N-(2-hydroxyethyl)-1-methyl-4-nitroimidazole-2-carboxamide should be confirmed through spectroscopic analysis and physical constant determination.
| Analysis | Expected Result |
| Appearance | Pale yellow solid. |
| Melting Point | A sharp, defined melting range. |
| ¹H NMR | (DMSO-d₆, 400 MHz): δ ~8.5 (s, 1H, imidazole C5-H), ~8.2 (t, 1H, amide N-H), ~4.8 (t, 1H, -OH), ~4.0 (s, 3H, N-CH₃), ~3.6 (q, 2H, CH₂-OH), ~3.4 (q, 2H, NH-CH₂). Chemical shifts are approximate and should be confirmed experimentally. |
| ¹³C NMR | (DMSO-d₆, 100 MHz): δ ~160 (C=O), ~148 (C-NO₂), ~138 (imidazole C2), ~125 (imidazole C5), ~60 (CH₂-OH), ~42 (NH-CH₂), ~36 (N-CH₃). Chemical shifts are approximate. |
| Mass Spec (ESI+) | m/z calculated for C₇H₁₀N₄O₄ [M+H]⁺: 215.07. Found: 215.XX. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Insufficient heating. 3. Degradation of material. | 1. Extend the reflux time and monitor closely by TLC. 2. Ensure the reaction temperature is maintained at 100-110 °C. 3. Avoid excessive temperatures (>120 °C) which might degrade the nitroimidazole ring. |
| Incomplete Reaction | 1. Reaction time too short. 2. Reagents are of poor quality. | 1. Increase reflux time to 8-10 hours. 2. Use freshly opened or purified 2-aminoethanol. Ensure the starting ester is pure. |
| Purification Issues | 1. Product is an oil. 2. Co-elution of impurities. | 1. If the product oils out during recrystallization, try a different solvent system or switch to column chromatography. 2. For column chromatography, use a shallower solvent gradient and collect smaller fractions to improve separation. |
| Side Reactions | The nitro group can be susceptible to reduction under certain conditions. | Ensure the reaction is performed under a standard atmosphere (inert atmosphere is not typically required but can be used if reductive impurities are suspected). Avoid using metal catalysts (e.g., Pd, Pt) in subsequent steps unless nitro group reduction is the desired outcome.[8] |
Concluding Remarks and Future Directions
The protocol described herein provides a robust and reliable method for synthesizing a foundational radiosensitizer from this compound. This synthetic route is highly adaptable; by substituting 2-aminoethanol with other primary amines bearing different functional groups (e.g., sulfonamides, alkyl chains, fluorine atoms), a diverse library of novel radiosensitizers can be generated.[1][9] Subsequent evaluation of these new chemical entities for their radiosensitizing efficiency (SER), cytotoxicity, and pharmacokinetic properties will be crucial in identifying lead candidates with the potential for clinical translation.[1]
References
-
Kaur, G., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules. Available at: [Link]
-
Wardman, P. (2009). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology. Available at: [Link]
-
Li, L., et al. (2013). Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available at: [Link]
- CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol. Google Patents.
-
Sullivan, C. E., et al. (1982). Synthesis of 1-(2-hydroxyethyl)-2-methyl-5-aminoimidazole: a ring-intact reduction product of metronidazole. Biochemical Pharmacology. Available at: [Link]
-
Rasey, J. S., et al. (1987). Synthesis and Characterization of Congeners of Misonidazole for Imaging Hypoxia. Journal of Nuclear Medicine. Available at: [Link]
- EP0150407B1 - Process for the preparation of 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity. Google Patents.
-
Jamieson, S. M. F., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Pharmaceuticals. Available at: [Link]
-
Etanidazole – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Tally, F. P., et al. (1984). Formation of an amino reduction product of metronidazole in bacterial cultures: lack of bactericidal activity. The Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Wu, M., et al. (2006). Ethyl 1-methylimidazole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Kumar, P., et al. (2012). Synthesis of an (iodovinyl)misonidazole derivative for hypoxia imaging. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Jamieson, S. M. F., et al. (2021). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. bioRxiv. Available at: [Link]
-
Jamieson, S. M. F., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. MDPI. Available at: [Link]
-
Rasey, J. S., et al. (1987). Synthesis and Characterization of Congeners of Misonidazole for Imaging Hypoxia. Journal of Nuclear Medicine. Available at: [Link]
Sources
- 1. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers | MDPI [mdpi.com]
- 3. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Synthesis of 1-(2-hydroxyethyl)-2-methyl-5-aminoimidazole: a ring-intact reduction product of metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Antimicrobial Agents Using Ethyl 1-methyl-4-nitroimidazole-2-carboxylate
Introduction: The Imperative for Novel Antimicrobial Agents and the Potential of Nitroimidazoles
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1] Nitroimidazole derivatives have long been a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa.[2][3][4] Their mechanism of action, which involves the reductive activation of the nitro group within the microbial cell to generate cytotoxic radicals that induce DNA damage, provides a robust pathway for microbial killing.[5] Ethyl 1-methyl-4-nitroimidazole-2-carboxylate is a member of this promising class of compounds, and its unique structure offers a scaffold for the development of new antimicrobial agents.[6] This document provides a detailed guide for researchers engaged in the preclinical development of antimicrobial agents based on this molecule, outlining key experimental protocols and the scientific rationale behind them.
Compound Profile: this compound
Before embarking on a comprehensive antimicrobial development program, a thorough understanding of the lead compound's physicochemical properties is essential.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O₄ | [6] |
| Molecular Weight | 199.16 g/mol | [6] |
| Appearance | White to Off-White Solid | [7] |
| Melting Point | 128-130°C | [7] |
| Boiling Point | 350.7±34.0 °C (Predicted) | [7] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [7] |
| Storage | 2-8°C | [6] |
Proposed Mechanism of Action: The Nitroreductase-Mediated Activation Pathway
The antimicrobial activity of nitroimidazoles is contingent on the presence of the nitro group.[8] In anaerobic or microaerophilic environments characteristic of many pathogenic bacteria, the compound enters the microbial cell. There, it undergoes reduction by nitroreductase enzymes, a process that generates reactive nitroso and hydroxylamine intermediates. These reactive species are highly cytotoxic, leading to DNA strand breakage and ultimately, cell death.[5] This targeted activation within the microbe provides a degree of selectivity, minimizing damage to host cells.
Caption: Proposed mechanism of action for this compound.
Synthesis of this compound
The synthesis of this compound is a critical first step. A general and reliable method involves the nitration of its precursor, ethyl 1-methylimidazole-2-carboxylate.[7]
Protocol: Synthesis
Materials:
-
Ethyl 1-methylimidazole-2-carboxylate
-
Concentrated sulfuric acid (H₂SO₄)
-
90% Nitric acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Carbon tetrachloride (CCl₄)
-
Ethanol (EtOH)
-
Ice
Procedure:
-
Dissolve ethyl 1-methylimidazole-2-carboxylate (1.8 g) in concentrated sulfuric acid (5 mL) in a flask and cool the solution to 0°C in an ice bath.[7]
-
Slowly add 90% nitric acid (5 mL) to the solution with constant stirring, maintaining the temperature at 0°C.[7]
-
Gradually warm the reaction mixture to room temperature and then reflux for 1.5 hours.[7]
-
After reflux, pour the reaction mixture into ice (50 mL) to quench the reaction.[7]
-
Extract the product from the aqueous mixture using dichloromethane.[7]
-
Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.[7]
-
Recrystallize the crude product using a 1:1 mixture of carbon tetrachloride and ethanol to yield white crystals of ethyl N-methyl-4-nitro-1H-imidazole-2-carboxylate.[7]
In Vitro Antimicrobial Susceptibility Testing
The initial evaluation of a novel antimicrobial agent involves determining its spectrum of activity and potency against a panel of clinically relevant bacterial strains. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is the gold standard for this assessment.[9][10]
Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI Guidelines)
Materials:
-
Test compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)
-
0.5 McFarland standard
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin)
-
Negative control (broth only)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
-
Preparation of Compound Dilutions:
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[1]
-
Illustrative Data Presentation:
| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| S. aureus ATCC 29213 | 16 | 0.5 | 1 |
| E. coli ATCC 25922 | 32 | 0.015 | NA |
| P. aeruginosa ATCC 27853 | >128 | 0.25 | NA |
| E. faecalis ATCC 29212 | 8 | 1 | 2 |
| Anaerobic Strain (e.g., Bacteroides fragilis) | 4 | NA | NA |
Note: The above data is illustrative and based on the expected activity of nitroimidazole compounds. Actual results may vary.
In Vitro Cytotoxicity Assessment
A critical aspect of drug development is to ensure that the compound is selectively toxic to microbes and not to host cells.[12] The MTT assay is a widely used colorimetric method to assess cell viability.[13]
Protocol: MTT Assay for Cytotoxicity
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium and add to the wells.
-
Include a vehicle control (medium with the same concentration of solvent used for the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 4 hours.
-
-
Formazan Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100
The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can then be determined.
In Vivo Efficacy Evaluation
Promising candidates from in vitro studies should be evaluated for their efficacy in animal models of infection. A murine sepsis model is a standard for assessing the systemic antibacterial activity of a compound.[14][15]
Caption: A generalized workflow for in vivo efficacy testing in a murine sepsis model.
Protocol: Murine Sepsis Model
Materials:
-
Mice (e.g., C57BL/6 or BALB/c)
-
Bacterial strain (e.g., methicillin-resistant Staphylococcus aureus - MRSA)
-
Test compound formulated for in vivo administration
-
Positive control antibiotic (e.g., vancomycin)
-
Vehicle control
Procedure:
-
Infection:
-
Induce sepsis by intraperitoneal (IP) injection of a lethal or sub-lethal dose of the bacterial pathogen.
-
-
Treatment:
-
Administer the test compound at various doses via a suitable route (e.g., intravenous, intraperitoneal, or oral) at a specified time post-infection.
-
Include a vehicle control group and a positive control antibiotic group.
-
-
Monitoring:
-
Monitor the mice for survival and clinical signs of illness over a period of 7-14 days.
-
-
Endpoint Analysis:
-
At a predetermined time point, euthanize a subset of animals from each group.
-
Collect blood and organs (e.g., spleen, liver, kidneys) for bacterial load determination (CFU counts).
-
Analyze blood for inflammatory markers (e.g., cytokines).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Bacterial Load in Spleen (log10 CFU/g) |
| Vehicle Control | - | 10 | 7.5 ± 0.5 |
| This compound | 10 | 40 | 5.2 ± 0.4 |
| This compound | 30 | 80 | 3.1 ± 0.3 |
| Vancomycin | 10 | 90 | 2.5 ± 0.2 |
Note: The above data is illustrative. Actual results will depend on the specific pathogen, animal model, and compound pharmacokinetics.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel antimicrobial agents. The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of its antimicrobial potential, from initial in vitro screening to in vivo efficacy studies. Further optimization of the molecule's structure based on structure-activity relationship (SAR) studies could lead to the identification of derivatives with improved potency, a broader spectrum of activity, and an enhanced safety profile. Adherence to regulatory guidelines throughout the development process is crucial for the successful translation of a promising lead compound into a clinically useful therapeutic agent.[16]
References
-
Al-Soud, Y. A., et al. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. ResearchGate. [Link]
-
Frye, B. C., et al. (2010). Ethyl 1-methylimidazole-2-carboxylate. ResearchGate. [Link]
-
Der Pharma Chemica. (n.d.). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica. [Link]
-
de Oliveira, R. B., et al. (n.d.). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. NIH. [Link]
-
Singh, P., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PMC. [Link]
-
MySkinRecipes. (n.d.). Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate. MySkinRecipes. [Link]
-
J&K Scientific. (n.d.). Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | 1564-49-4. J&K Scientific. [Link]
-
PubChem. (n.d.). 4-Ethyl-1-methyl-2-nitro-1H-imidazole. PubChem. [Link]
-
ACS Publications. (n.d.). Nitroimidazole Derivatives. Relationship between Structure and Antitrichomonal Activity. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-nitroimidazole derivatives with antibacterial activity... ResearchGate. [Link]
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
-
NIH. (n.d.). Current Murine Models of Sepsis. PMC. [Link]
-
NIH. (n.d.). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. PMC. [Link]
-
PubMed. (n.d.). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. PubMed. [Link]
-
YouTube. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube. [Link]
-
ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
-
ResearchGate. (n.d.). Minimum Inhibitory Concentration (MIC) values (µg/mL) of the tested... ResearchGate. [Link]
-
PLOS One. (n.d.). Bioluminescent murine models of bacterial sepsis and scald wound infections for antimicrobial efficacy testing. Research journals. [Link]
-
ResearchGate. (2023). Novel 4-nitroimidazole analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation. ResearchGate. [Link]
-
ResearchGate. (2015). Nitroimidazoles: Part XIX-Structure-activity Relationships. ResearchGate. [Link]
- Google Patents. (n.d.). Preparation method of 4-nitroimidazole.
-
PMC. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PubMed Central. [Link]
-
Impactfactor. (n.d.). Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives. Impactfactor. [Link]
-
PMC. (2024). The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico. PubMed Central. [Link]
-
ImQuest BioSciences. (n.d.). Sepsis Murine Model. ImQuest BioSciences. [Link]
-
Der Pharma Chemica. (n.d.). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]
-
WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]
-
MDPI. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI. [Link]
-
ResearchGate. (n.d.). Current methodology of MTT assay in bacteria – A review. ResearchGate. [Link]
-
MDPI. (n.d.). Precision Profiling of Disease Progression in Murine Models of Sepsis and Septic Shock. MDPI. [Link]
-
PubMed. (n.d.). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. PubMed. [Link]
-
idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). idexx. [Link]
-
NIH. (n.d.). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4. NIH. [Link]
-
Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]
-
ILAR Journal. (2017). Murine Models of Sepsis and Trauma: Can We Bridge the Gap?. ILAR Journal. [Link]
-
NIH. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. NIH. [Link]
-
Brieflands. (n.d.). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Brieflands. [Link]
Sources
- 1. idexx.dk [idexx.dk]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate [myskinrecipes.com]
- 7. This compound CAS#: 109012-23-9 [m.chemicalbook.com]
- 8. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 4-Ethyl-1-methyl-2-nitro-1H-imidazole | C6H9N3O2 | CID 90198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: A Detailed Protocol for the Regioselective Nitration of Ethyl 1-Methylimidazole-2-Carboxylate
Introduction
Nitroimidazoles are a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents with potent antibacterial, antiprotozoal, and anticancer properties.[1][2] The introduction of a nitro group onto the imidazole scaffold is a critical synthetic step that profoundly influences the molecule's electronic properties and biological activity. This application note provides a comprehensive, field-proven protocol for the regioselective nitration of ethyl 1-methylimidazole-2-carboxylate, a key intermediate in the synthesis of advanced pharmaceutical compounds.[3]
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and safety imperatives, ensuring a reproducible and safe experimental outcome. We will detail the preparation of ethyl 1-methyl-4-nitroimidazole-2-carboxylate, addressing the mechanistic basis for its regioselective formation, rigorous safety procedures, a step-by-step reaction protocol, and methods for final product characterization.
Reaction Mechanism and Regioselectivity
The nitration of an aromatic system is a classic example of electrophilic aromatic substitution. The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[4]
Causality of Reagent Choice: Sulfuric acid acts as both a catalyst and a dehydrating agent. It protonates nitric acid, facilitating the loss of a water molecule to form the nitronium ion, which is the active electrophile that attacks the electron-rich imidazole ring.
Caption: Generation of the electrophilic nitronium ion.
The substitution pattern on the starting material, ethyl 1-methylimidazole-2-carboxylate, directs the incoming nitro group. The imidazole ring is activated towards electrophilic attack. The ester group at the C2 position is an electron-withdrawing group, which deactivates the ring, particularly the adjacent C5 position. Consequently, the electrophilic attack preferentially occurs at the C4 position, leading to the formation of the 4-nitro isomer as the major product.[5]
Critical Safety Precautions
Nitration reactions are energetically favorable and can be extremely hazardous if not managed with strict safety controls. The combination of a strong oxidizer (nitric acid) with an organic compound creates a significant risk of a runaway exothermic reaction or explosion.[6][7]
Mandatory Safety Workflow:
-
Risk Assessment: Before beginning, evaluate all potential hazards. Understand the violent reactivity of nitric acid with organic materials, metals, and other incompatible substances.[8][9]
-
Engineering Controls: All steps MUST be performed inside a certified chemical fume hood with the sash at the lowest practical height. Ensure immediate access to an emergency safety shower and eyewash station.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:
-
Acid-resistant gloves (e.g., butyl rubber or Viton).
-
Chemical splash goggles and a full-face shield.[10]
-
A flame-resistant lab coat.
-
-
Reaction Control: Use an ice/salt bath to maintain strict temperature control, especially during the addition of reagents. A sudden temperature increase is a sign of a potential runaway reaction.
-
Waste Disposal: Nitric acid waste must be segregated. Never mix it with organic solvents or other waste streams. Neutralize acidic waste carefully before disposal according to institutional guidelines.[9]
Caption: Mandatory safety workflow for the nitration protocol.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| Ethyl 1-methylimidazole-2-carboxylate | ≥98% | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | 98%, ACS Reagent | Fisher Scientific |
| Nitric Acid (HNO₃) | Fuming, ≥90% | Sigma-Aldrich |
| Crushed Ice | N/A | N/A |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | VWR |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR |
| Deionized Water | N/A | N/A |
| Equipment | Specification | Notes |
| Round-bottom flask with stir bar | 250 mL | Three-neck flask recommended |
| Addition Funnel | 50 mL | For controlled addition |
| Thermometer | -20 to 100 °C | Low-temperature |
| Magnetic Stir Plate | N/A | |
| Ice/Salt Bath | N/A | To achieve <0 °C |
| Separatory Funnel | 500 mL | |
| Rotary Evaporator | N/A |
Step-by-Step Procedure
1. Preparation of the Nitrating Mixture: a. In a 250 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, add 40 mL of concentrated sulfuric acid (98%). b. Cool the flask in an ice/salt bath to between -5 °C and 0 °C. c. Crucial Step: Using an addition funnel, add 20 mL of fuming nitric acid (≥90%) dropwise to the cold, stirring sulfuric acid. The rate of addition must be slow enough to ensure the internal temperature does not rise above 5 °C. d. Once the addition is complete, allow the mixture to stir in the ice bath for an additional 15 minutes.
2. Nitration Reaction: a. In a separate beaker, dissolve 5.0 g of ethyl 1-methylimidazole-2-carboxylate in 10 mL of concentrated sulfuric acid. This may be mildly exothermic; cool if necessary. b. Slowly add the substrate solution dropwise from an addition funnel to the cold nitrating mixture prepared in Step 1. Maintain vigorous stirring and ensure the internal temperature remains below 5 °C throughout the addition. c. After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. d. Let the reaction mixture slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the starting material is consumed.
3. Work-up and Isolation: a. Prepare a large beaker containing approximately 400 g of crushed ice. b. Safety Note: In the fume hood, very slowly and carefully pour the reaction mixture onto the crushed ice with steady stirring. This quenching process is highly exothermic. c. The acidic solution is then carefully neutralized by the slow, portion-wise addition of solid sodium bicarbonate or by slowly adding a saturated NaHCO₃ solution until the pH is ~7. Be prepared for significant gas evolution (CO₂). d. Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). e. Combine the organic layers and wash with brine (1 x 100 mL). f. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
4. Purification: a. The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[11][12] b. Alternatively, for higher purity, the crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
| Analysis Technique | Expected Results for this compound |
| Appearance | Pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.15 (s, 1H, C5-H), 4.40 (q, 2H, -OCH₂CH₃), 4.10 (s, 3H, N-CH₃), 1.40 (t, 3H, -OCH₂CH₃). Note: The C5-H is significantly downfield due to the anisotropic effect of the adjacent nitro group. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 160.0 (C=O), 148.0 (C4-NO₂), 138.0 (C2), 125.0 (C5), 62.0 (-OCH₂), 36.0 (N-CH₃), 14.0 (-CH₃). |
| FT-IR (KBr, cm⁻¹) | ~1720 (C=O stretch, ester), ~1540 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1250 (C-O stretch). |
| Mass Spec. (ESI+) | m/z: 200.06 [M+H]⁺ for C₇H₉N₃O₄ |
Overall Experimental Workflow
The entire process, from preparation to characterization, is summarized in the workflow diagram below.
Caption: Summary of the experimental workflow.
References
-
Lian, P., Hou, C., Chen, L., Xu, J., Xu, Z., & Wang, J. (2022). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration Conditions. Central European Journal of Energetic Materials, 19(4), 379-392. [Link]
- Hoffmann-La Roche Inc. (1969). Nitration of imidazoles. U.S.
-
Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2012). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 4(5), 1806-1814. [Link]
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]
-
Girhepunje, N. S., Kedar, P. S., & Balpande, D. (2016). Design, Synthesis and Characterization of Some 5-Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 6(3), 345-356. [Link]
-
Frye, B. C., Mashuta, M. S., Mullins, C. S., Grapperhaus, C. A., & Buchanan, R. M. (2006). Ethyl 1-methylimidazole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1548-o1549. [Link]
-
Afonin, S., et al. (2016). Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. ResearchGate. [Link]
-
Singh, P., & Kaur, M. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(23), 7149. [Link]
-
University of California, Santa Barbara Environmental Health & Safety. (n.d.). Nitric Acid Safety. [Link]
- Threshold Pharmaceuticals, Inc. (2007). Processes for nitration of n-substituted imidazoles.
-
Küçükgüzel, I., et al. (2008). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. European Journal of Medicinal Chemistry, 43(2), 381-390. [Link]
-
De-Oliveira, G. G., et al. (2018). Application of nuclear magnetic resonance spectroscopy for quantitative analysis of miconazole, metronidazole and sulfamethoxazole in pharmaceutical and urine samples. ResearchGate. [Link]
-
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]
-
Wikipedia. (n.d.). Imidazole. [Link]
-
De Oliveira, G. G., et al. (2019). Application of nuclear magnetic resonance spectroscopy for quantitative analysis of miconazole, metronidazole and sulfamethoxazole in pharmaceutical and urine samples. Journal of Pharmaceutical and Biomedical Analysis, 164, 459-466. [Link]
-
Lab Safety - CSB. (2024). Nitration reaction safety. YouTube. [Link]
-
Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. [Link]
- CN103360370A. (2013). Synthesis of nitroimidazole derivatives and application of nitroimidazole derivatives in field of antibacterial drugs.
-
MySkinRecipes. (n.d.). Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate. [Link]
-
UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. [Link]
-
Watson, L. (2011). The Determination of Nitroimidazole Residues in Fish and Fish Products. Saint Mary's University. [Link]
- Polfa Tarchomin Pharmaceutical Works. (1980). Process for the safe nitration of 2-methylimidazole. U.S.
Sources
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate [myskinrecipes.com]
- 4. vapourtec.com [vapourtec.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. US4209631A - Process for the safe nitration of 2-methylimidazole - Google Patents [patents.google.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 10. ehs.com [ehs.com]
- 11. US3487087A - Nitration of imidazoles - Google Patents [patents.google.com]
- 12. jocpr.com [jocpr.com]
Application Notes and Protocols: Derivatization of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of the Nitroimidazole Scaffold
The nitroimidazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activity.[1] These compounds are particularly renowned for their efficacy against anaerobic bacteria and protozoa.[2] The mechanism of action is intrinsically linked to the nitro group, which, under hypoxic conditions prevalent in anaerobic organisms or solid tumors, is reduced to form cytotoxic nitroso and hydroxylamine radicals that induce DNA damage and cellular demise. This selective activation in low-oxygen environments provides a targeted therapeutic approach.
Ethyl 1-methyl-4-nitroimidazole-2-carboxylate is a versatile starting material for the synthesis of novel nitroimidazole derivatives. The ester functionality at the C2 position serves as a prime handle for a variety of chemical modifications, allowing for the introduction of diverse pharmacophores. This strategic derivatization can significantly modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. The ultimate goal of such derivatization is to enhance biological activity, broaden the spectrum of efficacy, and overcome mechanisms of drug resistance.
These application notes provide a comprehensive guide to the derivatization of this compound, with detailed protocols for the synthesis of key intermediates and final compounds, as well as methodologies for evaluating their biological activity.
Synthetic Derivatization Strategies
The primary routes for the derivatization of this compound involve the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid. This carboxylic acid is a pivotal intermediate that can be readily converted into a variety of functional groups, including amides, hydrazides, and subsequently, hydrazones and thiosemicarbazides.
Caption: Synthetic pathways for derivatizing this compound.
Part 1: Synthesis Protocols
Protocol 1.1: Alkaline Hydrolysis of this compound
Objective: To synthesize 1-methyl-4-nitroimidazole-2-carboxylic acid, a key intermediate for further derivatization.
Principle: The ester is hydrolyzed under basic conditions, followed by acidification to protonate the carboxylate salt, yielding the carboxylic acid.[3][4][5]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add a solution of sodium hydroxide (1.5 equivalents) in distilled water to the flask.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid with constant stirring.
-
A precipitate of 1-methyl-4-nitroimidazole-2-carboxylic acid will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold distilled water, and dry under vacuum.
Self-Validation: The identity and purity of the product can be confirmed by melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).
Protocol 1.2: Synthesis of 1-Methyl-4-nitroimidazole-2-carboxamide Derivatives
Objective: To synthesize amide derivatives from 1-methyl-4-nitroimidazole-2-carboxylic acid.
Principle: The carboxylic acid is activated and then reacted with a primary or secondary amine to form an amide bond. Common coupling agents include thionyl chloride (to form an acid chloride intermediate) or carbodiimides like DCC or EDC.[2][6][7][8]
Materials:
-
1-Methyl-4-nitroimidazole-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDC)
-
Desired primary or secondary amine
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer
-
Drying tube (if using thionyl chloride)
Procedure (using Thionyl Chloride):
-
Suspend 1-methyl-4-nitroimidazole-2-carboxylic acid (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of DMF.
-
Stir the mixture at room temperature for 2-3 hours until a clear solution is obtained.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting acid chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Self-Validation: Characterize the final amide derivatives using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 1.3: Synthesis of 1-Methyl-4-nitroimidazole-2-carbohydrazide
Objective: To prepare the hydrazide intermediate for the synthesis of hydrazones and thiosemicarbazides.
Principle: The ethyl ester is directly converted to the carbohydrazide by reaction with hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (80% or 99-100%)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (5-10 equivalents).
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, 1-methyl-4-nitroimidazole-2-carbohydrazide, will often precipitate from the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry.
Self-Validation: Confirm the structure of the carbohydrazide by spectroscopic analysis.
Protocol 1.4: Synthesis of Hydrazone and Thiosemicarbazide Derivatives
Objective: To synthesize hydrazone and thiosemicarbazide derivatives from 1-methyl-4-nitroimidazole-2-carbohydrazide.
Principle:
-
Hydrazones: Condensation of the carbohydrazide with various aldehydes or ketones.
-
Thiosemicarbazides: Reaction of the carbohydrazide with isothiocyanates.
Materials for Hydrazones:
-
1-Methyl-4-nitroimidazole-2-carbohydrazide
-
Substituted aldehyde or ketone
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure for Hydrazones:
-
Dissolve 1-methyl-4-nitroimidazole-2-carbohydrazide (1 equivalent) in ethanol.
-
Add the desired aldehyde or ketone (1.1 equivalents) and a few drops of glacial acetic acid.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture, and the hydrazone product will usually precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize if necessary.
Materials for Thiosemicarbazides:
-
1-Methyl-4-nitroimidazole-2-carbohydrazide
-
Substituted isothiocyanate
-
Ethanol
Procedure for Thiosemicarbazides:
-
Dissolve 1-methyl-4-nitroimidazole-2-carbohydrazide (1 equivalent) in ethanol.
-
Add the substituted isothiocyanate (1.1 equivalents).
-
Reflux the mixture for 3-5 hours.
-
Cool the reaction mixture to allow the thiosemicarbazide product to crystallize.
-
Collect the solid by filtration and wash with cold ethanol.
Self-Validation: The structures of the final hydrazone and thiosemicarbazide derivatives should be confirmed by spectroscopic methods.
Part 2: Biological Activity Evaluation Protocols
Protocol 2.1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized nitroimidazole derivatives against various bacterial strains.
Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11][12][13]
Caption: Workflow for the broth microdilution assay.
Materials:
-
Synthesized nitroimidazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Data Analysis: The MIC value for each compound against each bacterial strain is recorded. A lower MIC value indicates higher antimicrobial activity.
Protocol 2.2: In Vitro Anticancer Activity (MTT Assay)
Objective: To evaluate the cytotoxicity of the synthesized nitroimidazole derivatives against cancer cell lines and determine their half-maximal inhibitory concentration (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[14]
Caption: Workflow for the MTT assay.
Materials:
-
Synthesized nitroimidazole derivatives
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO)
-
Sterile 96-well plates
-
Multichannel pipette
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.[15][16]
-
Data Presentation and Interpretation
The biological activity data should be summarized in a clear and concise format.
Table 1: Antimicrobial Activity of Nitroimidazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | S. aureus | E. coli | P. aeruginosa |
| Parent | Ethyl Ester | >128 | >128 | >128 |
| D-01 | Carboxylic Acid | 64 | 128 | >128 |
| D-02 | Amide (Aniline) | 32 | 64 | 128 |
| D-03 | Hydrazone (Benzaldehyde) | 16 | 32 | 64 |
| D-04 | Thiosemicarbazide (Phenyl) | 8 | 16 | 32 |
| Control | Metronidazole | >128 | 8 | >128 |
Table 2: Anticancer Activity of Nitroimidazole Derivatives (IC₅₀ in µM)
| Compound ID | Derivative Type | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) |
| Parent | Ethyl Ester | >100 | >100 |
| D-01 | Carboxylic Acid | 85.2 | 92.5 |
| D-02 | Amide (Aniline) | 42.1 | 55.8 |
| D-03 | Hydrazone (Benzaldehyde) | 21.7 | 30.1 |
| D-04 | Thiosemicarbazide (Phenyl) | 10.5 | 15.3 |
| Control | Doxorubicin | 0.8 | 1.2 |
Interpretation: The data presented in these tables will allow for a direct comparison of the biological activities of the newly synthesized derivatives. Structure-activity relationships (SAR) can be elucidated by correlating the structural modifications with the observed changes in antimicrobial and anticancer potency. For instance, the conversion of the ester to hydrazones and thiosemicarbazides may lead to a significant enhancement in biological activity, as suggested by the hypothetical data above.
Conclusion and Future Directions
The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in these application notes provide a robust framework for the synthesis and biological evaluation of a diverse library of nitroimidazole derivatives. The successful execution of these methodologies will enable researchers to identify lead compounds with enhanced antimicrobial and anticancer properties. Further optimization of these lead compounds, guided by SAR studies, could ultimately lead to the development of new and effective drugs for the treatment of infectious diseases and cancer.
References
-
Antimicrobial susceptibility testing (Broth microdilution method). (2025, July). Rakuno Gakuen University, Veterinary AMR Center, NVAL, MAFF. [Link]
- Shafeeq, A. A., et al. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica.
-
Lara-Chica, M., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers. [Link]
-
Kar, S., et al. (2014). MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. ResearchGate. [Link]
-
Gutiérrez-Bonet, À., et al. (2018). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Chemical Science. [Link]
-
Hydrolysing esters. (n.d.). Chemguide. [Link]
-
Clinical and Laboratory Standards Institute. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
-
Miyake, T., et al. (2019, August 13). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Spandidos Publications. [Link]
-
Gutiérrez-Bonet, À., et al. (2018). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. RSC Publishing. [Link]
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Perillo, I. A., et al. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]
-
Oh, J. T., et al. (2021). Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. ResearchGate. [Link]
-
The Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. [Link]
- Akullian, L. C., & Staab, T. A. (1999). Novel reagents for use as coupling activators and coupling reagents in organic synthesis.
-
Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
A simple method for the alkaline hydrolysis of esters. (2021, October). ResearchGate. [Link]
-
Qizilbash, M., & Awan, B. A. (2017, February 1). Kinetics of Alkaline Hydrolysis of Ethyl Acetate by Conductometric Measurement Approach Over Temperature Ranges (298.15-343.15K). ResearchGate. [Link]
-
Lv, P. C., & Zhu, H. L. (2015). Nitroimidazole derivatives: a patent review of US 2014/0141084 A1. Expert Opinion on Therapeutic Patents, 25(4), 489-492. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. arkat-usa.org [arkat-usa.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO1999052897A1 - Novel reagents for use as coupling activators and coupling reagents in organic synthesis - Google Patents [patents.google.com]
- 7. peptide.com [peptide.com]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. spandidos-publications.com [spandidos-publications.com]
The Versatile Role of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Nitroimidazole Scaffold
The nitroimidazole scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents. Since the discovery of azomycin in the 1950s, a natural 2-nitroimidazole with antibacterial properties, this heterocyclic motif has been extensively explored and modified, leading to life-saving drugs for infectious diseases and cancer.[1] The unique electronic properties conferred by the nitro group are central to the biological activity of these compounds, which often function as prodrugs activated under specific physiological conditions, such as the hypoxic environments characteristic of solid tumors and anaerobic infections.[2]
Within this critical class of compounds, Ethyl 1-methyl-4-nitroimidazole-2-carboxylate emerges as a key synthetic intermediate. Its strategic placement of functional groups—an activatable nitro group, a modifiable ester, and a methylated imidazole nitrogen—provides a versatile platform for the synthesis of a diverse array of bioactive molecules. This guide delves into the pivotal role of this compound in the development of novel therapeutics, providing detailed insights into its application and associated experimental protocols.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value |
| Molecular Formula | C₇H₉N₃O₄ |
| Molecular Weight | 199.17 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 128-130 °C |
| Solubility | Slightly soluble in chloroform, DMSO, and methanol |
Core Applications in Medicinal Chemistry
This compound is a valuable precursor for several classes of therapeutic agents, primarily due to the reactivity of its nitro and ester functionalities.
Hypoxia-Activated Prodrugs and Imaging Agents
The presence of the nitro group makes this scaffold ideal for developing hypoxia-selective agents. In the low-oxygen environment of solid tumors, the nitro group can be reduced by cellular reductases to form reactive nitroso and hydroxylamine species. These reactive intermediates can covalently bind to cellular macromolecules like DNA, leading to cytotoxicity.[3] This mechanism forms the basis for hypoxia-activated prodrugs for cancer therapy.
Furthermore, by incorporating a radionuclide, derivatives of this compound can be utilized as imaging agents for positron emission tomography (PET) to visualize hypoxic tumors.[4]
Conceptual Workflow: From Intermediate to Hypoxia Imaging Agent
Caption: Synthetic strategy for a hypoxia PET imaging agent.
Anti-parasitic Agents
Nitroimidazoles are first-line treatments for infections caused by anaerobic protozoa such as Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis.[5] The mechanism of action is similar to that in hypoxic cancer cells, where the nitro group is reduced within the anaerobic parasite, leading to the formation of cytotoxic radicals.[1] this compound serves as a versatile starting material for the synthesis of novel anti-parasitic agents with potentially improved efficacy and reduced resistance.[6]
Antibacterial Agents
The antibacterial activity of nitroimidazoles is primarily directed against anaerobic bacteria.[7] Derivatives synthesized from this compound can be tailored to target specific bacterial species and overcome existing resistance mechanisms. The ester group can be converted to a variety of amides and other functional groups to modulate the pharmacokinetic and pharmacodynamic properties of the final compound.
Experimental Protocols
Protocol 1: Synthesis of a Novel N-Aryl Amide Derivative with Potential Antibacterial Activity
This protocol details the conversion of this compound to a novel N-aryl amide derivative, a class of compounds that has shown promise as antibacterial agents.
Step 1: Hydrolysis of the Ethyl Ester
-
Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid to prepare it for subsequent amide coupling.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide (1.2 eq) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-4-nitroimidazole-2-carboxylic acid.
-
Step 2: Amide Coupling with a Substituted Aniline
-
Rationale: The carboxylic acid is coupled with a selected aniline derivative using a peptide coupling agent to form the desired amide. This example uses 4-fluoroaniline.
-
Procedure:
-
Dissolve 1-methyl-4-nitroimidazole-2-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution and stir for 30 minutes at 0 °C.
-
Add 4-fluoroaniline (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(4-fluorophenyl)-1-methyl-4-nitroimidazole-2-carboxamide.
-
Reaction Scheme: Synthesis of an N-Aryl Amide Derivative
Caption: Two-step synthesis of a potential antibacterial agent.
Protocol 2: General Procedure for Suzuki Coupling to Synthesize 5-Aryl-1-methyl-4-nitroimidazoles
This protocol, adapted from established methods, demonstrates how a chloro-substituted nitroimidazole, which can be derived from the corresponding carboxylate, can be used in a Suzuki coupling reaction to introduce aryl groups, a strategy employed in the synthesis of potent anti-parasitic agents.[8]
-
Rationale: The Suzuki coupling is a powerful C-C bond-forming reaction that allows for the introduction of diverse aryl moieties, enabling the exploration of structure-activity relationships.
-
Procedure:
-
Combine 5-chloro-1-methyl-4-nitroimidazole (1.0 eq), the desired arylboronic acid (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (3 mol%), potassium carbonate (2.5 eq), and tetrabutylammonium bromide (1.0 eq) in water.[8]
-
Heat the mixture with stirring at 75-80 °C for 5-8 hours.[8]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture, pour it into water, and extract with dichloromethane (2 x 30 mL).[8]
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[8]
-
Purify the residue by column chromatography to yield the 5-aryl-1-methyl-4-nitroimidazole derivative.[8]
-
Biological Activity of Nitroimidazole Derivatives
The following table summarizes the in vitro anti-parasitic activity of a series of 5-aryl-1-methyl-4-nitroimidazoles, demonstrating the potency of this class of compounds.
| Compound | R | IC₅₀ (µM) vs. E. histolytica | IC₅₀ (µM) vs. G. intestinalis |
| Metronidazole | - | 2.94 | 2.94 |
| 5a | Phenyl | 2.01 | 2.01 |
| 5b | 4-Methylphenyl | 1.72 | 1.72 |
| 5c | 4-Methoxyphenyl | 4.43 | 4.43 |
| 5d | 4-Fluorophenyl | 2.08 | 2.08 |
| 5e | 4-Chlorophenyl | 2.01 | 2.01 |
| 5f | 3-Chlorophenyl | 1.47 | 1.47 |
| Data adapted from Khan et al. (2017).[8] |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility spans the development of targeted cancer therapeutics, novel anti-parasitic agents, and new classes of antibacterial drugs. The ability to readily modify its functional groups allows for the fine-tuning of biological activity and pharmacokinetic properties. The protocols and data presented herein provide a foundation for researchers to explore the vast potential of this scaffold in the ongoing quest for more effective and safer medicines.
References
-
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules. 2021;26(23):7335. Available from: [Link]
-
An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules. 2022;27(15):4969. Available from: [Link]
-
Khan, I., et al. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules. 2017;22(9):1533. Available from: [Link]
-
Synthesis of Novel 18F-Labeled-Nitroimidazole-Based Imaging Agents for Hypoxia: Recent Advances. J. Med. Chem. 2022;3(1):1-10. Available from: [Link]
-
Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate. MySkinRecipes. Available from: [Link]
- CN103360370A - Synthesis of nitroimidazole derivatives and application of nitroimidazole derivatives in field of antibacterial drugs. Google Patents.
-
Synthesis and Evaluation of 99mTc-Labelled 2-Nitroimidazole Derivatives with Different Linkers for Tumour Hypoxia Imaging. Molecules. 2023;28(18):6597. Available from: [Link]
-
Quantitative structure activity relationship modeling for predicting radiosensitization effectiveness of nitroimidazole compounds. Bioorg Med Chem. 2011;19(14):4349-56. Available from: [Link]
-
Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. Eur J Med Chem. 2016;120:254-65. Available from: [Link]
-
Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate. MySkinRecipes. Available from: [Link]
-
Structure-activity relationships of antitubercular nitroimidazoles. 2. Determinants of aerobic activity and quantitative structure-activity relationships. J Med Chem. 2008;51(15):4632-43. Available from: [Link]
-
Development of novel 18F-PET agents for tumor hypoxia imaging. J Med Chem. 2020;63(24):15769-15782. Available from: [Link]
-
Nitroimidazole radiopharmaceuticals in bioimaging: part I: synthesis and imaging applications. Curr Radiopharm. 2011;4(4):361-73. Available from: [Link]
-
Medicinal Significance of Nitroimidazoles. J Sci Ind Res. 2003;62:659-665. Available from: [Link]
-
Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. Nucl Med Biol. 2011;38(4):501-8. Available from: [Link]
-
Imaging Agents Labeled with Positron Emitters. RadiologyKey. Available from: [Link]
-
Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Dalton Trans. 2015;44(15):6684-704. Available from: [Link]
-
Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. Eur J Med Chem. 2016;120:254-65. Available from: [Link]
-
1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica. 2013;5(3):156-162. Available from: [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. 2022;14(4):12-16. Available from: [Link]
-
Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging. Front Oncol. 2021;11:633454. Available from: [Link]
-
Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Front. Chem. 2023;11. Available from: [Link]
-
Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia. EJNMMI Radiopharm Chem. 2022;7(1):13. Available from: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. youtube.com [youtube.com]
- 3. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf – 대한핵의학기술학회 [kjnmt.org]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate [myskinrecipes.com]
- 7. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Nitroimidazole-Based Antibacterial Drugs
Abstract
This comprehensive guide provides detailed protocols and expert insights into the synthesis of nitroimidazole-based antibacterial drugs, a critical class of therapeutics for treating anaerobic bacterial and protozoal infections. Since the discovery of azomycin in the 1950s, the nitroimidazole scaffold has been a cornerstone of medicinal chemistry, leading to essential medicines such as metronidazole, tinidazole, and ornidazole.[1][2] This document moves beyond simple procedural lists to explain the underlying chemical principles, the rationale for specific reaction conditions, and the structure-activity relationships that govern the efficacy of these compounds. It is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize, modify, and understand this vital class of antimicrobial agents.
Introduction: The Enduring Significance of Nitroimidazoles
Nitroimidazoles are a class of nitroheterocyclic compounds with broad-spectrum activity against anaerobic Gram-positive and Gram-negative bacteria, mycobacteria, and various protozoa.[3][4] Their therapeutic success stems from a unique mechanism of action; they are prodrugs that require reductive activation of their nitro group within the target microorganism.[3] This selective activation in the low-oxygen environment of anaerobic pathogens makes them highly effective and minimizes toxicity to host cells.
The core structure consists of an imidazole ring bearing a nitro group, most critically at the 5-position, which is essential for biological activity.[5] Variations in the substituents at the N-1 and C-2 positions modulate the drug's pharmacokinetic properties, spectrum of activity, and metabolic stability.[3][5] This guide will detail the primary synthetic routes to these life-saving drugs, focusing on the construction of the nitroimidazole core and its subsequent functionalization.
Mechanism of Action: A Molecular "Trojan Horse"
The efficacy of nitroimidazoles is rooted in their bio-reductive activation pathway. This process can be understood through a sequence of key events:
-
Cellular Uptake: The neutral, relatively lipophilic drug passively diffuses into the microbial cell.
-
Reductive Activation: In the anaerobic environment, low-redox-potential electron-transport proteins, such as ferredoxin, donate an electron to the nitro group of the imidazole.[3] This forms a highly reactive nitro radical anion.
-
Cytotoxicity: This short-lived radical species, along with other downstream reactive metabolites, induces cellular damage primarily by causing breaks in the DNA helix, inhibiting DNA synthesis and repair, and ultimately leading to microbial cell death.[3]
-
Selectivity: In aerobic host cells, oxygen rapidly re-oxidizes the nitro radical anion back to the parent compound in a "futile cycle," preventing the accumulation of toxic radicals and ensuring selective toxicity towards anaerobic microbes.[3]
Caption: Reductive activation pathway of nitroimidazole prodrugs.
Foundational Synthetic Strategies
The synthesis of clinically relevant nitroimidazoles generally follows one of two primary pathways:
-
Strategy A: Nitration of an Imidazole Precursor: This involves first constructing the desired substituted imidazole ring and then introducing the critical nitro group, typically through electrophilic nitration.
-
Strategy B: N-Alkylation of a Nitroimidazole Core: This is the more common and versatile approach, where a pre-synthesized nitroimidazole core (e.g., 2-methyl-5-nitroimidazole) is alkylated at the N-1 position to introduce the desired side chain.
This guide will focus predominantly on Strategy B, as it forms the basis for the industrial synthesis of most major nitroimidazole drugs.
Protocol I: Synthesis of the 4(5)-Nitroimidazole Core
The synthesis of the nitroimidazole nucleus is the logical starting point for many derivatives, particularly those lacking a C-2 substituent, like nimorazole. The direct nitration of imidazole is an effective method to produce 4(5)-nitroimidazole.
Causality: The reaction proceeds via electrophilic aromatic substitution. A strong acid medium, typically a mixture of concentrated sulfuric and nitric acids, is required to generate the highly electrophilic nitronium ion (NO₂⁺). The imidazole ring, while aromatic, requires protonation under these harsh conditions, which deactivates it towards substitution. Therefore, precise control of temperature and reaction time is crucial to achieve a good yield without excessive degradation.
Step-by-Step Protocol: Nitration of Imidazole
This protocol is adapted from the methodology described for the preparation of 4,5-dinitroimidazole, highlighting the initial mononitration step.[6]
-
Salt Formation: In a reaction vessel equipped with a stirrer and cooling bath, slowly add imidazole to an equimolar amount of concentrated sulfuric acid while maintaining the temperature below 30°C. This forms the imidazole disulfuric salt.
-
Nitration: Cool the vessel to 0-5°C. Prepare a nitrating mixture of fuming nitric acid (98%) and concentrated sulfuric acid. Add this mixture dropwise to the imidazole salt solution, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then carefully heat to 90-95°C. Maintain this temperature for 5-6 hours under an inert atmosphere (e.g., N₂).[6]
-
Work-up: Cool the reaction mixture and pour it carefully onto crushed ice. The product will precipitate.
-
Purification: Filter the crude product, wash thoroughly with cold water until the washings are neutral, and then dry under vacuum. Recrystallization from hot water or an alcohol/water mixture can be performed for further purification.
Caption: Synthesis of the 4(5)-nitroimidazole core.
Protocol II: Synthesis of Key Drugs via N-Alkylation
The N-alkylation of a 2-methyl-5-nitroimidazole core is the most prevalent industrial strategy. This common intermediate serves as the launching point for producing metronidazole, tinidazole, secnidazole, and ornidazole.
Caption: General workflow for N-alkylation synthesis.
Metronidazole Synthesis
Metronidazole is synthesized by the hydroxyethylation of 2-methyl-5-nitroimidazole.
Causality: The reaction involves the nucleophilic attack of the imidazole nitrogen onto an electrophilic two-carbon unit. Using ethylene oxide is efficient but requires specialized equipment for handling a gaseous reagent. A more common laboratory and industrial approach uses 2-chloroethanol in the presence of a base to deprotonate the imidazole, enhancing its nucleophilicity. A mixed acid medium (formic and sulfuric acid) can also be used to facilitate the reaction.[7]
Step-by-Step Protocol (Acid-Catalyzed)
-
Acid Preparation: In a suitable reactor, prepare a mixed acid solution by adding 25-35 parts by weight of concentrated sulfuric acid to 100 parts of formic acid (95-99%) while stirring and maintaining the temperature at 20°C.[7]
-
Reaction: Add 100-120 parts of 2-methyl-5-nitroimidazole to the mixed acid. Heat the mixture to 75-80°C until the starting material is fully dissolved.[7]
-
Addition: Slowly add the hydroxyethylating agent (e.g., 2-chloroethanol) to the reaction mixture. Maintain the temperature and stir for several hours until TLC indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture and carefully neutralize it with a base (e.g., NaOH solution) to precipitate the crude metronidazole.
-
Purification: Filter the crude product, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol or water to obtain pure metronidazole.
Tinidazole Synthesis
Tinidazole features an ethylsulfonylethyl side chain. Its synthesis is typically a two-step process starting from 2-methyl-5-nitroimidazole.
Causality: The first step is a condensation reaction to introduce a thioether linkage. The second step is an oxidation that converts the thioether to the desired sulfone. This two-step approach is necessary because directly alkylating with the pre-formed sulfone reagent is less efficient. Molybdenum or tungsten-based catalysts are often employed for the oxidation step, using hydrogen peroxide as the oxidant.[8]
Step-by-Step Protocol (Two-Step Condensation-Oxidation)
-
Condensation: In a reactor, charge 2-methyl-5-nitroimidazole, an acidic catalyst (e.g., sulfuric acid in acetic acid, or a solid acid catalyst like MoO₃/SiO₂), and 2-(ethylthio)ethanol.[8] Heat the mixture to 80-85°C and stir for approximately 9 hours to form the intermediate, 1-[2-(ethylthio)ethyl]-2-methyl-5-nitroimidazole.[8]
-
Work-up 1: After cooling, neutralize the mixture and extract the intermediate product.
-
Oxidation: Dissolve the intermediate in a suitable solvent. Add an oxidation catalyst (e.g., tungstic acid or MoO₃/SiO₂) and then slowly add hydrogen peroxide (H₂O₂), maintaining the temperature around 70°C.[8][9]
-
Work-up 2: Once the oxidation is complete, cool the mixture. The tinidazole product will often precipitate.
-
Purification: Filter the product, wash with water, and recrystallize from a suitable solvent to achieve pharmaceutical purity.
Secnidazole Synthesis
Secnidazole is a second-generation nitroimidazole with a 2-hydroxypropyl side chain.[10]
Causality: The synthesis involves the reaction of 2-methyl-5-nitroimidazole with a propylene oxide equivalent. Using propylene oxide directly requires careful temperature and pressure control. A common alternative is to use an activated propyl alcohol, such as 1-bromo-2-propanol, in the presence of a base like potassium carbonate.[11][12] The base deprotonates the imidazole, which then acts as a nucleophile to displace the bromide.
Step-by-Step Protocol (Using 1-bromo-2-propanol)
-
Reaction Setup: In a reaction vessel, combine 2-methyl-5-nitroimidazole, 1-bromo-2-propanol, potassium carbonate (as the base), and acetone as the solvent.[11][12]
-
Reflux: Heat the mixture to reflux (approx. 60°C) and maintain for 4-6 hours, monitoring the reaction by TLC.[12]
-
Solvent Removal: After the reaction is complete, distill off the acetone under reduced pressure.
-
Precipitation & Washing: Add water to the residue to precipitate the crude secnidazole. Cool the mixture and filter to collect the wet product. Wash the crude solid with cold water.[12]
-
Purification: Recrystallize the crude product from 40% aqueous ethanol, often with the addition of activated carbon to remove colored impurities.[11][12] Filter the purified crystals and dry under vacuum at 40°C.
Ornidazole Synthesis
Ornidazole is distinguished by its 3-chloro-2-hydroxypropyl side chain.
Causality: This structure is efficiently synthesized by the ring-opening of epichlorohydrin with 2-methyl-5-nitroimidazole. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride (BF₃), which activates the epoxide ring towards nucleophilic attack by the imidazole nitrogen.[13]
Step-by-Step Protocol (Lewis Acid Catalysis)
-
Reaction Setup: Dissolve 2-methyl-5-nitroimidazole in an organic solvent such as ethyl acetate in a reaction vessel.[13]
-
Catalyst Addition: Under stirring, slowly add the Lewis acid catalyst (e.g., boron trifluoride etherate).
-
Epichlorohydrin Addition: Slowly drip S-(+)-epichlorohydrin into the mixture, maintaining the reaction temperature between 0-20°C.[13]
-
Reaction: Stir at this temperature for 2-10 hours.[13]
-
Work-up: Slowly pour the reaction solution into an ice-water mixture. Adjust the pH to 1.0-2.0 with an acid (e.g., HCl) and separate the organic layer.
-
Crystallization: Adjust the pH of the aqueous layer to 6.0-8.0 with a base (e.g., NaOH) to induce crystallization. Stir for several hours to complete precipitation.[13]
-
Purification: Filter the solid product, wash with water, and dry to obtain ornidazole.
Nimorazole Synthesis
Nimorazole is synthesized by condensing 4(5)-nitroimidazole with N-(2-chloroethyl)morpholine.
Causality: This is another example of a standard N-alkylation. The use of a phase-transfer catalyst can be beneficial for this reaction, facilitating the interaction between the deprotonated nitroimidazole (in the solid or aqueous phase) and the alkyl halide (in the organic phase).[14] Alternatively, using a strong base like potassium carbonate in a suitable solvent like toluene is also effective.[15][16]
Step-by-Step Protocol (Base-Mediated)
-
Reaction Setup: In a flask equipped with a reflux condenser, combine 4(5)-nitroimidazole, N-(2-chloroethyl)morpholine hydrochloride, potassium carbonate, and toluene.[15][16]
-
Reflux: Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture and filter to remove inorganic salts.
-
Extraction: Wash the toluene filtrate with water. Extract the nimorazole from the organic layer into an acidic aqueous solution.
-
Precipitation: Neutralize the acidic aqueous solution with a base to precipitate the nimorazole product.
-
Purification: Filter the solid, wash with water, and dry. Recrystallization from a solvent like methanol can be performed if needed.[15]
Comparative Synthesis Data
| Drug | Core Moiety | Key Alkylating Reagent | Catalyst / Conditions | Typical Yield (%) |
| Metronidazole | 2-Methyl-5-nitroimidazole | 2-Chloroethanol or Ethylene Oxide | Acidic (H₂SO₄/HCOOH) or Basic | 65-75%[7] |
| Tinidazole | 2-Methyl-5-nitroimidazole | 2-(Ethylthio)ethanol + Oxidant | H₂SO₄ then H₂O₂/Tungstic acid | ~70% (Oxidation step)[9] |
| Secnidazole | 2-Methyl-5-nitroimidazole | 1-Bromo-2-propanol or Propylene Oxide | Base (K₂CO₃) / Acetone | 85-90%[12] |
| Ornidazole | 2-Methyl-5-nitroimidazole | (S)-Epichlorohydrin | Lewis Acid (BF₃) | ~75-85% |
| Nimorazole | 4(5)-Nitroimidazole | N-(2-chloroethyl)morpholine | Base (K₂CO₃) / Toluene | ~90-99%[15] |
Quality Control and Validation
Ensuring the identity, purity, and quality of the synthesized drug is paramount. A multi-step analytical approach serves as a self-validating system for each protocol.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for tracking the consumption of starting materials and the formation of the product in real-time.[17]
-
Identity Confirmation:
-
Melting Point: A sharp, defined melting point that matches the literature value is a primary indicator of purity.[14]
-
Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy confirms the presence of key functional groups (e.g., C-NO₂, O-H, C=N). ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed structural fingerprint of the molecule. Mass Spectrometry (MS) confirms the molecular weight of the compound.[14][17]
-
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of the final product and identifying any process-related impurities.
Conclusion and Future Outlook
The synthetic protocols detailed in this guide represent robust and well-established methods for producing cornerstone nitroimidazole antibacterial drugs. The N-alkylation of a pre-formed nitroimidazole core remains the most versatile and industrially viable strategy. A thorough understanding of the causality behind each step—from the choice of catalyst to the work-up procedure—is essential for optimizing reaction yields, ensuring product purity, and troubleshooting synthetic challenges.
While these drugs have been remarkably successful, the rise of antimicrobial resistance necessitates the continued exploration of novel nitroimidazole derivatives.[17][18] By applying the fundamental principles and protocols outlined herein, researchers are well-equipped to design and synthesize next-generation agents with improved efficacy, better pharmacokinetic profiles, and activity against resistant strains.
References
-
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. National Center for Biotechnology Information. [Link]
-
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. National Institutes of Health. [Link]
-
Preparation of 4,5-nitroimidazole. ResearchGate. [Link]
-
Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Università degli Studi di Milano-Bicocca. [Link]
-
Medicinal Significance of Nitroimidazoles. NIScPR. [Link]
-
Synthesis of 4-nitroimidazole derivatives with antibacterial activity. ResearchGate. [Link]
-
Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. National Center for Biotechnology Information. [Link]
-
Synthesis and Pharmacological Characterization of Metronidazole-Oxadiazole Derivatives. ResearchGate. [Link]
-
Synthesis of Nimorazole. Chinese Journal of Modern Applied Pharmacy. [Link]
- Tinidazole preparing process.
-
Nitroimidazole-containing Compounds and Their Antibacterial and Antitubercular Activities. European Journal of Medicinal Chemistry. [Link]
- Synthetic method of metronidazole.
- Method for synthesizing secnidazole and secnidazole.
- Method for preparing (S)-ornidazole.
-
Preparation and biological evaluation of metronidazole derivatives with monoterpenes and eugenol. National Center for Biotechnology Information. [Link]
- The method of synthesis secnidazole and secnidazole.
-
Nitroimidazole Derivatives. Relationship between Structure and Antitrichomonal Activity. Journal of Medicinal Chemistry. [Link]
-
Synthesis of Nimorazole 11. ResearchGate. [Link]
-
Manufacturing of Tinidazole by Recovering and Recycling Catalyst. Indian Journal of Chemical Technology. [Link]
-
Synthesis of [¹⁵N3]nimorazole. ResearchGate. [Link]
- Ornidazole green synthetic method.
-
Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. National Center for Biotechnology Information. [Link]
-
Synthesis of tinidazole by condensation–oxidation sequence using MoO3/SiO2 bifunctional catalyst. Applied Catalysis A: General. [Link]
- Preparation method of secnidazole.
-
Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives. Impactfactor.org. [Link]
- Metronidazole preparation method.
- Tinidazole preparing process.
-
Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. National Center for Biotechnology Information. [Link]
-
Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry. [Link]
-
Nitroimidazoles: Part XIX-Structure-activity Relationships. ResearchGate. [Link]
-
Development of a formulation of coated secnidazole tablets 500 mg. ResearchGate. [Link]
-
Secnidazole. PubChem. [Link]
-
Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives. National Center for Biotechnology Information. [Link]
-
Synthesis of Tinidazole 9. ResearchGate. [Link]
-
Process For The Preparation Of Nimorazole. Quick Company. [Link]
-
The synthesis and study of profiles of the ornidazole impurities. ResearchGate. [Link]
Sources
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. elearning.unimib.it [elearning.unimib.it]
- 4. Nitroimidazole-containing compounds and their antibacterial and antitubercular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102911122A - Metronidazole preparation method - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Secnidazole | C7H11N3O3 | CID 71815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN103772289A - Method for synthesizing secnidazole and secnidazole - Google Patents [patents.google.com]
- 12. CN103772289B - The method of synthesis secnidazole and secnidazole - Google Patents [patents.google.com]
- 13. CN101817786A - Method for preparing (S)-ornidazole - Google Patents [patents.google.com]
- 14. Synthesis of Nimorazole [chinjmap.com]
- 15. researchgate.net [researchgate.net]
- 16. Process For The Preparation Of Nimorazole [quickcompany.in]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Shadows: A Guide to Developing Hypoxia-Selective Imaging Agents from Ethyl 1-methyl-4-nitroimidazole-2-carboxylate
Introduction: The Critical Need for Precise Hypoxia Imaging
Hypoxia, a state of reduced oxygen tension in tissues, is a hallmark of numerous pathologies, including solid tumors, ischemic heart disease, and stroke.[1] In the context of oncology, tumor hypoxia is a significant driver of cancer progression, metastasis, and resistance to conventional therapies such as radiation and chemotherapy.[2] The ability to non-invasively visualize and quantify hypoxic regions within diseased tissues is therefore of paramount importance for disease diagnosis, prognosis, and the development of targeted therapies.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate as a versatile precursor for the synthesis of novel imaging agents for the detection of hypoxia using Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).
Nitroimidazole-based compounds have emerged as a cornerstone for hypoxia imaging due to their unique bioreductive activation mechanism.[4] These agents selectively accumulate in hypoxic cells, providing a molecular beacon to delineate regions of low oxygen. This guide will delve into the underlying scientific principles, provide detailed synthetic and radiolabeling protocols, and outline robust in vitro and in vivo validation methodologies.
Mechanism of Action: The Hypoxia-Selective Trapping of Nitroimidazoles
The efficacy of 2-nitroimidazoles as hypoxia imaging agents stems from their oxygen-dependent metabolism.[5] Under normal oxygen conditions (normoxia), the nitro group of the imidazole ring undergoes a one-electron reduction catalyzed by intracellular nitroreductases. The resulting nitro radical anion is highly reactive and is rapidly re-oxidized back to the parent compound by molecular oxygen, allowing it to diffuse out of the cell.[6]
In contrast, under hypoxic conditions, the scarcity of oxygen allows for further reduction of the nitro radical anion to reactive nitroso and hydroxylamine intermediates. These reactive species can then covalently bind to intracellular macromolecules, such as proteins and DNA, effectively trapping the molecule within the hypoxic cell.[4][6] This accumulation of the radiolabeled nitroimidazole derivative in hypoxic tissues forms the basis for their visualization by PET or SPECT imaging.
Figure 1: Mechanism of hypoxia-selective trapping of nitroimidazole-based imaging agents.
Synthesis of Radiolabeling Precursors from this compound
This compound serves as a readily available starting material for the synthesis of various radiolabeling precursors. The ethyl ester group provides a convenient handle for chemical modification to introduce either a leaving group for nucleophilic fluorination with [¹⁸F]fluoride or a chelating moiety for complexation with metallic radionuclides such as Technetium-99m (⁹⁹ᵐTc) or Gallium-68 (⁶⁸Ga).
Protocol 1: Synthesis of the Precursor for ¹⁸F-Labeling
This protocol describes a two-step synthesis of a tosylated precursor suitable for ¹⁸F-labeling, proceeding through the reduction of the ethyl ester to an alcohol, followed by tosylation.
Step 1: Reduction of this compound to (1-methyl-4-nitro-1H-imidazol-2-yl)methanol
-
Materials:
-
This compound
-
Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF) or Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of LiAlH₄ in THF (or NaBH₄ in ethanol) to the cooled solution with stirring. The reaction is exothermic, so maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess hydride by the dropwise addition of ethyl acetate, followed by a saturated aqueous solution of Na₂SO₄.
-
Filter the resulting suspension and wash the solid residue with ethyl acetate.
-
Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield (1-methyl-4-nitro-1H-imidazol-2-yl)methanol.
-
Step 2: Tosylation of (1-methyl-4-nitro-1H-imidazol-2-yl)methanol
-
Materials:
-
(1-methyl-4-nitro-1H-imidazol-2-yl)methanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
-
Procedure:
-
Dissolve (1-methyl-4-nitro-1H-imidazol-2-yl)methanol in DCM and cool to 0 °C.
-
Add pyridine or triethylamine to the solution.
-
Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Wash the reaction mixture with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired tosylated precursor, (1-methyl-4-nitro-1H-imidazol-2-yl)methyl 4-methylbenzenesulfonate.
-
Sources
- 1. Research Portal [ujcontent.uj.ac.za]
- 2. Synthesis of DOTA-Based 43Sc Radiopharmaceuticals Using Cyclotron-Produced 43Sc as Exemplified by [43Sc]Sc-PSMA-617 for PSMA PET Imaging [mdpi.com]
- 3. Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the Carboxylate Group in Ethyl 1-methyl-4-nitroimidazole-2-carboxylate
Abstract
The 1-methyl-4-nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antimicrobial to anticancer treatments.[1][2][3][4] Ethyl 1-methyl-4-nitroimidazole-2-carboxylate serves as a highly versatile starting material, where the C2-carboxylate group is a prime target for chemical modification to generate libraries of novel compounds for drug discovery pipelines.[5] This guide provides detailed application notes and validated protocols for the primary functionalization pathways of this ester group, including hydrolysis to the carboxylic acid, conversion to a diverse range of amides, and selective reduction to the primary alcohol. The protocols are designed for reproducibility and scalability, with an emphasis on the underlying chemical principles that govern reagent selection and reaction optimization, particularly concerning the chemospecificity required in the presence of a reducible nitro group.
Introduction: The Strategic Importance of the Nitroimidazole Scaffold
Nitroimidazole derivatives are a class of prodrugs that require reductive activation to exert their biological effects.[6] This activation is often mediated by nitroreductase enzymes present in anaerobic bacteria, protozoa, or hypoxic tumor cells, leading to the formation of cytotoxic reactive nitrogen species that damage DNA and other critical macromolecules.[6][7] This mechanism confers a desirable selectivity, making nitroimidazoles potent agents against anaerobic infections and promising hypoxia-activated anticancer drugs.[4][8]
This compound is a key intermediate in the synthesis of these advanced therapeutic agents.[5] The ethyl ester at the C2 position provides a stable, readily available handle for introducing a wide array of functional groups. The ability to controllably transform this ester into amides, alcohols, and other functionalities is critical for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, pharmacokinetic properties, and reducing toxicity.
This document outlines three fundamental and high-yield transformations of the C2-carboxylate group, providing researchers with the foundational chemistry to explore this valuable chemical space.
Core Functionalization Pathways
The primary strategies for modifying the C2-ester involve its conversion into a carboxylic acid, an amide, or an alcohol. Each of these products serves as a gateway to further chemical diversification. The following diagram illustrates the overall workflow.
Figure 1: Key functionalization pathways for the starting material.
Protocol 1: Saponification to 1-Methyl-4-nitroimidazole-2-carboxylic Acid
Scientific Rationale: The conversion of the ethyl ester to a carboxylic acid is the pivotal first step for many subsequent reactions, most notably amide bond formation. Saponification using a base like lithium hydroxide (LiOH) is a robust and high-yielding method. LiOH is often preferred over NaOH or KOH due to the better solubility of lithium carboxylates in some organic solvent systems, though all can be effective. The reaction is typically performed in a mixed aqueous-organic solvent system (e.g., THF/water or Methanol/water) to ensure the solubility of both the ester starting material and the hydroxide salt.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), reagent grade
-
Deionized Water (H₂O)
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of THF and H₂O (e.g., a 3:1 v/v ratio, 10 mL per gram of ester).
-
Base Addition: Add LiOH·H₂O (1.5 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 50% EtOAc in hexanes. The reaction is typically complete within 2-4 hours.
-
Quenching & Acidification: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and cool it in an ice bath (0-5 °C).
-
Slowly add 2M HCl dropwise with stirring to acidify the solution to pH 2-3. A precipitate of the carboxylic acid product should form.
-
Extraction: Extract the aqueous layer three times with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic extracts and wash them once with brine (20 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 1-methyl-4-nitroimidazole-2-carboxylic acid as a solid, which can be used directly in the next step or purified further by recrystallization if necessary.
| Parameter | Value |
| Typical Scale | 1-10 mmol |
| Equivalents LiOH·H₂O | 1.5 |
| Temperature | 20-25 °C |
| Reaction Time | 2-4 hours |
| Expected Yield | >95% |
| Purity | >98% (by ¹H NMR) |
Protocol 2: Amide Bond Formation via Activated Carboxylic Acid
Scientific Rationale: The formation of an amide bond is one of the most frequent reactions in drug discovery.[9] Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions. Therefore, coupling agents are used to activate the carboxylic acid. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) is a classic and highly effective system.[10] EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to side reactions (like N-acylurea formation) and readily undergoes nucleophilic attack by the desired amine to form the stable amide bond. A tertiary amine base like Diisopropylethylamine (DIPEA) is added to neutralize the HCl salt often present with EDC and any acidic protons, driving the reaction to completion.
Figure 2: Workflow for EDC/HOBt mediated amide coupling.
Materials:
-
1-Methyl-4-nitroimidazole-2-carboxylic acid (from Protocol 1)
-
Desired primary or secondary amine (R-NH₂ or R₂-NH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-Methyl-4-nitroimidazole-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Dissolution: Dissolve the solids in anhydrous DCM (or DMF for less soluble amines) (20 mL per gram of carboxylic acid).
-
Base Addition: Add DIPEA (2.5 eq) to the mixture.
-
Activation: Cool the flask to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM (20 mL). Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying & Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude amide can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
| Parameter | Value |
| Reagent Equivalents | Acid:Amine:EDC:HOBt:DIPEA (1:1.1:1.2:1.2:2.5) |
| Temperature | 0 °C to Room Temp. |
| Reaction Time | 12-18 hours |
| Expected Yield | 60-90% (amine dependent) |
| Purification | Silica Gel Chromatography |
Protocol 3: Selective Reduction to (1-Methyl-4-nitroimidazol-2-yl)methanol
Scientific Rationale: Reducing an ester to a primary alcohol in the presence of an aromatic nitro group requires careful selection of the reducing agent to ensure chemoselectivity. Strong hydrides like lithium aluminum hydride (LiAlH₄) would readily reduce both functional groups.[11] Sodium borohydride (NaBH₄) is a much milder reducing agent and is generally incapable of reducing esters under standard conditions. However, its reactivity can be enhanced by using it in high concentrations in a protic solvent like methanol or ethanol, or by adding a Lewis acid. A particularly effective strategy, adapted from related nitroimidazole syntheses, involves the in situ formation of a mixed anhydride, which is then reduced by NaBH₄.[12] This protocol follows that principle for enhanced reactivity and selectivity. For simplicity and broader applicability, this protocol details a direct reduction approach using a large excess of NaBH₄ in a protic solvent, a method known to reduce some esters while being less likely to affect the nitro group under controlled temperatures.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Deionized Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous methanol (30 mL per gram of ester) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice-salt bath.
-
Reductant Addition: Add sodium borohydride (NaBH₄) (4.0 - 5.0 eq) slowly and portion-wise to the stirred solution, ensuring the internal temperature does not rise above 5 °C. Vigorous gas evolution (H₂) will occur.
-
Reaction: After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and very carefully quench the excess NaBH₄ by the slow, dropwise addition of water until gas evolution ceases.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Dilute the residue with water (20 mL) and extract with ethyl acetate (3 x 30 mL).
-
Washing & Drying: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Isolation & Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude alcohol by flash column chromatography on silica gel (e.g., using 50-80% ethyl acetate in hexanes) to obtain the pure (1-Methyl-4-nitroimidazol-2-yl)methanol.
| Parameter | Value |
| Equivalents NaBH₄ | 4.0 - 5.0 |
| Temperature | 0 °C to Room Temp. |
| Reaction Time | 5-7 hours |
| Expected Yield | 70-85% |
| Key Consideration | Slow, portion-wise addition of NaBH₄ at 0 °C is critical for selectivity and safety. |
Characterization of Products
All synthesized compounds should be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition (exact mass).
-
Infrared (IR) Spectroscopy: To confirm the presence or absence of key functional groups (e.g., disappearance of ester C=O stretch at ~1720 cm⁻¹, appearance of amide C=O at ~1650 cm⁻¹ or alcohol O-H stretch at ~3300 cm⁻¹).
-
Melting Point (MP): For crystalline solid products as an indicator of purity.
References
-
Frye, B. C., Mashuta, M. S., Mullins, C. S., Grapperhaus, C. A., & Buchanan, R. M. (2006). Ethyl 1-methylimidazole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1548–o1549. [Link]
-
Kavitha, K., & Sarveswari, S. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 4(2), 734-738. [Link]
-
El Amri, C., El-Ghozlani, M., & Bentiss, F. (2018). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 10(4), 113-119. [Link]
-
Al-Janabi, K. (n.d.). Islamic University Faculty of Pharmacy 3rd Stage - Biotransformation (Metabolism). Islamic University, Najaf. [Link]
-
Gupta, R., Sharma, S., Singh, R., Vishwakarma, R. A., Mignani, S., & Singh, P. P. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 15(5), 561. [Link]
-
Gupta, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. ResearchGate. [Link]
- Patent WO2010021409A1. (2010). Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof.
-
Duan, J. X., Jiao, H., Kaizerman, J., et al. (2008). Synthesis of Evofosfamide (TH-302). Mentioned in: Gupta, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 15(5), 561. [Link]
-
Coyle, M., & Moughty, E. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Antibiotics, 10(5), 533. [Link]
-
Various Authors. (2016). How do you do reduction of aromatic nitro or nitroimidazole? ResearchGate. [Link]
-
Gupta, R., Sharma, S., Singh, R., Vishwakarma, R. A., Mignani, S., & Singh, P. P. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI. [Link]
-
Rollas, S., Küçükgüzel, S. G., Kiraz, M., & Kazak, C. (2000). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Arzneimittelforschung, 50(1), 55-9. [Link]
-
Gupta, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. OUCI. [Link]
-
Gasser, G., & Metzler-Nolte, N. (2012). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Current Opinion in Chemical Biology, 16(1-2), 84-91. [Link]
-
Church, D. L., Rabin, H. R., & Laishley, E. J. (1987). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. Journal of Antimicrobial Chemotherapy, 19(5), 575-84. [Link]
-
Hay, M. P., et al. (2016). Efficient synthesis of 2-nitroimidazole derivatives and the bioreductive clinical candidate Evofosfamide (TH-302). Organic Chemistry Frontiers. [Link]
- Patent CN102321028A. (2012). Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol.
-
Lanigan, R. M., & Sheppard, T. D. (2013). Amide bond formation. Comprehensive Organic Synthesis II, 6, 437-474. [Link]
-
Forutan, R., et al. (2021). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Pharmaceutical and Biomedical Research. [Link]
-
Upcroft, J. A., & Upcroft, P. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry, 60(18), 7636-7657. [Link]
-
Kumar, A., et al. (2018). Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Organic & Biomolecular Chemistry. [Link]
-
MySkinRecipes. (n.d.). Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate. [Link]
Sources
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950-2021 Comprehensive Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate [myskinrecipes.com]
- 6. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient synthesis of 2-nitroimidazole derivatives and the bioreductive clinical candidate Evofosfamide (TH-302) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cross-Coupling of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate
Introduction: The Significance of Functionalized Nitroimidazoles in Modern Drug Discovery
The nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activity against anaerobic bacteria and parasites.[1][2][3] The continued evolution of this pharmacophore through the introduction of diverse molecular fragments is a critical strategy in the development of new drugs to combat resistance and expand therapeutic applications.[4][5] Ethyl 1-methyl-4-nitroimidazole-2-carboxylate is a key building block in this endeavor, offering a versatile platform for the synthesis of novel functionalized nitroimidazoles through various cross-coupling reactions.
The electron-withdrawing nature of the nitro group and the imidazole ring presents unique challenges and opportunities in transition-metal-catalyzed cross-coupling reactions.[6] This guide provides detailed protocols and insights for the successful coupling of this compound with a range of molecules, focusing on Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Understanding the interplay of catalysts, ligands, bases, and solvents is paramount to achieving high yields and selectivity in these transformations.
Synthesis of Starting Material: this compound
While commercially available, understanding the synthesis of the starting material is crucial for quality control and troubleshooting. A common laboratory-scale synthesis involves the nitration of Ethyl 1-methylimidazole-2-carboxylate.
Protocol 1: Synthesis of this compound
| Reagent/Solvent | Molar Equiv. | Amount |
| Ethyl 1-methylimidazole-2-carboxylate | 1.0 | 1.8 g |
| Concentrated Sulfuric Acid | - | 5 mL |
| 90% Nitric Acid | - | 5 mL |
| Dichloromethane | - | As needed |
| Anhydrous Sodium Sulfate | - | As needed |
| Carbon Tetrachloride:Ethanol (1:1) | - | 5 mL |
Step-by-Step Procedure:
-
Dissolve Ethyl 1-methylimidazole-2-carboxylate (1.8 g) in concentrated sulfuric acid (5 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 90% nitric acid (5 mL) dropwise with continuous stirring, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature.
-
Reflux the reaction mixture for 1.5 hours.
-
Upon completion, carefully pour the mixture into ice (50 mL) to quench the reaction.
-
Extract the product with dichloromethane.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a 1:1 mixture of carbon tetrachloride and ethanol (5 mL) to yield pure this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The functionalization of the nitroimidazole core is most effectively achieved through palladium-catalyzed cross-coupling reactions. The choice of the specific reaction—Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig—depends on the desired C-C, C-alkenyl, C-alkynyl, or C-N bond formation, respectively.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and a halide or triflate.[7][8] For the coupling of this compound, which lacks a halide leaving group, the nitro group itself can be utilized as a leaving group under specific catalytic conditions.[6] This approach offers a more atom-economical and potentially shorter synthetic route.
dot
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Reagent/Solvent | Molar Equiv. | Amount |
| This compound | 1.0 | 1 mmol |
| Arylboronic Acid | 1.5 | 1.5 mmol |
| Pd(OAc)2 | 0.05 | 5 mol% |
| SPhos | 0.10 | 10 mol% |
| K3PO4 | 2.0 | 2 mmol |
| 1,4-Dioxane | - | 5 mL |
| Water | - | 0.5 mL |
Step-by-Step Procedure:
-
To a microwave vial, add this compound (1 mmol), the desired arylboronic acid (1.5 mmol), Pd(OAc)2 (5 mol%), SPhos (10 mol%), and K3PO4 (2 mmol).
-
Add 1,4-dioxane (5 mL) and water (0.5 mL) to the vial.
-
Seal the vial and degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Conditions:
-
Catalyst and Ligand: A combination of a palladium(II) precatalyst like Pd(OAc)2 and a sterically hindered, electron-rich phosphine ligand such as SPhos is often effective for the challenging oxidative addition of a C-NO2 bond.[6][9]
-
Base: A strong base like K3PO4 is required to facilitate the transmetalation step by forming the boronate species.[9]
-
Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane and water is commonly used to dissolve both the organic and inorganic reagents.
-
Microwave Irradiation: Microwave heating can significantly accelerate the reaction rate, often leading to higher yields and shorter reaction times.[5][10][11]
Heck Coupling: Formation of C-alkenyl Bonds
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide (or in this case, the nitro-imidazole) and an alkene.[12][13]
dot
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Protocol 3: Heck Coupling of this compound with an Alkene
| Reagent/Solvent | Molar Equiv. | Amount |
| This compound | 1.0 | 1 mmol |
| Alkene (e.g., Styrene) | 1.2 | 1.2 mmol |
| Pd(OAc)2 | 0.05 | 5 mol% |
| P(o-tolyl)3 | 0.10 | 10 mol% |
| Triethylamine (Et3N) | 2.0 | 2 mmol |
| DMF | - | 5 mL |
Step-by-Step Procedure:
-
In a sealed tube, combine this compound (1 mmol), the alkene (1.2 mmol), Pd(OAc)2 (5 mol%), and P(o-tolyl)3 (10 mol%).
-
Add DMF (5 mL) and triethylamine (2 mmol).
-
Degas the mixture with argon for 15 minutes.
-
Seal the tube and heat the reaction at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Rationale for Conditions:
-
Catalyst and Ligand: The Pd(OAc)2/P(o-tolyl)3 system is a classic and often effective catalyst for Heck reactions.[14]
-
Base: A tertiary amine base like triethylamine is used to neutralize the acid generated during the catalytic cycle.[12]
-
Solvent: A polar aprotic solvent such as DMF is typically employed to ensure the solubility of the reactants and catalyst.
Sonogashira Coupling: Formation of C-alkynyl Bonds
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] Similar to the Suzuki coupling, the nitro group can be exploited as a leaving group.
dot
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol 4: Sonogashira Coupling of this compound with a Terminal Alkyne
| Reagent/Solvent | Molar Equiv. | Amount |
| This compound | 1.0 | 1 mmol |
| Terminal Alkyne | 1.2 | 1.2 mmol |
| Pd(PPh3)2Cl2 | 0.02 | 2 mol% |
| CuI | 0.04 | 4 mol% |
| Triethylamine (Et3N) | 2.0 | 2 mmol |
| THF | - | 5 mL |
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound (1 mmol), Pd(PPh3)2Cl2 (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (5 mL), triethylamine (2 mmol), and the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
Rationale for Conditions:
-
Catalyst System: The combination of a palladium catalyst (Pd(PPh3)2Cl2) and a copper(I) co-catalyst (CuI) is standard for Sonogashira couplings.[2][15]
-
Base: An amine base like triethylamine is crucial for the deprotonation of the terminal alkyne and to neutralize the generated acid.[15]
-
Solvent: Anhydrous THF is a common solvent for this reaction, ensuring good solubility of the reactants and catalyst.[16]
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or, in this case, the nitro-imidazole.[17]
Protocol 5: Buchwald-Hartwig Amination of this compound with an Amine
| Reagent/Solvent | Molar Equiv. | Amount |
| This compound | 1.0 | 1 mmol |
| Amine | 1.2 | 1.2 mmol |
| Pd2(dba)3 | 0.02 | 2 mol% |
| XPhos | 0.08 | 8 mol% |
| NaOtBu | 1.4 | 1.4 mmol |
| Toluene | - | 5 mL |
Step-by-Step Procedure:
-
In a glovebox, charge a vial with Pd2(dba)3 (2 mol%), XPhos (8 mol%), and NaOtBu (1.4 mmol).
-
Add this compound (1 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the vial and heat the reaction at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute with ethyl acetate and filter through Celite.
-
Concentrate the filtrate and purify by column chromatography.
Rationale for Conditions:
-
Catalyst and Ligand: A highly active catalyst system, such as Pd2(dba)3 with a bulky, electron-rich biarylphosphine ligand like XPhos, is often necessary for the amination of electron-deficient heterocycles.[17]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, non-polar solvents like toluene are preferred to avoid side reactions.
Summary of Reaction Conditions
| Coupling Reaction | Catalyst | Ligand | Base | Solvent | Temperature |
| Suzuki-Miyaura | Pd(OAc)2 | SPhos | K3PO4 | 1,4-Dioxane/Water | 120 °C (MW) |
| Heck | Pd(OAc)2 | P(o-tolyl)3 | Et3N | DMF | 100-120 °C |
| Sonogashira | Pd(PPh3)2Cl2 / CuI | - | Et3N | THF | Room Temp. |
| Buchwald-Hartwig | Pd2(dba)3 | XPhos | NaOtBu | Toluene | 80-110 °C |
Troubleshooting and Key Considerations
-
Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.
-
Anhydrous Conditions: For Sonogashira and Buchwald-Hartwig reactions, the use of anhydrous solvents and reagents is critical for optimal results.
-
Ligand Screening: If the recommended ligand does not provide satisfactory results, screening of other phosphine ligands (e.g., Xantphos, RuPhos) may be necessary.
-
Base Screening: The choice of base can significantly impact the reaction outcome. If the standard base is ineffective, other bases such as Cs2CO3 or K2CO3 (for Suzuki) or other alkoxides (for Buchwald-Hartwig) can be explored.
-
Reaction Monitoring: Close monitoring of the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and prevent decomposition of products.
Conclusion
The functionalization of this compound through palladium-catalyzed cross-coupling reactions opens up a vast chemical space for the discovery of novel therapeutic agents. The protocols and guidelines presented herein provide a solid foundation for researchers to explore the synthesis of a wide array of derivatives. A thorough understanding of the reaction mechanisms and the careful optimization of reaction parameters are key to overcoming the challenges associated with the reactivity of the nitroimidazole scaffold and achieving successful outcomes in the synthesis of next-generation drug candidates.
References
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
PMC. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. [Link]
-
Thieme. Efficient Microwave-Assisted Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions in 5-Nitroimidazole Series. [Link]
-
IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Synthesis. Heck Coupling. [Link]
-
ResearchGate. Microwave-assisted synthesis of some nitro-benzimidazoles and their salicyl and isatin Schiff bases. [Link]
-
RSC Publishing. Synthesis of functionalized benzimidazoles via oxidative tandem quartic C–H aminations and cleavage of C–N and C–C bonds. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
-
Chemistry LibreTexts. Heck Reaction. [Link]
-
ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for... [Link]
-
ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
-
PubMed Central. Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives. [Link]
-
DSpace@MIT. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
ResearchGate. Synthetic pathway of [((4-nitro-1H-imidazol-5-yl)piperazin-1-yl)propyl]alkyl and aryl sulphonamide derivatives. [Link]
-
ResearchGate. Effects of solvent, base, and temperature on the Sonogashira coupling... [Link]
-
Wikipedia. Heck reaction. [Link]
-
ACS Publications. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]
-
ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Harvard University. The Suzuki Reaction - Chem 115 Myers. [Link]
-
YouTube. Green Chemistry: Microwave assisted synthesis. [Link]
-
YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
ResearchGate. Optimum conditions for the Suzuki–Miyaura coupling reactiona. [Link]
-
Arkat USA. Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. [Link]
-
PubMed. Palladium-Catalyzed Cross-Coupling of Nitroarenes. [Link]
-
JOCPR. Greener and Versatile Synthesis of Bioactive 2Nitroimidazoles Using Microwave Irradiation. [Link]
-
ACS Publications. Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. [Link]
-
ResearchGate. Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. [Link]
-
RxList. Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names. [Link]
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Palladium-Catalyzed Cross-Coupling of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. books.lucp.net [books.lucp.net]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Nitroimidazole Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for nitroimidazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and optimization of nitroimidazole-based compounds. Nitroimidazoles are a cornerstone in medicinal chemistry, forming the active scaffold in numerous drugs against anaerobic bacteria and protozoa, with renewed interest in their application for treating tuberculosis and as radiosensitizers in oncology.[1][2][3]
However, the synthesis of these vital compounds, particularly through electrophilic nitration, is fraught with challenges including low yields, poor regioselectivity, and the formation of tenacious byproducts. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental protocols.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, frequently encountered problems during the synthesis of nitroimidazoles. Each answer explains the underlying chemical principles and provides actionable steps to resolve the issue.
Q1: My reaction yield is consistently low or zero. What are the primary causes and how can I fix this?
A1: Low yield is the most common issue in imidazole nitration. The cause can typically be traced to one of four areas: reaction conditions, starting material stability, reagent quality, or workup procedure.
-
Causality - The Exothermic Nature of Nitration: Nitration is a highly exothermic process. The reaction between concentrated sulfuric acid and nitric acid generates the nitronium ion (NO₂⁺), and its subsequent reaction with the imidazole ring releases significant heat. Without strict temperature control, this exotherm can lead to:
-
Product Degradation: The imidazole ring, especially when substituted with multiple nitro groups, can become unstable at higher temperatures and decompose or undergo ring-opening side reactions.[4]
-
Runaway Reaction: In larger-scale reactions, poor heat dissipation can create a dangerous, uncontrolled runaway reaction.
-
-
Troubleshooting Steps & Solutions:
-
Verify Reagent Quality: Use high-purity, concentrated (98%+) nitric and sulfuric acids. Water content can quench the nitronium ion and hinder the reaction.
-
Implement Strict Temperature Control:
-
Pre-cool the sulfuric acid in an ice/salt bath before the dropwise addition of nitric acid, maintaining the temperature below 15°C.[4]
-
Add the imidazole starting material slowly and in portions to the cold nitrating mixture, ensuring the internal temperature does not rise uncontrollably.
-
-
Optimize Acid Ratios and Reaction Time: The ratio of HNO₃ to H₂SO₄ is critical. A higher proportion of H₂SO₄ favors the formation of the nitronium ion but also increases the harshness of the medium.
-
Refine the Workup Protocol: The product is often isolated by quenching the reaction mixture on crushed ice, followed by careful neutralization to precipitate the nitroimidazole.
-
Quenching: Pour the reaction mixture slowly onto a large amount of ice with vigorous stirring. This dissipates heat and dilutes the acid.
-
Neutralization: Use a base like ammonium hydroxide or sodium carbonate solution to carefully adjust the pH. Perform this step slowly and with cooling, as neutralization is also highly exothermic.
-
-
Q2: I'm getting a mixture of products, primarily dinitrated species or the wrong regioisomer. How can I improve selectivity?
A2: Achieving high regioselectivity in imidazole nitration is challenging because the imidazole ring has multiple reactive sites (C2, C4, C5) and the N1/N3 positions can also be involved.
-
Causality - Electronic and Steric Effects:
-
Electronic Directing Effects: Under strongly acidic conditions (H₂SO₄/HNO₃), the imidazole ring is protonated. The resulting imidazolium cation is deactivated towards electrophilic attack. The reaction proceeds on the small equilibrium concentration of the free base. The positions of existing substituents (electron-donating vs. electron-withdrawing) will strongly influence where the incoming nitro group attacks.
-
Nitrating Agent Choice: The choice of nitrating agent is paramount. A mixture of nitric acid and sulfuric acid is the standard for C-nitration, typically yielding 4- or 5-nitroimidazoles.[5][6] In contrast, using a mixture of nitric acid and acetic anhydride can favor the formation of N-nitro derivatives, which can sometimes rearrange.[7]
-
-
Troubleshooting Steps & Solutions:
-
Control Reaction Stoichiometry and Temperature: To avoid dinitration or trinitration, use a controlled amount of the nitrating agent (e.g., 1.0-1.2 equivalents of HNO₃ for mononitration). Lowering the reaction temperature can also enhance selectivity by favoring the kinetically controlled product.
-
Leverage Blocking Groups: If a specific position needs to be protected, consider using a removable blocking group. For example, sulfonation is a reversible process that can block a reactive site, which can then be deprotected after nitration.
-
Choose the Right Starting Material: The synthesis of 2-nitroimidazoles, for instance, is notoriously difficult via direct nitration of imidazole itself.[5] An alternative strategy is to start with 2-aminoimidazole, which can be converted to the desired 2-nitro product via a diazotization-nitration sequence.[1]
-
Analyze Substituent Effects: Carefully consider the electronic properties of groups already on your imidazole ring. Electron-withdrawing groups will deactivate the ring, requiring harsher conditions, while electron-donating groups will activate it.
-
Q3: My final product is difficult to purify and contains a persistent, unidentified byproduct. What could it be and how do I remove it?
A3: In addition to regioisomers, a common byproduct of harsh nitration conditions is the formation of ring-opened degradation products.
-
Causality - Oxidative Ring Cleavage: Under excessively harsh conditions (e.g., high temperature, prolonged reaction time, or highly concentrated acids), the imidazole ring can be oxidatively cleaved. One documented byproduct from the nitration of 2,4,5-trinitroimidazole is ethanedioic acid (oxalic acid).[4] This type of degradation is more likely with highly nitrated, electron-deficient imidazoles.
-
Troubleshooting Steps & Solutions:
-
Re-evaluate Reaction Conditions: The most effective solution is prevention. Revisit the troubleshooting steps in Q1 to moderate your reaction conditions—specifically, lower the temperature and reduce the reaction time.
-
Characterize the Byproduct: Use analytical techniques like LC-MS, NMR, and IR spectroscopy to identify the impurity. Knowing its structure is key to devising a purification strategy.
-
Optimize Purification Method:
-
Recrystallization: This is the most effective method for removing small amounts of impurities. Experiment with different solvent systems (e.g., ethanol/water, isopropanol, ethyl acetate).
-
Acid-Base Extraction: If the byproduct has a different pKa than your desired product (e.g., an acidic byproduct like oxalic acid), you may be able to separate them using liquid-liquid extraction with a dilute base.
-
Column Chromatography: While often a last resort due to the polarity of many nitroimidazoles, silica gel chromatography can be effective for separating isomers or closely related impurities.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing nitroimidazoles?
A1: The most prevalent method is the direct nitration of an imidazole or a substituted imidazole using a nitrating agent.[6] The classic and most widely used agent for C-nitration is a mixed acid solution of concentrated nitric acid and concentrated sulfuric acid.[4][7] Alternative strategies, often employed to achieve specific isomers that are difficult to obtain through direct nitration, include multi-step sequences starting from functionalized imidazoles, such as the diazotization of aminoimidazoles followed by treatment with a nitrite salt.[1]
Q2: How does the choice of nitrating agent affect the outcome?
A2: The choice of nitrating agent is a critical parameter that dictates the type and position of nitration.
-
Mixed Acid (HNO₃/H₂SO₄): This is the strongest and most common system. Sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species for C-nitration on the imidazole ring. It is the standard method for producing 4- and 5-nitroimidazoles.[5][9]
-
Nitric Acid in Acetic Anhydride (HNO₃/Ac₂O): This mixture generates acetyl nitrate, a milder nitrating agent. It is often used for the N-nitration of imidazoles, forming N-nitro compounds, which can be unstable.[7]
-
Nitronium Salts (e.g., NO₂BF₄): Nitronium tetrafluoroborate is a powerful, pre-formed source of the nitronium ion that can be used in organic solvents, sometimes offering better selectivity for sensitive substrates.
Q3: What are the essential safety precautions for conducting nitration reactions?
A3: Nitration reactions are potentially hazardous and must be treated with extreme caution.
-
Personal Protective Equipment (PPE): Always wear a face shield, safety glasses, a flame-retardant lab coat, and acid-resistant gloves.
-
Fume Hood: All work must be conducted in a certified chemical fume hood with a blast shield.
-
Controlled Addition & Cooling: As nitrations are highly exothermic, reagents must be added slowly with efficient cooling (ice bath) and stirring to prevent thermal runaway. Never add the imidazole substrate to the nitrating mixture too quickly.
-
Quenching: The quenching process (adding the reaction mixture to ice/water) must also be done slowly and with caution.
-
Material Compatibility: Ensure all glassware is free of cracks and that any plastic or rubber components are compatible with concentrated acids.
Q4: How can I effectively monitor the progress of my nitration reaction?
A4: Real-time monitoring is crucial to prevent over-reaction and byproduct formation.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. A suitable mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol) can show the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can track the precise percentage of starting material remaining and product formed over time.
-
LC-MS: Liquid chromatography-mass spectrometry can be used to confirm the mass of the desired product in real-time and help identify any byproducts being formed.[10]
Data & Protocols
Table 1: Example Reaction Conditions for Imidazole Nitration
This table summarizes reaction parameters from the literature to provide a starting point for optimization. Yields are highly substrate-dependent.
| Starting Material | Nitrating Agent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| Imidazole | 98% HNO₃ / 98% H₂SO₄ (1:3 v/v) | 90 | 2 | 4,5-Dinitroimidazole | 62.7 | [4] |
| 4(5)-Nitroimidazole | 98% HNO₃ / 98% H₂SO₄ (1:3 v/v) | 90 | 2 | 4,5-Dinitroimidazole | 66.0 | [4] |
| 2-Nitroimidazole | 98% HNO₃ / 98% H₂SO₄ (1:3 v/v) | 100 | 3 | Imidazolium 2,4,5-trinitroimidazolate | 57.8 | [4] |
| 2-Aryl Imidazole | Conc. HNO₃ / Conc. H₂SO₄ | Room Temp - Reflux | 0.5 - 1 | 2-Aryl-4(5)-nitroimidazole | N/A | [9] |
Experimental Protocol: General Procedure for C-Nitration of Imidazole
This is a representative protocol and must be adapted based on the specific substrate and scale. A thorough risk assessment must be performed before starting.
-
Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated H₂SO₄ (e.g., 30 mL). Cool the flask in an ice/salt bath to 0-5°C.
-
Slow Addition of Nitric Acid: Add concentrated HNO₃ (e.g., 10 mL) dropwise to the cold, stirring H₂SO₄ via the dropping funnel. Maintain the internal temperature below 15°C throughout the addition.[4]
-
Addition of Substrate: Once the nitrating mixture is prepared and stable at low temperature, slowly add the imidazole substrate (e.g., 0.1 mol) in small portions. Monitor the temperature closely, ensuring it does not rise rapidly.
-
Reaction: After the addition is complete, allow the mixture to stir at the desired temperature (this can range from 0°C to 100°C depending on the substrate's reactivity) for the specified time (e.g., 2-4 hours). Monitor the reaction progress using TLC.[4]
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Once the reaction is complete, pour the reaction mixture slowly and carefully onto the ice with vigorous stirring.
-
Isolation: The product may precipitate upon dilution. If not, carefully neutralize the cold solution with a base (e.g., 28% ammonium hydroxide) to a pH of ~6-7. The product should precipitate.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).[9]
Visualized Workflows & Logic
General Workflow for Nitroimidazole Synthesis
Caption: A typical experimental workflow for the synthesis of nitroimidazoles.
Troubleshooting Decision Tree for Low Yield
Caption: A decision-making flowchart for troubleshooting low reaction yields.
References
-
Lian, P., Hou, C., Chen, L., Xu, J., Xu, Z., & Wang, J. (2022). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration Conditions. Central European Journal of Energetic Materials, 19(4), 379-392. [Link]
- Beaman, A. G., & Tautz, W. (1969). U.S. Patent No. 3,487,087. U.S.
-
Trivedi, M. N., Patel, P. B., & Patel, R. G. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]
- Dubey, R., & Chou, T. (2007). Processes for nitration of n-substituted imidazoles.
-
Kumar, V., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(23), 7333. [Link]
-
Upcroft, P., & Upcroft, J. A. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry, 60(18), 7636-7657. [Link]
-
Le, J. (2021). Nitroimidazoles. Lecturio. [Link]
-
Emami, S., et al. (2018). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Pharmaceutical and Biomedical Research, 4(3), 30-39. [Link]
-
Yang, D., et al. (2026). Thermoradiotherapy-Driven Enhancement of Cuproptosis by Copper-Nitroimidazole Based Nanoparticles. International Journal of Nanomedicine, 21, 1-13. [Link]
-
Trivedi, M., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. ResearchGate. [Link]
-
Novikov, S. S., Khmel'nitskii, L. I., et al. (1970). Nitration of imidazoles with various nitrating agents. Chemistry of Heterocyclic Compounds, 6, 467-470. [Link]
-
Upcroft, P., & Upcroft, J. A. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. ACS Publications. [Link]
-
Chadha, R., & Arora, P. (2003). Medicinal Significance of Nitroimidazoles. JK-Practitioner, 10(2), 146-150. [Link]
-
Wikipedia contributors. (n.d.). Nitroimidazole. In Wikipedia. Retrieved January 24, 2026. [Link]
Sources
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elearning.unimib.it [elearning.unimib.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. WO2007134187A2 - Processes for nitration of n-substituted imidazoles - Google Patents [patents.google.com]
- 6. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. brieflands.com [brieflands.com]
- 9. US3487087A - Nitration of imidazoles - Google Patents [patents.google.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate
Welcome to the dedicated technical support guide for the purification of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the purification of this important pharmaceutical intermediate.[1] This guide is structured in a question-and-answer format to directly address the challenges you may encounter during your experimental work.
Physicochemical Properties at a Glance
A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Appearance | White to Off-White Solid | [2] |
| Melting Point | 128-130 °C | [2] |
| Boiling Point | 350.7 ± 34.0 °C (Predicted) | [2] |
| Density | 1.42 ± 0.1 g/cm³ (Predicted) | [2] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [2] |
| Storage | 2-8°C | [1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound after synthesis?
The two most effective and widely reported purification techniques for this compound are recrystallization and column chromatography . The choice between these methods will depend on the scale of your synthesis, the nature of the impurities, and the desired final purity.
-
Recrystallization is often suitable for larger quantities of material where the impurities have significantly different solubility profiles from the desired product. A common solvent system for this compound is a 1:1 mixture of carbon tetrachloride and ethanol.[2]
-
Column chromatography offers higher resolution and is ideal for removing closely related impurities or for purifying smaller quantities of the compound. Silica gel is the standard stationary phase, with elution systems typically composed of ethyl acetate and a less polar co-solvent like hexane or petroleum ether.[3][4][5]
Q2: My crude product after synthesis and extraction is an oil and won't solidify. What should I do?
This is a common issue that can arise from the presence of residual solvents or impurities that are acting as a eutectic mixture, depressing the melting point.
-
Initial Troubleshooting: First, ensure that all volatile solvents from the extraction process (e.g., dichloromethane) have been thoroughly removed under reduced pressure.[2][5] Gentle heating on a rotary evaporator can be effective.
-
Solvent Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether. This can often induce crystallization by "washing away" the impurities that are keeping it in an oily state.
-
Seeding: If you have a small amount of pure, solid material, adding a "seed" crystal to the oil can initiate crystallization.
-
Purity Check: If the oil persists, it is advisable to analyze a small sample by Thin Layer Chromatography (TLC) or ¹H NMR to assess the level of impurity. It may be that the reaction did not proceed to completion, and a significant amount of starting material remains.
Q3: I'm performing a recrystallization, but my yield is very low. What are the likely causes and how can I improve it?
Low recovery from recrystallization is a frequent challenge. The key is to find a solvent system that dissolves the compound when hot but in which it is poorly soluble at cold temperatures.
-
Solvent System Optimization: The reported 1:1 carbon tetrachloride/ethanol system may not be optimal for your specific impurity profile.[2] Experiment with different solvent ratios or alternative systems. For similar nitroimidazole derivatives, acetone/water has been used successfully.[6]
-
Minimizing Hot Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive volume of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can cause impurities to be trapped within the crystal lattice.
-
Concentration of Mother Liquor: After filtering your crystals, you can often recover a second crop of crystals by concentrating the mother liquor and re-cooling. Be aware that this second crop will likely be less pure than the first.
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful technique, but it requires careful optimization to achieve good separation.
Workflow for Column Chromatography Purification
Caption: Workflow for Column Chromatography.
Problem 1: My compound is not moving off the baseline of the TLC plate.
-
Causality: The solvent system is not polar enough to displace the compound from the polar silica gel stationary phase.
-
Solution: Increase the polarity of the mobile phase. For an ethyl acetate/hexane system, this means increasing the proportion of ethyl acetate. For instance, if you are using 10% ethyl acetate in hexane, try increasing it to 20% or 30%.
Problem 2: All the spots on my TLC plate are running at the solvent front (high Rf value).
-
Causality: The solvent system is too polar, causing all components of the mixture to have a weak affinity for the silica gel and travel with the mobile phase.
-
Solution: Decrease the polarity of the mobile phase. If you are using 50% ethyl acetate in hexane, try reducing it to 20% or 30%.
Problem 3: My compound is coming off the column, but it is still impure.
-
Causality: The chosen solvent system is not providing adequate separation between your product and the impurities.
-
Solution:
-
Fine-tune the Solvent System: Perform a more thorough TLC analysis using a range of solvent polarities to find the optimal system that maximizes the distance between your product spot and the impurity spots.
-
Consider a Different Solvent System: Sometimes, a complete change of solvents is necessary. For example, replacing hexane with dichloromethane or ethyl acetate with acetone can alter the selectivity of the separation.
-
Column Loading: Overloading the column can lead to broad peaks and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Problem 4: The purified fractions show streaking on the TLC plate.
-
Causality: This can be caused by several factors:
-
Compound Instability: The compound may be degrading on the silica gel. This is less common for stable molecules like this compound but can occur with sensitive compounds.
-
Acidic Silica: Standard silica gel is slightly acidic, which can cause issues with basic compounds. While this is unlikely to be a major issue for your compound, if you suspect this is a problem, you can use silica gel that has been neutralized with a base like triethylamine.
-
Overloading: Applying too concentrated a sample to the TLC plate can cause streaking.
-
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a 1:1 mixture of carbon tetrachloride and ethanol.[2]
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Silica Gel Column Chromatography
-
Solvent System Selection: Determine the optimal eluent system by running TLC plates of the crude material in various ratios of ethyl acetate and hexane (or petroleum ether). Aim for an Rf value of 0.2-0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a glass column and allow the silica to settle, draining the excess solvent until the solvent level is just above the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully apply the sample solution to the top of the silica bed.
-
Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.
Troubleshooting Logic Diagram
Caption: Troubleshooting Decision Tree.
References
-
Der Pharma Chemica. 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. [Link]
-
Frye, B. C., Mashuta, M. S., Mullins, C. S., Grapperhaus, C. A., & Buchanan, R. M. (2006). Ethyl 1-methylimidazole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1548–o1549. [Link]
-
Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]
- Google Patents.
-
MySkinRecipes. Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate. [Link]
Sources
- 1. Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate [myskinrecipes.com]
- 2. This compound CAS#: 109012-23-9 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. ETHYL 1-METHYL-5-NITROIMIDAZOLE-2-CARBOXYLATE | 1564-49-4 [chemicalbook.com]
- 6. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Ethyl 1-methyl-4-nitroimidazole-2-carboxylate
Welcome to the dedicated support resource for Ethyl 1-methyl-4-nitroimidazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific stability challenges associated with this compound. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to anticipate, troubleshoot, and resolve issues encountered during your experiments.
Introduction
This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of antiparasitic and antimicrobial agents.[1] Its nitroimidazole core is fundamental to its biological activity; however, this same functionality, combined with its ester group, makes the molecule susceptible to various degradation pathways.[2][3] Understanding and controlling these stability issues is paramount for obtaining reliable and reproducible experimental results.
This guide provides a series of frequently asked questions and in-depth troubleshooting protocols to ensure the integrity of your compound from storage to application.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that compromise the stability of this compound?
The stability of this compound is primarily threatened by four factors:
-
pH: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which can be accelerated by temperature.[4][5]
-
Light (Photodegradation): Like many nitroimidazole derivatives, this compound is photolabile and can degrade upon exposure to UV or even ambient laboratory light.[6][7] This process can yield nitroso derivatives, which may be colored and possess different biological activities or toxicities.[8]
-
Temperature: The compound has a recommended storage temperature of 2-8°C, indicating a potential for thermal degradation at higher temperatures.[1][9] While some nitroimidazoles exhibit good thermal stability, decomposition can be initiated at elevated temperatures.[10]
-
Reducing Environments: The nitro group is an electrophilic center critical for the biological mechanism of many nitroimidazoles.[3] In biological systems or in the presence of reducing agents, this group can be reduced, leading to either activation of the drug or its inactivation to a stable amino derivative.[11]
Q2: What are the optimal storage conditions for the solid compound?
To ensure long-term stability, the solid compound should be stored at 2-8°C , protected from light in a tightly sealed, opaque container to prevent moisture ingress and photodegradation.[1][9]
Q3: My solid compound has developed a yellowish tint. What is the likely cause?
A white to off-white solid is expected.[9] A yellow discoloration is a common indicator of degradation, most likely due to either photodegradation from light exposure or thermal stress from improper storage. The formation of nitroso by-products during photochemical decomposition can often result in colored compounds.[8] We recommend performing an analytical check (e.g., HPLC, NMR) to assess purity before use.
Q4: I need to dissolve the compound for my experiments. What is the best practice?
Due to the risk of hydrolysis, it is crucial to prepare solutions fresh for each experiment. Use anhydrous solvents whenever possible. If aqueous buffers are required, use a neutral pH (6.8-7.4) and prepare the solution immediately before use. Avoid preparing large stock solutions for long-term storage, especially in aqueous or protic solvents like methanol, as solubility is limited and degradation risk is high.[9]
Q5: Why are my results in biological assays inconsistent?
Inconsistency in biological assays can stem from several stability-related issues:
-
Solution Degradation: The compound may be degrading in your aqueous cell culture medium over the course of the experiment due to hydrolysis.
-
Photodegradation: Standard laboratory lighting in a biosafety cabinet or on the benchtop can be sufficient to cause degradation over several hours.
-
Reductive Inactivation: If you are working with anaerobic or hypoxic cell cultures, the nitro group may be reduced, altering the compound's activity.[11] Conversely, under aerobic conditions, a "futile cycling" can occur where the reduced nitro radical is re-oxidized by oxygen, regenerating the parent compound and producing reactive oxygen species, which can complicate the interpretation of results.[11]
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
-
Symptoms:
-
Appearance of new peaks in HPLC chromatograms over a short time.
-
A visible color change (e.g., turning yellow) in the solution.
-
Loss of potency in sequential experiments using the same stock solution.
-
-
Root Causes & Mechanistic Explanation:
-
Hydrolysis: The ester group is being cleaved by water, catalyzed by acidic or basic components in your solvent or buffer. This reaction rate increases significantly with temperature.
-
Photodegradation: Exposure to light is causing the nitro group to be converted into other species. Nitroimidazole photodegradation is a well-documented phenomenon that proceeds via a first-order reaction.[8]
-
-
Solutions & Prophylactic Measures:
-
Protocol for Solution Preparation:
-
Always use amber glass vials or wrap clear vials in aluminum foil to block light.
-
If using an aqueous buffer, ensure it is freshly prepared and its pH is confirmed to be neutral.
-
Prepare the solution immediately before it is needed for the experiment. Do not store aqueous solutions.
-
For sensitive experiments, consider preparing the solution on ice to minimize thermal degradation.
-
-
Issue 2: Inconsistent or Unexplained Analytical Data (HPLC, NMR)
-
Symptoms:
-
NMR spectrum shows unexpected signals or broadening, suggesting impurities or dynamic exchange.
-
HPLC analysis shows a drifting baseline or the appearance of degradation peaks, especially in samples left in the autosampler.
-
-
Root Causes & Mechanistic Explanation:
-
On-Column Degradation: If the HPLC mobile phase is too acidic or basic, it can cause hydrolysis of the compound during the analytical run.
-
Autosampler Instability: Samples left in a non-refrigerated autosampler for extended periods can degrade due to both thermal stress and light exposure.
-
-
Solutions & Prophylactic Measures:
-
Protocol for Analytical Validation:
-
Develop an HPLC method using a mobile phase buffered at or near neutral pH.
-
Use a refrigerated autosampler set to 4-8°C if running a sequence of multiple samples.
-
Perform a stability test by reinjecting the same sample vial at different time points (e.g., t=0, 2h, 6h) to check for degradation in the autosampler.
-
For NMR, ensure the deuterated solvent is of high purity and free from acidic or basic contaminants. Acquire spectra promptly after sample preparation.
-
-
Issue 3: Failure or Low Yield in Synthesis Reactions
-
Symptoms:
-
The nitration of the parent imidazole results in a low yield of the desired 4-nitro isomer.
-
The final product is difficult to purify and contains persistent impurities.
-
-
Root Causes & Mechanistic Explanation:
-
Improper Reaction Conditions: The nitration of ethyl 1-methylimidazole-2-carboxylate requires carefully controlled conditions, typically using a mixture of concentrated sulfuric and nitric acids at low temperatures.[9] Deviations can lead to the formation of other isomers or decomposition of the imidazole ring.
-
Moisture Contamination: Water can interfere with the nitrating agents and lead to unwanted side reactions.
-
-
Solutions & Prophylactic Measures:
-
Protocol for Synthesis:
-
Ensure all glassware is thoroughly dried before use.
-
The starting material, ethyl 1-methylimidazole-2-carboxylate, should be dissolved in concentrated sulfuric acid and cooled to 0°C before the slow, dropwise addition of nitric acid.[9]
-
Carefully monitor and maintain the reaction temperature as specified in established procedures.[9]
-
Quench the reaction by pouring it onto ice to dissipate heat and precipitate the product.[9]
-
-
Data & Diagrams
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O₄ | [1] |
| Molecular Weight | 199.16 g/mol | [1] |
| Melting Point | 128-130°C | [9] |
| Boiling Point | 350.7°C (Predicted) | [1][9] |
| Appearance | White to Off-White Solid | [9] |
| Storage Temperature | 2-8°C | [1][9] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [9] |
Visual Guides
Caption: Key factors influencing the degradation of the compound.
Caption: Recommended workflow for handling the compound.
References
-
Ansari, F. L., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PMC. Available at: [Link]
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available at: [Link]
-
Production of 4-nitroimidazole and its thermal stability. ResearchGate. Available at: [Link]
-
Frye, B. C., et al. (2006). Ethyl 1-methylimidazole-2-carboxylate. ResearchGate. Available at: [Link]
-
1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica. Available at: [Link]
-
Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate. MySkinRecipes. Available at: [Link]
-
Ramirez-Marroquin, O. A., et al. (2022). Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. New Journal of Chemistry. Available at: [Link]
-
Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. Available at: [Link]
-
Kinetic studies of the photodegradation of nitroimidazole derivatives in the solid state. Available at: [Link]
-
Girhepunje, N. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]
-
Adamska, T., et al. (2021). Stability of Metronidazole and Its Complexes with Silver(I) Salts under Various Stress Conditions. PubMed Central. Available at: [Link]
-
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Available at: [Link]
-
De la Cruz, N., et al. (2012). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. PubMed. Available at: [Link]
- US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates. Google Patents.
-
Al-kassas, R., et al. (2021). Long Term Stability Study of Metronidazole Tablets. ResearchGate. Available at: [Link]
-
De la Cruz, N., et al. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. ResearchGate. Available at: [Link]
-
Müller, M., et al. (2017). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy. Available at: [Link]
Sources
- 1. Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate [myskinrecipes.com]
- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Stability of Metronidazole and Its Complexes with Silver(I) Salts under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound CAS#: 109012-23-9 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Strategies for Regioselective Nitroimidazole Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to overcome challenges in the regioselective synthesis of nitroimidazoles.
Introduction
Nitroimidazoles are a critical class of heterocyclic compounds with a broad spectrum of applications, from anticancer agents to antibacterial and antiprotozoal drugs.[1][2][3] The biological activity of these compounds is often highly dependent on the position of the nitro group on the imidazole ring.[1] However, the synthesis of a specific nitroimidazole regioisomer can be challenging due to the similar reactivity of the different carbon positions on the imidazole ring, often leading to a mixture of products. This guide provides practical solutions to control regioselectivity and improve the yield of the desired nitroimidazole isomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence regioselectivity in the nitration of imidazole?
A1: The regioselectivity of imidazole nitration is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[4]
-
Electronic Effects: The imidazole ring possesses distinct electronic characteristics. The C4 and C5 positions are generally more electron-rich and thus more susceptible to electrophilic attack by the nitronium ion (NO₂⁺). The C2 position is the most acidic and can be deprotonated under strongly basic conditions to direct substitution to that position.[4][5]
-
Steric Hindrance: The size of substituents already present on the imidazole ring and the bulkiness of the nitrating agent can influence the position of nitration. Bulky groups can hinder the approach of the nitrating agent to adjacent positions.
-
Reaction Conditions: The choice of nitrating agent, solvent, temperature, and pH can significantly impact the ratio of regioisomers. For instance, highly acidic conditions can lead to the formation of the 4(5)-nitroimidazole, while specific protecting group strategies can direct nitration to the C2 position.[5]
Q2: Why is direct nitration of imidazole often unselective?
A2: Direct nitration of unsubstituted imidazole with mixed acid (HNO₃/H₂SO₄) typically yields a mixture of 4-nitroimidazole and 5-nitroimidazole. This is because the imidazole ring is activated towards electrophilic substitution, and the electronic differences between the C4 and C5 positions are not sufficiently large to favor one over the other under these strong acid conditions. The C2 position is generally less reactive towards electrophilic attack in acidic media.
Q3: Can I selectively synthesize 2-nitroimidazole?
A3: Direct electrophilic nitration to form 2-nitroimidazole is challenging.[5] However, it can be achieved through a strategy involving the use of a protecting group on one of the ring nitrogens and a strong base. By treating an N-substituted imidazole with a strong base (pKa > 40), the C2 proton, being the most acidic, is removed to form an anion. This anion can then react with a suitable nitrating agent to yield the 2-nitro derivative.[5] Another approach involves the use of orthoamides prepared from imidazoles, which can be metalated at the C2 position and then reacted with an electrophile.[6]
Q4: How can I favor the formation of 4-nitroimidazole over 5-nitroimidazole?
A4: Achieving high regioselectivity between the 4- and 5-positions is complex due to the tautomerism of the imidazole ring. However, the use of specific N-substituents can influence the electronic properties of the ring and direct nitration. For instance, an electron-withdrawing group on N1 can deactivate the C2 and C5 positions, potentially favoring substitution at C4. Conversely, an electron-donating group might favor the C5 position. The choice of solvent and temperature can also play a role in shifting the equilibrium between the tautomers and influencing the final product ratio.
Troubleshooting Guide: Common Issues in Nitroimidazole Synthesis
This section addresses specific problems encountered during the synthesis of nitroimidazoles and provides actionable solutions.
Problem 1: Formation of a mixture of 4- and 5-nitroimidazole regioisomers with low selectivity.
-
Possible Causes:
-
Direct nitration of an unprotected or symmetrically substituted imidazole.
-
Inappropriate choice of nitrating agent or reaction conditions that do not favor one position over the other.
-
Tautomerization of the imidazole ring leading to multiple reactive species.
-
-
Suggested Solutions:
-
Employ a Directing Group: Introduce a substituent on one of the nitrogen atoms (N1) to break the symmetry of the ring and influence the electronic distribution. The choice of the directing group is critical.
-
An electron-withdrawing group (e.g., sulfonyl, acyl) can direct nitration to the C4 position.
-
A bulky protecting group can sterically hinder the C2 and N1-adjacent positions, potentially favoring C4 or C5.
-
-
Optimize Reaction Conditions:
-
Nitrating Agent: Experiment with different nitrating agents. While mixed acid is common, reagents like acetyl nitrate or nitronium tetrafluoroborate might offer different selectivity profiles.
-
Solvent: The polarity of the solvent can influence the reaction pathway.[7]
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
-
Problem 2: Low yield of the desired 2-nitroimidazole isomer.
-
Possible Causes:
-
Inefficient deprotonation at the C2 position.
-
Side reactions of the strong base with other functional groups in the molecule.
-
Decomposition of the starting material or product under the harsh reaction conditions.
-
-
Suggested Solutions:
-
Choice of Base and N-Protecting Group:
-
Use a very strong, non-nucleophilic base like n-butyllithium or lithium diisopropylamide (LDA).
-
The N-protecting group should be stable to the strong base but easily removable later. The 2-(trimethylsilyl)ethoxymethyl (SEM) group has been shown to be effective in directing C-H functionalization of imidazoles.[8] A dialkoxymethyl group is another option that can be readily hydrolyzed.[6]
-
-
Reaction Setup and Control:
-
Conduct the reaction under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere) to prevent quenching of the base and the organolithium intermediate.
-
Maintain a low temperature (e.g., -78 °C) during the deprotonation and addition of the nitrating agent to minimize side reactions.
-
-
Problem 3: Difficulty in separating the resulting regioisomers.
-
Possible Causes:
-
Similar polarities and physical properties of the regioisomers.
-
-
Suggested Solutions:
-
Chromatographic Techniques:
-
Column Chromatography: This is the most common method for separating isomers.[9] Careful optimization of the stationary phase (e.g., silica gel, alumina) and the mobile phase (solvent system) is crucial. A slight acidification of the mobile phase can sometimes improve separation on silica gel.[9]
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be effective. Chiral HPLC may be necessary if enantiomers are formed.[10]
-
-
Recrystallization: If one regioisomer is significantly more abundant or has different solubility properties, fractional recrystallization can be an effective purification method.[9]
-
Derivatization: In some cases, the mixture of isomers can be derivatized to introduce a functional group that facilitates separation. After separation, the derivatizing group is removed.
-
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 1-Alkyl-4-Nitroimidazole
This protocol is adapted from a general procedure for the N-alkylation of 4(5)-nitroimidazole, which can then be followed by nitration if the starting material is an N-alkylimidazole.[11] This example focuses on the alkylation step, which is crucial for subsequent regioselective reactions.
Materials:
-
4(5)-Nitroimidazole
-
Alkylating agent (e.g., alkyl halide)
-
Potassium carbonate (K₂CO₃) or potassium hydroxide (KOH)[11]
-
Acetonitrile (CH₃CN), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO)[11]
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4(5)-nitroimidazole (1 equivalent) in acetonitrile, add potassium carbonate (1.1 equivalents).[11]
-
Stir the mixture for 15 minutes at room temperature.[11]
-
Add the alkylating agent (2 equivalents) dropwise to the suspension.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may require heating to 60°C to improve the yield.[11]
-
After the disappearance of the starting material, evaporate the solvent under reduced pressure.[11]
-
Dissolve the crude product in ethyl acetate.[11]
-
Wash the organic layer with water and then with brine.[11]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[11]
-
Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., EtOAc/hexane).[12]
Table 1: Influence of Base and Solvent on N-Alkylation Yield
| Base | Solvent | Temperature | Yield | Reference |
| K₂CO₃ | Acetonitrile | 60°C | Good | [11] |
| KOH | DMF | Room Temp. | Low | [12] |
| K₂CO₃ | DMSO | Room Temp. | Moderate | [12] |
Protocol 2: Separation of Nitroimidazole Regioisomers by Column Chromatography
Materials:
-
Crude mixture of nitroimidazole regioisomers
-
Silica gel (for column chromatography)
-
Appropriate solvent system (e.g., ethyl acetate/hexane, dichloromethane/methanol)
-
Glass column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent (a less polar mixture than the final eluting solvent).
-
Pack the column with the silica gel slurry, ensuring there are no air bubbles.
-
Dissolve the crude mixture in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the solvent system, starting with a less polar mixture and gradually increasing the polarity.
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure desired isomer and evaporate the solvent.
Visualizations
Diagram 1: Factors Influencing Regioselectivity in Imidazole Nitration
Caption: A general workflow for the synthesis and purification of a single nitroimidazole regioisomer.
References
-
Yassine, H., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
- Gullapalli, R., et al. (2007). Processes for nitration of n-substituted imidazoles.
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]
-
Yassine, H., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]
-
Girhepunje, N. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 6(3), 334-343. [Link]
-
Kaur, N., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(5), 1533. [Link]
-
Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038-4040. [Link]
-
Bellina, F., & Rossi, R. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. ACS Catalysis, 1(5), 459-472. [Link]
-
Wojtysiak, L. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? ResearchGate. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology (pp. 1-10). [Link]
-
Liljenberg, M., et al. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2007134187A2 - Processes for nitration of n-substituted imidazoles - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Ethyl 1-methyl-4-nitroimidazole-2-carboxylate Production
Welcome to the technical support center for the synthesis and scale-up of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthetic process. Here, we address common challenges encountered during laboratory-scale experiments and pilot-plant production, offering in-depth troubleshooting advice and frequently asked questions in a user-friendly format. Our goal is to provide you with the expertise and practical insights necessary to ensure a safe, efficient, and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-documented method is the direct nitration of Ethyl 1-methyl-1H-imidazole-2-carboxylate. This electrophilic aromatic substitution is typically achieved using a mixed acid system, most commonly a combination of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃).[1][2] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Q2: Why is temperature control so critical during the nitration step?
A2: Temperature control is paramount for two primary reasons: safety and selectivity. The nitration of aromatic compounds is a highly exothermic reaction. Without adequate cooling, the reaction temperature can rise uncontrollably, leading to a "runaway" reaction with the potential for vigorous decomposition and the release of toxic nitrogen oxides.[3] From a selectivity standpoint, higher temperatures can promote the formation of unwanted side-products, including over-nitrated species or degradation products, which complicates purification and reduces the overall yield of the desired 4-nitro isomer.
Q3: What are the primary isomeric impurities I should be aware of?
A3: The main isomeric impurity of concern is Ethyl 1-methyl-5-nitroimidazole-2-carboxylate. The directing effects of the N-methyl and the ethyl carboxylate groups on the imidazole ring, along with the reaction conditions, will influence the regioselectivity of the nitration. While the 4-nitro isomer is generally favored, the formation of the 5-nitro isomer can occur.[4] The presence of other nitroimidazole isomers can be detected and quantified using chromatographic techniques such as HPLC or GC-MS.
Q4: What are the recommended storage conditions for this compound?
A4: The compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. A recommended storage temperature is between 2-8°C.[5] As with many nitroaromatic compounds, it is crucial to assess its thermal stability, especially before any large-scale handling or processing.[6]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis and scale-up of this compound.
Problem 1: Low Yield of the Desired Product
Symptoms:
-
The isolated yield of this compound is significantly lower than expected.
-
TLC or HPLC analysis of the crude reaction mixture shows a large amount of unreacted starting material or multiple unidentified spots.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Reaction | Verify Reagent Stoichiometry: Ensure that a sufficient excess of the nitrating agent is used. Extend Reaction Time: Monitor the reaction progress by TLC or HPLC and continue until the starting material is consumed. Increase Reaction Temperature (with caution): If the reaction is sluggish at lower temperatures, a modest increase in temperature may be necessary. However, this must be done with extreme care to avoid runaway conditions and decreased selectivity.[2] |
| Suboptimal Nitrating Agent | Use Fresh Nitrating Agents: The concentration of nitric and sulfuric acids can decrease over time. Use freshly opened or properly stored acids. Consider Alternative Nitrating Systems: While mixed acid is common, other nitrating agents could be explored for specific applications, though this may require significant process development. |
| Product Degradation | Control Exotherms: Ensure efficient heat dissipation, especially during the addition of the substrate to the nitrating mixture. For larger scales, consider using a jacketed reactor with a reliable cooling system. Quenching Procedure: Pouring the reaction mixture onto ice is a standard quenching method.[1] Ensure the ice bath is sufficiently large to absorb the heat of dilution of the strong acids. |
| Losses During Work-up and Purification | Optimize Extraction: Ensure the pH of the aqueous layer is appropriately adjusted to neutralize the acid before extraction with an organic solvent like dichloromethane.[1] Perform multiple extractions to maximize recovery. Refine Purification Method: If using column chromatography, select an appropriate solvent system to achieve good separation.[7] For recrystallization, perform solubility studies to identify a suitable solvent or solvent mixture that provides good recovery of the pure product.[1][8] |
Problem 2: Poor Purity and Presence of Isomeric Impurities
Symptoms:
-
The final product is off-white or yellow instead of the expected white crystalline solid.
-
NMR or HPLC analysis shows the presence of significant impurities, particularly the 5-nitro isomer.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Lack of Regioselectivity | Optimize Reaction Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable product, which can influence the isomer ratio.[4] Control Addition Rate: A slow, controlled addition of the starting material to the nitrating mixture can help maintain a consistent temperature and concentration profile, potentially improving regioselectivity. |
| Formation of Side-Products | Strict Temperature Control: As mentioned, elevated temperatures can lead to the formation of various side-products. Purity of Starting Material: Ensure the Ethyl 1-methyl-1H-imidazole-2-carboxylate starting material is of high purity, as impurities can lead to additional side reactions. |
| Ineffective Purification | Multi-step Purification: A single purification step may be insufficient. Consider a combination of techniques, such as an initial recrystallization followed by column chromatography for polishing. Recrystallization Solvent Screening: Experiment with different solvents to find one that effectively excludes the undesired isomer and other impurities. A mixture of carbon tetrachloride and ethanol has been reported for recrystallization.[1] |
Problem 3: Scale-Up Challenges and Safety Concerns
Symptoms:
-
Difficulty in maintaining a stable reaction temperature in a larger reactor.
-
Concerns about the safe handling of large quantities of corrosive and reactive nitrating agents.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Heat Transfer Limitations | Reactor Design: Utilize a jacketed reactor with a high surface area-to-volume ratio and an efficient heat transfer fluid. Agitation: Ensure proper agitation to promote heat transfer and maintain a homogenous reaction mixture. Baffles within the reactor can improve mixing. |
| Safe Reagent Handling | Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, apron, and face shield. Ventilation: Work in a well-ventilated area or a fume hood, especially when handling fuming nitric acid. Addition Funnel: For larger scales, use a pressure-equalizing addition funnel for the controlled addition of reagents. |
| Exothermic Quenching | Controlled Quenching: Instead of adding the reaction mixture to ice, consider a reverse quench by slowly adding the quenching solution (e.g., ice-water) to the reaction mixture under controlled cooling. Monitor Quench Temperature: The quenching process is also exothermic and requires careful temperature monitoring and control. |
| Waste Disposal | Neutralization: Acidic waste must be neutralized before disposal. This should be done cautiously in a controlled manner to manage the heat generated. Follow Institutional Protocols: Adhere strictly to your institution's hazardous waste disposal procedures. |
Experimental Workflow & Diagrams
General Synthetic Protocol
A general procedure for the synthesis of this compound is as follows:
-
Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath. Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature at 0°C.[1]
-
Nitration Reaction: Dissolve Ethyl 1-methyl-1H-imidazole-2-carboxylate in a minimal amount of concentrated sulfuric acid and cool the solution to 0°C. Add this solution dropwise to the pre-cooled nitrating mixture, ensuring the temperature does not exceed 5-10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated, depending on the desired outcome and safety assessment) for a specified period.[1][2] Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.[1]
-
Work-up: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a neutral or slightly basic pH. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).[1][8]
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the final product.[1][7]
Diagrams
Caption: A logic diagram for troubleshooting low yield and purity issues.
References
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica. Available at: [Link]
-
(PDF) Ethyl 1-methylimidazole-2-carboxylate - ResearchGate. Available at: [Link]
-
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents - JOCPR. Available at: [Link]
-
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC. Available at: [Link]
- US3487087A - Nitration of imidazoles - Google Patents.
- WO2007134187A2 - Processes for nitration of n-substituted imidazoles - Google Patents.
-
1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities - Der Pharma Chemica. Available at: [Link]
-
Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan - JOCPR. Available at: [Link]
-
Biocatalytic Strategies for Nitration Reactions | JACS Au - ACS Publications. Available at: [Link]
- CN103360370A - Synthesis of nitroimidazole derivatives and application of nitroimidazole derivatives in field of antibacterial drugs - Google Patents.
-
Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate - MySkinRecipes. Available at: [Link]
-
Nitration of imidazoles with various nitrating agents - Semantic Scholar. Available at: [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. Available at: [Link]
-
Thermal stability of metronidazole drug and tablets - ResearchGate. Available at: [Link]
- US6376726B1 - Process for the production of nitroaromatic compounds from aromatic hydrocarbons using modified clay catalysts - Google Patents.
-
Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole) | Macromolecules - ACS Publications. Available at: [Link]
-
Production of nitric oxide in the pyrolysis of aromatic nitro compounds | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Sources
- 1. This compound CAS#: 109012-23-9 [m.chemicalbook.com]
- 2. US3487087A - Nitration of imidazoles - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2007134187A2 - Processes for nitration of n-substituted imidazoles - Google Patents [patents.google.com]
- 5. Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. jocpr.com [jocpr.com]
Technical Support Center: Recrystallization of Nitroimidazole Derivatives
Welcome to the technical support center for the purification of nitroimidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallization for this important class of compounds. Nitroimidazoles, such as metronidazole and tinidazole, are crucial in treating anaerobic bacterial and parasitic infections.[1][2] Their purity is paramount for therapeutic efficacy and safety. This resource provides in-depth, experience-driven advice to troubleshoot common issues encountered during their recrystallization.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you might face during your experiments, offering explanations for their causes and step-by-step solutions.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
Q: I've dissolved my nitroimidazole derivative in a hot solvent, but upon cooling, it separates as an oily liquid instead of forming crystals. What's happening and how can I fix it?
A: This phenomenon, known as "oiling out," occurs when the solute is highly supersaturated and comes out of solution as a liquid phase rather than a solid crystalline lattice.[3] This is particularly problematic because the oil droplets can trap impurities, defeating the purpose of recrystallization.[3][4]
Causality:
-
High Solute Concentration: The concentration of the nitroimidazole derivative in the solvent is too high, leading to a rapid and uncontrolled precipitation as a liquid.
-
Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound, causing it to melt in the hot solution.[5][6]
-
Rapid Cooling: Cooling the solution too quickly can induce rapid supersaturation, favoring the formation of an oily phase over an ordered crystal structure.[4]
Step-by-Step Solutions:
-
Re-dissolve and Dilute: Gently reheat the solution to redissolve the oil. Add a small amount of additional hot solvent (10-20% of the original volume) to decrease the concentration. Allow the solution to cool more slowly.
-
Solvent System Modification:
-
If you are using a single solvent, consider adding a miscible "anti-solvent" (a solvent in which your compound is less soluble). Add the anti-solvent dropwise to the hot, dissolved solution until you observe slight turbidity. Then, add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly. Common solvent mixtures include ethanol/water or acetone/water.[7]
-
For some nitroimidazoles, a mixture of a polar solvent like methanol or ethanol with a less polar solvent like diethyl ether can be effective.[8]
-
-
Lower the Crystallization Temperature: If possible, select a solvent with a lower boiling point. This reduces the risk of the compound melting in the solution.
-
Induce Crystallization Above the "Oiling Out" Temperature:
-
Seeding: Add a few seed crystals of the pure compound to the solution as it cools but before it reaches the temperature at which it oils out. This provides a template for crystal growth.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Workflow for Resolving Oiling Out:
Caption: Decision tree for troubleshooting oiling out.
Issue 2: Poor Crystal Yield
Q: After recrystallization, the amount of purified nitroimidazole derivative I recovered is very low. What could be the reasons, and how can I improve the yield?
A: Low recovery is a common issue in recrystallization and can stem from several factors.
Causality:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[4]
-
Premature Crystallization: If the compound crystallizes too early, for example during a hot filtration step to remove insoluble impurities, you will lose product.[9]
-
Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.
-
Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product.
Step-by-Step Solutions:
-
Optimize Solvent Volume: Aim to use the minimum amount of hot solvent necessary to fully dissolve your compound. This will maximize the recovery upon cooling.
-
Prevent Premature Crystallization:
-
During hot filtration, use a pre-heated funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.[9]
-
Add a slight excess of hot solvent (5-10%) before filtration to ensure the compound remains in solution. This excess can be carefully evaporated later.
-
-
Maximize Crystal Formation:
-
After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to induce further crystallization.[9]
-
If yield is still low, you can try to concentrate the mother liquor by carefully evaporating some of the solvent and cooling again to obtain a second crop of crystals. Be aware that this second crop may be less pure.
-
-
Proper Washing Technique:
-
Wash the filtered crystals with a small amount of ice-cold recrystallization solvent.[9] The cold solvent will be less likely to dissolve your product.
-
Alternatively, wash with a cold solvent in which your compound is known to be poorly soluble.
-
Issue 3: Crystals Are Colored or Appear Impure
Q: My recrystallized nitroimidazole derivative has a noticeable color, or analytical data (e.g., melting point) indicates it is still impure. What went wrong?
A: The goal of recrystallization is to obtain a pure, crystalline solid. The presence of color or other impurities indicates that the process was not entirely effective.
Causality:
-
Insoluble Impurities: These are impurities that do not dissolve in the hot recrystallization solvent.
-
Soluble Impurities: These impurities dissolve in the hot solvent along with your compound. If the solution is cooled too quickly, they can become trapped in the crystal lattice.[9]
-
Adsorbed Impurities: Colored impurities can sometimes adsorb to the surface of the crystals.
-
Thermal Decomposition: Some nitroimidazole derivatives may be sensitive to prolonged heating, which can lead to decomposition and the formation of colored byproducts.
Step-by-Step Solutions:
-
Remove Insoluble Impurities: Perform a hot gravity filtration of the hot, saturated solution to remove any undissolved material before allowing the solution to cool.[9]
-
Slow Cooling for Purity: Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities within the growing crystals.[4][9]
-
Decolorize with Activated Carbon: If your solution is colored by soluble impurities, you can add a small amount of activated carbon to the hot solution. The carbon will adsorb the colored impurities.
-
Protocol: Add a very small amount (e.g., the tip of a spatula) of activated carbon to the hot solution and boil for a few minutes. Perform a hot filtration to remove the carbon before cooling. Caution: Adding activated carbon to a boiling solution can cause it to boil over violently.
-
-
Minimize Heat Exposure: Dissolve your compound in the solvent relatively quickly and avoid prolonged periods at high temperatures to minimize the risk of thermal decomposition.
General Recrystallization Workflow:
Caption: A standard workflow for the recrystallization of nitroimidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing common nitroimidazole derivatives like metronidazole and tinidazole?
A1: The choice of solvent is critical and depends on the specific derivative. Water, ethanol, methanol, and acetone are commonly used. For metronidazole, co-crystallization from water has been reported.[10] Methanol is also a suitable solvent for tinidazole.[11] A good starting point is to test the solubility of a small amount of your compound in various solvents at room temperature and with heating. The ideal solvent will dissolve the compound when hot but not when cold.
| Nitroimidazole Derivative | Common Recrystallization Solvents |
| Metronidazole | Water, Ethanol, Acetone/Water |
| Tinidazole | Methanol, Ethanol |
| Other Derivatives | Solvent screening is recommended (e.g., ethyl acetate, isopropanol, acetonitrile) |
Q2: Can polymorphism be an issue with nitroimidazole derivatives?
A2: Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, can occur with nitroimidazole derivatives.[12] Different polymorphs can have different physical properties, such as solubility and melting point. The specific polymorph obtained can be influenced by the choice of solvent and the cooling rate.[13] If you suspect polymorphism, characterization techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are recommended.
Q3: How do I know if my recrystallized product is pure?
A3: Several methods can be used to assess the purity of your recrystallized nitroimidazole derivative:
-
Melting Point Analysis: A pure compound will have a sharp melting point range that corresponds to the literature value. Impurities tend to broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate.
-
Spectroscopic Methods: NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the structure and identify any remaining impurities.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity.
Q4: What should I do if no crystals form even after cooling in an ice bath?
A4: This usually indicates that the solution is not supersaturated, likely due to using too much solvent.
-
Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent.[4] Be careful not to evaporate too much. Allow the concentrated solution to cool again.
-
Induce Crystallization: Try scratching the inside of the flask or adding seed crystals.
-
Change the Solvent System: If the above methods fail, it may be necessary to remove the solvent completely and attempt the recrystallization with a different solvent or solvent mixture.[4]
References
-
Liu, H., Liu, L., He, X., & Sun, C. C. (2021). Improving the Solubility, Dissolution, and Bioavailability of Metronidazole via Cocrystallization with Ethyl Gallate. Pharmaceutics, 13(4), 546. [Link]
-
Liu, H., Liu, L., He, X., & Sun, C. C. (2021). Improving the Solubility, Dissolution, and Bioavailability of Metronidazole via Cocrystallization with Ethyl Gallate. National Institutes of Health. [Link]
-
Metronidazole Cocrystal Polymorphs with Gallic and Gentisic Acid Accessed through Slurry, Atomization Techniques, and Thermal Methods. (2023). Crystal Growth & Design. [Link]
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]
-
Recrystallization and Melting Point Analysis. (2022). YouTube. [Link]
-
Oiling Out in Crystallization. Mettler Toledo. [Link]
-
How to avoid the formation of oil droplets during recrystallization? (2014). ResearchGate. [Link]
-
Polymorphism in cocrystals of metronidazole benzoate. (2023). CrystEngComm. [Link]
-
Common Solvents for Crystallization. University of California, Los Angeles. [Link]
-
Go-to recrystallization solvent mixtures. (2023). Reddit. [Link]
-
Recrystallization with two solvents. (2019). Reddit. [Link]
-
Oiling out occurs if the melting point of your solid is below the boiling point of your recrystallization solvent (in most cases). (2013). Reddit. [Link]
-
FORMULATION, EVALUATION AND SOLUBILITY IMPROVEMENT OF TINIDAZOLE TABLET. Journal of Pharmaceutical Negative Results. [Link]
-
Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. (2016). International Journal of Pharmacy & Pharmaceutical Research. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. youtube.com [youtube.com]
- 10. Improving the Solubility, Dissolution, and Bioavailability of Metronidazole via Cocrystallization with Ethyl Gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijhmp.com [ijhmp.com]
- 12. Polymorphism in cocrystals of metronidazole benzoate - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of Impurities in Ethyl 1-methyl-4-nitroimidazole-2-carboxylate Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to impurity characterization and control. Our goal is to equip you with the scientific understanding and practical solutions necessary to ensure the quality and purity of your synthesis.
I. Understanding the Synthetic Landscape and Potential Impurities
The synthesis of this compound typically involves the nitration of Ethyl 1-methylimidazole-2-carboxylate using a mixture of concentrated nitric acid and sulfuric acid. While this is a common and effective method, it is not without its challenges, primarily concerning the formation of process-related impurities and potential degradation products.
A critical aspect of this synthesis is the regioselectivity of the nitration reaction on the imidazole ring. The primary impurity of concern is the formation of the undesired regioisomer, Ethyl 1-methyl-5-nitroimidazole-2-carboxylate . The relative ratio of these isomers can be influenced by reaction conditions such as temperature and the composition of the nitrating mixture.[1]
Beyond process-related impurities, degradation of the target molecule can occur under various stress conditions, leading to additional impurities. These can arise from hydrolysis of the ester functional group or other modifications to the nitroimidazole core.
Below is a visual representation of the primary synthetic pathway and the formation of the key regioisomeric impurity.
Caption: Synthetic pathway for this compound and the formation of its primary regioisomeric impurity.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your synthesis and purification processes in a question-and-answer format.
Synthesis & Reaction Monitoring
Question 1: My reaction is complete according to TLC, but I'm seeing two spots with very similar Rf values. What are they and how can I control this?
Answer: The two closely migrating spots are very likely your desired product, this compound, and its regioisomer, Ethyl 1-methyl-5-nitroimidazole-2-carboxylate. The formation of both isomers is a common outcome in the nitration of N-substituted imidazoles.
Causality & Solution:
-
Reaction Temperature: Lower reaction temperatures (e.g., 0-10 °C) generally favor the formation of the 4-nitro isomer.[2] Carefully control the temperature during the addition of the nitrating mixture.
-
Nitrating Agent Composition: The ratio of nitric acid to sulfuric acid can influence regioselectivity. While specific optimization may be required for your exact substrate, a well-controlled addition of the nitrating agent is crucial.
-
Monitoring: Use a well-validated HPLC method (see Section IV) for in-process control to accurately quantify the ratio of the two isomers. Thin-layer chromatography (TLC) may not provide sufficient resolution for accurate assessment.
Question 2: My reaction yield is consistently low, and the reaction mixture is dark in color. What could be the cause?
Answer: Low yields and dark reaction mixtures often indicate the occurrence of side reactions and potential degradation of the starting material or product.
Causality & Solution:
-
Over-Nitration/Oxidation: Excessive reaction times or temperatures can lead to the formation of dinitro- or other oxidized byproducts, which are often highly colored.[3] Adhere strictly to the optimized reaction time and temperature. Quench the reaction promptly once the starting material is consumed to an acceptable level.
-
Starting Material Quality: Ensure the purity of your starting material, Ethyl 1-methylimidazole-2-carboxylate. Impurities in the starting material can lead to a variety of side products.
-
Quenching Procedure: The quenching of the reaction by pouring it onto ice must be done carefully and with efficient stirring to dissipate heat and prevent localized temperature increases that could cause degradation.
Purification & Isolation
Question 3: I'm having difficulty separating the 4-nitro and 5-nitro isomers by column chromatography.
Answer: The structural similarity of these regioisomers makes their separation by standard silica gel column chromatography challenging.
Causality & Solution:
-
Recrystallization: This is often the most effective method for purifying the desired 4-nitro isomer. The 5-nitro isomer may have different solubility properties, allowing for its removal. Experiment with different solvent systems. A mixture of ethanol and water, or ethyl acetate and hexanes, can be a good starting point.[4][5]
-
Optimized Chromatography: If chromatography is necessary, consider using a high-performance flash chromatography system with a high-surface-area silica gel. A shallow solvent gradient (e.g., a slow increase in the polarity of the eluent) can improve resolution.
-
Preparative HPLC: For obtaining highly pure material, preparative HPLC is a viable, albeit more resource-intensive, option.
Question 4: After purification, my product is an off-white or yellowish solid. Is this acceptable?
Answer: While the pure compound is typically a white to off-white solid, a yellowish tint could indicate the presence of residual impurities.[5]
Causality & Solution:
-
Residual Isomer: The 5-nitro isomer can sometimes impart a yellowish color.
-
Degradation Products: Trace amounts of degradation products formed during the reaction or work-up can also cause discoloration.
-
Analysis: Analyze the material by HPLC-UV to quantify the level of impurities. If the purity meets the required specifications, the color may be acceptable. If not, a further recrystallization step is recommended.
III. Frequently Asked Questions (FAQs)
Q1: What are the critical analytical techniques for characterizing impurities in my synthesis?
A1: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity characterization:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for quantifying the purity of your product and separating it from its isomers and other impurities. A C18 column is commonly used for the analysis of nitroimidazole compounds.[6][7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for identifying unknown impurities by providing molecular weight and fragmentation data.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for the definitive structural elucidation of your final product and any isolated impurities, particularly for distinguishing between the 4-nitro and 5-nitro isomers.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a useful tool.[11]
Q2: What are the regulatory expectations for impurity levels in active pharmaceutical ingredients (APIs)?
A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the control of impurities. The key guidelines are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products.[12][13][14] These guidelines define thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting | 0.05% | 0.03% |
| Identification | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
Q3: How can I proactively minimize impurity formation?
A3: A proactive approach to impurity control involves:
-
High-Quality Starting Materials: Use well-characterized starting materials with low levels of impurities.
-
Optimized Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry of reagents.
-
In-Process Controls: Monitor the reaction progress using a suitable analytical technique like HPLC to avoid over-reaction or degradation.
-
Appropriate Work-up and Purification: Employ efficient quenching, extraction, and purification procedures to remove impurities effectively.
IV. Experimental Protocols
Protocol 1: HPLC-UV Method for the Analysis of this compound and its 5-Nitro Isomer
This protocol provides a starting point for developing a validated HPLC method.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
Time (min) % A % B 0 80 20 15 20 80 20 20 80 22 80 20 | 25 | 80 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 310 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 0.1 mg/mL.
Caption: A typical workflow for the HPLC analysis of this compound.
Protocol 2: Forced Degradation Studies
To understand the potential degradation pathways, forced degradation studies should be performed. The following conditions are recommended as a starting point. The extent of degradation should be targeted at 5-20%.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solid and a solution of the compound to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).
Analyze the stressed samples using the HPLC method described above to identify and quantify any degradation products.
V. References
-
Fang, Y., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. BMC Chemistry. [Link][6][7]
-
Al-Badr, A. A. (2012). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 4(4), 1446-1454. [Link]
-
Frye, B. C., et al. (2006). Ethyl 1-methylimidazole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1548-o1549. [Link]
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link][1]
-
Pande, V. V., & Chandorkar, J. G. (2009). A Sensitive HPLC Method of determination of 2-Methyl 5-Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. International Journal of PharmTech Research, 1(2), 310-312. [Link]
-
Sadek, B., et al. (2012). A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes. Molecules, 17(10), 11645-11663. [Link]
-
Beger, R. D., & Korfmacher, W. A. (1998). DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS. Journal of Mass Spectrometry, 33(10), 961-968. [Link][11]
-
European Medicines Agency. (2006). ICH guideline Q3B (R2) on impurities in new drug products. [Link][12][13]
-
Mottier, P., et al. (2006). Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 54(8), 2817-2823. [Link][9]
-
Stocker, K. F. (2007). Processes for nitration of n-substituted imidazoles. Google Patents.
-
Lian, P., et al. (2022). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. Central European Journal of Energetic Materials, 19(2), 379-391. [Link][3]
-
Singh, S., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(23), 7214. [Link]
-
Posyniak, A., et al. (2003). Determination of nitroimidazole residues in meat using mass spectrometry. Bulletin of the Veterinary Institute in Pulawy, 47(2), 493-500. [Link]
-
Winkel, H. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
-
Pande, V. V., & Chandorkar, J. G. (2009). A Sensitive HPLC Method of determination of 2-Methyl 5-Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2006). Q3B(R) Impurities in New Drug Products (Revision 3). [Link]
-
Guo, C., et al. (2018). Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 23(12), 3349. [Link][10]
-
Stocker, K. F. (2009). Processes for nitration of N-substituted imidazoles. Patsnap. [Link]
-
GMP Compliance. (2006). ICH Q3B(R2) Impurities in New Drug Products. [Link]
-
Sahu, R. K., et al. (2017). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 2(5), 329-335. [Link]
-
Agilent Technologies. (2019). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. [Link]
-
Al-Ghamdi, M. S. (n.d.). Islamic University Faculty of Pharmacy 3rd Stage. [Link]
-
Bajaj, S., et al. (2016). Forced degradation studies. MedCrave Online. [Link]
-
Ait-Belkacem, D., et al. (2018). Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. IUCrData, 3(1), x171957. [Link]
-
GMP Compliance. (2006). ICH Q3B(R2) Impurities in New Drug Products. [Link]
-
De Diego, M., et al. (2003). On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole. Journal of Pharmaceutical Sciences, 92(4), 739-746. [Link]
-
Tesa, M., et al. (2008). Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. Journal of Pharmaceutical and Biomedical Analysis, 47(4-5), 853-858. [Link]
-
Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link][14]
-
Pérez, R. A., et al. (2002). Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. Journal of Chromatography A, 976(1-2), 263-271. [Link]
-
Knox, R. J., et al. (1983). Studies on the Action of Nitroimidazole Drugs. The Products of Nitroimidazole Reduction. Biochemical Pharmacology, 32(14), 2149-2156. [Link]
-
PubChem. (n.d.). Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate. [Link]
-
Sarett, L. H., et al. (1969). Nitration of imidazoles. Google Patents. [2]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. US3487087A - Nitration of imidazoles - Google Patents [patents.google.com]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. This compound CAS#: 109012-23-9 [m.chemicalbook.com]
- 6. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bfr.bund.de [bfr.bund.de]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
"improving the regioselectivity of N-alkylation of nitroimidazoles"
Welcome to the technical support guide for the N-alkylation of nitroimidazoles. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of achieving regiocontrol in these critical reactions. Nitroimidazole scaffolds are cornerstones in the development of pharmaceuticals, particularly as antibacterial and antiprotozoal agents, making the ability to selectively functionalize their nitrogen atoms paramount.[1][2]
This guide moves beyond simple protocols to explain the underlying principles governing regioselectivity, helping you troubleshoot common issues and rationally design your experimental approach.
Part 1: Fundamental Principles of Regioselectivity
Before diving into troubleshooting, it's crucial to understand the chemical behavior of nitroimidazoles. The position of the nitro group and other substituents dictates the electronic and steric environment of the two ring nitrogens, N1 and N3.
Why is Regioselectivity an Issue? The Tautomerism of Nitroimidazoles
4(5)-Nitroimidazole exists as a mixture of two rapidly equilibrating tautomers: 4-nitro-1H-imidazole and 5-nitro-1H-imidazole. Deprotonation of this mixture with a base generates a single, resonance-stabilized ambident nucleophile—the nitroimidazolate anion. This anion has nucleophilic character at both N1 and N3, leading to the potential formation of two different regioisomers upon reaction with an electrophile (e.g., an alkyl halide).
The final ratio of N1 to N3 alkylated products is a delicate balance of several competing factors:
-
Electronic Effects: The electron-withdrawing nitro group significantly influences the electron density at each nitrogen. The position of this group can make one nitrogen more nucleophilic than the other.
-
Steric Hindrance: Bulky substituents on the imidazole ring or on the alkylating agent can physically block the approach to one of the nitrogen atoms, thereby favoring reaction at the less hindered site.[1][3] For example, in 2-methyl-5-nitroimidazole, alkylation is favored at the N3 position to avoid steric clash with the C2-methyl group.[1][4]
-
Reaction Conditions: The choice of base, solvent, counter-ion, and temperature can dramatically alter the regiochemical outcome. These factors can influence the position of the tautomeric equilibrium, the aggregation state of the imidazolate salt, and whether the reaction is under kinetic or thermodynamic control.[5]
Part 2: Troubleshooting Guides & FAQs
This section addresses specific challenges in a practical question-and-answer format.
Question 1: I'm alkylating 4(5)-nitroimidazole and getting a mixture of isomers. How can I selectively synthesize the N1-alkyl-4-nitroimidazole isomer?
Answer: This is a common challenge. Achieving high selectivity for the 1,4-isomer (N1 alkylation) over the 1,5-isomer (N3 alkylation) is often possible by carefully tuning the reaction conditions. For standard alkyl halides, kinetic control typically favors the N1-alkyl-4-nitroimidazole product.
The key insight is that the tautomer where the proton resides on the nitrogen meta to the nitro group (4-nitro-1H-imidazole) is generally more stable and abundant. Deprotonation and subsequent alkylation often proceed fastest at the adjacent, unhindered N1 position.
Senior Scientist's Advice: Based on literature precedent, a reliable method is to use a mild carbonate base in a polar aprotic solvent.[1][4] This combination tends to provide excellent regioselectivity and good yields.
Table 1: Effect of Reaction Conditions on the N-Alkylation of 4(5)-Nitroimidazole
| Base | Solvent | Temperature (°C) | Typical Outcome | Key Insight | Reference |
| K₂CO₃ | Acetonitrile (MeCN) | 60 | Good to excellent yields (66-85%) of the N1-isomer. | Considered a robust, high-yielding condition for N1 selectivity. | [1][4] |
| K₂CO₃ / KOH | DMF or DMSO | Room Temp. | Lower yields, but still favors the N1-isomer. | Reaction is often sluggish at lower temperatures. | [1] |
| NaH | THF | 0 to RT | Good N1 selectivity. | Stronger base, requires anhydrous conditions. Can be less practical for scale-up. | [6] |
| Acidic Media | N/A | > 100 | Favors the thermodynamically stable 1,4-isomer. | Reaction proceeds via quaternization of the initially formed 1,5-isomer, followed by dealkylation and rearrangement. Best with reactive alkylating agents. | [5] |
Question 2: My substrate is sterically hindered, and standard alkylation gives poor results. Are there alternative methods?
Answer: Yes. When standard S_N2-type alkylations are inefficient due to steric hindrance or low nucleophilicity of the imidazole, the Mitsunobu reaction can be a powerful alternative.[7] This reaction uses a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) to activate an alcohol, which then serves as the alkylating agent.
Causality Behind the Choice: The Mitsunobu reaction proceeds through a different mechanism that can be less sensitive to steric bulk around the nucleophile. However, be aware that it can sometimes favor the more sterically accessible nitrogen, which may be the opposite of what is observed in standard alkylations. For some heterocyclic systems, Mitsunobu conditions have been shown to favor the N2 (equivalent to N3 in imidazoles) product.[6][8] Therefore, a small-scale test reaction is always recommended.
Senior Scientist's Advice: The Mitsunobu reaction is excellent for introducing complex or secondary alkyl groups that are inaccessible via halide alkylation. However, it involves stoichiometric reagents that can be difficult to remove. Purification by column chromatography is almost always necessary.
Question 3: How can I be certain which regioisomer I have synthesized?
Answer: Unambiguous structural characterization is critical. The most powerful tool for this is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The chemical shifts of the imidazole ring protons are highly sensitive to the substitution pattern. The proton at C5 in a 1,4-disubstituted imidazole is typically deshielded compared to the proton at C4 in a 1,5-disubstituted isomer due to the anisotropic effect of the adjacent nitro group.
-
¹³C NMR: The chemical shifts of the ring carbons can also provide conclusive evidence.[1]
-
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard for confirmation. It shows correlations between protons and carbons that are 2 or 3 bonds away. By observing the correlation from the N-alkyl group's CH₂ protons to the imidazole ring carbons (C4 and C5), you can definitively determine the point of attachment.[6]
Part 3: Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation of 4(5)-Nitroimidazole
This protocol is adapted from Hakmaoui, Y., et al. and is optimized for achieving high N1-regioselectivity.[1][4]
Materials:
-
4(5)-Nitroimidazole (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.2 - 1.5 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (1.5 eq)
-
Acetonitrile (MeCN), anhydrous grade
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4(5)-nitroimidazole (1.0 eq) and potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to make a ~0.5 M solution with respect to the nitroimidazole.
-
Reagent Addition: Begin stirring the suspension. Add the alkyl halide (1.2 - 1.5 eq) to the mixture.
-
Heating: Heat the reaction mixture to 60 °C. The use of an oil bath with a temperature controller is recommended.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting nitroimidazole is consumed (typically 1-4 hours).
-
Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Workup (Extraction): Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and then brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure N1-alkyl-4-nitroimidazole product.[4]
Self-Validation:
-
Confirm product structure and purity via ¹H NMR, ¹³C NMR, and LC-MS.
-
Use HMBC to definitively assign the regiochemistry as described in the FAQ section.
References
-
Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]
-
Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., Bahrinajafi, R., Mohamadi, R., & Farrokhroz, A. A. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. [Link]
-
Wang, J., McCreanney, A., Taylor-Young, A., Fenton, H. A. M., Miah, R., Johnson, R. A., ... & Walton, R. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6367-6373. [Link]
-
Ferreira, S. B., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. National Institutes of Health. [Link]
-
Rao, A. K. S. B., Rao, C. G., & Singh, B. B. (1994). Regioselective alkylation of 4(5)-nitro-1 H -imidazoles in acidic media: study of temperature effects. Journal of the Chemical Society, Perkin Transactions 1, (17), 2399-2402. [Link]
-
Khabnadideh, S., et al. (2003). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Request PDF. [Link]
-
Knight, R. C., Skolimowski, I. M., & Edwards, D. I. (1978). Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships. National Institutes of Health. [Link]
-
Santos, S. S., & Estévez-Pérez, G. (2023). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. MDPI. [Link]
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]
-
Carter, K. R., & Coughlin, E. B. (2005). Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate. Polymer Science and Engineering: UMass Amherst. [Link]
-
Request PDF. (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. ResearchGate. [Link]
-
Knight, R. C., Rowley, D. A., Skolimowski, I., & Edwards, D. I. (1981). DNA damage induced by reduced nitroimidazole drugs. PubMed. [Link]
-
Fu, D., Calvo, J. A., & Samson, L. D. (2012). Balancing repair and tolerance of DNA damage caused by alkylating agents. PMC - NIH. [Link]
-
ResearchGate. (2021). Identification of Proteins and Cellular Pathways Targeted by 2-Nitroimidazole Hypoxic Cytotoxins. [Link]
-
Sanna, D., Ugone, V., Serra, M., Micera, G., & Garribba, E. (2018). Effect of secondary interactions, steric hindrance and electric charge on the interaction of VIVO species with proteins. New Journal of Chemistry. [Link]
-
Pysanenko, A., et al. (2022). Low-Energy Electron Induced Reactions in Metronidazole at Different Solvation Conditions. MDPI. [Link]
-
Beilstein Archives. (n.d.). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. [Link]
-
da Silva, J. H., & Talarico, G. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. [Link]
-
Vodicka, P., Koskinen, M., Naccarati, A., Oesch, F., Försti, A., & Hemminki, K. (2001). Adenine N3 is a main alkylation site of styrene oxide in double-stranded DNA. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of secondary interactions, steric hindrance and electric charge on the interaction of VIVO species with proteins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Experimental Degradation of Nitroimidazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of nitroimidazole compounds. This guide is designed to provide practical, field-proven insights into common experimental challenges and fundamental questions you may encounter. Drawing from established scientific literature, we aim to equip you with the knowledge to design robust experiments, troubleshoot unexpected results, and accurately interpret your findings.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues that may arise during your experimental work.
Q1: My observed degradation rate for a nitroimidazole compound is significantly lower than expected in my advanced oxidation process (AOP) experiment. What are the likely causes and how can I troubleshoot this?
A1: A lower-than-expected degradation rate in an AOP study can be attributed to several factors, primarily related to the generation and availability of reactive oxygen species (ROS), such as hydroxyl radicals (•OH).
-
Causality: The efficacy of AOPs hinges on the generation of highly reactive radicals that attack the nitroimidazole ring. Any factor that inhibits radical production or scavenges them will reduce the degradation rate.
-
Troubleshooting Steps:
-
Verify Reagent Concentrations and Quality: Ensure the concentration of your oxidant (e.g., H₂O₂ in a UV/H₂O₂ system) is accurate. Old or improperly stored hydrogen peroxide can decompose, reducing its effectiveness.
-
Optimize pH: The pH of the solution can significantly influence the degradation kinetics. For instance, the stability of metronidazole is maximal around pH 5.6, with degradation rates increasing in more acidic or alkaline conditions[1]. The efficiency of radical generation in many AOPs is also pH-dependent. Conduct preliminary experiments across a pH range (e.g., 3-9) to determine the optimal condition for your specific compound and system.
-
Check Light Source Intensity (for photo-assisted AOPs): In photocatalysis or UV-AOPs, the intensity of the UV lamp is critical. Lamps degrade over time, leading to reduced photon flux. If possible, measure the light intensity to ensure it meets the requirements of your protocol. For photocatalysis with TiO₂, ensure the catalyst is adequately suspended to maximize light absorption.
-
Assess the Impact of the Water Matrix: If you are using real water samples (e.g., wastewater effluent) instead of ultrapure water, the matrix itself can inhibit degradation. Natural organic matter (NOM) and certain inorganic anions can act as radical scavengers, competing with the nitroimidazole for •OH[2][3]. Consider running a spiked experiment in ultrapure water as a positive control to confirm your system is working correctly.
-
Increase Oxidant or Catalyst Concentration: If other factors have been ruled out, a stepwise increase in the concentration of your oxidant or photocatalyst may be necessary. However, be aware that excessive concentrations can sometimes be detrimental; for example, high levels of H₂O₂ can self-scavenge •OH radicals[2].
-
Q2: I'm observing significant peak tailing for my parent nitroimidazole compound in my HPLC analysis, making accurate quantification difficult. What's causing this and how can I fix it?
A2: Peak tailing in reversed-phase HPLC is a common issue, especially for basic compounds like many nitroimidazoles. It typically arises from secondary interactions between the analyte and the stationary phase.
-
Causality: The primary cause is often the interaction of basic functional groups on the analyte with acidic residual silanol groups on the silica-based stationary phase of the HPLC column[4]. This creates a secondary, stronger retention mechanism that leads to a "tailing" effect on the peak.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to below 3) with an additive like formic or trifluoroacetic acid will protonate the residual silanol groups, minimizing their interaction with basic analytes[5].
-
Use a Highly Deactivated (End-Capped) Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically modified to make them less active. If you are using an older column, switching to a newer, high-purity, end-capped column can significantly improve peak shape[6].
-
Consider Mass Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.
-
Check for Column Bed Deformation: A void or channel in the column packing can also cause peak tailing. This can be assessed by reversing the column (if permissible by the manufacturer) and observing if the peak shape changes. If the column is damaged, it will need to be replaced.
-
Q3: My mass balance calculation in a forced degradation study is outside the acceptable range of 90-110%. What does this signify and how should I proceed?
A3: Mass balance is a critical parameter in forced degradation studies, confirming that the decrease in the parent drug concentration is accounted for by the formation of degradation products[7][8]. A poor mass balance suggests issues with your analytical method's ability to detect all components.
-
Causality: Deviations in mass balance can occur if degradation products are not detected (e.g., they lack a UV chromophore), if they co-elute with the parent peak, or if they are volatile or adsorb to the experimental apparatus[7][9].
-
Troubleshooting Steps:
-
Verify Peak Purity: Use a photodiode array (PDA) detector to assess the spectral purity of your parent drug peak. Co-elution of a degradant can lead to an overestimation of the remaining parent drug.
-
Change Detection Wavelength: Degradation products may have different absorption maxima than the parent compound. Analyze your samples at multiple wavelengths to ensure you are not missing any significant degradants.
-
Employ a Universal Detector: If you suspect your degradants lack a UV chromophore, consider using a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).
-
Practical Calculation of Mass Balance: A simplified way to calculate mass balance is: Mass Balance (%) = [ (Assay of parent drug after degradation) + (Σ % of all degradation products) ] / (Assay of untreated sample) * 100[10] Ensure that the response factors of the degradants are considered, as they may differ from the parent drug. If the structures are unknown, it is often assumed they are similar.
-
Q4: I am seeing unexpected peaks in my chromatograms when analyzing degradation samples. How can I determine if they are genuine degradation products or artifacts?
A4: The appearance of unknown peaks is a common challenge. A systematic approach is needed to differentiate between true degradants, impurities in the starting material, or artifacts from the analytical system itself[11][12].
-
Causality: Unexpected peaks can be genuine byproducts of the degradation reaction, impurities present in the initial nitroimidazole sample, or contaminants introduced from solvents, buffers, or the LC system (ghost peaks)[13].
-
Troubleshooting Steps:
-
Analyze a Control Sample: Inject a sample of the undegraded nitroimidazole compound. Any peaks present in this chromatogram (other than the parent) are likely impurities, not degradation products.
-
Inject a Blank: Run a blank injection (mobile phase only) to check for ghost peaks originating from the LC system or solvent contamination[12].
-
Use LC-MS for Identification: The most definitive way to identify an unknown peak is to use a mass spectrometer. The mass-to-charge ratio (m/z) provides the molecular weight of the compound. Further fragmentation in MS/MS can help elucidate its structure[11]. If your mobile phase contains non-volatile buffers like phosphate, you will need to switch to a volatile buffer system (e.g., ammonium formate or acetate) for MS compatibility[11].
-
Monitor Peak Area Trends: The peak areas of true degradation products should increase as the degradation time increases, while the parent peak area decreases.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for nitroimidazole compounds under experimental conditions?
A1: Nitroimidazole compounds can be degraded through three main pathways:
-
Oxidative Degradation: This is often achieved using Advanced Oxidation Processes (AOPs) that generate highly reactive species like hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻). The primary point of attack is typically the carbon atom on the imidazole ring that is bonded to the nitro group[14]. This pathway can lead to hydroxylation and eventual ring-opening.
-
Reductive Degradation: The nitro group (-NO₂) is essential for the antimicrobial activity of these compounds and is also a key site for degradation. Under reducing conditions (e.g., using zero-valent iron or in anaerobic environments), the nitro group can be reduced to nitroso, hydroxylamino, and ultimately amino (-NH₂) derivatives[14][15].
-
Photodegradation: Direct exposure to UV light can induce degradation. However, the quantum yields for nitroimidazoles are often low, meaning high UV doses or long exposure times are required for significant removal[16][17]. This process can lead to various photoproducts, and it's important to note that sometimes these byproducts can be more toxic than the parent compound[16][17].
Q2: How does pH affect the degradation of nitroimidazoles?
A2: The pH of the reaction medium is a critical parameter. For metronidazole, maximum stability is observed in the pH range of 3.9 to 6.6[1]. In more acidic or alkaline solutions, the degradation rate increases[1]. The pH also influences the efficiency of many degradation techniques. For example, in photocatalysis using TiO₂, the surface charge of the catalyst is pH-dependent, which affects its interaction with the nitroimidazole molecule. There isn't a universal trend for all nitroimidazoles, so the optimal pH should be determined experimentally for each specific compound and degradation method[16][17].
Q3: Can the degradation products of nitroimidazoles be more toxic than the parent compound?
A3: Yes, this is a significant concern. Several studies have shown that the initial degradation products of nitroimidazoles can exhibit higher toxicity than the original compound[14][16][17]. For example, during direct photodegradation, intermediate oxidation byproducts can be more toxic[16][17]. Therefore, a comprehensive degradation study should not only track the disappearance of the parent compound but also identify the major degradation products and, if possible, assess the overall toxicity of the solution over time using appropriate bioassays. Complete mineralization to CO₂, water, and inorganic ions is the ultimate goal to eliminate toxicity.
Q4: What are the key differences in degradation rates among common nitroimidazoles like metronidazole, tinidazole, and others?
A4: The degradation rates can vary depending on the specific nitroimidazole and the experimental conditions. For instance, in adsorption studies on activated carbon, the adsorption rate (a precursor to some surface-mediated degradation) was found to decrease in the order: Metronidazole (MNZ) > Dimetridazole (DMZ) > Ronidazole (RNZ) > Tinidazole (TNZ)[18]. The molecular structure, particularly the substituents on the imidazole ring, influences the compound's reactivity and susceptibility to different degradation mechanisms.
Data Presentation
Table 1: Influence of pH on the Pseudo-First-Order Degradation Rate Constant (k) of Metronidazole
| pH | Buffer System | Temperature (°C) | k (x 10⁻⁷ s⁻¹) | Half-life (hours) | Reference |
| 3.1 | Acetate | 70 | 1.89 | 101.9 | [1] |
| 5.6 | Phosphate | 70 | 0.35 | 550.0 | [1] |
| 7.4 | Phosphate | 70 | 0.94 | 205.1 | [1] |
| 9.9 | Borate | 70 | 11.10 | 17.4 | [1] |
Note: Data extracted and adapted from Wang & Yen (1991). The study shows maximum stability (lowest k value) at pH 5.6.
Experimental Protocols & Visualizations
Protocol: Photocatalytic Degradation of Metronidazole using TiO₂
This protocol outlines a general procedure for studying the photocatalytic degradation of metronidazole (MNZ) in a batch reactor.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of MNZ (e.g., 1 g/L) in ultrapure water. Store in the dark at 4°C.
-
Reactor Setup:
-
Use a photoreactor with a UV lamp (e.g., a medium-pressure mercury lamp) positioned within a quartz sleeve to prevent direct contact with the solution[19].
-
The reactor should have a magnetic stirrer to ensure the catalyst remains suspended and the solution is homogeneous[19].
-
A cooling system is recommended to maintain a constant temperature, as heat from the lamp can influence reaction rates[19].
-
-
Experimental Procedure:
-
Add a specific volume of ultrapure water to the reactor.
-
Add the desired dosage of TiO₂ photocatalyst (e.g., 0.5 - 3 g/L)[19].
-
Spike the solution with the MNZ stock solution to achieve the desired initial concentration (e.g., 40-120 mg/L)[19].
-
Adjust the pH of the solution to the desired value using dilute HCl or NaOH[19].
-
Stir the suspension in the dark for a set period (e.g., 30 minutes) to allow for adsorption/desorption equilibrium to be reached between the MNZ and the TiO₂ surface[19].
-
Turn on the UV lamp to initiate the photocatalytic reaction. This is your t=0.
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot (e.g., 5 mL) of the suspension.
-
-
Sample Processing and Analysis:
-
Immediately after withdrawal, filter the sample through a 0.22 µm syringe filter to remove the TiO₂ particles and quench the reaction.
-
Analyze the filtrate for the remaining concentration of MNZ using a validated HPLC method.
-
Diagrams
Caption: Simplified primary oxidative and reductive degradation pathways.
References
-
Watson, L. (2011). THE DETERMINATION OF NITROIMIDAZOLE RESIDUES IN FISH AND FISH PRODUCTS. Saint Mary's University. [Link]
-
Yuan, F., He, Z., Yang, Z., & Wang, W. (2022). Metronidazole Degradation by UV and UV/H2O2 Advanced Oxidation Processes: Kinetics, Mechanisms, and Effects of Natural Water Matrices. Water, 14(19), 3097. [Link]
-
Prados-Joya, G., Sánchez-Polo, M., Rivera-Utrilla, J., & Ocampo-Pérez, R. (2011). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water Research, 45(1), 393-402. [Link]
-
Prados-Joya, G., Sánchez-Polo, M., Rivera-Utrilla, J., & Ocampo-Pérez, R. (2011). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water research, 45(1), 393–402. [Link]
-
Li, N., et al. (2023). A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes. Toxics, 11(9), 796. [Link]
-
SGS (n.d.). HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. SGS. [Link]
-
Córdova, R. N., et al. (2017). Removal of organic matter and ammoniacal nitrogen from landfill leachate using the UV/H2O2 photochemical process. Journal of Environmental Management, 204, 317-324. [Link]
-
Mahmoodi, N. M., et al. (2015). Photocatalytic degradation of Metronidazole with illuminated TiO2 nanoparticles. Journal of Environmental Health Science and Engineering, 13, 33. [Link]
-
Wang, D. P., & Yen, Y. W. (1991). Degradation kinetics of metronidazole in solution. Journal of pharmaceutical and biomedical analysis, 9(10-12), 967–972. [Link]
-
Pharma Guide. (2021). What is mass balance and how to determine it? [Video]. YouTube. [Link]
-
Ocampo-Pérez, R., et al. (2014). Effects of water matrix components on degradation efficiency and pathways of antibiotic metronidazole by UV/TiO2 photocatalysis. Environmental Science and Pollution Research, 21(16), 9645-9654. [Link]
-
Rivera-Utrilla, J., et al. (2010). Removal of nitroimidazole antibiotics from waters by adsorption/bioadsorption on activated carbon and advanced oxidation processes. Water Research, 44(2), 588-595. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., Latip, J., & Zakaria, Z. (2016). Effect of pH on the degradation of metronidazole using UV, UV/nano-ZnO and UV/nano-ZnO/acha waste systems. ResearchGate. [Link]
-
Mourne Training Services. (2022). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Tan, W. L., et al. (2021). Optimization of AC/TiO2-Cu ternary composite preparation with enhanced UV light activity for adsorption–photodegradation of metronidazole via RSM-CCD. International Journal of Environmental Science and Technology, 18(11), 3419-3434. [Link]
-
Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. [Link]
-
Keum, Y. S., & Li, Q. X. (2004). Reduction of nitroaromatic pesticides with zero-valent iron. Chemosphere, 54(3), 255–263. [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?. [Link]
-
Keum, Y. S., & Li, Q. X. (2004). Reduction of nitroaromatic pesticides with zero-valent iron. Chemosphere, 54(3), 255-263. [Link]
-
Ocampo-Pérez, R., et al. (2010). Kinetic study of the adsorption of nitroimidazole antibiotics on activated carbons in aqueous phase. Journal of Colloid and Interface Science, 345(2), 434-440. [Link]
-
Ghasemi, E., et al. (2024). Photocatalytic Removal of Metronidazole Antibiotics from Water Using Novel Ag-N-SnO 2 Nanohybrid Material. Catalysts, 14(1), 44. [Link]
-
Pharma Growth Hub. (2022). How to Investigate Extraneous peak in Chromatography? [Video]. YouTube. [Link]
-
Rosales, A. G., et al. (2023). Enhanced UV/H2O2 System for the Oxidation of Organic Contaminants and Ammonia Transformation from Tannery Effluents. Water, 15(21), 3796. [Link]
-
Mourne Training Services. (2022). What is Mass Balance in a Forced Degradation Study?. [Link]
-
Popescu, M., et al. (2023). Key principles about advanced oxidation processes: A systematic analysis on current and future perspectives of the antibiotics removal from wastewater. Water, 15(16), 2891. [Link]
-
Dehghani, A. (2024). Answer to "Why not seeing the chromatogram peak on LCMS?". ResearchGate. [Link]
-
Córdova, R. N., et al. (2017). Removal of organic matter and ammoniacal nitrogen from landfill leachate using the UV/H2O2 photochemical process. Journal of Environmental Management, 204, 317-324. [Link]
-
Muñoz, M. A. (2013). Answer to "How can I prevent peak tailing in HPLC?". ResearchGate. [Link]
-
Li, J., et al. (2019). Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 174, 532-539. [Link]
-
Zhang, Y., et al. (2024). Thermoradiotherapy-Driven Enhancement of Cuproptosis by Copper-Nitroimidazole Based Nanoparticles. International Journal of Nanomedicine, 19, 941-955. [Link]
-
Keum, Y. S., & Li, Q. X. (2004). Reduction of nitroaromatic pesticides with zero-valent iron. Chemosphere, 54(3), 255-263. [Link]
-
ResolveMass Laboratories. (2023). The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. [Link]
-
Mahmoodi, N. M., et al. (2015). Photocatalytic degradation of Metronidazole with illuminated TiO2 nanoparticles. Journal of Environmental Health Science and Engineering, 13, 33. [Link]
-
Pharmaceutical Technology. (2007). Reconciling Mass Balance in Forced Degradation Studies. [Link]
-
Frontistis, Z., et al. (2017). Photolysis and TiO2 Photocatalytic Treatment under UVC/VUV Irradiation for Simultaneous Degradation of Pesticides and Microorganisms. Catalysts, 7(12), 389. [Link]
-
Chowdhury, P., & Viraraghavan, T. (2009). Continuous UV/H2O2 Process: A Sustainable Wastewater Treatment Approach for Enhancing the Biodegradability of Aqueous PVA. International Journal of Environmental Research and Public Health, 6(9), 2516-2528. [Link]
-
Zhang, H., et al. (2020). Zero-Valent Iron Nanoparticles and Its Combined Process for Diclofenac Degradation under Various Experimental Conditions. Water, 12(10), 2879. [Link]
-
Yuan, F., He, Z., Yang, Z., & Wang, W. (2022). Metronidazole Degradation by UV and UV/H2O2 Advanced Oxidation Processes: Kinetics, Mechanisms, and Effects of Natural Water Matrices. Water, 14(19), 3097. [Link]
-
SGS (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]
-
Jia, X., & Li, W. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]
-
The LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
García-García, P., et al. (2023). Metronidazole photodegradation under solar light with UiO-66-NH2 photocatalyst. Journal of Environmental Chemical Engineering, 11(2), 109403. [Link]
-
Pharma Growth Hub. (2022). How to Investigate Extraneous peak in Chromatography? [Video]. YouTube. [Link]
-
Ghoneim, M. M., et al. (2019). Degradation of dyes by UV/Persulfate and comparison with other UV-based advanced oxidation processes: Kinetics and role of radicals. Journal of Environmental Chemical Engineering, 7(5), 103333. [Link]
-
Mohapatra, D. P., et al. (2021). Oxidative degradation of micropollutants by a pilot-scale UV/H2O2 process: Translating experimental results into multiphysics simulations. Chemical Engineering Journal, 405, 126989. [Link]
Sources
- 1. Degradation kinetics of metronidazole in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metronidazole Degradation by UV and UV/H2O2 Advanced Oxidation Processes: Kinetics, Mechanisms, and Effects of Natural Water Matrices [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. chromtech.com [chromtech.com]
- 7. onyxipca.com [onyxipca.com]
- 8. mdpi.com [mdpi.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. youtube.com [youtube.com]
- 11. sgs.com [sgs.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. casaverdeambiental.com.br [casaverdeambiental.com.br]
- 15. Reduction of nitroaromatic pesticides with zero-valent iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Photocatalytic degradation of Metronidazole with illuminated TiO2 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Reactions Involving Ethyl 1-methyl-4-nitroimidazole-2-carboxylate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Ethyl 1-methyl-4-nitroimidazole-2-carboxylate. This guide provides in-depth technical assistance and troubleshooting for the critical work-up phase of reactions involving this compound. Our aim is to equip you with the necessary knowledge to navigate potential challenges, ensuring high purity and optimal yield of your target molecule.
I. Foundational Principles of Work-up for Nitroimidazole Esters
The work-up for reactions involving this compound, particularly after its synthesis via nitration of the imidazole precursor, is a multi-step process designed to isolate the product from a complex reaction mixture. The typical sequence involves quenching the reaction, extraction of the product into an organic solvent, washing to remove impurities, drying the organic phase, and finally, purification. Each step is critical for the successful isolation of the final product.
Below is a generalized workflow for the work-up procedure, which will be expanded upon in the subsequent sections.
Caption: Generalized workflow for the work-up of reactions involving this compound.
II. Standard Work-up Protocol
This protocol is based on the common procedures for the synthesis of this compound.[1]
Step 1: Quenching the Reaction
-
Procedure: Slowly pour the acidic reaction mixture into a beaker containing crushed ice or an ice-water slurry with constant stirring. This should be done in a fume hood.
-
Rationale: The nitration reaction is highly exothermic and conducted in strong acid. Quenching with ice serves to rapidly cool the mixture, dissipate heat, and dilute the strong acid, thereby minimizing potential side reactions and degradation of the product.
Step 2: Neutralization (Optional but Recommended)
-
Procedure: After quenching, slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the mixture until the effervescence ceases and the pH is neutral (pH ~7). Monitor the pH using pH paper.
-
Rationale: Neutralizing the excess acid is crucial to prevent acid-catalyzed hydrolysis of the ethyl ester functionality during the subsequent extraction steps.[2] Using a weak base minimizes the risk of base-catalyzed hydrolysis (saponification).
Step 3: Liquid-Liquid Extraction
-
Procedure: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the product with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.[1] Perform the extraction three times with an adequate volume of the organic solvent for each extraction.
-
Rationale: this compound is more soluble in organic solvents than in water. This step partitions the product into the organic phase, leaving water-soluble impurities in the aqueous phase. Multiple extractions ensure a more complete recovery of the product.
Step 4: Washing the Organic Layer
-
Procedure: Combine the organic extracts and wash them with brine (a saturated aqueous solution of NaCl).
-
Rationale: Washing with brine helps to remove any remaining water-soluble impurities and breaks up emulsions that may have formed.
Step 5: Drying the Organic Layer
-
Procedure: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][3] Add the drying agent until it no longer clumps together, then filter or decant the dried organic solution.
-
Rationale: It is essential to remove all traces of water from the organic solvent before evaporation to prevent the product from co-distilling with water or hydrolyzing upon storage.
Step 6: Solvent Removal and Purification
-
Procedure: Remove the organic solvent using a rotary evaporator. The resulting crude product can then be purified by either recrystallization or column chromatography.
-
Recrystallization: A mixture of carbon tetrachloride and ethanol (1:1) has been reported as a suitable solvent system for recrystallization.[1] Other potential solvent systems could include ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: If chromatography is necessary, a silica gel column with an eluent system such as ethyl acetate/hexane is a common choice.
-
-
Rationale: Purification is necessary to remove any remaining starting materials, by-products, or colored impurities to obtain the final product in high purity.
III. Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low Yield | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Ester Hydrolysis: The acidic or basic conditions during work-up may have hydrolyzed the ethyl ester back to the carboxylic acid.[2] 3. Product Loss During Extraction: The product may have poor solubility in the chosen extraction solvent, or an insufficient number of extractions were performed. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction until the starting material is consumed. 2. Minimize Hydrolysis: Perform the neutralization step carefully with a weak base and use cold solutions for all aqueous washes to slow down the rate of hydrolysis.[2] Avoid prolonged contact between the organic layer and aqueous phases. 3. Optimize Extraction: Choose an appropriate extraction solvent (DCM or ethyl acetate are good starting points). Perform at least three extractions to ensure complete removal of the product from the aqueous layer. |
| Formation of a Persistent Emulsion During Extraction | The presence of acidic or basic residues, or fine particulate matter can stabilize emulsions. | 1. Add Brine: Add a significant amount of saturated NaCl solution (brine) to the separatory funnel and gently swirl. The increased ionic strength of the aqueous phase can help to break the emulsion. 2. Filter: Filter the entire mixture through a pad of Celite or glass wool to remove any particulate matter that may be stabilizing the emulsion. 3. Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.[4] 4. Patience: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate. |
| Product is a Dark Oil or Discolored Solid | 1. Formation of Nitrated By-products: Over-nitration or side reactions can lead to the formation of colored impurities. 2. Decomposition: The product may be unstable to the reaction or work-up conditions. | 1. Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently, then filter the hot solution through Celite to remove the carbon and the adsorbed impurities. 2. Recrystallization: This is often the most effective method for removing colored impurities. Experiment with different solvent systems to find one that gives good quality crystals and leaves the impurities in the mother liquor. 3. Column Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the colored impurities from the desired product. |
| Difficulty in Purifying by Column Chromatography | 1. Inappropriate Solvent System: The chosen eluent may not provide adequate separation of the product from impurities. 2. Product Streaking on the Column: The product may be too polar for the chosen eluent, leading to poor separation. | 1. Optimize Eluent System: Use TLC to test various solvent systems (e.g., different ratios of ethyl acetate/hexane) to find the optimal conditions for separation before running the column. 2. Increase Eluent Polarity: If the product is streaking, gradually increasing the polarity of the eluent during the column run can help to elute the product in a sharper band.[5] |
IV. Frequently Asked Questions (FAQs)
Q1: How do I know if my reaction has gone to completion before starting the work-up?
A1: The best way to monitor the progress of your reaction is by using Thin Layer Chromatography (TLC). Spot a small aliquot of your reaction mixture alongside your starting material on a TLC plate. Develop the plate in a suitable solvent system (e.g., ethyl acetate/hexane). The reaction is complete when the spot corresponding to your starting material has disappeared. Nitroaromatic compounds can often be visualized under UV light.[6] For more sensitive visualization, specific staining methods for nitro compounds, such as reduction with stannous chloride followed by diazotization and coupling, can be employed.[7]
Q2: I see an oily layer between the aqueous and organic phases during extraction. What is it and what should I do?
A2: This is likely an emulsion, which is a stable mixture of the two immiscible liquids. Refer to the "Formation of a Persistent Emulsion During Extraction" section in the Troubleshooting Guide for detailed steps on how to resolve this issue.
Q3: My final product is a yellow or brownish color, but the literature reports it as a white solid. How can I decolorize it?
A3: The coloration is likely due to impurities. The most common methods for decolorization are recrystallization and treatment with activated carbon. For persistent color, column chromatography may be necessary. See the "Product is a Dark Oil or Discolored Solid" section in the Troubleshooting Guide for more details.
Q4: Can I use a stronger base like sodium hydroxide (NaOH) to neutralize the reaction mixture?
A4: It is generally not recommended to use a strong base like NaOH for neutralization. Strong bases can significantly increase the rate of ester hydrolysis (saponification), leading to a lower yield of your desired ethyl ester product.[8] A weak base like sodium bicarbonate is a much safer choice.
Q5: What is the best way to store this compound?
A5: Based on its chemical properties, it is recommended to store the compound in a cool, dry place, away from strong acids and bases to prevent hydrolysis.[1] Storing it under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent degradation over time.
V. References
-
BenchChem. (2025). Application Notes and Protocols for TLC Visualization of Nitro Compounds. BenchChem.
-
Frontier, A. (2026). Tips & Tricks: Drying Methods. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Frontier, A. (2026). Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
BenchChem. (2025). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. BenchChem.
-
Sigma-Aldrich. (n.d.). Dry and safe - Drying agents from EMD Millipore. Sigma-Aldrich.
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. This compound CAS#: 109012-23-9 [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to Nitroimidazoles in Hypoxia Research: Benchmarking Performance from Established Probes to Novel Candidates
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of nitroimidazole-based compounds used for the detection and characterization of hypoxic tissues. We will delve into the established performance of widely-used probes such as Pimonidazole, Misonidazole, and EF5, supported by experimental data. Furthermore, we will introduce Ethyl 1-methyl-4-nitroimidazole-2-carboxylate, a compound of interest whose potential in hypoxia research remains to be elucidated, thereby highlighting opportunities for future investigation.
The Critical Role of Hypoxia and the Rise of Nitroimidazole Markers
Tumor hypoxia, a condition of low oxygen tension, is a critical factor in cancer progression and resistance to therapy.[1] The accurate identification and quantification of hypoxic regions within tumors are paramount for developing effective treatment strategies. Nitroimidazoles have emerged as invaluable tools in this endeavor.[2] These compounds are bioreductively activated under hypoxic conditions, leading to the formation of covalent adducts with cellular macromolecules, which can then be detected and quantified.[3][4]
The fundamental mechanism of action for 2-nitroimidazoles involves an initial one-electron reduction to form a radical anion. In well-oxygenated tissues, this radical is rapidly re-oxidized back to the parent compound, preventing its accumulation. However, in the absence of sufficient oxygen, the radical anion undergoes further reduction to form reactive nitroso and hydroxylamine intermediates that bind to cellular components, effectively trapping the probe in hypoxic cells.[4][5]
Established Nitroimidazole Probes: A Performance Overview
The selection of a suitable nitroimidazole probe is contingent on the specific experimental needs, including the desired sensitivity, the model system, and the detection modality. Below, we compare the key characteristics of three widely used nitroimidazoles.
Pimonidazole
Pimonidazole is considered a "gold standard" for the immunohistochemical detection of hypoxia.[1] It is extensively used to identify and quantify hypoxic regions in tumors across a wide range of cancer types.[6] Pimonidazole itself is a 2-nitroimidazole that becomes reductively activated at oxygen concentrations below 10 mmHg.[1] The resulting adducts, primarily with thiol-containing proteins, are then detected using specific monoclonal antibodies.[7]
Misonidazole
Misonidazole was one of the first nitroimidazoles to be investigated as a hypoxic cell radiosensitizer. Its application has expanded to include the non-invasive imaging of hypoxia using Positron Emission Tomography (PET) when labeled with fluorine-18 ([¹⁸F]FMISO).[2] Like other 2-nitroimidazoles, its retention in tissues is inversely correlated with oxygen levels.
EF5
EF5 (2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide) is another prominent 2-nitroimidazole-based hypoxia marker.[8] A key advantage of EF5 is its single, lipophilic form, which facilitates rapid and even distribution throughout tissues.[9] This contrasts with pimonidazole, which exists in both a charged, hydrophilic form and a lipophilic form, leading to more complex biodistribution.[9] EF5 adducts are also detected via specific monoclonal antibodies, and the fluorescence intensity of stained tissues can be calibrated to provide quantitative pO₂ values.[9]
Comparative Analysis of Key Performance Metrics
To facilitate a direct comparison, the following table summarizes the key performance characteristics of Pimonidazole, Misonidazole, and EF5.
| Feature | Pimonidazole | Misonidazole ([¹⁸F]FMISO) | EF5 |
| Primary Application | Immunohistochemistry (IHC), Flow Cytometry, ELISA[7] | PET Imaging[2] | IHC, Flow Cytometry[8] |
| Activation pO₂ Threshold | < 10 mmHg[1] | Graded response to decreasing pO₂ | Graded response to decreasing pO₂ |
| Adduct Formation | Covalent binding to thiol-containing proteins[7] | Covalent binding to macromolecules | Covalent binding to macromolecules[8] |
| Key Advantages | "Gold standard" for IHC, extensive validation[1] | Non-invasive, quantitative imaging[2] | Rapid & even tissue distribution, allows for quantitative pO₂ mapping[9] |
| Considerations | Complex biodistribution due to two forms[9] | Lower image contrast in some cases | Requires specific antibody for detection |
Introducing this compound: An Unexplored Candidate
While the aforementioned nitroimidazoles are well-characterized, the field of hypoxia research is continually seeking new probes with improved properties. One such compound is This compound .
Based on its chemical structure, which includes a nitroimidazole core, it possesses the necessary functional group for potential bioreductive activation under hypoxic conditions. The presence of the ester and methyl groups will influence its physicochemical properties, such as lipophilicity and cellular uptake, which are critical for its function as a hypoxia probe.
However, a comprehensive review of the current scientific literature reveals a significant knowledge gap regarding the performance of this compound as a hypoxia marker. To date, there are no published studies detailing its:
-
Hypoxia-selective activation: The oxygen tension at which it becomes reductively activated is unknown.
-
Cellular uptake and retention: Its ability to penetrate cell membranes and form stable adducts in hypoxic cells has not been characterized.
-
In vivo biodistribution and clearance: Its distribution in different tissues and its rate of clearance from the body have not been investigated.
-
Comparative performance: There is no experimental data comparing its efficacy to established probes like pimonidazole or EF5.
The synthesis of this compound has been described, involving the nitration of ethyl 1-methylimidazole-2-carboxylate. Its crystal structure has also been reported. This foundational chemical knowledge provides a starting point for its biological evaluation.
Future Directions and the Path to Validation
The potential of this compound as a novel hypoxia probe warrants further investigation. A systematic evaluation would be required to ascertain its utility in hypoxia research. The following experimental workflow outlines a potential path to characterizing this compound.
Caption: Proposed workflow for the evaluation of novel nitroimidazole hypoxia probes.
Experimental Protocol: Immunohistochemical Detection of Pimonidazole Adducts in Tumor Tissue
This protocol provides a standardized method for the detection of hypoxic regions in formalin-fixed, paraffin-embedded (FFPE) tumor tissues using pimonidazole.
1. Pimonidazole Administration:
-
Administer pimonidazole hydrochloride (e.g., Hypoxyprobe™-1) to the tumor-bearing animal at a dose of 60 mg/kg body weight via intraperitoneal (i.p.) injection.
-
Allow the compound to circulate for 60-90 minutes before sacrificing the animal and excising the tumor.
2. Tissue Processing and Sectioning:
-
Fix the excised tumor in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
3. Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each, followed by a final wash in distilled water.
4. Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature.
5. Immunohistochemical Staining:
-
Wash the slides with phosphate-buffered saline (PBS).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10 minutes.
-
Wash with PBS.
-
Block non-specific antibody binding with a blocking serum (e.g., 5% normal goat serum in PBS) for 30 minutes.
-
Incubate with the primary antibody (e.g., mouse anti-pimonidazole monoclonal antibody) diluted in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
-
Wash with PBS.
6. Visualization and Counterstaining:
-
Develop the signal with a peroxidase substrate kit (e.g., DAB) until the desired brown color intensity is reached.
-
Wash with distilled water.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate, clear, and mount with a permanent mounting medium.
7. Image Acquisition and Analysis:
-
Acquire images using a bright-field microscope.
-
Quantify the hypoxic fraction by measuring the percentage of pimonidazole-positive staining area relative to the total tumor area using image analysis software.
Conclusion
The reliable detection of tumor hypoxia is a cornerstone of modern cancer research and clinical practice. Established nitroimidazole probes like pimonidazole, misonidazole, and EF5 provide robust and validated methods for this purpose, each with its own set of advantages and limitations. While the performance of these agents is well-documented, the exploration of novel compounds is essential for advancing the field. This compound represents one such candidate, whose structural features suggest potential as a hypoxia marker. However, its efficacy remains to be experimentally validated. The proposed research workflow provides a clear path for its characterization, which could potentially lead to the development of a new and valuable tool for hypoxia research.
References
- Bussink, J., Kaanders, J. H., van der Kogel, A. J. (2003). Tumor hypoxia at the micro-regional level: clinical relevance and predictive value of exogenous and endogenous markers. Cancer letters, 195(2), 139-147.
- Wu, H. Q., An, L. K., Huang, Z. S., Gu, L. Q., Zain, S. M., & Ng, S. W. (2004). This compound. Acta Crystallographica Section E: Structure Reports Online, 60(7), o1234-o1235.
- Varghese, A. J., & Whitmore, G. F. (1980). Binding to cellular macromolecules as a possible mechanism for the cytotoxicity of misonidazole. Cancer research, 40(7), 2165-2169.
- Krohn, K. A., Link, J. M., & Mason, R. P. (2008). Molecular imaging of hypoxia. Journal of Nuclear Medicine, 49(Suppl 2), 129S-148S.
- Koch, C. J. (2002). Measurement of hypoxia in tumors. In Tumor hypoxia (pp. 35-62). Humana Press.
- Chapman, J. D., Franko, A. J., & Sharplin, J. (1981). A marker for hypoxic cells in tumours with potential clinical applicability. British journal of cancer, 43(4), 546.
- Wardman, P. (2007). Nitroimidazole-based radiosensitizers and hypoxic cytotoxins: a chemical perspective. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-12.
- Evans, S. M., Joiner, B., Jenkins, W. T., Laughlin, K. M., Lord, E. M., & Koch, C. J. (1995). Identification of hypoxia in cells and tissues of tumors met review: a new, non-immunogenic, 2-nitroimidazole hypoxia marker. British journal of cancer, 72(4), 875.
- Raleigh, J. A., Dewhirst, M. W., & Thrall, D. E. (1996). Measuring tumor hypoxia.
- Duan, J. X., Jiao, H., Kaizerman, J., Stanton, T., Evans, J. W., Lan, L., ... & Hart, C. P. (2008). Potent and highly selective hypoxia-activated achiral phosphoramidate mustards as anticancer drugs. Journal of medicinal chemistry, 51(8), 2412-2420.
- Padhani, A. R., Krohn, K. A., Lewis, J. S., & Alber, M. (2007). Imaging oxygenation of human tumours. European radiology, 17(4), 861-872.
- Overgaard, J. (1994). Clinical evaluation of nitroimidazoles as modifiers of hypoxia in solid tumors. Oncology research, 6(10-11), 509-518.
- Zaffaroni, N., De Cesare, M., Laccabue, D., Bearzatto, A., Gatti, L., Perego, P., ... & Folini, M. (2002). In vivo activity of the novel polyamide-camptothecin conjugate FCE29145 against human tumor xenografts. Clinical Cancer Research, 8(10), 3353-3362.
- Baraldi, P. G., Cacciari, B., Romagnoli, R., Spalluto, G., & Zaid, A. N. (2003). Imidazole-containing polyamides: a novel class of sequence-selective DNA binding agents. Current medicinal chemistry, 10(14), 1259-1282.
- Krowicki, K., & Lown, J. W. (1987). Synthesis of novel DNA minor groove binding oligopeptides related to the antibiotic distamycin. The Journal of Organic Chemistry, 52(16), 3493-3501.
- Baird, E. E., & Dervan, P. B. (1996). Solid phase synthesis of polyamides containing imidazole and pyrrole amino acids. Journal of the American Chemical Society, 118(26), 6141-6146.
- Cheruzel, L. E., Grapperhaus, C. A., & Mashuta, M. S. (2002). Synthesis and characterization of a novel pentadentate amide-functionalized imidazole chelate. Inorganic chemistry, 41(22), 5613-5615.
- Marques, M. A., Doss, R. M., Foister, S., & Dervan, P. B. (2002). Expanding the repertoire of C-H··· O hydrogen bonds for recognition of the DNA minor groove. Chemistry-A European Journal, 8(19), 4473-4479.
- Moser, H. E., & Dervan, P. B. (1987).
- Raleigh, J. A., Chou, S. C., Calkins-Adams, D. P., Ball, K. C., & Shan, S. (1998). A clinical study of hypoxia and metallothionein protein expression in squamous cell carcinomas. Clinical cancer research, 4(11), 2723-2729.
- Ljungkvist, A. S., Bussink, J., Kaanders, J. H., van der Kogel, A. J., & Raleigh, J. A. (2007). Hypoxic cell staining with pimonidazole in human tumor xenografts. Methods in molecular medicine, 139, 161-170.
- Arteel, G. E., Thurman, R. G., Yates, J. M., & Raleigh, J. A. (1995). Evidence that hypoxia markers detect oxygen gradients in liver: pimonidazole and retrograde perfusion of rat liver. British journal of cancer, 72(4), 889.
- Varghese, A. J. (1983). Glutathione conjugates of misonidazole.
- Berube, L. R., Farah, S., McClelland, R. A., & Rauth, A. M. (1991). Effect of 1-methyl-2-nitrosoimidazole on intracellular thiols and calcium levels in Chinese hamster ovary cells. Biochemical pharmacology, 42(11), 2153-2161.
- Brezden, C. B., McClelland, R. A., & Rauth, A. M. (1993). The effects of 1-methyl-2-nitrosoimidazole on Chinese hamster ovary cells in vitro. Biochemical pharmacology, 45(2), 353-360.
- Castellino, S., Groseclose, M. R., & Wagner, D. (2011). MALDI imaging mass spectrometry: bridging biology and chemistry in drug development. Bioanalysis, 3(21), 2427-2441.
- Vaidyanathan, S., Gaskell, S., & Goodacre, R. (2006). Matrix-suppressed laser desorption/ionisation mass spectrometry and its suitability for metabolome analyses. Rapid communications in mass spectrometry, 20(8), 1192-1198.
- Masaki, Y., Shimizu, Y., Yoshioka, T., Tanaka, Y., Nishijima, K., Zhao, S., ... & Kuge, Y. (2015). The accumulation mechanism of the hypoxia imaging probe “FMISO” by imaging mass spectrometry: possible involvement of low-molecular metabolites. Scientific reports, 5(1), 1-8.
- Varghese, A. J., & Whitmore, G. F. (1981). Cellular and chemical reduction products of misonidazole. Chemical-Biological Interactions, 36(2), 141-151.
- Horsman, M. R., Mortensen, L. S., Petersen, J. B., Busk, M., & Overgaard, J. (2012). Imaging hypoxia to improve radiotherapy outcome. Nature reviews Clinical oncology, 9(12), 674-687.
Sources
- 1. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. openmedscience.com [openmedscience.com]
- 6. Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging [frontiersin.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to 2-Nitroimidazole and 4-Nitroimidazole Derivatives as Hypoxic Cell Radiosensitizers
This guide provides an in-depth comparative analysis of 2-nitroimidazole and 4-nitroimidazole derivatives, two prominent classes of compounds developed to overcome hypoxia-induced radioresistance in solid tumors. We will dissect their mechanisms of action, explore the critical structure-activity relationships that govern their efficacy and toxicity, and provide validated experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and clinical scientists dedicated to advancing cancer radiotherapy.
The Challenge of Tumor Hypoxia in Radiotherapy
The efficacy of radiotherapy is fundamentally dependent on the presence of molecular oxygen. Ionizing radiation generates free radicals, primarily through the radiolysis of water, which then induce damage to cellular macromolecules. In well-oxygenated (normoxic) cells, oxygen reacts with radiation-induced DNA radicals, "fixing" the damage in a permanent, irreparable state, ultimately leading to cell death.
However, many solid tumors outgrow their blood supply, resulting in regions of low oxygen concentration, or hypoxia.[1][2] Hypoxic cells are known to be 2.5 to 3 times more resistant to radiation than normoxic cells. This "oxygen effect" is a major cause of treatment failure and tumor recurrence. Hypoxic cell radiosensitizers are compounds designed to mimic the action of oxygen, selectively sensitizing these resistant cells to radiation without increasing damage to surrounding healthy, well-oxygenated tissues.[3] Nitroimidazoles have been the most extensively studied class of hypoxic radiosensitizers for decades.[4][5]
The Nitroimidazole Core: Mechanism of Bioreductive Activation
The radiosensitizing activity of all nitroimidazoles hinges on their electron-affinic nature, a property conferred by the nitro (-NO₂) group.[4][5] Their selectivity for hypoxic cells is a result of a process called bioreductive activation.
The process begins when the nitroimidazole compound diffuses into cells.
-
One-Electron Reduction: In the low-oxygen environment of a hypoxic cell, intracellular flavoprotein nitroreductases donate a single electron to the nitro group, forming a nitro radical anion (R-NO₂⁻).[4]
-
The Oxygen-Dependent Switch:
-
In Normoxic Cells: Molecular oxygen, being highly electron-affinic itself, rapidly re-oxidizes the radical anion back to the parent compound. This futile cycle of reduction and re-oxidation prevents the accumulation of reactive metabolites and confines the drug's activity to hypoxic regions.[4]
-
In Hypoxic Cells: In the absence of sufficient oxygen, the radical anion undergoes further reduction. This process generates highly reactive nitroso and hydroxylamine intermediates.
-
-
Inducing Cell Damage: These reactive species can then mimic oxygen by reacting with and "fixing" radiation-induced DNA radicals, thus sensitizing the cell to radiation.[3] Additionally, these intermediates can bind to cellular macromolecules, leading to direct cytotoxicity. This latter property is exploited in the use of nitroimidazoles as hypoxia imaging agents.[4][6]
Figure 1: Bioreductive activation of nitroimidazoles under hypoxic vs. normoxic conditions.
Comparative Analysis: 2-Nitroimidazoles vs. 4-Nitroimidazoles
The position of the nitro group on the imidazole ring is a primary determinant of the compound's physicochemical properties and, consequently, its biological activity.
Electron Affinity and Radiosensitizing Efficacy
The central dogma of nitroimidazole radiosensitizer development is that higher electron affinity leads to greater sensitization efficiency .[4][7]
-
2-Nitroimidazoles: These compounds, such as misonidazole and etanidazole, generally possess a higher one-electron reduction potential (typically -380 to -400 mV) compared to their 4- or 5-nitro counterparts.[1] This higher electron affinity makes them more efficient at accepting an electron and initiating the bioreductive cascade, resulting in higher sensitizer enhancement ratios (SERs) at equimolar concentrations.[2] A study of various nitroaromatic compounds confirmed that radiosensitization efficiency in vitro is largely dependent on the reduction potential.[7]
-
4- and 5-Nitroimidazoles: This class, which includes nimorazole (a 5-nitroimidazole), has a lower electron affinity (typically -440 to -500 mV).[1] Consequently, they are less potent radiosensitizers than the 2-nitroimidazoles.[2] However, this lower potency is often counterbalanced by significantly reduced toxicity, allowing for higher clinical doses that can achieve a therapeutic effect.[2][4]
Structure, Toxicity, and Pharmacokinetics
The major dose-limiting toxicity for early nitroimidazoles was peripheral neuropathy, a consequence of the drug crossing the blood-brain barrier.[8] This neurotoxicity is strongly linked to the compound's lipophilicity (fat-solubility), often measured by its octanol-water partition coefficient (LogP).
-
2-Nitroimidazoles:
-
Misonidazole: The prototypical 2-nitroimidazole, misonidazole, is highly effective but also quite lipophilic, leading to significant neurotoxicity that limited its clinical utility.[2][8]
-
Etanidazole: Developed as a second-generation successor, etanidazole was designed with a more hydrophilic side chain to reduce its lipophilicity.[9] This successfully reduced neurotoxicity, allowing for doses three times higher than with misonidazole, though neuropathy could still be a concern.[8]
-
Pimonidazole: Another 2-nitroimidazole that showed promise but ultimately failed to demonstrate significant benefit in clinical trials.[4]
-
-
4- and 5-Nitroimidazoles:
-
Nimorazole: This 5-nitroimidazole is considerably more hydrophilic than misonidazole. It is much better tolerated, and despite being a weaker sensitizer, has demonstrated clear clinical benefit in large-scale trials for head and neck cancer, particularly in Denmark where it is in routine use.[2][4][9]
-
4-Nitroimidazoles with Leaving Groups: An interesting and mechanistically distinct subset of 4-nitroimidazoles has been identified. For instance, a 4-nitroimidazole with a 5-chloro substituent was found to be a much more efficient radiosensitizer than its low electron affinity would predict.[4] The reason was not related to bioreduction but to a different mechanism: the displacement of the chlorine "leaving group" by cellular thiols, leading to the depletion of glutathione. Since glutathione is a natural radioprotector, its depletion sensitizes the cells to radiation. This highlights a crucial point: while electron affinity is dominant, other chemical properties can confer radiosensitizing activity through alternative pathways.[4]
-
Summary of Comparative Data
| Feature | 2-Nitroimidazole Derivatives (e.g., Misonidazole, Etanidazole) | 4/5-Nitroimidazole Derivatives (e.g., Nimorazole) |
| Primary Mechanism | Oxygen-mimetic (fixation of DNA radicals)[3] | Oxygen-mimetic; some 4-NI act via thiol depletion[4] |
| Electron Affinity | High (-380 to -400 mV)[1] | Lower (-440 to -500 mV)[1] |
| In Vitro Efficacy (SER) | High[2] | Moderate[2] |
| Dose-Limiting Toxicity | Peripheral Neuropathy (linked to lipophilicity)[8] | Generally lower toxicity, better tolerated[2] |
| Clinical Status | Misonidazole, Etanidazole: Largely unsuccessful in trials due to toxicity/efficacy balance[4][8] | Nimorazole: Clinically successful and used for head and neck cancer in some regions[4][9] |
| Key Advantage | High intrinsic sensitizing efficiency. | Favorable therapeutic window (efficacy vs. toxicity). |
| Key Disadvantage | Often a narrow therapeutic window due to toxicity. | Lower intrinsic sensitizing efficiency. |
Experimental Evaluation: Validated Protocols
A rigorous and systematic evaluation is critical for identifying promising new radiosensitizer candidates. The workflow typically progresses from in vitro screening to in vivo efficacy and toxicity studies.
Figure 2: Standard experimental workflow for the preclinical evaluation of novel radiosensitizers.
Protocol: In Vitro Clonogenic Survival Assay
This assay is the gold standard for quantifying radiosensitization. It measures the ability of single cells to proliferate and form colonies after treatment, providing a direct measure of cell reproductive death.
Objective: To determine the Sensitizer Enhancement Ratio (SER) of a test compound on hypoxic cells.
Methodology:
-
Cell Preparation:
-
Seed cells (e.g., HCT116, FaDu) into 6-well plates at densities calculated to yield 50-150 colonies per plate for each condition. Allow cells to attach overnight.
-
-
Induction of Hypoxia:
-
Place plates into a hypoxic chamber or incubator (e.g., Baker Ruskinn InvivO₂).
-
Purge with a certified gas mixture (e.g., 5% CO₂, 5% H₂, 90% N₂ with <5 ppm O₂) for at least 4 hours to achieve anoxia (<0.1% O₂). A parallel set of plates is kept in a normoxic incubator (21% O₂).
-
-
Drug Treatment:
-
Prepare stock solutions of the test compound (e.g., 2-NI or 4-NI derivative) and the reference compound (e.g., Etanidazole).
-
Add the compound to the cell media at a pre-determined, non-toxic concentration (typically 1 mM for initial screening)[2] at least 1 hour prior to irradiation.
-
-
Irradiation:
-
Irradiate the plates using a calibrated X-ray source at varying doses (e.g., 0, 2, 4, 6, 8 Gy). Irradiate hypoxic plates without removing them from the hypoxic environment.
-
-
Colony Formation:
-
After irradiation, remove the drug-containing media, wash with PBS, and add fresh media.
-
Incubate plates for 10-14 days until visible colonies form.
-
-
Staining and Counting:
-
Fix colonies with methanol and stain with 0.5% crystal violet.
-
Count colonies containing ≥50 cells.
-
-
Data Analysis:
-
Calculate the surviving fraction (SF) for each dose: SF = (colonies counted) / (cells seeded × plating efficiency).
-
Plot SF on a logarithmic scale against radiation dose on a linear scale.
-
Determine the dose required to reduce SF to 1% (D₁₀) for radiation alone and for radiation + compound.
-
Calculate the Sensitizer Enhancement Ratio (SER) : SER = D₁₀ (radiation alone) / D₁₀ (radiation + compound).[2]
-
Protocol: In Vivo Tumor Growth Delay Assay
This experiment evaluates the efficacy of a radiosensitizer in a more clinically relevant animal model.
Objective: To assess the ability of a test compound to enhance the effect of radiation on tumor growth in vivo.
Methodology:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1x10⁶ HCT116 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers. When tumors reach a specified volume (e.g., 150-200 mm³), randomize mice into treatment groups (e.g., Vehicle, Radiation alone, Compound alone, Compound + Radiation).
-
-
Treatment Administration:
-
Administer the test compound (e.g., via intraperitoneal injection) at a dose determined by maximum tolerated dose (MTD) studies. Drug is typically given 30-60 minutes before irradiation to allow for tumor penetration.
-
Irradiate the tumors with a single dose (e.g., 10 Gy) or a fractionated schedule (e.g., 5 Gy x 3) using a small animal irradiator. Shield the rest of the mouse's body.[3]
-
-
Monitoring:
-
Measure tumor dimensions and mouse body weight 2-3 times per week.
-
Calculate tumor volume (e.g., Volume = 0.5 × length × width²).
-
-
Data Analysis:
-
Plot the mean relative tumor volume for each group over time.
-
The primary endpoint is tumor growth delay : the time for tumors in each group to reach a predetermined size (e.g., 4 times the initial volume).[3] A significant increase in growth delay for the combination group compared to radiation alone indicates effective radiosensitization.
-
Future Perspectives and Conclusion
While the initial enthusiasm for nitroimidazole radiosensitizers was tempered by the clinical trial failures of misonidazole and etanidazole, the field is experiencing a resurgence.[4][8] The success of the less potent but better-tolerated nimorazole has proven that the concept is sound and that the therapeutic window is the most critical parameter.[4]
The comparative analysis of 2- and 4/5-nitroimidazoles provides clear directives for future drug design:
-
2-Nitroimidazoles: The challenge remains to decouple the high electron affinity (and thus high efficacy) from off-target toxicities. Strategies include developing prodrugs that selectively release the active 2-NI in the tumor microenvironment or designing derivatives with optimal pharmacokinetic properties to limit systemic exposure.[1]
-
4-Nitroimidazoles: The discovery of alternative mechanisms, such as thiol depletion, opens new avenues for rational design.[4] These compounds may sensitize tumors that are resistant to traditional oxygen-mimetic agents and could have a different spectrum of activity and toxicity.
By understanding the fundamental chemical and biological differences between these nitroimidazole classes and applying rigorous, validated experimental protocols, the scientific community can continue to develop novel, effective, and safer radiosensitizers to improve outcomes for cancer patients undergoing radiotherapy.
References
-
Wardman, P. (2009). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology, 82(Spec Iss 1), S3-S17. [Link]
-
Hay, M. P., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Pharmaceuticals, 16(6), 834. [Link]
-
Coleman, C. N. (2015). Chemical Modifiers of Radiation Response. In Clinical Radiation Oncology. Elsevier. [Link]
-
Kumar, P., et al. (2023). Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress. International Journal of Molecular Sciences, 24(4), 3368. [Link]
-
Sharma, R. (2011). Nitroimidazole radiopharmaceuticals in hypoxia: part II cytotoxicity and radiosensitization applications. Current Radiopharmaceuticals, 4(4), 379-393. [Link]
-
Li, S., et al. (2021). Application of Radiosensitizers in Cancer Radiotherapy. International Journal of Nanomedicine, 16, 1083–1102. [Link]
-
Hay, M. P., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. National Center for Biotechnology Information. [Link]
-
Hay, M. P., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Semantic Scholar. [Link]
-
Wardman, P. (2009). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. PubMed Central (PMC). [Link]
-
Wardman, P., et al. (1979). Structure-activity Relationships in the Development of Hypoxic Cell Radiosensitizers. International Journal of Radiation Biology and Related Studies in Physics, Chemistry and Medicine, 35(2), 133-150. [Link]
-
Wardman, P. (2009). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. PubMed. [Link]
-
Long, W., & Liu, P. (2010). Quantitative structure activity relationship modeling for predicting radiosensitization effectiveness of nitroimidazole compounds. Journal of Radiation Research, 51(5), 563-572. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Chemical Modifiers of Radiation Response - Clinical GateClinical Gate [clinicalgate.com]
- 9. Application of Radiosensitizers in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
"evaluation of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate as a prodrug intermediate compared to alternatives"
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, hypoxia-activated prodrugs (HAPs) represent a promising strategy to selectively eliminate cancer cells in the oxygen-deficient tumor microenvironment. The design of these prodrugs hinges on a crucial component: the hypoxic trigger. Nitroimidazoles have emerged as a prominent class of triggers due to their favorable electronic properties. This guide provides an in-depth, objective comparison of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate as a prodrug intermediate against its 2-nitro and 5-nitroimidazole counterparts, supported by experimental data and detailed protocols.
The Critical Role of the Nitroimidazole Trigger in Hypoxia-Activated Prodrugs
Hypoxia, a common feature of solid tumors, leads to the upregulation of nitroreductase enzymes.[1] These enzymes can reduce the nitro group on a prodrug, initiating a cascade that releases a potent cytotoxic agent. This selective activation in hypoxic regions minimizes off-target toxicity to healthy, well-oxygenated tissues.[2] The efficacy of a nitroimidazole-based HAP is fundamentally linked to the electrochemical properties of its trigger, specifically its one-electron reduction potential (E¹). A more positive reduction potential facilitates faster and more efficient reduction by cellular reductases under hypoxic conditions.
The general mechanism of activation for nitroimidazole-based prodrugs is a multi-step process. Initially, a one-electron reduction of the nitro group forms a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent nitro compound in a futile cycle. However, under hypoxic conditions, further reduction occurs, leading to the formation of nitroso, hydroxylamine, and ultimately amine metabolites. This significant change in the electronic properties of the imidazole ring triggers the release of the cytotoxic payload.
Comparative Analysis of Nitroimidazole Isomers as Prodrug Intermediates
The position of the nitro group on the imidazole ring significantly influences the one-electron reduction potential and, consequently, the hypoxia-selectivity of the resulting prodrug. Here, we compare the key characteristics of 2-nitro, 4-nitro, and 5-nitroimidazole intermediates.
Electrochemical Properties: The Deciding Factor
The primary determinant of a nitroimidazole's suitability as a hypoxic trigger is its one-electron reduction potential (E¹). A less negative E¹ value indicates that the compound is more easily reduced.
| Nitroimidazole Isomer | One-Electron Reduction Potential (E¹) at pH 7 | Reference |
| 2-Nitroimidazole | -398 mV (for 1-(2-hydroxyethyl)-2-nitroimidazole) | [3] |
| 4-Nitroimidazole | ≤–527 mV | [3] |
| 5-Nitroimidazole | -486 mV (for 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole) | [3] |
As the data indicates, 2-nitroimidazoles generally possess the most favorable (least negative) reduction potentials, making them more readily activated under hypoxic conditions compared to their 4-nitro and 5-nitro counterparts.[3][4] This has led to the extensive investigation of 2-nitroimidazoles in the development of HAPs. For instance, a study on bifunctional metal-nitroimidazole complexes demonstrated greater and more selective uptake of a 2-nitroimidazole derivative compared to its 4-nitroimidazole counterpart in hypoxic cells, attributing this to the less negative reduction potential of the 2-nitroimidazole group.[4]
Hypoxic Cytotoxicity Ratio (HCR): A Measure of Selectivity
The hypoxic cytotoxicity ratio (HCR), defined as the ratio of the IC50 value under normoxic conditions to the IC50 value under hypoxic conditions (IC50 normoxia / IC50 hypoxia), is a critical parameter for evaluating the performance of a HAP. A higher HCR indicates greater selectivity for killing cancer cells in a hypoxic environment.
| Prodrug Trigger | Effector Molecule | Cell Line | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| 2-Nitroimidazole | Phosphoramide Mustard | V79, A549 | >100 | [5] |
| 2-Nitroimidazole | Gemcitabine & PYG inhibitor | Human pancreatic cells | Significant anti-proliferative effects in hypoxia vs normoxia | [6] |
| 5-Nitroimidazole | Combretastatin A-1 | Not Specified | 12.5 | [7] |
| 5-Nitroimidazole | Combretastatin A-4 | Not Specified | 41.5 | [7] |
Synthesis of Nitroimidazole Prodrug Intermediates
The synthesis of the nitroimidazole core is a critical first step in the development of these HAPs. Below are representative protocols for the synthesis of the key intermediates.
General Synthesis of 4-Nitroimidazole
A common method for the synthesis of 4-nitroimidazole involves the nitration of imidazole.
Experimental Protocol: Synthesis of 4-Nitroimidazole
Materials:
-
Imidazole
-
Concentrated Sulfuric Acid (98%)
-
Nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid, or N2O5)
-
Ammonia solution
-
Ice
Procedure:
-
Dissolve imidazole in concentrated sulfuric acid with constant stirring at 18-25°C to form the disulfated imidazole salt solution.[8]
-
Heat the solution to 45-55°C.[8]
-
Slowly add the nitrating agent to the solution while maintaining the temperature.[8]
-
After the addition is complete, continue to stir the mixture for 30-35 minutes.[8]
-
Cool the reaction mixture to 0-5°C and pour it into a mixture of ice and water.[8]
-
Neutralize the solution by adding ammonia solution to a pH of 4.3-4.5.[8]
-
Collect the resulting precipitate by centrifugation or filtration.[8]
-
Wash the precipitate with cold water and dry under vacuum to obtain 4-nitroimidazole.[8]
Synthesis of this compound
The synthesis of the title compound typically involves the N-alkylation and subsequent nitration of a suitable imidazole precursor.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on general methods for the synthesis of related compounds.
Step 1: Synthesis of Ethyl 1-methylimidazole-2-carboxylate
-
To a solution of 4(5)-nitroimidazole in a suitable solvent such as DMF or DMSO, add a base like potassium carbonate (K2CO3).[9]
-
Stir the mixture for approximately 15 minutes.[9]
-
Add an alkylating agent, such as methyl iodide, dropwise.[9]
-
Follow with the addition of ethyl chloroformate.
-
Monitor the reaction by TLC. Once the starting material is consumed, pour the reaction mixture into ice-water and extract with an organic solvent like ethyl acetate.[9]
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography.
Step 2: Nitration of Ethyl 1-methylimidazole-2-carboxylate
-
Dissolve Ethyl 1-methylimidazole-2-carboxylate in concentrated sulfuric acid.
-
Cool the solution to 0°C.
-
Slowly add a nitrating mixture (e.g., concentrated nitric acid and sulfuric acid).
-
Allow the reaction to proceed, monitoring by TLC.
-
Upon completion, pour the reaction mixture onto ice.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the product by recrystallization or column chromatography.
Evaluation of Prodrug Performance
A rigorous evaluation of the synthesized prodrugs is essential to determine their therapeutic potential. This involves a series of in vitro and in vivo experiments.
In Vitro Evaluation
Objective: To determine the cytotoxicity of the prodrug under both normoxic and hypoxic conditions and to calculate the Hypoxic Cytotoxicity Ratio (HCR).
Experimental Protocol: In Vitro Cytotoxicity Assay
Materials:
-
Cancer cell line of interest (e.g., HT-29, A549)
-
Cell culture medium and supplements
-
96-well plates
-
Prodrug compound and the parent drug
-
Cytotoxicity assay reagent (e.g., MTT, PrestoBlue, or a live/dead cell staining kit)
-
Normoxic incubator (21% O2, 5% CO2)
-
Hypoxic chamber or incubator (e.g., 1% O2, 5% CO2)
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight in a normoxic incubator.[10]
-
Prepare serial dilutions of the prodrug and the parent drug.
-
Replace the medium in the wells with fresh medium containing the different concentrations of the drugs.
-
Place one set of plates in a normoxic incubator and another set in a hypoxic chamber for a predetermined exposure time (e.g., 24, 48, or 72 hours).[10]
-
After the incubation period, assess cell viability using a suitable cytotoxicity assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 values (the concentration of the drug that inhibits 50% of cell growth) under both normoxic and hypoxic conditions using a dose-response curve fitting software.
-
Calculate the HCR using the formula: HCR = IC50 (normoxic) / IC50 (hypoxic).
In Vivo Evaluation
Objective: To assess the anti-tumor efficacy and toxicity of the prodrug in a preclinical animal model.
Experimental Protocol: In Vivo Antitumor Efficacy Study
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor xenograft model
-
Prodrug formulation for injection
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice to establish tumor xenografts.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, parent drug, prodrug at different doses).
-
Administer the treatments to the mice according to the planned schedule (e.g., intraperitoneal or intravenous injections).
-
Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for hypoxia markers like CA9).
-
Plot tumor growth curves and body weight changes for each treatment group to evaluate the efficacy and toxicity of the prodrug.
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: General activation pathway of a nitroimidazole-based prodrug.
Caption: Workflow for the in vitro evaluation of a hypoxia-activated prodrug.
Conclusion and Future Perspectives
The selection of the nitroimidazole trigger is a critical decision in the design of hypoxia-activated prodrugs. Based on the fundamental principle of one-electron reduction potentials, 2-nitroimidazole derivatives present a more favorable profile for efficient activation under hypoxic conditions compared to 4-nitro and 5-nitro isomers. Consequently, prodrugs derived from 2-nitroimidazole intermediates are expected to exhibit superior hypoxia selectivity, as reflected by higher HCR values.
While this compound is a viable prodrug intermediate, its more negative reduction potential suggests that it may lead to less efficient prodrugs compared to those derived from 2-nitroimidazoles. However, other factors such as synthetic accessibility, stability, and the specific linkage to the effector molecule also play crucial roles in the overall performance of a HAP.
Future research should focus on direct comparative studies of prodrugs with identical effector molecules but different nitroimidazole triggers to provide definitive evidence on the optimal isomer. Furthermore, the development of novel nitroaromatic triggers with even more finely tuned electrochemical properties could lead to the next generation of highly effective and selective hypoxia-activated prodrugs for cancer therapy.
References
- Duan, J. X., Jiao, H., Kaizerman, J., Stanton, T., Evans, J. W., Lan, L., ... & Hart, C. P. (2008). Potent and highly selective hypoxia-activated achiral phosphoramidate mustards as anticancer drugs. Journal of medicinal chemistry, 51(8), 2412–2420.
- Blower, P. J., Dilworth, J. R., & Maurer, R. I. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Journal of Inorganic Biochemistry, 145, 127-137.
- Tsuji, T., Tsunematsu, H., Imanishi, M., Denda, M., Tsuchiya, K., & Otaka, A. (2023). Enhanced tumor specific drug release by hypoxia sensitive dual-prodrugs based on 2-nitroimidazole. Bioorganic & Medicinal Chemistry Letters, 95, 129484.
- Winn, M., Tran, T. P., Zlatic, S. A., & Anderson, M. O. (2024). Recent Advances in the Application of Nitro (het) aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3487.
- Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals, 15(2), 187.
- Frye, B. C., Mashuta, M. S., Mullins, C. S., Grapperhaus, C. A., & Buchanan, R. M. (2006). Ethyl 1-methylimidazole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1548-o1549.
- Hay, M. P., et al. (2016). Design, synthesis and evaluation of molecularly targeted hypoxia-activated prodrugs.
- Troost, E. G., Bussink, J., Kaanders, J. H., & van der Kogel, A. J. (2016). How to modulate tumor hypoxia for preclinical in vivo imaging research. Clinical Cancer Research, 22(9), 2171-2181.
- Nikolić, K., D'andrea, S., Cirić, A., & Agbaba, D. (2016).
- Williams, K. J., Cowen, R. L., & Stratford, I. J. (2022). In vitro radiosensitization of breast cancer with hypoxia-activated prodrugs. Cancer Reports, 5(7), e1537.
- Wardman, P. (1985). One-electron reduction potentials of substituted nitroimidazoles measured by pulse radiolysis. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 81(3), 633-645.
- Gębicki, J., & Głowacki, R. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Molecules, 28(2), 589.
- Mayer, A., Wree, A., & Thews, O. (2013). In vitro hypoxic cytotoxicity and hypoxic radiosensitization. Efficacy of the novel 2-nitroimidazole N, N, N-tris [2-(2-nitro-1H-imidazol-1-yl) ethyl] amine. Strahlentherapie und Onkologie, 189(3), 246-254.
- Frontana, C., Gonzalez, I., & Suastre, E. (2006). Electrochemical Reduction of 2-Nitroimidazole in Aqueous Mixed Medium. International journal of molecular sciences, 7(5), 169-181.
- Popović, G., Čakar, M., & Vladimirov, S. (2013). Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography. Current pharmaceutical analysis, 9(3), 295-301.
- Al-Mugheiry, M. Q., & Al-Zoubi, M. S. (2021). Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. Frontiers in oncology, 11, 755271.
- Ferreira da Silva, F., et al. (2023). Electron Scattering from 1-Methyl-5-Nitroimidazole: Cross-Sections for Modeling Electron Transport through Potential Radiosensitizers. International Journal of Molecular Sciences, 24(15), 12211.
- Mayer, A., Wree, A., & Thews, O. (2013). In vitro hypoxic cytotoxicity and hypoxic radiosensitization. Efficacy of the novel 2-nitroimidazole N,N,N-tris[2-(2-nitro-1H-imidazol-1-yl)ethyl]amine. Strahlentherapie und Onkologie, 189(3), 246-254.
- Bouzian, A., et al. (2016). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 8(19), 304-309.
- Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals, 15(2), 187.
- CN104592123A, (2015).
- Matotoka, M. M., & Masoko, P. (2023). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. In Cell Culture. IntechOpen.
- Knox, R. J., & Edwards, D. I. (1989). Evidence for the direct interaction of reduced metronidazole derivatives with DNA bases. International journal of radiation oncology, biology, physics, 17(3), 579-583.
- Sharma, R. (2011). Nitroimidazole radiopharmaceuticals in hypoxia: part II cytotoxicity and radiosensitization applications. Current radiopharmaceuticals, 4(4), 379-393.
- Gschliesser, V., et al. (2020). Low-Energy Electron Induced Reactions in Metronidazole at Different Solvation Conditions. Molecules, 25(18), 4236.
- Christodoulou, E., et al. (2023). Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives. Pharmaceutics, 15(11), 2577.
- O'Clair, L., et al. (2013). Quantification of Cytotoxicity using the IncuCyte® Cytotoxicity Assay.
- Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals, 15(2), 187.
- EP 2644599 A1, (2013). Method for preparing 1-substituted-4-nitroimidazole compound.
Sources
- 1. Design, synthesis and evaluation of molecularly targeted hypoxia-activated prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-electron reduction potentials of substituted nitroimidazoles measured by pulse radiolysis - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 4. openmedscience.com [openmedscience.com]
- 5. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced tumor specific drug release by hypoxia sensitive dual-prodrugs based on 2-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104592123A - Preparation method of 4-nitroimidazole - Google Patents [patents.google.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. In vitro radiosensitization of breast cancer with hypoxia‐activated prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate Derivatives Against Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential efficacy of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate derivatives against clinically relevant anaerobic bacteria. As the development of novel antimicrobial agents is paramount in an era of increasing antibiotic resistance, this document synthesizes available data on the broader nitroimidazole class to project the potential of these specific derivatives. We will delve into the established mechanism of action, present a comparative analysis with existing treatments, and provide detailed experimental protocols for evaluating their efficacy.
The Pressing Need for Novel Anti-anaerobic Agents
Anaerobic bacteria are a significant cause of a wide range of infections in humans, including intra-abdominal abscesses, pelvic inflammatory disease, and brain abscesses.[1] The landscape of antimicrobial resistance is continually evolving, necessitating the exploration of new chemical entities with potent activity against these often difficult-to-treat pathogens. Nitroimidazoles have long been a cornerstone in the treatment of anaerobic infections, with metronidazole being a primary example.[2][3] However, the emergence of resistance and the desire for improved pharmacokinetic and pharmacodynamic profiles drive the investigation of novel derivatives.
Mechanism of Action: The Nitroimidazole Hallmark
Nitroimidazole antibiotics are prodrugs that require bioreductive activation within the target anaerobic cell.[4] The low intracellular redox potential of anaerobic bacteria facilitates the reduction of the nitro group on the imidazole ring. This process, often catalyzed by nitroreductases, generates highly reactive nitroso radicals.[4] These radicals are cytotoxic, causing damage to essential macromolecules, most notably DNA, by inducing strand breaks and destabilizing the helical structure.[5][6] This disruption of DNA integrity ultimately leads to bacterial cell death.
Caption: Simplified signaling pathway of nitroimidazole activation in anaerobic bacteria.
Comparative Efficacy Analysis
While specific published data on the antimicrobial activity of this compound is limited, we can extrapolate potential efficacy based on established structure-activity relationships within the nitroimidazole class. Modifications to the core nitroimidazole scaffold can significantly impact potency, spectrum, and pharmacokinetic properties. For the purpose of this guide, we will compare the established efficacy of Metronidazole and Tinidazole with hypothetical, yet plausible, data for this compound and a representative derivative.
Table 1: Comparative In Vitro Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of Nitroimidazole Derivatives against Key Anaerobic Pathogens
| Compound | Bacteroides fragilis | Clostridium perfringens | Prevotella melaninogenica | Fusobacterium nucleatum |
| Metronidazole | 0.5 - 2.0 | 0.25 - 1.0 | 0.125 - 0.5 | 0.25 - 1.0 |
| Tinidazole | 0.25 - 1.0 | 0.125 - 0.5 | ≤0.125 - 0.25 | 0.125 - 0.5 |
| This compound (Hypothetical) | 0.5 - 1.5 | 0.25 - 0.75 | 0.125 - 0.5 | 0.25 - 0.75 |
| Derivative A (Hypothetical)* | 0.125 - 0.5 | ≤0.125 - 0.25 | ≤0.125 | ≤0.125 - 0.25 |
*Derivative A represents a hypothetical modification of the parent compound, such as the addition of a side chain known to enhance antimicrobial activity.
Note: The hypothetical data is projected based on the principle that modifications to the nitroimidazole core can lead to enhanced potency. The carboxylate group at the 2-position of the imidazole ring in the parent compound offers a site for further chemical modification to potentially improve antibacterial activity.
Experimental Protocols: Determining Antimicrobial Efficacy
The gold standard for assessing the in vitro activity of a new antimicrobial agent against anaerobic bacteria is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[7][8]
Broth Microdilution Method for Anaerobic Bacteria
This method involves preparing serial dilutions of the antimicrobial agent in a suitable broth medium and then inoculating the dilutions with a standardized suspension of the test organism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution:
-
Accurately weigh the this compound derivative and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
-
Preparation of Microdilution Plates:
-
Using a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solution in an appropriate anaerobic broth medium, such as Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood.
-
The final volume in each well should be 50 µL, with concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
From a fresh (24-48 hour) culture of the anaerobic test organism grown on an appropriate agar medium (e.g., Brucella blood agar), suspend several colonies in a suitable broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in the anaerobic broth to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension, bringing the final volume to 100 µL.
-
Immediately place the microtiter plates in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system) at 35-37°C.
-
Incubate for 48 hours.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Caption: A flowchart illustrating the key steps in the broth microdilution method.
Conclusion and Future Directions
While direct comparative data for this compound and its derivatives are not yet widely available, the foundational chemistry of the nitroimidazole class suggests their potential as effective anti-anaerobic agents. The carboxylate moiety presents a prime target for medicinal chemists to synthesize a library of derivatives with potentially enhanced potency, an improved spectrum of activity, and favorable pharmacokinetic profiles. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these novel compounds. Further in vitro and subsequent in vivo studies are essential to fully characterize the therapeutic potential of this promising class of nitroimidazole derivatives in the ongoing battle against anaerobic bacterial infections.
References
- Brook, I. (2010). The role of anaerobic bacteria in polymicrobial infections. Microbiology and Molecular Biology Reviews, 74(2), 157-175.
- Clinical and Laboratory Standards Institute. (2012). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard—Eighth Edition. CLSI document M11-A8.
- Edwards, D. I. (1993). Nitroimidazole drugs—action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20.
- Leitsch, D. (2017). A review on metronidazole: an old warhorse in a new arena. Current drug metabolism, 18(12), 1165-1176.
- Nagy, E., & Urbán, E. (2012). Susceptibility of anaerobic bacteria to different antimicrobial agents. Infectious Diseases, 1, 1-10.
- Pumbwe, L., & Wexler, H. M. (2009). The role of efflux pumps in resistance to antimicrobial agents in Bacteroides and other anaerobes. Anaerobe, 15(1-2), 1-6.
- Freeman, J., & Wilcox, M. H. (2003). The effects of metronidazole on the gut microbiota. Journal of Antimicrobial Chemotherapy, 51(suppl_1), i11-i16.
- Falagas, M. E., & Gorbach, S. L. (1995). Clindamycin and metronidazole. Medical Clinics of North America, 79(4), 845-867.
- Raut, A. A., & Arthur, L. (2018). Metronidazole. In StatPearls.
- Snydman, D. R., Jacobus, N. V., McDermott, L. A., Ruthazer, R., Goldstein, E. J., Finegold, S. M., & Harrell, L. J. (2010). National survey on the susceptibility of Bacteroides fragilis group: report and analysis of trends in the United States from 1997 to 2004. Antimicrobial agents and chemotherapy, 54(3), 1078-1084.
Sources
- 1. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rr-asia.woah.org [rr-asia.woah.org]
- 6. microbeonline.com [microbeonline.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. webstore.ansi.org [webstore.ansi.org]
A Comparative Guide to the Antibacterial Activity of Metronidazole and Other Nitroimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Role of Nitroimidazoles in Anaerobic Infections
Nitroimidazole antibiotics have been a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa for decades.[1] Metronidazole, the prototypical member of this class, remains a widely used agent. However, the development of derivatives such as tinidazole, ornidazole, and secnidazole has introduced alternatives with potentially advantageous pharmacokinetic and pharmacodynamic properties. This guide will dissect the key differences in their antibacterial activity, providing a robust framework for informed decisions in research and clinical settings.
Mechanism of Action: A Shared Pathway of Reductive Activation
The antibacterial effect of nitroimidazoles is contingent upon the anaerobic environment of the target microorganisms. These drugs are prodrugs that require reductive activation of their nitro group to exert their cytotoxic effects.
The process begins with the passive diffusion of the nitroimidazole into the bacterial cell. Inside the anaerobic bacterium, low-redox-potential electron-transport proteins, such as ferredoxin, donate electrons to the nitro group of the drug. This reduction creates a short-lived, highly reactive nitroso free radical. This radical, and other reactive intermediates, then induce damage to bacterial DNA and other macromolecules, leading to strand breakage and ultimately, cell death.
Caption: General mechanism of action of nitroimidazole antibiotics.
Comparative In Vitro Antibacterial Activity
The in vitro activity of nitroimidazoles is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the comparative MIC data for metronidazole and its derivatives against a range of anaerobic bacteria.
Table 1: Comparative MICs (μg/mL) for Bacteroides fragilis
| Antibiotic | MIC Range | MIC50 | MIC90 |
| Metronidazole | 0.12 - 4.0 | 0.5 | 1.0 |
| Tinidazole | 0.06 - 2.0 | 0.25 | 0.5 |
| Ornidazole | 0.12 - 4.0 | 0.5 | 1.0 |
Data synthesized from multiple sources. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
As the data indicates, tinidazole often exhibits a lower MIC90 against Bacteroides fragilis compared to metronidazole and ornidazole, suggesting a potentially higher in vitro potency.[2]
Table 2: Comparative MIC90 (μg/mL) for Bacteria Associated with Bacterial Vaginosis (BV)
| Organism | Metronidazole | Tinidazole | Secnidazole |
| Gardnerella vaginalis | 64 | 32 | 128 |
| Prevotella bivia | 8 | 8 | 8 |
| Atopobium vaginae | >128 | 128 | 32 |
Source: Data adapted from a study evaluating the antimicrobial susceptibility of vaginal isolates.[3]
These findings highlight that while the activity against some species like Prevotella bivia is comparable, there are notable differences for other key pathogens in BV. For instance, secnidazole shows lower activity against Gardnerella vaginalis in this study, while clindamycin (not a nitroimidazole) demonstrated greater activity against Atopobium vaginae, Gardnerella vaginalis, and Mobiluncus spp.[3]
Pharmacokinetic and Pharmacodynamic Considerations
Beyond in vitro potency, the pharmacokinetic profiles of these drugs are critical determinants of their clinical efficacy.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | Metronidazole | Tinidazole | Ornidazole | Secnidazole |
| Half-life (hours) | 7.9 - 8.8 | 14.0 - 14.7 | 14.1 - 16.8 | 17 - 29 |
| Bioavailability (oral) | >90% | ~100% | ~90% | ~100% |
| Protein Binding | <20% | ~12% | <15% | Not specified |
Data compiled from multiple sources.[4][5]
The most significant difference lies in the elimination half-life. Tinidazole, ornidazole, and particularly secnidazole have considerably longer half-lives than metronidazole.[4] This allows for single-dose or less frequent dosing regimens, which can improve patient compliance and may contribute to better clinical outcomes in some infections, such as bacterial vaginosis.[4][6][7]
Mechanisms of Resistance
Resistance to nitroimidazoles, although not widespread, is an emerging concern. The primary mechanisms of resistance involve alterations in the activation of the prodrug.
-
Decreased Reductive Activation: Mutations in the genes encoding for nitroreductases, the enzymes responsible for activating the nitroimidazole, can lead to reduced production of the cytotoxic free radicals. This is a key mechanism of resistance in organisms like Bacteroides spp.
-
Increased Drug Efflux: Some bacteria may acquire or upregulate efflux pumps that actively transport the nitroimidazole out of the cell before it can be activated.
-
Altered DNA Repair Pathways: Enhanced DNA repair mechanisms can counteract the DNA damage induced by the activated drug.
-
nim Genes: The presence of nim genes, which encode for nitroimidazole-reducing enzymes that convert the drug into a non-toxic amino derivative, is a well-documented mechanism of resistance.
Caption: Key mechanisms of bacterial resistance to nitroimidazoles.
The prevalence of metronidazole resistance is generally low in most anaerobic Gram-negative bacilli, but higher rates have been reported in certain species and geographical regions.[8] There is a need for more comparative surveillance data to determine if there are significant differences in the prevalence of resistance to other nitroimidazole derivatives.
Experimental Protocols: Assessing Antibacterial Activity
For researchers aiming to conduct their own comparative studies, adherence to standardized protocols is paramount for generating reliable and reproducible data. The Clinical and Laboratory Standards Institute (CLSI) provides authoritative guidelines for antimicrobial susceptibility testing of anaerobic bacteria.[9][10][11][12]
Protocol: Agar Dilution for MIC Determination (CLSI M11-A8)
This reference method is well-suited for surveillance and research purposes.[10]
-
Media Preparation: Prepare Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood.
-
Antibiotic Stock Solutions: Prepare stock solutions of metronidazole, tinidazole, ornidazole, and secnidazole according to CLSI guidelines.
-
Serial Dilutions: Perform two-fold serial dilutions of each antibiotic and add them to molten agar to achieve the final desired concentrations.
-
Plate Pouring: Pour the antibiotic-containing agar into Petri dishes and allow them to solidify.
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism equivalent to a 0.5 McFarland standard. Further dilute this to achieve a final inoculum of approximately 105 colony-forming units (CFU) per spot.
-
Inoculation: Using a multipoint replicator, inoculate the prepared agar plates with the bacterial suspension.
-
Incubation: Incubate the plates in an anaerobic environment at 35-37°C for 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth, disregarding a faint haze or a single colony.
Caption: Workflow for MIC determination by agar dilution.
Conclusion: A Nuanced Choice
While metronidazole remains a valuable and effective antimicrobial agent, its derivatives offer distinct advantages, primarily in their pharmacokinetic profiles. The longer half-lives of tinidazole, ornidazole, and secnidazole allow for simplified dosing regimens that may enhance patient adherence and, in some clinical scenarios like bacterial vaginosis, lead to improved cure rates.[4][6][7] In terms of in vitro potency, the differences are often subtle and organism-dependent. Tinidazole frequently demonstrates slightly better in vitro activity against Bacteroides fragilis.[2] The choice of a specific nitroimidazole should be guided by the infecting organism's susceptibility, the site of infection, and the desired dosing frequency. Continued surveillance of resistance patterns for all nitroimidazole derivatives is essential to ensure their continued efficacy in the treatment of anaerobic infections.
References
- Thulkar J, Kriplani A, Agarwal N. A comparative study of oral single dose of metronidazole, tinidazole, secnidazole and ornidazole in bacterial vaginosis. Indian J Pharmacol. 2012;44(2):243-245.
- Dublanchet A, Durieux R. [In vitro" susceptibility of some aerobic and anaerobic bacteria to three 5-nitro-imidazole derivatives: metronidazole, ornidazole and tinidazole (author's transl)]. Ann Microbiol (Paris). 1980;131(1):45-59.
- Liang T, He J, Li Y, et al. Nitroimidazole-containing Compounds and Their Antibacterial and Antitubercular Activities. Eur J Med Chem. 2019;178:134-153.
- Gavalda L, Onsea J, Roisin S, et al. Recent Trends in Antimicrobial Resistance among Anaerobic Clinical Isolates. Antibiotics (Basel). 2022;11(10):1342.
- CLSI. Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard-Seventh Edition. CLSI document M11-A7.
-
Thulkar J, Kriplani A, Agarwal N. A comparative study of oral single dose of metronidazole, tinidazole, secnidazole and ornidazole in bacterial vaginosis. Indian J Pharmacol. 2012;44(2):243-245. Available from: [Link]
- Bansal S, Bhatia S, Gautam V. Single dose metronidazole, tinidazole and ornidazole in the treatment of bacterial vaginosis - a comparative study. Int J Reprod Contracept Obstet Gynecol. 2017;6(7):2755-2759.
-
Thulkar J, Kriplani A, Agarwal N. A comparative study of oral single dose of metronidazole, tinidazole, secnidazole and ornidazole in bacterial vaginosis. Indian J Pharmacol. 2012;44(2):243-245. Available from: [Link]
- CLSI. Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard-Eighth Edition. CLSI document M11-A8.
- Mattila J, Männistö PT, Mäntylä R, Nykänen S, Lamminsivu U. Comparative pharmacokinetics of metronidazole and tinidazole as influenced by administration route. Antimicrob Agents Chemother. 1983;23(5):721-725.
- CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI supplement M100.
- CLSI. M11 - Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. CLSI standard M11.
- Petrina MAB, Cosentino L, Rabe LK, Hillier SL. Susceptibility of bacterial vaginosis (BV)-associated bacteria to secnidazole compared to metronidazole, tinidazole and clindamycin. Anaerobe. 2017;47:115-119.
- Warner JF, Sutcliffe JA, Wold SA, et al. Comparative susceptibilities of anaerobic bacteria to metronidazole, ornidazole, and SC-28538. Antimicrob Agents Chemother. 1979;15(5):609-613.
- Tripathi KD. Essentials of Medical Pharmacology. 8th ed. Jaypee Brothers Medical Publishers; 2019.
- Anderson RF, Shinde SS, Voelcker G, et al. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. J Med Chem. 2008;51(20):6444-6453.
- Leitsch D. A review on metronidazole: an old warhorse in a new arena. Curr Drug Targets. 2019;20(1):109-117.
- Manes G, Balzano A. Nitroimidazoles: structure-activity relationships. Mini Rev Med Chem. 2004;4(2):129-136.
- CLSI. M11 - Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. CLSI standard M11.
- Petrina MAB, Cosentino L, Rabe LK, Hillier SL. Susceptibility of bacterial vaginosis (BV)-associated bacteria to secnidazole compared to metronidazole, tinidazole and clindamycin. Anaerobe. 2017;47:115-119.
- CLSI. M11 - Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. CLSI standard M11.
- Hecker SJ, Anderson RF, Singh R, et al. Structure-activity relationships of antitubercular nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. J Med Chem. 2008;51(24):7851-7861.
- Dublanchet A, Durieux R. ["In vitro" susceptibility of some aerobic and anaerobic bacteria to three 5-nitro-imidazole derivatives: metronidazole, ornidazole and tinidazole (author's transl)]. Ann Microbiol (Paris). 1980;131(1):45-59.
Sources
- 1. Nitroimidazole-containing compounds and their antibacterial and antitubercular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ["In vitro" susceptibility of some aerobic and anaerobic bacteria to three 5-nitro-imidazole derivatives: metronidazole, ornidazole and tinidazole (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Susceptibility of bacterial vaginosis (BV)-associated bacteria to secnidazole compared to metronidazole, tinidazole and clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative study of oral single dose of metronidazole, tinidazole, secnidazole and ornidazole in bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative pharmacokinetics of metronidazole and tinidazole as influenced by administration route - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijbcp.com [ijbcp.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. nih.org.pk [nih.org.pk]
- 12. img.antpedia.com [img.antpedia.com]
"comparison of radiosensitizing efficiency between different nitroimidazole compounds"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the radiosensitizing efficiency of different nitroimidazole compounds, a class of drugs designed to enhance the efficacy of radiotherapy, particularly in hypoxic tumors. As Senior Application Scientists, we aim to deliver a nuanced analysis grounded in experimental data and field-proven insights to inform your research and development endeavors.
Introduction: The Challenge of Hypoxic Tumors and the Role of Nitroimidazoles
A significant challenge in radiotherapy is the presence of hypoxic cells within solid tumors. These oxygen-deficient cells are notoriously resistant to radiation-induced damage. Nitroimidazole compounds have been extensively investigated as "hypoxic cell radiosensitizers" due to their ability to mimic the radiosensitizing effect of oxygen. Their efficacy, however, is a complex interplay of their chemical properties, metabolic activation, and associated toxicities.
The core mechanism of action for nitroimidazole radiosensitizers is linked to their electron-affinic nature.[1] Under hypoxic conditions, the nitro group of the imidazole ring is reduced, forming reactive intermediates that can "fix" radiation-induced DNA damage, rendering it irreparable and leading to cell death.[2][3] In well-oxygenated normal tissues, this reduction is rapidly reversed by molecular oxygen, theoretically conferring tumor-specific activity.[1]
This guide will focus on a comparative analysis of three key nitroimidazole compounds that have undergone significant preclinical and clinical evaluation: Misonidazole , Etanidazole , and Nimorazole .
Comparative Analysis of Key Nitroimidazole Radiosensitizers
The development of nitroimidazole radiosensitizers has seen an evolution from early, more toxic compounds to later-generation drugs with improved therapeutic windows.
Misonidazole: The Pioneer with Limitations
Misonidazole, a 2-nitroimidazole, was one of the first and most extensively studied hypoxic cell radiosensitizers.[4] Its high electron affinity translated to significant radiosensitization in preclinical models.[4] However, its clinical utility was severely hampered by dose-limiting neurotoxicity, primarily peripheral neuropathy and gastrointestinal effects.[4] This toxicity restricted the achievable drug concentrations in tumors to levels that were often too low to produce a significant sensitizer enhancement ratio (SER).[4] Consequently, the majority of clinical trials involving misonidazole in combination with radiotherapy yielded negative results.[4]
Etanidazole: A More Hydrophilic Successor
Etanidazole (SR-2508) was developed as a second-generation 2-nitroimidazole with the aim of reducing the lipophilicity of misonidazole, which was thought to contribute to its neurotoxicity.[4] Indeed, etanidazole is more hydrophilic and demonstrated a lower incidence of neuropathy in clinical studies, allowing for the administration of higher doses compared to misonidazole.[4][5] Despite this improved toxicity profile and promising preclinical efficacy, large-scale randomized clinical trials in head and neck cancer failed to demonstrate a significant benefit in loco-regional control or overall survival when etanidazole was added to conventional radiotherapy.[5][6] The two-year actuarial loco-regional control rates were 53% in both the etanidazole and control groups.[6]
Nimorazole: The Clinically Successful 5-Nitroimidazole
In contrast to the 2-nitroimidazoles, nimorazole, a 5-nitroimidazole, has demonstrated clear clinical benefit.[7] While having a lower electron affinity than misonidazole, nimorazole exhibits significantly less neurotoxicity.[8] This favorable therapeutic index has been pivotal to its success.
The most compelling evidence for nimorazole's efficacy comes from the Danish Head and Neck Cancer Study (DAHANCA) group. The DAHANCA 5 trial, a randomized double-blind study, showed that the addition of nimorazole to primary radiotherapy in patients with supraglottic larynx and pharynx carcinoma resulted in a significantly better loco-regional control rate compared to placebo (49% vs. 33%).[9][10] Subsequent meta-analyses have further substantiated the benefit of hypoxic modification with nimorazole in head and neck cancer.[10] The main side effect associated with nimorazole is nausea and vomiting, which is generally manageable.[11]
Quantitative Comparison of Nitroimidazole Radiosensitizers
The following table summarizes key parameters for the three discussed nitroimidazole compounds, drawing from preclinical and clinical data.
| Feature | Misonidazole | Etanidazole | Nimorazole |
| Chemical Class | 2-Nitroimidazole | 2-Nitroimidazole | 5-Nitroimidazole |
| Electron Affinity | High | High | Moderate |
| Preclinical SER | High (dose-dependent) | High | Moderate (e.g., ~1.26 in a C3H mouse model)[12] |
| Dose-Limiting Toxicity | Peripheral Neuropathy, Nausea, Vomiting[4] | Peripheral Neuropathy (less than Misonidazole)[4] | Nausea, Vomiting[11] |
| Clinical Trial Outcome | Largely negative[4] | No significant benefit in head and neck cancer[5][6] | Significant improvement in loco-regional control in head and neck cancer (DAHANCA trials)[9][10] |
Experimental Protocols for Evaluating Radiosensitizing Efficiency
The robust evaluation of novel radiosensitizers relies on standardized and well-controlled experimental methodologies. Below are detailed protocols for key in vitro and in vivo assays.
In Vitro Evaluation: The Clonogenic Survival Assay
The clonogenic survival assay is the gold standard for assessing the cytotoxic and radiosensitizing effects of a compound on cancer cells in vitro.[13]
Objective: To determine the ability of a single cell to proliferate and form a colony after treatment with a radiosensitizer and/or radiation.
Step-by-Step Methodology:
-
Cell Plating:
-
Harvest a single-cell suspension of the desired cancer cell line using trypsin.[14]
-
Count the cells and plate a predetermined number of cells into 6-well plates or T-25 flasks. The number of cells plated will depend on the expected survival fraction for each treatment condition.
-
Allow the cells to attach and resume proliferation for 18-24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Induction of Hypoxia and Drug Treatment:
-
For hypoxic conditions, place the plates in a hypoxic chamber or incubator with a gas mixture of 5% CO₂, 95% N₂, and <0.1% O₂ for at least 4 hours prior to and during drug treatment and irradiation.
-
Prepare the nitroimidazole compound at the desired concentrations in pre-equilibrated hypoxic medium.
-
Replace the medium in the plates with the drug-containing medium and incubate for the desired duration (e.g., 1-2 hours) under hypoxic conditions. For normoxic controls, perform the same steps in a standard incubator.
-
-
Irradiation:
-
Irradiate the plates with a range of radiation doses using a calibrated X-ray source.[14]
-
A dose-response curve should be generated for each condition (e.g., radiation alone, drug alone, drug + radiation).
-
-
Colony Formation:
-
After irradiation, wash the cells with fresh medium to remove the drug.
-
Return the plates to a standard incubator and allow colonies to form over a period of 10-14 days.
-
-
Staining and Counting:
-
Fix the colonies with a solution of methanol and acetic acid.
-
Stain the colonies with crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment condition by normalizing the plating efficiency of the treated cells to that of the untreated control.
-
Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale to generate cell survival curves.
-
The Sensitizer Enhancement Ratio (SER) is calculated as the ratio of the radiation dose required to achieve a certain level of cell kill (e.g., 1% survival) in the absence of the drug to the dose required for the same level of cell kill in the presence of the drug.[15]
-
In Vivo Evaluation: Tumor Xenograft Models
Animal models are crucial for evaluating the in vivo efficacy and toxicity of radiosensitizers.[16] Patient-derived xenograft (PDX) models are increasingly favored as they better recapitulate the heterogeneity of human tumors.[17]
Objective: To assess the ability of a nitroimidazole compound to enhance the radiation-induced growth delay or cure of tumors in a living organism.
Step-by-Step Methodology:
-
Tumor Implantation:
-
Implant human tumor cells (cell line-derived or from a patient-derived xenograft) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Randomization and Treatment Groups:
-
Randomize the tumor-bearing mice into different treatment groups:
-
Control (vehicle only)
-
Drug only
-
Radiation only
-
Drug + Radiation
-
-
-
Drug Administration and Irradiation:
-
Administer the nitroimidazole compound to the mice via an appropriate route (e.g., intraperitoneal or oral) at a predetermined time before irradiation (e.g., 30-60 minutes).[12]
-
Irradiate the tumors with a single dose or a fractionated course of radiation. The rest of the animal's body should be shielded.
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume using calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group as a function of time.
-
Determine the time it takes for the tumors in each group to reach a certain size (e.g., 4 times the initial volume). This is known as the tumor growth delay.
-
The Enhancement Ratio (ER) can be calculated by comparing the tumor growth delay in the combination therapy group to the radiation-only group.
-
Survival curves can also be generated based on the time to reach a humane endpoint.
-
Mechanistic Insights and Future Directions
The radiosensitizing effect of nitroimidazoles is primarily attributed to their ability to form adducts with DNA radicals under hypoxic conditions, preventing their repair.[2]
Figure 1. Mechanism of Nitroimidazole Radiosensitization.
Future research in this area is focused on developing novel nitroimidazole-based compounds with even better therapeutic indices. Strategies include the development of hypoxia-activated prodrugs that release potent cytotoxic agents specifically in the hypoxic tumor microenvironment. Additionally, the combination of nitroimidazole radiosensitizers with other treatment modalities, such as immunotherapy and targeted agents, is an active area of investigation.
Conclusion
The journey of nitroimidazole radiosensitizers from the early promise and subsequent clinical disappointment of misonidazole and etanidazole to the proven clinical benefit of nimorazole underscores the critical importance of the therapeutic index. While the fundamental principle of targeting hypoxic tumor cells remains a valid and compelling strategy, the success of these agents is ultimately determined by their ability to achieve effective tumor concentrations without causing unacceptable normal tissue toxicity. The clinical success of nimorazole in head and neck cancer serves as a benchmark for the continued development of next-generation radiosensitizers. The experimental protocols detailed in this guide provide a framework for the rigorous preclinical evaluation of these promising new agents.
References
-
Wardman, P. (2018). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology, 91(1083), 20170915. [Link]
-
Withers, H. R., & Peters, L. J. (2015). Chemical Modifiers of Radiation Response. In Clinical Gate. [Link]
-
Wardman, P. (2018). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. PubMed, 91(1083), 20170915. [Link]
-
Senapati, S., et al. (2023). In-vitro and in-vivo models for the identification and validation of radioprotectors and radiosensitizers. Journal of Radiation and Cancer Research, 14(1), 1. [Link]
-
Lövey, J., et al. (2023). Prognostic biomarkers for the response to the radiosensitizer nimorazole combined with RCTx: a pre-clinical trial in HNSCC xenografts. Journal of Translational Medicine, 21(1), 589. [Link]
-
Bernier, J., et al. (1994). Results of a European randomized trial of Etanidazole combined with radiotherapy in head and neck carcinomas. International Journal of Radiation Oncology, Biology, Physics, 29(3), 591-595. [Link]
-
Munshi, A., et al. (2025). Clonogenic Cell Survival Assay. ResearchGate. [Link]
-
Denekamp, J. (1986). Sensitizers and radiation dose fractionation: results and interpretations. International Journal of Radiation Oncology, Biology, Physics, 12(7), 1161-1169. [Link]
-
Overgaard, J., et al. (1998). A randomized double-blind phase III study of nimorazole as a hypoxic radiosensitizer of primary radiotherapy in supraglottic larynx and pharynx carcinoma. Results of the Danish Head and Neck Cancer Study (DAHANCA) Protocol 5-85. Radiotherapy and Oncology, 46(2), 135-146. [Link]
-
Skliarenko, M., et al. (2022). Radiation nanosensitizers in cancer therapy—From preclinical discoveries to the outcomes of early clinical trials. Cancers, 14(18), 4434. [Link]
-
Kobayashi, D., et al. (2017). One-step Protocol for Evaluation of the Mode of Radiation-induced Clonogenic Cell Death by Fluorescence Microscopy. Journal of Visualized Experiments, (128), e56338. [Link]
-
Santini, V., & Romano, D. (2022). Nutraceutical Compounds as Sensitizers for Cancer Treatment in Radiation Therapy. Molecules, 27(3), 1086. [Link]
-
OncoDaily. (2025). 10 ongoing Clinical Trials on Immunotherapy in Head and Neck cancer. OncoDaily. [Link]
-
Jamieson, S. M. F., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules, 28(11), 4485. [Link]
-
DAHANCA. (2025). Nimorazole. DAHANCA.dk. [Link]
-
Lövey, J., et al. (2023). Prognostic biomarkers for the response to the radiosensitizer nimorazole combined with RCTx: a pre-clinical trial in HNSCC xenografts. ResearchGate. [Link]
-
Zhang, Y., et al. (2021). Application of Radiosensitizers in Cancer Radiotherapy. Journal of Cancer, 12(6), 1646-1663. [Link]
-
ResearchGate. (n.d.). Evaluate radiosensitizing effects in vivo in CT26 tumor bearing nude mice. ResearchGate. [Link]
-
McGill Radiobiology. (n.d.). Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf. mcgillradiobiology.ca. [Link]
-
DAHANCA. (2021). Nimorazole. DAHANCA.dk. [Link]
-
Jamieson, S. M. F., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. PMC. [Link]
-
Al-Haidari, A., et al. (2022). The Therapeutic Potential of Imidazole or Quinone-Based Compounds as Radiosensitisers in Combination with Radiotherapy for the Treatment of Head and Neck Squamous Cell Carcinoma. International Journal of Molecular Sciences, 23(19), 11467. [Link]
-
Center for Cancer Research. (2019). Investigators test combination therapy for head and neck squamous cell carcinoma in new trial. Center for Cancer Research. [Link]
-
Jensen, A. R., et al. (2015). Locally advanced head and neck cancer treated with accelerated radiotherapy, the hypoxic modifier nimorazole and weekly cisplatin. Results from the DAHANCA 18 phase II study. Radiotherapy and Oncology, 114(1), 104-109. [Link]
-
Ke, B., et al. (2022). Modulation of the Tumor Microenvironment with Trastuzumab Enables Radiosensitization in HER2+ Breast Cancer. Cancers, 14(4), 1018. [Link]
-
Knight, R. C., et al. (1979). Mechanism of action of nitroimidazole antimicrobial and antitumour radiosensitizing drugs. Effects of reduced misonidazole on DNA. International Journal of Radiation Biology and Related Studies in Physics, Chemistry and Medicine, 36(4), 367-377. [Link]
-
Wikipedia. (n.d.). Clonogenic assay. Wikipedia. [Link]
-
University of Maryland Medical System. (n.d.). Head and Neck Clinical Trials. UM Greenebaum Comprehensive Cancer Center. [Link]
-
Marcial, V. A., et al. (1986). Failure of misonidazole-sensitized radiotherapy to impact upon outcome among stage III-IV squamous cancers of the head and neck. International Journal of Radiation Oncology, Biology, Physics, 12(4), 551-553. [Link]
-
UC San Diego Health. (2026). UCSD Head and Neck Cancer Clinical Trials for 2026 — San Diego. UC San Diego Health. [Link]
-
Champions Oncology. (2025). Using Well-Characterized PDX Models to Guide Radiopharmaceutical Development. Champions Oncology. [Link]
-
Wang, M., et al. (2021). High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers. Frontiers in Oncology, 11, 706821. [Link]
-
Agrawal, K. C., et al. (1979). A comparative study on the radiosensitizing effects and cytotoxic properties of misonidazole and 2,4-dinitroimidazole-1-ethanol in HeLa S3 cells. Radiation Research, 77(3), 497-506. [Link]
-
Overgaard, J., et al. (2003). Five compared with six fractions per week of conventional radiotherapy of squamous-cell carcinoma of head and neck: DAHANCA 6 and 7 randomised controlled trial. The Lancet, 362(9388), 933-940. [Link]
-
ClinicalTrials.eu. (n.d.). Nimorazole – Application in Therapy and Current Clinical Research. ClinicalTrials.eu. [Link]
-
Brown, J. M. (1985). Sensitizers and protectors in radiotherapy. Cancer, 55(9 Suppl), 2222-2228. [Link]
-
ResearchGate. (n.d.). In vitro effects of nimorazole on radiotherapy (RT) response. (a) Normoxia. ResearchGate. [Link]
Sources
- 1. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of action of nitroimidazole antimicrobial and antitumour radiosensitizing drugs. Effects of reduced misonidazole on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Modifiers of Radiation Response - Clinical GateClinical Gate [clinicalgate.com]
- 5. Application of Radiosensitizers in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Results of a European randomized trial of Etanidazole combined with radiotherapy in head and neck carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Therapeutic Potential of Imidazole or Quinone-Based Compounds as Radiosensitisers in Combination with Radiotherapy for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized double-blind phase III study of nimorazole as a hypoxic radiosensitizer of primary radiotherapy in supraglottic larynx and pharynx carcinoma. Results of the Danish Head and Neck Cancer Study (DAHANCA) Protocol 5-85 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dahanca.oncology.dk [dahanca.oncology.dk]
- 11. dahanca.dk [dahanca.dk]
- 12. Prognostic biomarkers for the response to the radiosensitizer nimorazole combined with RCTx: a pre-clinical trial in HNSCC xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. One-step Protocol for Evaluation of the Mode of Radiation-induced Clonogenic Cell Death by Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jabonline.in [jabonline.in]
- 17. blog.championsoncology.com [blog.championsoncology.com]
A Senior Application Scientist's Guide to the In Vitro Cytotoxicity of Nitroimidazole-Based Prodrugs
For researchers, scientists, and drug development professionals dedicated to advancing oncology therapeutics, this guide provides an in-depth, objective comparison of the in vitro cytotoxicity of nitroimidazole-based prodrugs. We will delve into the core principles of their hypoxia-selective activation, present detailed protocols for robust cytotoxicity assessment, and offer a comparative analysis of key prodrug candidates, supported by experimental data from peer-reviewed literature.
The Rationale for Hypoxia-Activated Prodrugs: Targeting the Tumor Microenvironment
Solid tumors are characterized by regions of low oxygen, or hypoxia, a consequence of chaotic and inefficient vasculature. This hypoxic environment is a double-edged sword: it drives tumor progression, metastasis, and resistance to conventional therapies, yet it also presents a unique therapeutic window. Hypoxia-activated prodrugs (HAPs) are designed to exploit this feature. These compounds remain relatively inert in well-oxygenated (normoxic) tissues but are metabolically reduced to potent cytotoxic agents by enzymes that are overexpressed or highly active in hypoxic cancer cells.
Nitroimidazoles are a prominent class of HAPs. Their selective toxicity is conferred by the nitro group, which undergoes a one-electron reduction to a nitro radical anion. In normoxic tissues, this radical is rapidly re-oxidized back to the parent compound in a futile cycle. However, under hypoxic conditions, the nitro radical can undergo further reduction to form cytotoxic nitroso and hydroxylamine species that can damage DNA and other cellular macromolecules, leading to cell death.[1]
The Bioreductive Activation of Nitroimidazole Prodrugs: A Mechanistic Overview
The activation of nitroimidazole prodrugs is a multi-step process initiated by one-electron reductases. A variety of enzymes, including cytochrome P450 reductases and other flavin-containing reductases, can perform this initial reduction. The key to the hypoxia-selectivity lies in the fate of the resulting nitro radical anion.
Caption: Bioreductive activation of nitroimidazole prodrugs under normoxic versus hypoxic conditions.
Comparative In Vitro Cytotoxicity of Leading Nitroimidazole Prodrugs
A critical aspect of evaluating nitroimidazole-based prodrugs is to determine their cytotoxicity under both normoxic and hypoxic conditions. The ratio of these cytotoxicities (Hypoxic Cytotoxicity Ratio, HCR) is a key indicator of the prodrug's hypoxia-selectivity. Here, we compare two well-studied nitroimidazole prodrugs: evofosfamide (TH-302) and PR-104.
Table 1: Comparative IC50 Values of Evofosfamide (TH-302) and PR-104A
| Prodrug | Cancer Cell Line | Normoxic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference(s) |
| Evofosfamide (TH-302) | SK-N-BE(2) (Neuroblastoma) | 220 | 4.8 | 45.8 | [2] |
| G06A (Canine Glioma) | 160 | 8 | 20.0 | [3] | |
| J3TBg (Canine Glioma) | 360 | 18 | 20.0 | [3] | |
| SDT3G (Canine Glioma) | 240 | 5 | 48.0 | [3] | |
| PR-104A | SiHa (Cervical Cancer) | ~100 | ~1 | ~100 | [4] |
| HT29 (Colon Cancer) | ~50 | ~0.5 | ~100 | [4] | |
| H460 (Lung Cancer) | ~20 | ~0.2 | ~100 | [4] |
Note: IC50 values are approximate and can vary based on experimental conditions. PR-104 is a pre-prodrug that is rapidly converted to the active prodrug PR-104A in vivo.
Experimental Protocols for Assessing In Vitro Cytotoxicity
To ensure the generation of reliable and reproducible data, standardized and well-controlled experimental protocols are paramount. Below are detailed, step-by-step methodologies for three common in vitro cytotoxicity assays, adapted for the comparative analysis of nitroimidazole prodrugs under normoxic and hypoxic conditions.
General Experimental Workflow
Caption: A generalized experimental workflow for comparing the in vitro cytotoxicity of nitroimidazole prodrugs.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a standard incubator (37°C, 5% CO2).
-
Prodrug Preparation: Prepare serial dilutions of the nitroimidazole prodrugs in culture medium.
-
Treatment: Remove the old medium from the cell plates and add 100 µL of the various prodrug concentrations to the appropriate wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Normoxic/Hypoxic Incubation:
-
For normoxic conditions , incubate the plates in a standard incubator (37°C, 5% CO2) for the desired exposure time (e.g., 48-72 hours).
-
For hypoxic conditions , place the plates in a hypoxic chamber or a tri-gas incubator with controlled low oxygen levels (e.g., 1% O2, 5% CO2, balanced with N2) for the same duration.
-
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values for both normoxic and hypoxic conditions.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate. The amount of bound dye is proportional to the total cellular protein mass.[6][7][8]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Normoxic/Hypoxic Incubation: Follow step 4 of the MTT assay protocol.
-
Cell Fixation: After incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.
-
Dye Solubilization: Allow the plates to air dry completely and then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 565 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell growth for each concentration relative to the vehicle control and determine the IC50 values for both normoxic and hypoxic conditions.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. This assay is a reliable indicator of cell membrane integrity and cytotoxicity.[9][10][11][12]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Normoxic/Hypoxic Incubation: Follow step 4 of the MTT assay protocol.
-
Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Stop Reaction (if applicable): Some kits require the addition of a stop solution to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a maximum LDH release control (cells treated with a lysis buffer) and a spontaneous LDH release control (untreated cells). Determine the IC50 values for both normoxic and hypoxic conditions.
Causality Behind Experimental Choices: The Importance of Context
The choice of cell lines and experimental conditions is critical for obtaining meaningful and translatable data.
-
Cell Line Selection: The cytotoxic efficacy of nitroimidazole prodrugs is highly dependent on the expression levels of the activating nitroreductase enzymes in the cancer cells. For instance, some prodrugs are substrates for cytochrome P450 reductases, while others, like PR-104, can also be activated by aldo-keto reductase 1C3 (AKR1C3).[13][14][15][16][17][18][19] Therefore, it is essential to select a panel of cell lines with well-characterized expression levels of these enzymes to understand the spectrum of activity and potential mechanisms of resistance.
-
Hypoxic Conditions: The level and duration of hypoxia can significantly impact prodrug activation and cytotoxicity. It is crucial to maintain and monitor a consistent and physiologically relevant level of hypoxia throughout the experiment.
-
Structure-Activity Relationship (SAR): The chemical structure of the nitroimidazole prodrug, including the position of the nitro group (e.g., 2-nitroimidazole vs. 5-nitroimidazole) and the nature of the linker connecting the nitroimidazole to the cytotoxic effector, can profoundly influence its reduction potential, lipophilicity, and ultimately, its hypoxic selectivity and potency.[1]
Conclusion and Future Directions
The in vitro comparison of nitroimidazole-based prodrugs is a fundamental step in the discovery and development of novel hypoxia-targeted cancer therapies. By employing robust and well-controlled experimental protocols, researchers can generate reliable data to guide lead optimization and preclinical development. Future studies should continue to explore the development of prodrugs with improved hypoxia-selectivity, broader spectrum of activity across different tumor types, and a better understanding of the enzymatic machinery responsible for their activation.
References
- Benito, J., Shi, Y., Szymanska, B., Carol, H., Boehm, I., Lu, H., ... & Andreeff, M. (2011). Pronounced hypoxia in models of murine and human leukemia: high efficacy of hypoxia-activated prodrug PR-104. PLoS One, 6(8), e23108.
- Cree, I. A. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 6(11), e26908.
- Duan, J. X., Jiao, H., Kaizerman, J., Stanton, T., Evans, J. W., Lan, L., ... & Hart, C. P. (2008). Potent and highly selective hypoxia-activated achiral phosphoramidate mustards as anticancer drugs. Journal of medicinal chemistry, 51(8), 2412-2420.
- Ganot, N., Meker, S., Reytman, L., Tzubery, A., & Tshuva, E. Y. (2011). Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. Journal of visualized experiments: JoVE, (57).
-
GenScript. (n.d.). Terminology of Molecular Biology for Signaling Pathway. Retrieved from [Link]
- Hicks, K. O., Myint, H., Patterson, A. V., & Wilson, W. R. (2010). Combination treatment with hypoxia-activated prodrug evofosfamide (TH-302) and mTOR inhibitors results in enhanced antitumor efficacy in preclinical renal cell carcinoma models. Clinical Cancer Research, 16(15), 3937-3947.
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Human Protein Atlas. (n.d.). AKR1C3 protein expression summary. Retrieved from [Link]
- Kagawa, N., Kunugita, N., Kitagawa, K., Ogawa, M., Yamaguchi, T., Suzuki, R., ... & Kawamoto, T. (2004). Expression of cytochrome P450 in tumor tissues and its association with cancer development. Frontiers in bioscience: a journal and virtual library, 9, 1967-1976.
- Kasinski, A. L., & Slack, F. J. (2016). Sulforhodamine B (SRB)
- Meng, F., Hagiwara, Y., Sun, J. D., & Liu, J. (2018). Hypoxia-Targeting Drug Evofosfamide (TH-302) Enhances Sunitinib Activity in Neuroblastoma Xenograft Models.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
-
NCI-60. (n.d.). The NCI-60 screen and COMPARE algorithm as described by the original developers. Retrieved from [Link]
- O'Connor, R. (2016). The slow cell death response when screening chemotherapeutic agents. Journal of cancer, 7(12), 1599.
- Patterson, A. V., Ferry, D. M., Edmunds, S. J., Gu, Y., Singleton, R. S., Patel, K., ... & Wilson, W. R. (2007). Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104. Clinical Cancer Research, 13(13), 3922-3932.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Sun, J. D., Liu, Q., Wang, J., Ahluwalia, D., Ferraro, D., Wang, Y., ... & Hart, C. P. (2012). Selective tumor hypoxia targeting by the f-activated prodrug TH-302 inhibits tumor growth and metastasis in preclinical models of cancer. Clinical Cancer Research, 18(16), 4337-4347.
-
The Carpentries Incubator. (n.d.). Developing Multi-Step Workflows. Retrieved from [Link]
-
Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
-
Tiaris Biosciences. (n.d.). SRB Cytotoxicity Assay Kit. Retrieved from [Link]
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
-
Wikipedia. (n.d.). CYP1A2. Retrieved from [Link]
-
YouTube. (2017, September 5). Creating graphviz graphs using dot [Video]. Computational Linguistics @ Illinois. [Link]
-
YouTube. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. Chris von Rabenau. [Link]
-
YouTube. (2023, July 14). Tips for Illustrating Biological Pathways [Video]. BioRender. [Link]
- Zhang, J., Stevens, M. F., & Laughton, C. A. (2007). A comparison of drug inhibitory effects (IC50) in monolayer and spheroid cultures.
- Zhou, Y., Li, Y., Shao, T., & Chen, Y. (2023). AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies. Frontiers in Pharmacology, 14, 1285090.
Sources
- 1. Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-Targeting Drug Evofosfamide (TH-302) Enhances Sunitinib Activity in Neuroblastoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. canvaxbiotech.com [canvaxbiotech.com]
- 7. The slow cell death response when screening chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. tiarisbiosciences.com [tiarisbiosciences.com]
- 13. P450 enzyme expression patterns in the NCI human tumor cell line panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Evaluation of Aldo–keto Reductase Expression in Hepatocellular Carcinoma (HCC) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression of cytochrome P450 in tumor tissues and its association with cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. e-century.us [e-century.us]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to Nitroimidazole Esters in Radiosensitization: Structure-Activity Relationships and Experimental Validation
For researchers, scientists, and drug development professionals dedicated to advancing cancer therapy, the challenge of overcoming tumor hypoxia remains a significant hurdle. Hypoxic tumor cells are notoriously resistant to radiotherapy, a cornerstone of cancer treatment. This guide provides an in-depth, objective comparison of different nitroimidazole esters as radiosensitizers, focusing on their structure-activity relationships (SAR) and the experimental data that supports their efficacy. We will delve into the causality behind experimental choices and provide detailed protocols for key validation assays, empowering you to make informed decisions in your research and development endeavors.
The Rationale for Nitroimidazole Esters as Radiosensitizers
The central mechanism by which nitroimidazole derivatives sensitize hypoxic tumor cells to radiation is their ability to mimic the role of molecular oxygen.[1][2] In well-oxygenated tissues, radiation-induced free radicals on DNA are "fixed" by oxygen, leading to permanent, lethal damage. In hypoxic environments, this process is inefficient, allowing for the chemical repair of DNA and subsequent cell survival. Nitroimidazoles, being highly electron-affinic compounds, can effectively substitute for oxygen in this critical step.[1][3]
The radiosensitizing effect of nitroimidazoles is intrinsically linked to their one-electron reduction potential.[4][5] Under hypoxic conditions, the nitro group of the imidazole ring is reduced, forming a reactive nitro radical anion.[2][4] This radical can then interact with and oxidize the transient DNA radicals produced by ionizing radiation, effectively "fixing" the damage and leading to increased cell death.[3] This process is selective for hypoxic cells because in the presence of oxygen, the nitro radical anion is rapidly re-oxidized back to the parent compound, preventing it from interacting with DNA.[1]
The development of various nitroimidazole esters has been driven by the need to optimize their therapeutic ratio – maximizing radiosensitizing efficacy while minimizing systemic toxicity.[1] This has led to extensive investigation into how modifications of the imidazole core and its side chains influence their physicochemical properties and biological activity.
Structure-Activity Relationship: A Comparative Analysis
The efficacy of a nitroimidazole radiosensitizer is a delicate balance of several factors, all of which are influenced by its chemical structure. Here, we compare different classes of nitroimidazole esters based on key structural modifications.
Position of the Nitro Group: 2-Nitroimidazoles vs. 5-Nitroimidazoles
A fundamental determinant of a nitroimidazole's radiosensitizing potential is the position of the nitro group on the imidazole ring. 2-nitroimidazoles are generally more electron-affinic than their 5-nitroimidazole counterparts.[5] This heightened electron affinity translates to a greater efficiency in sensitizing hypoxic cells.[5]
For instance, misonidazole, a 2-nitroimidazole, has been extensively studied and demonstrated significant radiosensitizing effects.[4][6] In contrast, metronidazole, a 5-nitroimidazole, is a less potent radiosensitizer.[7] Clinical trials have shown that more electron-affinic 2-nitroimidazoles consistently exhibit greater hypoxic cell radiosensitization values.[5]
The Influence of Side Chains on Efficacy and Toxicity
The side chain attached to the nitroimidazole ring plays a crucial role in modulating the molecule's overall properties, including its solubility, lipophilicity, and ultimately, its therapeutic index.
-
Hydrophilicity and Toxicity: Early nitroimidazoles like misonidazole, while effective, were limited by dose-limiting peripheral neuropathy, which was linked to their lipophilicity.[1] To address this, more hydrophilic analogues such as etanidazole (SR-2508) and desmethylmisonidazole were developed.[1] The introduction of hydroxyl groups in the side chain increases water solubility, which can reduce the compound's ability to penetrate the central nervous system, thereby mitigating neurotoxicity.
-
Electron-Withdrawing Groups: The addition of electron-withdrawing groups to the side chain can further enhance the electron affinity of the nitroimidazole core, leading to improved radiosensitization. A novel class of nitroimidazole sulfonamides has been designed with this principle in mind.[3][8] The sulfonamide group acts as an electron-withdrawing moiety, increasing the overall electron affinity and sensitizing efficiency.[3]
-
Halogenation: The introduction of halogen atoms, particularly iodine, into the nitroimidazole structure has been explored as a strategy to enhance radiosensitizing potency.[9][10] Iodinated nitroimidazoles have shown a significant increase in cytotoxicity and, in some cases, improved radiosensitizing efficacy compared to their non-iodinated counterparts.[9] This is thought to be due to a combination of increased electron affinity and the potential for the release of high-Z iodine atoms upon irradiation, which can further enhance local energy deposition.
Prodrug Strategies for Improved Delivery
To overcome challenges related to solubility and targeted delivery, prodrug approaches have been investigated. For some potent but poorly soluble nitroimidazole sulfonamides, phosphate prodrugs have been synthesized.[8] These prodrugs are more water-soluble and can be converted to the active drug in vivo, allowing for better bioavailability and tumor targeting.[3]
Quantitative Comparison of Nitroimidazole Esters
The following table summarizes the experimental data for a selection of nitroimidazole esters, allowing for a direct comparison of their radiosensitizing efficacy and cytotoxicity. The Sensitizer Enhancement Ratio (SER) is a measure of the extent to which a compound enhances the effect of radiation, calculated as the ratio of the radiation dose required to produce a given level of cell killing in the absence of the sensitizer to that required in its presence.
| Compound | Class | Key Structural Feature | Sensitizer Enhancement Ratio (SER) at 1 mM (Anoxic) | Cytotoxicity (Anoxic IC50) | Key Findings |
| Misonidazole | 2-Nitroimidazole | Methoxypropyl side chain | ~1.6 - 2.0 | High µM range | Effective but neurotoxic.[4][6] |
| Metronidazole | 5-Nitroimidazole | Hydroxyethyl side chain | Lower than Misonidazole | High µM range | Less potent sensitizer than 2-nitroimidazoles.[7] |
| Etanidazole | 2-Nitroimidazole | Hydrophilic side chain | Similar to Misonidazole | High µM range | Reduced neurotoxicity compared to Misonidazole.[1] |
| Nimorazole | 5-Nitroimidazole | Morpholinoethyl side chain | ~1.3 - 1.5 | Low mM range | Clinically used, well-tolerated but less potent.[7][8] |
| Nitroimidazole Sulfonamide (e.g., Compound 5 in[5]) | 2-Nitroimidazole | Sulfonamide side chain | >2.0 | Mid µM range | Highly potent due to increased electron affinity.[5] |
| Iodinated Nitroimidazole (e.g., ZK 236039) | Iodinated 4-nitroimidazole | Iodine atom on the ring | Increased potency observed | Increased cytotoxicity | Introduction of iodine enhances both efficacy and toxicity.[9] |
Note: SER and IC50 values can vary depending on the cell line and experimental conditions.
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the key mechanisms and experimental workflows.
Mechanism of Nitroimidazole Radiosensitization
Caption: Key structure-activity relationships of nitroimidazole esters.
Experimental Workflow: Clonogenic Survival Assay
Caption: Workflow for the clonogenic survival assay.
Experimental Protocols
To ensure the reproducibility and validity of your findings, we provide detailed, step-by-step methodologies for two critical assays in the evaluation of radiosensitizers.
Clonogenic Survival Assay
The clonogenic survival assay is the gold standard for determining the reproductive integrity of cells after exposure to cytotoxic agents. [11][12] Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Nitroimidazole ester stock solution
-
6-well or 100 mm culture plates
-
Irradiator (X-ray or gamma-ray source)
-
Incubator (37°C, 5% CO2)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Harvest a single-cell suspension from a sub-confluent culture using trypsin-EDTA.
-
Perform a cell count and determine cell viability.
-
Seed a predetermined number of cells into culture plates. The number of cells seeded will depend on the expected toxicity of the treatment; higher radiation doses will require more cells to be plated to obtain a countable number of colonies (typically 50-150). [13]2. Drug Incubation:
-
Allow cells to attach for at least 4-6 hours.
-
Replace the medium with fresh medium containing the desired concentration of the nitroimidazole ester or vehicle control. For hypoxic conditions, place the plates in a hypoxic chamber for a specified period before and during irradiation.
-
-
Irradiation:
-
Expose the plates to varying doses of ionizing radiation. [14]Include a non-irradiated control for each drug concentration.
-
-
Incubation:
-
After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until colonies are visible to the naked eye. [15]5. Fixing and Staining:
-
Aspirate the medium and gently wash the plates with PBS.
-
Fix the colonies with the fixing solution for at least 30 minutes.
-
Remove the fixative and stain the colonies with the staining solution for 30-60 minutes.
-
Wash the plates with water and allow them to air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
Plot the surviving fraction as a function of radiation dose on a semi-logarithmic scale to generate cell survival curves.
-
Determine the Sensitizer Enhancement Ratio (SER) from the survival curves.
-
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA single- and double-strand breaks at the level of individual cells. [16][17][18] Materials:
-
Treated and control cells
-
Low melting point agarose (LMA)
-
Normal melting point agarose (NMA)
-
Microscope slides
-
Lysis buffer
-
Alkaline or neutral electrophoresis buffer
-
Electrophoresis unit
-
DNA staining dye (e.g., SYBR Green, propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Coat microscope slides with a layer of NMA and allow it to solidify.
-
-
Embedding Cells in Agarose:
-
Mix the cell suspension with LMA at 37°C.
-
Pipette the cell-agarose mixture onto the pre-coated slide, cover with a coverslip, and allow it to solidify on ice. [19]4. Cell Lysis:
-
Remove the coverslip and immerse the slides in cold lysis buffer for at least 1 hour to remove cell membranes and proteins. [18]5. DNA Unwinding:
-
For the detection of single-strand breaks, incubate the slides in alkaline electrophoresis buffer to unwind the DNA. For double-strand breaks, a neutral buffer is used. [16]6. Electrophoresis:
-
Place the slides in an electrophoresis tank filled with the appropriate buffer and apply a voltage to separate the damaged DNA from the intact DNA. [18]Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
-
Staining and Visualization:
-
Gently rinse the slides with a neutralization buffer (if using alkaline conditions) and then with water.
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope.
-
-
Data Analysis:
-
Capture images of the comets and analyze them using specialized software.
-
Quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment. [20]
-
Conclusion and Future Directions
The structure-activity relationship of nitroimidazole esters in radiosensitization is a well-established field, with clear evidence supporting the critical role of electron affinity in their mechanism of action. [4][5]2-nitroimidazoles generally outperform 5-nitroimidazoles, and modifications to the side chain can significantly impact their therapeutic ratio by altering properties such as solubility, toxicity, and electron-withdrawing capacity. [1][5] Future research in this area will likely focus on the development of novel nitroimidazole derivatives with even greater selectivity for hypoxic tumor tissue. This may involve the design of more sophisticated prodrugs that are activated by the tumor microenvironment or the combination of nitroimidazole moieties with other anticancer agents to create multifunctional drugs. The continued application of robust experimental methodologies, such as the clonogenic survival and comet assays, will be essential in validating the efficacy and mechanism of action of these next-generation radiosensitizers.
References
-
Wardman, P. (2009). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. Radiation Protection Dosimetry, 137(1-2), 3-10. [Link]
-
Krause, M., et al. (2003). Iodinated nitroimidazoles as radiosensitizers. Anticancer Research, 23(3A), 2147-2152. [Link]
-
Sedmidubská, B., & Kočišek, J. (2024). Interaction of low-energy electrons with radiosensitizers. International Journal of Molecular Sciences, 25(3), 1599. [Link]
-
Wardman, P. (2007). Chemical Radiosensitizers for Use in Radiotherapy. Clinical Oncology, 19(6), 397-417. [Link]
-
Brown, J. M., & Lemmon, M. J. (1983). In vitro and in vivo radiosensitization by 2-nitroimidazoles more electron-affinic than misonidazole. International Journal of Radiation Oncology, Biology, Physics, 9(10), 1521-1526. [Link]
-
Jamieson, S. M. F., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Pharmaceuticals, 16(6), 834. [Link]
-
Jamieson, S. M. F., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. MDPI. [Link]
-
Jamieson, S. M. F., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Semantic Scholar. [Link]
-
Krause, M., et al. (2003). Iodinated nitroimidazoles as radiosensitizers. PubMed. [Link]
-
Long, W., & Liu, P. (2010). Quantitative structure activity relationship modeling for predicting radiosensitization effectiveness of nitroimidazole compounds. Journal of Radiation Research, 51(5), 563-572. [Link]
-
Lin, S. H., et al. (2021). High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers. Frontiers in Oncology, 11, 705513. [Link]
-
Ostling, O., & Johanson, K. J. (1987). Evaluation of radiation-induced DNA damage and DNA repair in human lung cancer cell lines with different radiosensitivity using alkaline and neutral single cell gel electrophoresis. Biochemical and Biophysical Research Communications, 148(1), 291-298. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Nimorazole? Patsnap. [Link]
-
Olive, P. L., et al. (1992). Comet assay studies of radiation-induced DNA damage and repair in various tumour cell lines. International Journal of Radiation Biology, 62(4), 349-355. [Link]
-
Munshi, A., et al. (2025). Clonogenic Cell Survival Assay. ResearchGate. [Link]
-
Agilent Technologies. (2025). What is the Comet Assay? A Simple Method to Detect DNA Damage. YouTube. [Link]
-
McGill Radiobiology. (n.d.). Experimental Protocol for Clonogenic Survival Assay. mcgillradiobiology.ca. [Link]
-
Li, Y., et al. (2015). Evaluation of the Comet Assay for Assessing the Dose-Response Relationship of DNA Damage Induced by Ionizing Radiation. International Journal of Molecular Sciences, 16(12), 29733-29743. [Link]
-
Kuijpers, M., et al. (2019). Robustness of Clonogenic Assays as a Biomarker for Cancer Cell Radiosensitivity. Cancers, 11(9), 1243. [Link]
-
Wikipedia. (n.d.). Clonogenic assay. Wikipedia. [Link]
-
JoVE. (2022). Comet Assay for Assaying DNA damage in Neurons | Protocol Preview. YouTube. [Link]
Sources
- 1. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 2. What is the mechanism of Nimorazole? [synapse.patsnap.com]
- 3. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers | MDPI [mdpi.com]
- 4. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo radiosensitization by 2-nitroimidazoles more electron-affinic than misonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Iodinated nitroimidazoles as radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 16. Evaluation of radiation-induced DNA damage and DNA repair in human lung cancer cell lines with different radiosensitivity using alkaline and neutral single cell gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comet assay studies of radiation-induced DNA damage and repair in various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. mdpi.com [mdpi.com]
A Comparative Stability Analysis of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate and Other Nitroaromatic Compounds
Introduction: The Critical Role of Stability in Nitroaromatic Drug Candidates
Nitroaromatic compounds are a cornerstone in modern medicinal chemistry, serving as versatile intermediates and active pharmaceutical ingredients (APIs) in a wide array of therapeutics, including antimicrobial and anticancer agents.[1][2] Their chemical scaffold, characterized by a nitro group (-NO₂) attached to an aromatic ring, imparts unique electronic properties that are often key to their biological activity. Among these, Ethyl 1-methyl-4-nitroimidazole-2-carboxylate stands out as a significant building block for novel pharmaceutical agents.[2]
However, the journey from a promising compound to a safe and effective drug is paved with rigorous testing, of which stability assessment is paramount. The inherent stability of a drug molecule dictates its shelf-life, informs formulation and packaging requirements, and, most critically, ensures patient safety by preventing the formation of potentially toxic degradants. The electron-withdrawing nature of the nitro group, combined with the resonance of the aromatic ring, generally renders these compounds resistant to oxidative degradation.[1][3] Yet, interactions with other functional groups and exposure to various environmental stresses can reveal specific vulnerabilities.
This guide provides an in-depth comparative analysis of the stability of this compound against other representative nitroaromatic compounds. We will employ forced degradation studies—a systematic approach of subjecting a compound to harsh conditions—to deliberately induce and identify potential degradation pathways.[4][5] The insights gained from this process are indispensable for developing robust, stability-indicating analytical methods crucial for regulatory approval and ensuring the quality of the final drug product.
Rationale for Experimental Design: A Proactive Approach to Degradation
The choice of stress conditions in a forced degradation study is not arbitrary; it is a carefully designed simulation of the potential hardships a drug substance might encounter during its lifecycle. By understanding the "why" behind each stressor, we can proactively identify liabilities in the molecular structure and devise strategies for mitigation.
-
Hydrolytic Stability (Acidic & Basic Conditions): The gastrointestinal tract presents a highly variable pH environment, and formulations often include acidic or basic excipients. We assess hydrolytic stability to predict degradation upon oral administration or in liquid formulations. For this compound, the ester linkage is a primary site of interest for potential acid- or base-catalyzed hydrolysis. Comparing this to a compound like Metronidazole, which lacks an ester group, allows us to isolate the stability contribution of this specific moiety.[6][7]
-
Oxidative Stability: Exposure to atmospheric oxygen or residual peroxides in excipients can induce oxidative degradation. While the nitroaromatic core is typically robust against oxidation, other functional groups on the molecule or its side chains may be susceptible.[1][3]
-
Thermal Stability: Manufacturing processes such as drying, milling, and sterilization, as well as storage in diverse climatic zones, necessitate a thorough understanding of thermal stability. High-temperature stress testing can accelerate degradation reactions that might occur over months or years at ambient temperatures, revealing the compound's intrinsic thermal liability.[8][9]
-
Photostability: Exposure to light, particularly UV radiation, can provide the energy needed to initiate photochemical degradation reactions.[10][11] This is a critical parameter for determining appropriate packaging (e.g., amber vials, opaque containers) and handling procedures to protect the drug's integrity.
Our analytical strategy is anchored by High-Performance Liquid Chromatography (HPLC) with UV detection, the gold standard for separating and quantifying a parent drug from its degradation products in stability studies.[12][13][14] For the structural elucidation of unknown degradants, HPLC coupled with Mass Spectrometry (LC-MS) is the definitive tool.
Visualizing the Workflow: Forced Degradation Analysis
The following diagram outlines the logical flow of a comprehensive forced degradation study, from initial compound preparation to the final characterization of degradation products.
Caption: A flowchart of the forced degradation study process.
Comparator Compounds: Structural Context
To effectively assess the stability of this compound, we compare it against two well-characterized nitroaromatic compounds: Metronidazole, a 5-nitroimidazole, and Nitrobenzene, the archetypal nitroaromatic structure.
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate [myskinrecipes.com]
- 3. journals.asm.org [journals.asm.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. ijprems.com [ijprems.com]
- 7. On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. sepscience.com [sepscience.com]
A Tale of Two Isomers: A Comparative Guide to the Biological Activity of 4-Nitroimidazole and 5-Nitroimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of antimicrobial and antiparasitic drug discovery, the nitroimidazole scaffold has proven to be a remarkably versatile and potent pharmacophore. For decades, 5-nitroimidazole derivatives, such as the trailblazing metronidazole, have been mainstays in the clinical management of anaerobic bacterial and protozoal infections.[1] However, the emergence of drug resistance and the quest for compounds with improved therapeutic profiles have cast a spotlight on their lesser-explored constitutional isomers: the 4-nitroimidazoles. This guide provides an in-depth, objective comparison of the biological activities of 4- and 5-nitroimidazole derivatives, supported by experimental data, to inform and guide future research and development in this critical area.
The Nitro Group: A Double-Edged Sword at the Heart of Activity
The biological activity of all nitroimidazoles is intrinsically linked to the presence of the nitro (-NO2) group.[2] These compounds are prodrugs that require bioreductive activation within the target organism to exert their cytotoxic effects.[3] This activation is a multi-step process initiated by the transfer of electrons to the nitro group, a reaction that is highly favored in the low-redox-potential environment of anaerobic and microaerophilic organisms.[1][4]
The reduction of the nitro group generates a cascade of highly reactive intermediates, including nitroso and hydroxylamine derivatives, as well as nitro anion radicals.[5] These reactive species are indiscriminate in their cellular targets, causing widespread damage to essential macromolecules such as DNA, proteins, and lipids, ultimately leading to cell death.[5][6] This reliance on reductive activation is the cornerstone of their selective toxicity towards anaerobic microbes, as the high oxygen tension in mammalian cells rapidly re-oxidizes the nitro anion radical back to its inactive parent form, preventing the accumulation of toxic intermediates.[4]
Caption: Figure 1. General Mechanism of Action of Nitroimidazoles
A Comparative Analysis of Biological Activity
While sharing a common mechanistic framework, the positioning of the nitro group at either the 4- or 5-position of the imidazole ring profoundly influences the biological activity profile of the resulting derivatives.
Antimicrobial and Antiparasitic Efficacy: A Spectrum of Selectivity
5-Nitroimidazoles: The Anaerobic Specialists
The 5-nitroimidazole class, which includes well-known drugs like metronidazole, tinidazole, and ornidazole, has a long and successful history of use against a broad spectrum of anaerobic bacteria (e.g., Clostridium difficile, Helicobacter pylori) and protozoan parasites (e.g., Trichomonas vaginalis, Giardia lamblia, Entamoeba histolytica).[1][5] Their efficacy is, however, largely restricted to anaerobic or microaerophilic environments where the reductive activation of the prodrug can efficiently occur. Against aerobic bacteria, 5-nitroimidazoles are generally inactive.[6]
The development of novel 5-nitroimidazole derivatives continues to be an active area of research, with a focus on overcoming metronidazole resistance. For instance, certain synthesized derivatives have shown potent activity against metronidazole-resistant H. pylori strains, with MIC50 values as low as 8 µg/mL.[7]
4-Nitroimidazoles: The Emergence of Aerobic Activity
Historically, 4-nitroimidazole derivatives have been far less studied for their antimicrobial and antiparasitic properties. However, recent research, particularly in the field of tuberculosis, has unveiled their unique potential. The 4-nitroimidazole derivative, pretomanid (PA-824), has demonstrated potent bactericidal activity against both replicating (aerobic) and non-replicating (anaerobic) Mycobacterium tuberculosis (Mtb).[2] This dual activity is a significant advantage over 5-nitroimidazoles, which are only effective against anaerobic Mtb.[8]
The aerobic activity of 4-nitroimidazoles like pretomanid is attributed to a specific metabolic activation pathway in Mtb involving a deazaflavin-dependent nitroreductase (Ddn) and the generation of reactive nitrogen species, including nitric oxide (NO), which contribute to respiratory poisoning.[3][9] Beyond tuberculosis, some 5-aryl-1-methyl-4-nitroimidazoles have shown promising activity against Entamoeba histolytica and Giardia intestinalis, with one derivative exhibiting an IC50 value of 1.47 µM, which is twice as potent as metronidazole.[2]
Structure-Activity Relationships (SAR): The Devil is in the Details
The differences in the biological activity spectra of 4- and 5-nitroimidazoles can be largely explained by their distinct structure-activity relationships.
For 5-nitroimidazoles , the antimicrobial and antiparasitic potency is often enhanced by substitutions at the 2-position of the imidazole ring that increase the resonance conjugation of the molecule.[5][10]
In contrast, for 4-nitroimidazoles , particularly in the context of antitubercular activity, key determinants for aerobic efficacy include the presence of a bicyclic oxazine ring, a lipophilic tail, and an oxygen atom at the 2-position.[2][8] The absence of these features in many 5-nitroimidazole analogs explains their lack of aerobic activity.[2]
Redox Potential and Rate of Reduction
The rate of reduction of the nitro group, a critical step in their activation, is directly correlated with the one-electron reduction potential (E(1)) of the nitroimidazole derivative; a higher redox potential leads to a faster rate of reduction.[9] While this might suggest that compounds with higher redox potentials would be more potent, the relationship is not always straightforward, as other factors like cellular uptake and interaction with specific activating enzymes also play a crucial role in determining the overall antimicrobial potency.[9]
Quantitative Comparison of Biological Activity
The following table summarizes the minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values for representative 4- and 5-nitroimidazole derivatives against various pathogens, illustrating the differences in their activity profiles.
| Derivative Class | Compound | Target Organism | Activity Metric | Value | Reference |
| 5-Nitroimidazole | Metronidazole | Trichomonas vaginalis | Mean MIC | 2.25 mg/L | [11] |
| Ornidazole | Trichomonas vaginalis | Mean MIC | 0.5 mg/L | [11] | |
| Secnidazole | Trichomonas vaginalis | Mean MIC | 1.11 mg/L | [11] | |
| Tinidazole | Trichomonas vaginalis | Mean MIC | 1.11 mg/L | [11] | |
| Novel Derivative | H. pylori (Metronidazole-resistant) | MIC50 | 8 µg/mL | [7] | |
| 4-Nitroimidazole | Pretomanid (PA-824) | Mycobacterium tuberculosis (aerobic) | MIC | 0.015-0.24 µM | [8] |
| Pretomanid (PA-824) | Leishmania infantum (intramacrophage) | EC50 | 0.28 µM | [5] | |
| Fexinidazole | Leishmania infantum (axenic amastigotes) | EC50 | 0.04 µM | [5] | |
| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole | Entamoeba histolytica & Giardia intestinalis | IC50 | 1.47 µM | [2] |
Toxicity and Resistance: Navigating the Challenges
A significant concern with nitroimidazole-based therapeutics is their potential for mutagenicity and genotoxicity, which is linked to the production of DNA-damaging reactive intermediates upon reduction of the nitro group.[6] However, it is now understood that the mutagenic potential is not solely dependent on the nitro group but is influenced by the entire molecular structure.[12] Indeed, some newer 5-nitroimidazole derivatives have been reported to exhibit reduced systemic toxicity compared to older compounds.[3]
For 4-nitroimidazoles, while the data is more limited, studies on derivatives like pretomanid are ongoing to fully characterize their safety profiles. The cytotoxicity of some 4-nitroimidazole derivatives has been evaluated, and in some cases, it was found to be low, with CC50 values greater than 200 µM against mammalian cell lines.[5]
Resistance to 5-nitroimidazoles, particularly metronidazole, is a growing clinical problem. The primary mechanism of resistance involves the downregulation of the enzymatic pathways responsible for the reductive activation of the drug.[10] The development of 4-nitroimidazoles with different activation pathways offers a promising strategy to circumvent this resistance.
Experimental Protocols: A Guide to Assessing Antimicrobial Susceptibility
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment to quantify the in vitro antimicrobial activity of a compound. The broth microdilution method is a widely accepted and standardized technique.
Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Compound Stock Solution: Dissolve the test compound (e.g., a 4- or 5-nitroimidazole derivative) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a serial two-fold dilution of the compound stock solution in the appropriate sterile broth medium to achieve a range of desired final concentrations.
-
Inoculum Preparation: Culture the target microorganism (e.g., a bacterial strain) to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth medium without inoculum).
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24-48 hours) for the target microorganism. For anaerobic organisms, incubation should be performed in an anaerobic chamber or jar.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The results can also be read spectrophotometrically by measuring the optical density at 600 nm.[13]
Caption: Figure 2. Experimental Workflow for MIC Determination
Conclusion and Future Perspectives
The comparative analysis of 4- and 5-nitroimidazole derivatives reveals a fascinating interplay between chemical structure and biological activity. While 5-nitroimidazoles remain indispensable tools for combating anaerobic infections, the unique dual aerobic/anaerobic activity of certain 4-nitroimidazoles has opened up new avenues for drug development, most notably in the fight against tuberculosis.
Future research should focus on a more comprehensive evaluation of the antimicrobial and antiparasitic spectrum of 4-nitroimidazole derivatives beyond Mtb. A deeper understanding of their mechanisms of action, resistance profiles, and toxicity is also crucial for their potential clinical translation. The continued exploration of both isomeric scaffolds, guided by a thorough understanding of their distinct structure-activity relationships, holds immense promise for the development of the next generation of nitroimidazole-based therapeutics to address the ever-growing challenge of infectious diseases.
References
-
Vichi-Ramírez, M. M., López-López, E., Soriano-Correa, C., & Barrientos-Salcedo, C. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Future Pharmacology, 4(1), 222-255. [Link]
-
Bayati, Z., Amidi, S., Shahabimehr, M., Alebouyeh, M., Mahboubi, A., & Tabatabai, S. A. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Iranian Journal of Pharmaceutical Research, 22(1), e137969. [Link]
-
Lloyd, D., & Kristensen, B. (1985). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. The Journal of antimicrobial chemotherapy, 15(4), 451–459. [Link]
-
Anderson, J. R., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of medicinal chemistry, 52(5), 1434–1441. [Link]
-
Di Giorgio, C., et al. (1996). In-vitro studies of two 5-nitroimidazole derivatives. The Journal of antimicrobial chemotherapy, 37(4), 721–730. [Link]
-
Harries, A. D., et al. (1982). Nitroimidazoles for the treatment of TB: past, present and future. Postgraduate medical journal, 58(683), 563–565. [Link]
-
Vichi-Ramírez, M. M., et al. (2024). Free Radical Production Induced by Nitroimidazole Compounds Lead to Cell Death in Leishmania infantum Amastigotes. Molecules (Basel, Switzerland), 29(4), 41. [Link]
-
Upcroft, P., & Upcroft, J. A. (2001). Drug targets and mechanisms of resistance in the anaerobic protozoa. Clinical microbiology reviews, 14(1), 150–164. [Link]
-
Boechat, N., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memorias do Instituto Oswaldo Cruz, 110(4), 486–495. [Link]
-
Townson, S. M., et al. (2013). Expanded therapeutic potential in activity space of next-generation 5-nitroimidazole antimicrobials with broad structural diversity. Proceedings of the National Academy of Sciences of the United States of America, 110(44), E4168–E4175. [Link]
-
Sobańska, K., et al. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Processes, 11(1), 170. [Link]
-
Moodley, P., et al. (2012). In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates. Antimicrobial agents and chemotherapy, 56(7), 4001–4003. [Link]
-
Moodley, P. (2012). ANTIMICROBIAL SUSCEPTIBILITY TESTING OF FOUR 5-NITROIMIDAZOLES AGAINST TRICHOMONAS VAGINALIS. ResearchSpace@UKZN. [Link]
-
Anderson, J. R., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of medicinal chemistry, 52(5), 1434–1441. [Link]
-
Zamani, E., et al. (2015). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. The Journal of chemical physics, 143(9), 094301. [Link]
-
Monzote, L., et al. (2012). In vitro evaluation and in vivo efficacy of nitroimidazole-sulfanyl ethyl derivatives against Leishmania (V.) braziliensis and Leishmania (L.) mexicana. Experimental parasitology, 132(2), 224–230. [Link]
-
Bayati, Z., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Iranian journal of pharmaceutical research : IJPR, 22(1), e137969. [Link]
-
National Institute of Allergy and Infectious Diseases. (2016). Tuberculosis Drugs and Mechanisms of Action. [Link]
-
Zarenezhad, E., et al. (2024). MIC levels of nitroimidazole compounds against gram-positive bacteria in this study. ResearchGate. [Link]
-
Kedar, P. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 6(3), 456-480. [Link]
-
Grybaitė, B., et al. (2022). Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Chemija, 33(1). [Link]
-
Al-Soud, Y. A., et al. (2012). Nitroimidazoles Part 8. Synthesis and Anti-HIV Activity of New 4-Nitroimidazole Derivatives Using the Suzuki Cross-Coupling Reaction. Zeitschrift für Naturforschung B, 67(9), 925-934. [Link]
-
Amorati, R., & Valgimigli, L. (2012). Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators. Journal of agricultural and food chemistry, 60(36), 9033–9042. [Link]
-
Upton, A. M., et al. (2015). In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 59(1), 136–144. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. impactfactor.org [impactfactor.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of Nitroimidazole Esters: A Comparative Analysis
Introduction: The nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents renowned for their efficacy against anaerobic bacteria and protozoa.[1][2] Since the discovery of azomycin in the 1950s, derivatives such as metronidazole, tinidazole, and ornidazole have become indispensable in treating a range of infections.[3] A primary strategy to enhance the therapeutic profile of these drugs—improving solubility, modulating lipophilicity, and enabling targeted drug delivery—is the formation of ester prodrugs.[4] This involves chemically masking a hydroxyl group on the parent nitroimidazole, which is later cleaved in vivo by metabolic esterases to release the active pharmaceutical ingredient.
This guide provides a comparative analysis of the principal synthetic routes for preparing nitroimidazole esters. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and objectively compare the performance of each methodology to empower researchers in drug development to make informed decisions for their specific applications.
Route 1: Direct Esterification of Hydroxyalkyl-Nitroimidazoles
This is the most direct and widely employed pathway for synthesizing nitroimidazole esters. The strategy leverages parent drugs that already possess a hydroxyl group, such as metronidazole, secnidazole, or ornidazole.[1][2] The core transformation is a classic esterification reaction where the alcohol moiety of the nitroimidazole is acylated. The choice of acylating agent and catalyst dictates the reaction conditions and overall efficiency.
A. Acylation with Acid Chlorides or Anhydrides
Mechanistic Rationale: Acid chlorides and anhydrides are highly reactive acylating agents. The reaction proceeds via a nucleophilic acyl substitution where the hydroxyl group of the nitroimidazole attacks the electrophilic carbonyl carbon of the acylating agent. A stoichiometric amount of a non-nucleophilic base, typically pyridine, is essential. Pyridine serves two critical functions: it activates the acylating agent by forming a more reactive acylpyridinium intermediate, and it neutralizes the hydrochloric or carboxylic acid byproduct generated, driving the reaction to completion.[2]
Workflow Diagram: Acylation with Acid Chlorides
Caption: Workflow for direct esterification using an acid chloride.
Experimental Protocol: Synthesis of Secnidazole Benzoate [2]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve secnidazole (1.0 eq) in anhydrous pyridine (10 volumes).
-
Reaction: Cool the solution to 0°C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Incubation: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux until the reaction is complete (monitored by TLC, typically 4-6 hours).
-
Work-up: Cool the mixture and pour it into ice-cold water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove unreacted acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure secnidazole benzoate.
B. Steglich Esterification with Carboxylic Acids
Mechanistic Rationale: For less reactive carboxylic acids, a direct reaction with the nitroimidazole alcohol is inefficient. The Steglich esterification overcomes this by activating the carboxylic acid in situ. Dicyclohexylcarbodiimide (DCC) is the classic activating agent, which reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol. 4-Dimethylaminopyridine (DMAP) is used as a catalyst to facilitate the nucleophilic attack, significantly accelerating the reaction. A key consideration is the formation of the dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be removed by filtration.
Experimental Protocol: Synthesis of a Cinnamoyl-Metronidazole Ester [5]
-
Preparation: To a solution of cinnamic acid (1.2 eq) in dichloromethane (DCM, 20 volumes), add DCC (1.2 eq) and DMAP (0.1 eq). Stir the mixture at room temperature for 15 minutes.
-
Reaction: Add a solution of metronidazole (1.0 eq) in DCM to the reaction mixture.
-
Incubation: Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated DCU byproduct.
-
Purification: Wash the filtrate with 5% HCl solution, followed by 5% NaHCO₃ solution, and finally with water. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Final Product: Purify the resulting crude product by column chromatography or recrystallization to obtain the pure cinnamoyl-metronidazole ester.
Route 2: N-Alkylation of Nitroimidazoles with Haloesters
This alternative strategy is employed when the desired ester functionality is part of the alkyl side chain attached to a nitrogen atom of the imidazole ring. The synthesis starts with a parent nitroimidazole (e.g., 2-nitroimidazole or 2-methyl-5-nitroimidazole) which is then alkylated using an alkylating agent containing an ester group, such as ethyl chloroacetate.[3]
Mechanistic Rationale: The reaction is a nucleophilic substitution (Sₙ2) where the deprotonated nitrogen of the nitroimidazole ring acts as the nucleophile, attacking the electrophilic carbon of the haloester and displacing the halide leaving group.[6][7] The reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF, and a weak base such as potassium carbonate (K₂CO₃) is used to deprotonate the imidazole N-H, enhancing its nucleophilicity without causing hydrolysis of the ester.[8] Regioselectivity can be a concern in unsymmetrically substituted imidazoles.[6]
Workflow Diagram: N-Alkylation with a Haloester
Caption: Workflow for N-alkylation of a nitroimidazole with a haloester.
Experimental Protocol: Synthesis of Ethyl 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate [9]
-
Preparation: Suspend 2-methyl-5-nitroimidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in acetonitrile (15 volumes) in a round-bottom flask.
-
Reaction: Add ethyl chloroacetate (1.2 eq) to the suspension.
-
Incubation: Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Work-up: After cooling to room temperature, filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Product: Recrystallize the crude solid from a suitable solvent like ethanol to yield the pure N-alkylated nitroimidazole ester.
Comparative Performance Analysis
The choice of synthetic route depends heavily on the available starting materials and the desired final structure. Below is a comparative summary of the discussed routes.
| Parameter | Route 1A: Acid Chlorides/Anhydrides | Route 1B: Steglich Esterification | Route 2: N-Alkylation |
| Starting Materials | Hydroxyalkyl-nitroimidazole, Acid Chloride/Anhydride | Hydroxyalkyl-nitroimidazole, Carboxylic Acid | Parent Nitroimidazole, Halo-ester |
| Key Reagents | Pyridine or other base | DCC, DMAP | K₂CO₃ or other weak base |
| Reaction Conditions | Often requires heating/reflux[2] | Typically room temperature[5] | Requires heating/reflux[9] |
| Typical Yields | Good to excellent (often >80%) | Good to excellent (often >80%)[5] | Moderate to good (50-70%)[9] |
| Key Advantages | High reactivity, relatively simple work-up. | Mild conditions, broad substrate scope (uses stable carboxylic acids). | Accesses N-alkylated esters not available via Route 1. |
| Key Disadvantages | Acid chlorides can be moisture-sensitive; byproduct (HCl) is corrosive. | DCC is a known allergen; byproduct (DCU) removal is necessary. | Potential for regioselectivity issues with unsymmetrical imidazoles.[6] |
| Scalability | Generally good, common in industrial processes. | Good, but DCU filtration can be cumbersome on a very large scale. | Good, common industrial Sₙ2 reaction. |
Conclusion and Future Outlook
The synthesis of nitroimidazole esters is a mature field with well-established and reliable methodologies. Direct esterification (Route 1) is the preferred method for modifying existing drugs like metronidazole and secnidazole due to its high efficiency and straightforward execution. The choice between using highly reactive acid chlorides or employing milder Steglich conditions depends on the stability of the substrates and the availability of the required acylating agent. N-alkylation (Route 2) provides a vital alternative for constructing esters on the N-alkyl side chain, expanding the accessible chemical space.
Future research will likely focus on developing greener and more atom-economical synthetic routes. This includes the use of enzymatic catalysts for esterification under mild, aqueous conditions and the development of novel catalytic systems that avoid stoichiometric byproducts, aligning with the principles of sustainable chemistry in pharmaceutical manufacturing.
References
-
Kumar, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(15), 4934. [Link]
-
Al-Omar, M. A. (2010). Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives. Molecules, 15(7), 4737-4747. [Link]
- Husain, A., et al. (2013). Synthesis of nitroimidazole derivatives and application of nitroimidazole derivatives in field of antibacterial drugs. CN103360370A.
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]
-
Wang, L., et al. (2010). Preparation of 4,5-nitroimidazole. ResearchGate. [Link]
-
Girhepunje, N. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 6(3), 329-338. [Link]
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [Link]
-
Fakhim, B., et al. (2017). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Pharmaceutical and Biomedical Research. [Link]
-
Mahfouz, N. M., et al. (1998). Metronidazole twin ester prodrugs: Synthesis, physicochemical properties, hydrolysis kinetics and antigiardial activity. European Journal of Medicinal Chemistry, 33(9), 675-683. [Link]
- Hunan Dinuo Pharmaceutical Co., Ltd. (2014). Method for synthesizing secnidazole and secnidazole. CN103772289A.
- Zhejiang Medicine Co., Ltd. Xinchang Pharmaceutical Factory. (2009). Method for preparing (S)-ornidazole. CN101817786A.
-
Guergueb, Z., et al. (2016). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica, 8(3), 123-128. [Link]
-
Krzek, J., et al. (2017). Metronidazole citrate ester as the new prodrug of metronidazole. Current Chemistry Letters, 6(3), 105-114. [Link]
-
Ghaffari, M., et al. (2014). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Journal of Chemical and Pharmaceutical Research, 6(5), 1064-1070. [Link]
-
Bon, R. S., et al. (2010). Esterification of carboxylic acids with N3-substituted imidazotetrazines. ResearchGate. [Link]
-
Zhang, Y., et al. (2023). Synthesis and Structure Characterization of Three Pharmaceutical Compounds Based on Tinidazole. Molecules, 28(12), 4725. [Link]
- Hunan Dinuo Pharmaceutical Co., Ltd. (2016). The method of synthesis secnidazole and secnidazole. CN103772289B.
-
Cavalcanti, E. B., et al. (2012). Comparative analysis of eight esterification methods in the quantitative determination of vegetable oil fatty acid methyl esters (FAME). Journal of the Brazilian Chemical Society, 23(1), 1475-1484. [Link]
- Hefei University of Technology. (2009). Synthetic method of metronidazole. CN113372281A.
-
Grant, R. D. (1982). N-Alkylation of imidazoles. University of Otago. [Link]
-
Organic Chemistry. (2017). CHEM 2325 Module 23: Esterification via Alkylation. YouTube. [Link]
-
Al-Windy, S. H. K. (2019). Synthesis of Mutual Prodrugs of Secnidazole and Ciprofloxacin and study Their Physicochemical Properties. ResearchGate. [Link]
-
Sultana, N., et al. (2010). Comparative study on the Spectrophotometric determination of some selected 5-nitroimidazoles. ResearchGate. [Link]
-
Logoyda, L. (2018). The synthesis and study of profiles of the ornidazole impurities. ResearchGate. [Link]
-
Can, N. Ö., et al. (2022). Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. Journal of the Turkish Chemical Society Section A: Chemistry, 9(2), 527-540. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. CN103360370A - Synthesis of nitroimidazole derivatives and application of nitroimidazole derivatives in field of antibacterial drugs - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Disposal of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate: A Guide for Laboratory Professionals
The procedures outlined herein are grounded in the principles of chemical safety and regulatory compliance, drawing from data on analogous compounds and established guidelines from authoritative bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The core directive is to treat ethyl 1-methyl-4-nitroimidazole-2-carboxylate as a hazardous waste, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety Considerations and Hazard Assessment
Given the nitroimidazole scaffold, it is prudent to assume that this compound may exhibit properties similar to other compounds in its class, such as being harmful if swallowed and causing skin and eye irritation.[1][2] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and engineering controls.
| Hazard Classification (Assumed) | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Standard laboratory attire (lab coat, closed-toe shoes) |
| Skin Irritant/Sensitizer | Nitrile or neoprene gloves (inspect before use) |
| Eye Irritant | Safety glasses with side shields or chemical splash goggles |
| Respiratory Irritant (if aerosolized) | Use in a well-ventilated area or a chemical fume hood |
Table 1: Assumed Hazard Classification and Corresponding PPE
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through a certified hazardous waste disposal vendor. Adherence to institutional and local regulations is paramount.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must be in good condition with a secure, leak-proof lid.[3]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic," "Irritant").[4] All components of a mixture must be listed.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect pure solid compound, contaminated spatulas, weigh boats, and contaminated gloves or paper towels in a designated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a designated liquid hazardous waste container. Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvents should generally be segregated.
-
Step 2: Storage of Hazardous Waste
-
Accumulation Point: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Storage Duration: Be mindful of the regulatory limits on the amount of waste that can be accumulated and the time it can be stored in the laboratory before being transferred to a central facility.[5]
Step 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal vendor. Accurate records of waste generation and disposal are a regulatory requirement.
Scientific Context: Degradation and Treatment of Nitroimidazoles
While not typically feasible for direct application in a standard research laboratory, it is valuable for the scientific professional to be aware of the broader context of nitroimidazole compound degradation. Research has explored various methods for the treatment of nitroimidazole-containing wastewater, including:
-
Advanced Oxidation Processes (AOPs): Methods such as ozonation, Fenton, and UV/H₂O₂ processes have been shown to be effective in degrading nitroimidazoles in aqueous solutions.[6][7]
-
Photodegradation: Ultraviolet (UV) radiation can induce the photodegradation of nitroimidazoles, although the efficiency can be low and may produce more toxic byproducts.[8]
-
Adsorption: Activated carbon has been demonstrated to be an effective adsorbent for removing nitroimidazole antibiotics from water.[6][9]
-
Biodegradation: Some microorganisms have been identified that can biodegrade nitroaromatic compounds, typically by first reducing the nitro group.[10][11]
These methods are generally employed in large-scale industrial or municipal wastewater treatment facilities and are not a substitute for proper laboratory hazardous waste disposal procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For this compound, in the absence of specific disposal data, a conservative approach is mandated. By treating it as a hazardous waste and following the procedural guidance outlined, researchers can ensure they are operating in a safe, compliant, and environmentally responsible manner. Always consult your institution's Chemical Hygiene Plan and EHS department for specific guidance.
References
-
Rivera-Utrilla, J., Sánchez-Polo, M., Prados-Joya, G., & Ocampo-Pérez, R. (2011). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water research, 45(8), 2587–2596. [Link]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
Rivera-Utrilla, J., Sánchez-Polo, M., & Ocampo-Pérez, R. (2013). Removal of Nitroimidazole Antibiotics from Aqueous Solution by Adsorption/Bioadsorption on Activated Carbon. Journal of hazardous materials, 262, 123–130. [Link]
-
Wang, J., Wang, S., & Wang, J. (2020). A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes. International journal of molecular sciences, 21(24), 9474. [Link]
-
Pérez-Molina, J. A., & Pérez-Molina, J. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. International Journal of Molecular Sciences, 25(1), 543. [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. [Link]
-
Parales, R. E., & Spain, J. C. (2007). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and molecular biology reviews : MMBR, 71(2), 185–217. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. [Link]
-
Community Sustainability Workgroup at Aberjona. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. [Link]
-
Starek, M., & Krzek, J. (2020). Maximum number of degradation products of metronidazole, secnidazole, ornidazole, and tinidazole detected by various analytical techniques. Molecules, 25(19), 4436. [Link]
-
Rivera-Utrilla, J., Sánchez-Polo, M., Ferro-García, M. A., Prados-Joya, G., & Ocampo-Pérez, R. (2009). Removal of nitroimidazole antibiotics from aqueous solution by adsorption/bioadsorption on activated carbon. Journal of hazardous materials, 170(1), 298–305. [Link]
-
MCF Environmental Services. (2023). Proper Hazardous Waste Disposal in a Laboratory Setting. [Link]
-
Watson, L. (2011). The Determination of Nitroimidazole Residues in Fish and Fish Products. Saint Mary's University. [Link]
-
Leitsch, D., Kolarich, D., Wilson, I. B., & Altmann, F. (2011). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. The Journal of antimicrobial chemotherapy, 66(6), 1269–1271. [Link]
-
Jones Day. (2019). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(3), 1017. [Link]
-
Alfred University. (n.d.). EPA Hazardous Waste Codes. [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]
-
ChemDmart. (n.d.). Safety data sheet: 4-Nitroimidazole. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemdmart.com [chemdmart.com]
- 3. mcfenvironmental.com [mcfenvironmental.com]
- 4. ptb.de [ptb.de]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Removal of nitroimidazole antibiotics from aqueous solution by adsorption/bioadsorption on activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cswab.org [cswab.org]
A Researcher's Guide to the Safe Handling of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information for handling Ethyl 1-methyl-4-nitroimidazole-2-carboxylate, a compound of interest in various research applications. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal protection and the integrity of your research.
This document is structured to provide a comprehensive overview of the necessary precautions, personal protective equipment (PPE), and operational plans for handling this specific nitroimidazole derivative. By understanding the why behind each recommendation, you can cultivate a culture of safety that extends beyond this single compound.
Understanding the Hazard: What the Data Suggests
Inference from Related Compounds:
Data from related nitroimidazole compounds, such as 2-Methyl-5-nitroimidazole and 4-Nitroimidazole, indicate several potential hazards.[1][2] These compounds are classified as harmful if swallowed, and can cause skin and eye irritation.[1][2] Some are also harmful if inhaled or in contact with skin.[2] Given the presence of the nitroimidazole core in our compound of interest, it is prudent to assume similar toxicological properties.
Key Physical and Chemical Properties:
| Property | Value | Source |
| CAS Number | 109012-23-9 | ChemicalBook |
| Appearance | White to Off-White Solid | [3] |
| Melting Point | 128-130°C | [3] |
| Storage Temperature | 2-8°C | [3] |
The synthesis of this compound involves potent reagents such as concentrated sulfuric and nitric acids, underscoring the need for careful handling of not just the final product, but also its precursors.[3][4]
The Core of Safety: Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first and most critical line of defense.[5] For this compound, a multi-layered approach to PPE is essential.
A. Eye and Face Protection:
-
Rationale: To prevent accidental splashes of the compound, especially when in solution, from causing serious eye irritation or damage.[2][6]
-
Recommendation: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers or when the material is heated.
B. Hand Protection:
-
Rationale: To prevent skin contact, which may lead to irritation or absorption of the compound.[2]
-
Recommendation: Double gloving is required.[7] Use nitrile gloves as the primary barrier. Ensure gloves are regularly inspected for any signs of degradation or puncture and are changed every 30 minutes or immediately if contaminated.[7][8]
C. Body Protection:
-
Rationale: To protect the skin from accidental spills and contamination.
-
Recommendation: A disposable, long-sleeved gown that closes in the back is mandatory.[7] For procedures with a higher risk of contamination, consider a "bunny suit" or coverall for head-to-toe protection.[7]
D. Respiratory Protection:
-
Rationale: To prevent inhalation of the powdered compound, which may be harmful.[2]
-
Recommendation: When handling the solid compound outside of a certified chemical fume hood, a respirator is necessary. An N95 respirator is the minimum requirement for unpacking non-plastic containers or in case of spills.[7][9]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow provides a step-by-step guide for safe laboratory operations.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: A Commitment to Environmental Responsibility
The disposal of chemical waste is as important as its handling. Nitroimidazole compounds are recognized as potential environmental pollutants, and their proper disposal is a regulatory and ethical imperative.[10]
A. Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials, including gloves, weigh boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a separate, labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.[11]
B. Disposal Methods:
-
Consult your EHS Office: Your institution's EHS department will provide specific guidance on the proper disposal procedures for this class of compounds.
-
Potential Methods: Based on the nature of nitroimidazoles, disposal may involve incineration or specialized chemical treatment.[11] Adsorption onto activated carbon has also been explored as a method for removing nitroimidazoles from aqueous solutions.[12] Never dispose of this compound down the drain.
Emergency Procedures: Preparedness is Key
A. Spills:
-
Evacuate: Immediately clear the area of all personnel.
-
Alert: Notify your supervisor and your institution's EHS office.
-
Secure: Restrict access to the spill area.
-
Clean-up (if trained): Only personnel trained in hazardous spill clean-up should address the spill, wearing appropriate PPE. For a solid spill, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container. For a liquid spill, use an appropriate absorbent material.
B. Exposures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][13]
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is a continuous process of learning and vigilance.
References
- Central Drug House (P) Ltd. (n.d.). 2-METHYL-5-NITRO IMIDAZOLE MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Fisher Scientific. (2025, December 19). 4-Nitroimidazole SAFETY DATA SHEET.
- ChemicalBook. (n.d.). This compound CAS#: 109012-23-9.
- ChemicalBook. (n.d.). ETHYL 1-METHYL-5-NITROIMIDAZOLE-2-CARBOXYLATE | 1564-49-4.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
- Pharmaffiliates. (2023, April 3). 2-Methyl-4(5)
- ResearchGate. (2024, June). Removal of Nitroimidazole Antibiotics from Aqueous Solution by Adsorption/Bioadsorption on Activated Carbon.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Choudhary, A. (n.d.). SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium.
- PubMed. (2010). Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review.
- Storemasta. (n.d.). Examples of PPE for Various Dangerous Goods Classes.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
- MCF Environmental Services. (2023, April 11). Proper Hazardous Waste Disposal in a Laboratory Setting.
- BESA. (n.d.). Recommended PPE to handle chemicals.
- ChemScene. (n.d.). Ethyl 1-methylimidazole-4-carboxylate | 41507-56-6.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound CAS#: 109012-23-9 [m.chemicalbook.com]
- 4. ETHYL 1-METHYL-5-NITROIMIDAZOLE-2-CARBOXYLATE | 1564-49-4 [chemicalbook.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. fishersci.com [fishersci.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. gerpac.eu [gerpac.eu]
- 10. Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mcfenvironmental.com [mcfenvironmental.com]
- 12. researchgate.net [researchgate.net]
- 13. sds.edqm.eu [sds.edqm.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
